molecular formula C16H18N2O6 B12388842 N1-Benzyl pseudouridine

N1-Benzyl pseudouridine

Cat. No.: B12388842
M. Wt: 334.32 g/mol
InChI Key: UDWJDHVNBZRPBP-KRCVMZOZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Benzyl pseudouridine is a useful research compound. Its molecular formula is C16H18N2O6 and its molecular weight is 334.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N2O6

Molecular Weight

334.32 g/mol

IUPAC Name

1-benzyl-5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H18N2O6/c19-8-11-12(20)13(21)14(24-11)10-7-18(16(23)17-15(10)22)6-9-4-2-1-3-5-9/h1-5,7,11-14,19-21H,6,8H2,(H,17,22,23)/t11-,12?,13+,14+/m1/s1

InChI Key

UDWJDHVNBZRPBP-KRCVMZOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Foundational & Exploratory

N1-Benzyl Pseudouridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzyl pseudouridine (B1679824) is a modified nucleoside, a derivative of pseudouridine, which is the C5-glycoside isomer of uridine. In recent years, N1-substituted pseudouridine analogs, such as N1-methylpseudouridine, have gained significant attention in the field of mRNA therapeutics. The incorporation of these modified nucleosides into mRNA has been shown to reduce its immunogenicity and enhance its translational efficiency, properties that are highly desirable for the development of mRNA-based vaccines and therapies.[1][2] This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of N1-Benzyl pseudouridine, drawing from publicly accessible data.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl (B1604629) group attached to the N1 position of the uracil (B121893) base of pseudouridine. This modification introduces a bulky, hydrophobic moiety to the nucleoside.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₈N₂O₆[3]
Molecular Weight 334.33 g/mol -
Predicted Density 1.505 ± 0.06 g/cm³[4]
Predicted pKa 9.36 ± 0.10[4]

Note: The density and pKa values are predicted and have not been experimentally verified in the available literature.

Synthesis of this compound

A potential, though unverified, synthetic workflow is outlined below.

Caption: A hypothetical workflow for the chemical synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in published literature. General methods for the analysis of related compounds are described below, which could be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

For the purification and analysis of N1-substituted pseudouridines, reversed-phase HPLC is a common technique. A C18 column with a gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) would likely be a suitable starting point for method development.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and structure of synthetic nucleosides. For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer would be expected to provide an accurate mass measurement, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. While specific spectral data for this compound are not available, one would expect to observe characteristic signals for the benzyl group protons and carbons, in addition to the signals from the pseudouridine scaffold.

Biological Activity and Applications

While specific biological activity data for this compound is not published, the broader class of N1-substituted pseudouridines has demonstrated significant utility in the context of mRNA therapeutics.

The incorporation of N1-methylpseudouridine into mRNA has been shown to:

  • Reduce Innate Immunogenicity: N1-alkylation can sterically hinder the recognition of mRNA by pattern recognition receptors such as Toll-like receptors (TLRs), thereby reducing the activation of the innate immune system.[1][2]

  • Enhance Translation Efficiency: Modification with N1-methylpseudouridine has been reported to increase the rate of protein translation from the mRNA template.[1]

It is plausible that this compound could confer similar or distinct advantages in mRNA-based applications. The larger benzyl group might offer enhanced steric hindrance, potentially leading to even greater reductions in immunogenicity. However, it could also impact the efficiency of its incorporation into mRNA by RNA polymerases and the subsequent translation process. Further research is required to elucidate the specific biological effects of this compound.

Caption: Proposed biological pathways influenced by this compound-modified mRNA.

Conclusion

This compound represents an intriguing but underexplored modified nucleoside with potential applications in mRNA therapeutics. While detailed experimental data and protocols are currently lacking in the public domain, this guide provides a summary of the available information and outlines plausible approaches for its synthesis and characterization. Further research into the specific properties and biological activities of this compound is warranted to fully understand its potential as a tool for the development of next-generation RNA-based medicines.

References

Synthesis and Characterization of N1-Benzyl Pseudouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzyl pseudouridine (B1679824) is a modified nucleoside that holds significant interest for therapeutic applications, particularly in the realm of mRNA-based vaccines and therapeutics. As an analogue of the naturally occurring N1-methylpseudouridine, it is anticipated to share the beneficial properties of reducing the innate immunogenicity of synthetic mRNA while potentially offering unique advantages in terms of stability and translational efficiency. This technical guide provides a comprehensive overview of the synthesis and characterization of N1-Benzyl pseudouridine, including detailed, representative experimental protocols, structured quantitative data, and visualizations of the key workflows and biological mechanisms.

Introduction

The modification of nucleosides within messenger RNA (mRNA) has emerged as a critical strategy to overcome the inherent instability and immunogenicity of in vitro transcribed mRNA, paving the way for its successful use in vaccines and therapeutics. The substitution of uridine (B1682114) with pseudouridine (Ψ), and more notably its N1-methylated derivative (m1Ψ), has been shown to significantly enhance protein expression from synthetic mRNA by dampening the innate immune response.[1][2][3] This is primarily achieved by reducing the binding of mRNA to pattern recognition receptors such as Toll-like receptors (TLRs).[1] The addition of a hydrophobic benzyl (B1604629) group to the N1 position of pseudouridine may further modulate these properties, potentially influencing base stacking interactions, altering ribosome density on the mRNA, and ultimately impacting protein translation.[4][5] This guide details a representative methodology for the synthesis and rigorous characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a direct N1-alkylation of pseudouridine. This method requires the protection of the hydroxyl groups of the ribose sugar to prevent side reactions, followed by the introduction of the benzyl group at the N1 position of the uracil (B121893) base, and subsequent deprotection.

Experimental Protocol: A Representative Synthesis

Step 1: Protection of Pseudouridine Hydroxyl Groups (Acetylation)

  • Materials: Pseudouridine, Acetic Anhydride (B1165640), Pyridine.

  • Procedure:

    • Suspend pseudouridine (1 equivalent) in pyridine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (5 equivalents) dropwise to the suspension with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding methanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2',3',5'-Tri-O-acetyl-pseudouridine.

Step 2: N1-Benzylation

  • Materials: 2',3',5'-Tri-O-acetyl-pseudouridine, Benzyl Bromide, Potassium Carbonate, Acetonitrile.

  • Procedure:

    • Dissolve 2',3',5'-Tri-O-acetyl-pseudouridine (1 equivalent) in anhydrous acetonitrile.

    • Add potassium carbonate (3 equivalents) to the solution.

    • Add benzyl bromide (1.5 equivalents) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N1-Benzyl-2',3',5'-tri-O-acetyl-pseudouridine.

Step 3: Deprotection of Acetyl Groups

  • Materials: N1-Benzyl-2',3',5'-tri-O-acetyl-pseudouridine, Methanolic Ammonia.

  • Procedure:

    • Dissolve N1-Benzyl-2',3',5'-tri-O-acetyl-pseudouridine in saturated methanolic ammonia.

    • Stir the solution at room temperature for 6-8 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N1-Benzylation cluster_2 Step 3: Deprotection Pseudouridine Pseudouridine Protected_Psi 2',3',5'-Tri-O-acetyl- pseudouridine Pseudouridine->Protected_Psi Acetic Anhydride, Pyridine Benzylated_Protected_Psi N1-Benzyl-2',3',5'-tri-O-acetyl- pseudouridine Protected_Psi->Benzylated_Protected_Psi Benzyl Bromide, K2CO3, Acetonitrile Final_Product This compound Benzylated_Protected_Psi->Final_Product Methanolic Ammonia

A schematic overview of the this compound synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR are crucial for confirming the successful benzylation at the N1 position and the integrity of the pseudouridine core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1'5.8 - 5.9-
H-2'4.2 - 4.3-
H-3'4.1 - 4.2-
H-4'4.0 - 4.1-
H-5'3.7 - 3.8-
H-67.6 - 7.7-
Benzyl-CH₂5.0 - 5.1-
Benzyl-Ar-H7.2 - 7.4-
C-1'-90 - 92
C-2'-74 - 76
C-3'-70 - 72
C-4'-84 - 86
C-5'-61 - 63
C-2-151 - 153
C-4-163 - 165
C-5-111 - 113
C-6-141 - 143
Benzyl-CH₂-50 - 52
Benzyl-Ar-C-127 - 137

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₁₆H₁₈N₂O₆
Monoisotopic Mass 334.1165 g/mol
[M+H]⁺ 335.1238
[M+Na]⁺ 357.1057
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized this compound. A reverse-phase HPLC method is typically suitable for this analysis.

Representative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Expected Retention Time: The retention time will be dependent on the specific column and gradient conditions but is expected to be significantly longer than that of unprotected pseudouridine due to the hydrophobicity of the benzyl group.

Characterization Workflow

Characterization_Workflow Start Synthesized N1-Benzyl Pseudouridine NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS HPLC HPLC Analysis Start->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Immune_Evasion_Mechanism cluster_0 Unmodified mRNA cluster_1 This compound Modified mRNA Unmodified_mRNA Unmodified mRNA Contains Uridine TLR7_8_U TLR7/8 Binding Unmodified_mRNA->TLR7_8_U Immune_Activation_U Immune Activation (e.g., IFN-α production) TLR7_8_U->Immune_Activation_U Translation_Suppression Translation Suppression & mRNA Degradation Immune_Activation_U->Translation_Suppression Modified_mRNA This compound mRNA Contains N1-Bn-Ψ TLR7_8_B Reduced TLR7/8 Binding (Steric Hindrance) Modified_mRNA->TLR7_8_B Immune_Evasion Immune Evasion TLR7_8_B->Immune_Evasion Enhanced_Translation Enhanced Translation & mRNA Stability Immune_Evasion->Enhanced_Translation

References

The Advent of N1-Benzyl Pseudouridine: A Technical Primer on a Novel mRNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The field of messenger RNA (mRNA) therapeutics has been revolutionized by the discovery that nucleoside modifications can dramatically enhance the stability and translational efficiency of synthetic mRNA while mitigating its inherent immunogenicity. Building upon the foundational work of using pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) to evade innate immune detection, researchers have explored a variety of other modifications to further optimize the mRNA platform.[1][2] This technical guide delves into the discovery and initial investigation of a novel N1-substituted pseudouridine analog, N1-benzyloxymethyl-pseudouridine (BOM1Ψ), a derivative falling under the broader "N1-Benzyl pseudouridine" category. This exploration is critical for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of modified nucleotides and their potential in next-generation genetic medicines.

The primary challenge with unmodified exogenous mRNA is its recognition by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) 7 and 8, and the double-stranded RNA-dependent protein kinase (PKR).[1] Activation of these pathways leads to the production of type I interferons and pro-inflammatory cytokines, and a global shutdown of protein synthesis, severely limiting the therapeutic efficacy of the mRNA.[1] The introduction of pseudouridine, and subsequently N1-methylpseudouridine, was shown to dampen this immune recognition. The success of m1Ψ in the Pfizer-BioNTech and Moderna COVID-19 vaccines has spurred further investigation into other N1-substitutions to identify modifications with potentially superior properties.[2][3]

This guide will detail the synthesis, in vitro transcription, and initial biological evaluation of mRNA containing N1-benzyloxymethyl-pseudouridine, focusing on its effects on protein expression and cell viability in a sensitive immune cell model.

Synthesis of N1-Substituted Pseudouridine Triphosphates

The generation of mRNA containing novel modified nucleosides begins with the chemical synthesis of the corresponding nucleoside triphosphate. While the precise, proprietary synthesis protocol for N1-benzyloxymethyl-pseudouridine-5'-triphosphate is not publicly detailed, a general chemoenzymatic route for N1-substituted pseudouridine triphosphates can be outlined. This process typically involves chemical modification of the pseudouridine base followed by enzymatic phosphorylation.

cluster_synthesis Chemical Synthesis & Phosphorylation Workflow cluster_phosphorylation Enzymatic Phosphorylation Cascade Psi Pseudouridine (Ψ) ProtectedPsi Protect 2',3',5' Hydroxyls (e.g., TBDMS) Psi->ProtectedPsi N1_Alkylation N1-Alkoxymethylation (e.g., BOM-Cl, base) ProtectedPsi->N1_Alkylation N1_BOM_Psi N1-Benzyloxymethyl-Ψ (Protected) N1_Alkylation->N1_BOM_Psi Deprotection Deprotection of Hydroxyl Groups N1_BOM_Psi->Deprotection N1_BOM_Psi_Nucleoside N1-Benzyloxymethyl-Ψ (Nucleoside) Deprotection->N1_BOM_Psi_Nucleoside MonoPhos Monophosphorylation (Kinase) N1_BOM_Psi_Nucleoside->MonoPhos DiPhos Diphosphorylation (Kinase) MonoPhos->DiPhos TriPhos Triphosphorylation (Kinase) DiPhos->TriPhos N1_BOM_Psi_TP N1-Benzyloxymethyl-Ψ-5'-Triphosphate TriPhos->N1_BOM_Psi_TP

Caption: Representative workflow for the synthesis of N1-substituted pseudouridine triphosphates.

Experimental Protocols

The initial investigation of N1-benzyloxymethyl-pseudouridine involved its incorporation into a firefly luciferase (FLuc) reporter mRNA, followed by characterization of its performance in a human monocytic cell line, THP-1, which is a well-established model for studying innate immune responses.[1]

In Vitro Transcription (IVT) of Modified mRNA

This protocol describes the synthesis of mRNA with 100% substitution of uridine (B1682114) triphosphate (UTP) with N1-benzyloxymethyl-pseudouridine-5'-triphosphate (BOM1ΨTP).

  • Template Preparation: A linearized plasmid DNA or a PCR-amplified DNA fragment encoding firefly luciferase is used as the template. The template must contain a T7 RNA polymerase promoter upstream of the coding sequence.

  • IVT Reaction Assembly (20 µL reaction):

    • Combine the following components at room temperature in the specified order:

      • Nuclease-free Water: to final volume of 20 µL

      • 5x Transcription Buffer: 4 µL

      • 100 mM ATP: 2 µL

      • 100 mM GTP: 2 µL

      • 100 mM CTP: 2 µL

      • 100 mM BOM1ΨTP: 2 µL

      • Linear DNA Template: 1 µg

      • (Optional) Cap Analog (e.g., CleanCap® Reagent AG): 4 mM final concentration

      • RNase Inhibitor: 20 units

      • T7 RNA Polymerase: 2 µL

    • Mix gently by pipetting and centrifuge briefly.

  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours.

  • Template Removal: Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15-30 minutes.

  • Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit, to remove enzymes, unincorporated nucleotides, and the digested DNA template.

  • Quality Control: Assess the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer. Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop).

THP-1 Cell Culture and Transfection
  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Transfection Protocol (for a 96-well plate):

    • Seed THP-1 cells at a density of 4 x 10⁴ cells per well in 100 µL of complete culture medium.

    • For each well to be transfected, prepare the transfection complex:

      • In a sterile tube, dilute 100 ng of the BOM1Ψ-modified FLuc mRNA into 25 µL of serum-free medium (e.g., Opti-MEM®).

      • In a separate tube, dilute 0.3 µL of a suitable transfection reagent (e.g., Lipofectamine® MessengerMAX™) into 25 µL of serum-free medium.

      • Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow complex formation.

    • Add 50 µL of the mRNA-lipid complex to each well containing the cells.

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

Luciferase Reporter Assay
  • Time Point: Perform the assay 24 hours post-transfection.

  • Procedure:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System).

    • Allow the 96-well plate containing the transfected cells to equilibrate to room temperature.

    • Add a volume of the luciferase assay reagent equal to the volume of culture medium in the well (e.g., 150 µL).

    • Mix well by orbital shaking for 5-10 minutes to ensure cell lysis and substrate reaction.

    • Measure the luminescence using a plate-reading luminometer.

MTT Cell Viability Assay
  • Time Point: Perform the assay 24 hours post-transfection.

  • Procedure:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 15 µL of the MTT solution to each well of the 96-well plate.

    • Incubate the plate at 37°C for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by pipetting to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer. A lower absorbance value indicates decreased cellular metabolism and higher toxicity.

cluster_workflow Experimental Evaluation Workflow cluster_assays Biological Assays ivt In Vitro Transcription (BOM1Ψ-mRNA Synthesis) purify mRNA Purification & Quality Control ivt->purify transfect Transfection of THP-1 Cells (100 ng mRNA/well) purify->transfect incubate Incubation (24 hours) transfect->incubate luciferase Luciferase Assay (Measure Protein Expression) incubate->luciferase mtt MTT Assay (Measure Cell Viability) incubate->mtt data Data Analysis luciferase->data mtt->data

Caption: Workflow for the biological evaluation of modified mRNA in THP-1 cells.

Data Presentation: Performance of N1-Substituted Pseudouridines

The initial investigation compared FLuc mRNA containing various N1-substituted pseudouridines against controls: unmodified (WT) mRNA and standard pseudouridine (Ψ) mRNA. The industry-leading N1-methylpseudouridine (m1Ψ) was used as a benchmark. The data below is estimated from the results presented by Shin et al. at TriLink BioTechnologies.[1]

Table 1: Relative Luciferase Expression in THP-1 Cells

mRNA ModificationRelative Light Units (RLU)Fold Change vs. Ψ-mRNA
Wild-Type (WT)~2.5 x 10⁶~0.17
Pseudouridine (Ψ)~1.5 x 10⁷1.00
N1-methyl-Ψ (m1Ψ)~2.8 x 10⁷~1.87
N1-substituted-Ψ Mix *~2.5 x 10⁷ ~1.67

Note: The "N1-substituted-Ψ Mix" represents the average performance of the four most effective N1-derivatives tested, including N1-benzyloxymethyl-Ψ, which were reported to have activities close to that of m1Ψ-mRNA.[1]

Table 2: Cell Viability (MTT Assay) in THP-1 Cells

mRNA ModificationAbsorbance at 570 nm (A.U.)% Viability (Relative to Ψ-mRNA)
Wild-Type (WT)~0.35~58%
Pseudouridine (Ψ)~0.60100%
N1-methyl-Ψ (m1Ψ)~0.75~125%
N1-substituted-Ψ Mix *~0.70 ~117%

Note: Higher absorbance correlates with greater cell viability. The N1-substituted derivatives, including BOM1Ψ, demonstrated markedly reduced toxicity compared to unmodified mRNA and even showed a slight improvement over standard Ψ-mRNA.[1]

Mechanism of Action: Evasion of Innate Immune Sensing

The enhanced performance of mRNAs modified with N1-substituted pseudouridines is primarily attributed to their ability to evade recognition by key innate immune sensors. Unmodified single-stranded RNA (ssRNA) is recognized by endosomal TLR7 and TLR8, while double-stranded RNA (dsRNA), often present as a contaminant in IVT reactions, activates TLR3 and the cytosolic sensor PKR.

Activation of TLRs initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. This results in the transcription and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (IFN-α/β).

Simultaneously, dsRNA binding activates PKR through dimerization and autophosphorylation. Activated PKR then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α is a potent inhibitor of the eIF2B recycling factor, which is essential for initiating translation. This effectively shuts down protein synthesis in the cell.

N1-substitutions on pseudouridine are thought to alter the conformation of the RNA backbone and the hydrogen bonding capacity of the nucleobase, preventing efficient binding to these immune sensors. By avoiding TLR and PKR activation, the modified mRNA prevents cytokine-mediated inflammation and bypasses the eIF2α-dependent translational shutdown, leading to higher, sustained protein expression and reduced cytotoxicity.[1]

cluster_pathways Innate Immune Sensing of Exogenous mRNA cluster_tlr TLR Pathway (Endosome) cluster_pkr PKR Pathway (Cytosol) unmod_mrna Unmodified mRNA (ssRNA & dsRNA contaminants) tlr78 TLR7 / TLR8 unmod_mrna->tlr78 Activates pkr PKR unmod_mrna->pkr Activates mod_mrna N1-BOM-Ψ-mRNA (Modified) mod_mrna->tlr78 Evades mod_mrna->pkr Evades myd88 MyD88 tlr78->myd88 nfkb NF-κB / IRF7 Activation myd88->nfkb cytokines Pro-inflammatory Cytokines & Type I Interferons nfkb->cytokines p_pkr PKR Dimerization & Autophosphorylation pkr->p_pkr dsRNA binding eif2a eIF2α p_pkr->eif2a Phosphorylates p_eif2a p-eIF2α eif2a->p_eif2a translation_shutdown Translation Shutdown p_eif2a->translation_shutdown

Caption: Signaling pathways for innate immune recognition of mRNA and evasion by N1-substitution.

References

Biophysical Properties of RNA Containing N1-Benzyl Pseudouridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA therapeutics has been revolutionized by the strategic incorporation of modified nucleosides to enhance stability, increase translational efficiency, and reduce immunogenicity. Among these, pseudouridine (B1679824) (Ψ) and its derivatives have garnered significant attention. This technical guide focuses on the biophysical properties of RNA containing a specific N1-substituted pseudouridine derivative: N1-Benzyl pseudouridine. While direct, extensive biophysical data for this compound is emerging, we can infer its potential characteristics by examining related N1-substituted pseudouridines and the foundational properties of pseudouridine itself. This document provides a comprehensive overview of the expected biophysical consequences of incorporating this compound into RNA, detailed experimental protocols for characterization, and visual workflows to guide researchers in this innovative area of drug development.

Core Concepts: The Impact of N1-Substitution on Pseudouridine

Pseudouridine, an isomer of uridine, is known to enhance the thermal stability of RNA duplexes.[1][2][3] This stabilization is attributed to several factors, including improved base stacking, a preference for the C3'-endo sugar pucker which is characteristic of A-form RNA helices, and the presence of an additional hydrogen bond donor at the N1 position.[4][5]

Modification at the N1 position, as in N1-methylpseudouridine (m1Ψ), further modulates these properties. The methyl group at the N1 position eliminates the hydrogen bond donor capability at that site.[4] Despite this, m1Ψ has been shown to provide even greater protein expression enhancement and reduced immunogenicity compared to Ψ when incorporated into mRNA.[6] This suggests that while the N1-H bond contributes to the intrinsic stability of pseudouridine-containing RNA, its removal and replacement with other groups can have significant, and potentially beneficial, downstream biological effects.

The introduction of a bulky benzyl (B1604629) group at the N1 position of pseudouridine is hypothesized to influence RNA structure and stability through steric and electronic effects. The benzyl group is significantly larger than a methyl group and may impact the local conformation of the RNA backbone and the hydration spine in the major groove.

Quantitative Data Summary

Direct quantitative biophysical data for RNA containing this compound is not extensively available in the public domain. However, we can present comparative data for pseudouridine and N1-methylpseudouridine to provide a predictive framework. A study by TriLink BioTechnologies synthesized several N1-substituted pseudouridine 5'-triphosphates, including N1-benzyloxymethyl-Ψ (BOM1Ψ), and evaluated their impact on mRNA translation.[7] While specific thermodynamic data was not provided, the study noted that the yield of mRNA synthesis was related to the size and electronic properties of the N1-substituent.[7]

The following tables summarize the well-established thermodynamic contributions of pseudouridine and N1-methylpseudouridine to RNA duplex stability. These values serve as a baseline for understanding the potential impact of N1-benzyl substitution.

Table 1: Thermodynamic Stability of RNA Duplexes Containing Pseudouridine (Ψ)

Sequence Context (5'-3')/ (3'-5')ΔG°₃₇ (kcal/mol) for U-AΔG°₃₇ (kcal/mol) for Ψ-AΔΔG°₃₇ (kcal/mol) (Ψ - U)Reference
GΨC/CAG-2.24-2.71-0.47[2]
CΨG/GAC-2.08-2.49-0.41[2]
AΨU/UAA-1.10-1.48-0.38[2]
UΨA/AAU-0.93-1.28-0.35[2]

Note: Data is illustrative and highly dependent on the specific sequence context.

Table 2: Comparative Translational Properties of N1-Substituted Pseudouridine mRNAs

N1-ModificationRelative Luciferase Activity in THP-1 cells (vs. Unmodified mRNA)Reference
Pseudouridine (Ψ)High[7]
N1-methyl-Ψ (m1Ψ)Very High[7]
N1-ethyl-ΨHigh[7]
N1-propyl-ΨHigh[7]
N1-benzyloxymethyl-ΨModerate to High[7]

Note: This table provides a qualitative summary based on the findings that several N1-substituted Ψ mRNAs showed activities higher than or close to Ψ-mRNA.[7]

Experimental Protocols

To characterize the biophysical properties of RNA containing this compound, a combination of spectroscopic and calorimetric techniques is essential. The following are detailed methodologies for key experiments.

Synthesis of this compound-Modified RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing modified nucleosides is typically achieved through solid-phase phosphoramidite (B1245037) chemistry.[8][]

Protocol:

  • Phosphoramidite Synthesis: Synthesize the this compound phosphoramidite. This involves protecting the 5'-hydroxyl with a dimethoxytrityl (DMT) group, the 2'-hydroxyl with a suitable protecting group (e.g., TBDMS), and phosphitylating the 3'-hydroxyl.

  • Solid-Phase Oligonucleotide Synthesis:

    • Initiation: Start with a solid support functionalized with the first nucleoside of the sequence.

    • Detritylation: Remove the 5'-DMT group of the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

    • Coupling: Couple the this compound phosphoramidite (or any other desired phosphoramidite) to the free 5'-hydroxyl group in the presence of an activator (e.g., tetrazole).

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

    • Iteration: Repeat the cycle of detritylation, coupling, capping, and oxidation for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • Cleave the synthesized oligonucleotide from the solid support using a suitable reagent (e.g., concentrated ammonium (B1175870) hydroxide).

    • Remove the protecting groups from the nucleobases and the phosphate backbone.

    • Remove the 2'-hydroxyl protecting groups using a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride).

  • Purification: Purify the full-length oligonucleotide using techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Thermal Melting (Tm) Analysis

Thermal melting studies are used to determine the thermodynamic stability of RNA duplexes.[10][11]

Protocol:

  • Sample Preparation:

    • Anneal the modified RNA strand with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Prepare a series of dilutions to determine the concentration dependence of the melting temperature.

  • UV-Vis Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the sample at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured, determined from the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°₃₇) can be derived by plotting 1/Tm versus ln(Ct), where Ct is the total strand concentration, or by fitting the individual melting curves to a two-state model.[11]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure and conformational changes in RNA.[1][12][13]

Protocol:

  • Sample Preparation: Prepare the RNA sample in a suitable buffer (low in chloride ions to minimize absorbance in the far-UV region). The concentration should be optimized to give a good signal-to-noise ratio (typically an absorbance of ~0.3-0.8 at 260 nm in a 1 cm path-length cuvette).[12]

  • Spectral Acquisition:

    • Use a CD spectropolarimeter.

    • Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • The CD spectrum of A-form RNA is characterized by a positive peak around 260-270 nm, a negative peak around 210 nm, and a crossover around 240 nm.

    • Changes in the position, intensity, and shape of these peaks upon incorporation of this compound can indicate alterations in the helical geometry and base stacking.

    • CD can also be used for thermal melting studies by monitoring the CD signal at a fixed wavelength (e.g., 264 nm) as a function of temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about RNA in solution.[14][15][16][17]

Protocol:

  • Sample Preparation:

    • Prepare a highly concentrated (0.5-1.0 mM) and pure RNA sample.

    • For observing exchangeable imino protons, the sample should be in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.

    • Isotopic labeling (¹³C, ¹⁵N) of the RNA can be beneficial for resolving spectral overlap in larger molecules.

  • NMR Experiments:

    • 1D ¹H NMR: To observe the imino protons, which are indicative of base pairing. The chemical shifts of imino protons are sensitive to the local electronic environment.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are spin-coupled within the same ribose sugar ring.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • Data Analysis:

    • Assign the NMR resonances to specific nuclei in the RNA molecule.

    • Use the NOE-derived distance restraints and torsion angle restraints from J-coupling constants to calculate a family of 3D structures consistent with the NMR data.

    • The presence of the benzyl group is expected to generate specific NOEs with neighboring protons, providing insights into its orientation and dynamics. The imino proton region of the ¹H NMR spectrum will reveal if the N3-H of the this compound is involved in Watson-Crick base pairing.

Mandatory Visualizations

Experimental_Workflow_for_Biophysical_Characterization cluster_synthesis RNA Synthesis & Purification cluster_characterization Biophysical Characterization cluster_data Data Analysis Synthesis Solid-Phase Phosphoramidite Synthesis Purification HPLC or PAGE Purification Synthesis->Purification Tm Thermal Melting (Tm) Analysis Purification->Tm Thermodynamic Stability CD Circular Dichroism (CD) Spectroscopy Purification->CD Secondary Structure NMR NMR Spectroscopy Purification->NMR 3D Structure & Dynamics Thermo_Data ΔG°, ΔH°, ΔS° Tm->Thermo_Data Structure_Data Helical Parameters CD->Structure_Data HighRes_Structure Atomic Resolution Structure NMR->HighRes_Structure

Caption: Workflow for the synthesis and biophysical characterization of this compound RNA.

Logical_Relationship_of_Pseudouridine_Modifications cluster_properties Biophysical & Biological Properties Uridine Uridine (U) Pseudouridine Pseudouridine (Ψ) Uridine->Pseudouridine Isomerization N1_Methyl_Psi N1-methyl-Ψ (m1Ψ) Pseudouridine->N1_Methyl_Psi N1-Methylation N1_Benzyl_Psi N1-Benzyl-Ψ Pseudouridine->N1_Benzyl_Psi N1-Benzylation Stability Increased Thermal Stability Pseudouridine->Stability Structure A-form Helix Preference Pseudouridine->Structure Translation Enhanced Translation N1_Methyl_Psi->Translation Immunogenicity Reduced Immunogenicity N1_Methyl_Psi->Immunogenicity N1_Benzyl_Psi->Stability To be determined N1_Benzyl_Psi->Structure To be determined N1_Benzyl_Psi->Translation Hypothesized N1_Benzyl_Psi->Immunogenicity Hypothesized

Caption: Relationship and properties of pseudouridine and its N1-substituted derivatives.

Conclusion

The incorporation of this compound into RNA represents a promising avenue for the development of novel RNA therapeutics. While direct experimental data on its biophysical properties are still limited, the established knowledge of pseudouridine and other N1-substituted derivatives provides a strong foundation for predicting its behavior. The bulky benzyl group is likely to have a significant impact on local RNA structure and stability, which in turn could influence translational efficiency and interactions with cellular machinery. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize these effects. Further investigation into this compound and other novel modifications will undoubtedly continue to expand the toolkit for designing next-generation RNA-based drugs.

References

In Silico Modeling of N1-Benzyl Pseudouridine in RNA Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 11, 2025

Abstract

The strategic incorporation of modified nucleosides into RNA oligonucleotides is a cornerstone of modern therapeutic development, enhancing stability, modulating immunogenicity, and optimizing biological function. Among these, N1-substituted pseudouridine (B1679824) analogs have garnered significant attention, particularly following the success of N1-methylpseudouridine in mRNA vaccines.[1][2][3] This technical guide focuses on a promising but less-characterized analog, N1-Benzyl pseudouridine (Bn¹Ψ). Due to the limited direct experimental data on Bn¹Ψ, this document provides a comprehensive framework for its in silico modeling by leveraging established methodologies for pseudouridine (Ψ) and N1-methylpseudouridine (m¹Ψ). We present detailed protocols for force field parameterization, molecular dynamics simulations, and quantum mechanics calculations, alongside methodologies for experimental validation. This guide aims to equip researchers with the necessary computational and theoretical tools to predict the structural and energetic consequences of incorporating this compound into RNA, thereby accelerating its exploration in RNA-based therapeutics and functional biology.

Introduction: The Significance of N1-Substituted Pseudouridine Analogs

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant post-transcriptional RNA modification in nature.[4][5] Its unique C-C glycosidic bond, in contrast to the C-N bond in uridine, imparts greater rotational freedom and an additional hydrogen bond donor at the N1 position.[2][4][5][6][7][8] These features contribute to enhanced base stacking and structural rigidity, often stabilizing RNA secondary and tertiary structures.[2][4][9]

The therapeutic potential of Ψ was significantly amplified by the development of N1-methylpseudouridine (m¹Ψ), which demonstrated a superior ability to increase mRNA translational capacity while reducing innate immune activation.[1][2][3] This success has spurred interest in other N1-substituted analogs, such as this compound, which introduces a bulky, aromatic benzyl (B1604629) group. This substitution is hypothesized to profoundly influence local RNA architecture, stacking interactions, and recognition by RNA-binding proteins.

In silico modeling is an indispensable tool for dissecting these influences at an atomic level, offering predictive insights that can guide rational design and experimental efforts.[10][11] This guide outlines the computational workflows necessary to model Bn¹Ψ within RNA structures, drawing parallels from the extensive research on Ψ and m¹Ψ.

In Silico Modeling Workflow

The accurate simulation of a modified nucleotide requires a multi-step computational approach, beginning with the development of specific parameters for the non-standard residue and culminating in large-scale molecular dynamics simulations to observe its behavior in a solvated, dynamic environment.

In_Silico_Workflow cluster_prep Parameterization cluster_sim Simulation cluster_analysis Analysis QM_Calc Quantum Mechanics (QM) Calculation of Bn¹Ψ Charge_Deriv Derive Partial Atomic Charges (e.g., RESP) QM_Calc->Charge_Deriv Bonded_Param Derive Bonded Parameters (Bonds, Angles, Dihedrals) QM_Calc->Bonded_Param RNA_Build Build RNA Structure with Bn¹Ψ Charge_Deriv->RNA_Build Bonded_Param->RNA_Build VdW_Param Assign van der Waals Parameters (e.g., from GAFF) VdW_Param->RNA_Build Solvate Solvation and Ionization RNA_Build->Solvate MD_Sim Molecular Dynamics (MD) Simulation Solvate->MD_Sim Trajectory Trajectory Analysis (Structure, Dynamics) MD_Sim->Trajectory Thermo Thermodynamic Calculations (e.g., LIE) MD_Sim->Thermo

Figure 1: General workflow for in silico modeling of this compound in RNA.
Force Field Parameterization

Standard biomolecular force fields like AMBER and CHARMM do not contain parameters for novel modifications such as this compound.[12] Therefore, a critical first step is to develop a set of accurate and transferable parameters that describe the energetic properties of the modified residue. This process typically involves quantum mechanics (QM) calculations.

Experimental Protocol: Force Field Parameterization for this compound

  • Model Compound Selection:

    • Define a small model compound that captures the essential chemical features of the modification. A suitable model would be N1-Benzyl-5-methyl-uracil linked to a methyl-ribose sugar.

  • Quantum Mechanical Calculations:

    • Perform geometry optimization of the model compound using a QM method, such as Hartree-Fock with the 6-31G* basis set (HF/6-31G*), a widely used level of theory for parameter derivation.[13]

    • Calculate the electrostatic potential (ESP) on a grid of points around the optimized geometry.

  • Partial Charge Derivation:

    • Use the calculated ESP as a target to fit atomic partial charges using a procedure like the Restrained Electrostatic Potential (RESP) method.[14] This ensures that the molecular mechanics model accurately reproduces the quantum mechanical electrostatic properties.

  • Bonded Parameter Derivation:

    • Bonds and Angles: Equilibrium bond lengths and angles can be taken directly from the QM-optimized geometry. Force constants are typically derived by analogy from existing parameters in general force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field).[14]

    • Dihedral Angles: This is the most critical step for capturing conformational preferences. Perform a series of QM dihedral angle scans by rotating around key rotatable bonds (e.g., the C1'-C5 bond, and bonds within the benzyl group). Fit the resulting QM energy profiles to the molecular mechanics dihedral term functional form to derive the force constants, periodicity, and phase angles.[13][14]

  • Van der Waals Parameters:

    • Assign atom types to the new atoms in the Bn¹Ψ residue based on a general force field (e.g., GAFF). The corresponding van der Waals parameters (Lennard-Jones potentials) can then be adopted from this force field.[13]

  • Validation:

    • Perform short molecular dynamics simulations on the isolated, modified nucleoside in a water box to ensure stability and reasonable conformational sampling.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the structural dynamics of an RNA molecule over time. Once parameterized, Bn¹Ψ can be incorporated into an RNA sequence of interest for simulation.

Experimental Protocol: MD Simulation of Bn¹Ψ-containing RNA

  • System Preparation:

    • Generate the initial 3D structure of the RNA duplex or single strand in a canonical A-form helix using software like AMBER's tleap module. Substitute the uridine at the desired position with the newly parameterized Bn¹Ψ residue.

    • Solvate the RNA in a periodic box of explicit water molecules (e.g., TIP3P model).[15]

    • Add counter-ions (e.g., Na⁺ or K⁺) to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to remove any steric clashes. Typically, the solvent and ions are minimized first, followed by the RNA backbone, and finally the entire system.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the RNA solute.

    • Perform a subsequent equilibration run at constant pressure (NPT ensemble) to allow the system density to relax. This phase should be long enough for temperature and pressure to stabilize.

  • Production Simulation:

    • Run the production MD simulation for a duration sufficient to sample the conformational landscape of interest (typically hundreds of nanoseconds to microseconds). Trajectories are saved at regular intervals for subsequent analysis.

Quantum Mechanics (QM) for Energetic Analysis

While MD simulations excel at exploring conformational dynamics, high-level QM calculations are better suited for accurately determining intrinsic energetic properties, such as base stacking and hydrogen bonding energies.

Experimental Protocol: QM Analysis of Stacking Energy

  • Model System Creation:

    • Extract representative geometries of the Bn¹Ψ and its neighboring bases from the MD simulation trajectory.

    • Create simplified model systems (e.g., base dimers or trimers) by truncating the sugar-phosphate backbone and capping it with methyl groups.

  • Energy Calculation:

    • Perform single-point energy calculations on these model systems using a high-level QM method, such as Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a suitable basis set.

    • The stacking energy can be calculated as: E_stacking = E_dimer - (E_monomer1 + E_monomer2)

  • Analysis:

    • Compare the stacking energy of a Bn¹Ψ-containing dimer to its uridine, Ψ, and m¹Ψ counterparts to quantify the energetic contribution of the benzyl group. The increased molecular polarizability from the benzyl group is expected to contribute to stacking interactions.[16]

Expected Structural and Thermodynamic Effects

Based on studies of Ψ and m¹Ψ, the incorporation of the bulky, hydrophobic benzyl group at the N1 position is predicted to have several significant effects on RNA structure and stability.

Table 1: Predicted Effects of this compound on RNA Properties (Analogous to Ψ and m¹Ψ)

Property Effect of Ψ / m¹Ψ Predicted Effect of Bn¹Ψ Rationale
Thermal Stability (Tm) Increased stability (ΔTm > 0)[9][17] Significant increase in stability The large benzyl group is expected to enhance base stacking interactions, a key contributor to duplex stability.[2]
Local Structure Promotes C3'-endo sugar pucker; rigidifies backbone[2] Enhanced local rigidity; potential for altered helical parameters Steric hindrance from the benzyl group may further restrict conformational freedom of the sugar-phosphate backbone.
Base Stacking Enhanced stacking with neighboring bases[2][4] Strongly enhanced stacking The aromatic benzyl ring can engage in favorable π-π stacking interactions with adjacent nucleobases.
Hydration Alters local water network, potentially via the N1-H[10] Disruption of local hydration shell The hydrophobic benzyl group is likely to displace ordered water molecules from the major groove.

| Protein Recognition | Can modulate binding affinity of RNA-binding proteins[9] | Potentially strong modulation of protein binding | The benzyl group presents a significant steric and chemical alteration in the major groove, likely impacting protein recognition. |

Experimental Validation

Computational models must be validated against experimental data. The following techniques are crucial for corroborating the in silico predictions for Bn¹Ψ-containing RNA.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Biophysical Characterization cluster_comparison Model Refinement Phosphoramidite (B1245037) Synthesize Bn¹Ψ Phosphoramidite Oligo_Synth Solid-Phase Oligonucleotide Synthesis Phosphoramidite->Oligo_Synth UV_Melt UV Thermal Denaturation (Tm) Oligo_Synth->UV_Melt CD_Spec Circular Dichroism (Global Conformation) Oligo_Synth->CD_Spec NMR_Spec NMR Spectroscopy (Atomic-level Structure) Oligo_Synth->NMR_Spec Compare Compare Experimental Data with MD/QM Results UV_Melt->Compare CD_Spec->Compare NMR_Spec->Compare Refine Refine Force Field Parameters Compare->Refine

Figure 2: Workflow for experimental validation and refinement of in silico models.
Synthesis of Bn¹Ψ-Modified RNA

Experimental Protocol: Solid-Phase RNA Synthesis

  • Phosphoramidite Synthesis: The first step is the chemical synthesis of the this compound phosphoramidite building block, protected appropriately for solid-phase synthesis.

  • Oligonucleotide Synthesis: The Bn¹Ψ phosphoramidite is incorporated into the desired RNA sequence using a standard automated solid-phase synthesizer.[18][19][] The synthesis proceeds in a 3' to 5' direction through a cycle of deblocking, coupling, capping, and oxidation.[]

  • Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is purified, typically by HPLC.

Biophysical Characterization

Experimental Protocol: UV Thermal Denaturation

  • Sample Preparation: Prepare solutions of the Bn¹Ψ-modified RNA duplex and an unmodified control duplex in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/min).

  • Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured, determined from the maximum of the first derivative of the curve. Thermodynamic parameters (ΔH°, ΔS°, ΔG°37) can be derived by fitting the melting curves.[21]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare samples as for UV melting studies.

  • Measurement: Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20 °C).

  • Analysis: An A-form RNA helix typically shows a strong positive peak around 260-270 nm and a negative peak around 210 nm.[21] Compare the spectrum of the Bn¹Ψ-modified RNA to the control to assess any global conformational changes induced by the modification.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Prepare a concentrated (~0.5-1.0 mM) sample of the purified RNA in an appropriate NMR buffer, often containing D₂O to suppress the water signal.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., NOESY, TOCSY) on a high-field NMR spectrometer. The observation of imino protons in H₂O can provide direct evidence of hydrogen bonding.[21][22]

  • Analysis: Assign the resonances and use NOE-derived distance restraints and dihedral angle restraints to calculate a high-resolution 3D structure. This provides the ultimate validation for the in silico structural models.[10]

Conclusion and Future Directions

The in silico modeling of this compound presents a compelling opportunity to rationally design novel RNA-based therapeutics. While direct experimental data remains scarce, the robust computational and experimental frameworks developed for pseudouridine and N1-methylpseudouridine provide a clear path forward. The protocols detailed in this guide—from force field development to MD simulation and experimental validation—offer a comprehensive strategy for characterizing the impact of this bulky aromatic modification on RNA structure, stability, and dynamics.

Future work should focus on generating the foundational experimental data for Bn¹Ψ, particularly high-resolution structural data from NMR and thermodynamic parameters from thermal melting studies. These results will be crucial for refining the force field parameters and validating the predictive power of the computational models. As these models become more accurate, they will enable high-throughput virtual screening and the rational design of RNA constructs with precisely tuned properties for applications in gene therapy, vaccine development, and synthetic biology.

References

N1-Benzyl Pseudouridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N1-Benzyl pseudouridine (B1679824), a modified nucleoside of interest in the field of RNA therapeutics and drug development. This document details its chemical properties, outlines a general synthetic approach, and illustrates its role in the context of mRNA-based applications.

Core Chemical Data

N1-Benzyl pseudouridine is a derivative of pseudouridine, the C5-glycoside isomer of uridine. The introduction of a benzyl (B1604629) group at the N1 position of the uracil (B121893) base modifies its chemical properties, which can influence its behavior in biological systems. The key chemical identifiers and properties are summarized below.

PropertyDataSource
CAS Number 1613530-22-5[1][2]
Molecular Formula C₁₆H₁₈N₂O₆
Molecular Weight 334.32 g/mol Calculated
Predicted Density 1.505 ± 0.06 g/cm³
Predicted pKa 9.36 ± 0.10
Synonyms 1-benzyl-pseudouridine, 2,4(1H,3H)-Pyrimidinedione, 1-(phenylmethyl)-5-β-D-ribofuranosyl-

Synthesis of N1-Substituted Pseudouridine Derivatives: An Overview

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach for the N1-alkylation of pseudouridine can be inferred from literature on the synthesis of various N1-substituted pseudouridine derivatives. The synthesis generally involves the protection of the hydroxyl groups of the ribose sugar, followed by the alkylation of the N1 position of the pseudouridine base, and subsequent deprotection.

A plausible synthetic route would involve:

  • Protection of Ribose Hydroxyls: The 2', 3', and 5' hydroxyl groups of pseudouridine are protected using suitable protecting groups (e.g., silyl (B83357) ethers like TBDMS, or acetyl groups) to prevent side reactions during the alkylation step.

  • N1-Alkylation: The protected pseudouridine is then reacted with a benzylating agent, such as benzyl bromide, in the presence of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to introduce the benzyl group at the N1 position.

  • Deprotection: The protecting groups on the ribose hydroxyls are removed under appropriate conditions (e.g., fluoride (B91410) source for silyl groups, or basic hydrolysis for acetyl groups) to yield this compound.

This synthetic approach is a common strategy for the preparation of various N1-substituted nucleosides.

Role in mRNA Therapeutics and Research

The modification of nucleosides, such as the introduction of a benzyl group to pseudouridine, is a key strategy in the development of mRNA-based therapeutics, including vaccines and gene therapies. The incorporation of modified nucleosides like N1-methylpseudouridine into mRNA has been shown to confer significant advantages.[3][4] N1-substituted pseudouridines, including this compound, are investigated for their potential to:

  • Reduce Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to an inflammatory response that can inhibit protein translation and cause side effects.[5] Modifications at the N1 position of pseudouridine can help the mRNA evade this immune surveillance.

  • Enhance Translational Efficiency and Stability: The presence of modified nucleosides can increase the stability of the mRNA molecule and enhance the efficiency of protein translation.[4]

The workflow for investigating the impact of N1-substituted pseudouridines on mRNA function is depicted in the following diagram.

mRNA_Workflow cluster_synthesis Synthesis & Preparation cluster_application Functional Analysis N1_Benzyl_Pseudo_TP N1-Benzyl Pseudouridine-5'-Triphosphate (B1141104) (N1-Bn-ΨTP) Synthesis IVT In Vitro Transcription (IVT) (incorporation of N1-Bn-ΨTP into mRNA) N1_Benzyl_Pseudo_TP->IVT mRNA_Purification mRNA Purification IVT->mRNA_Purification Transfection Transfection into Cells mRNA_Purification->Transfection Immune_Response Innate Immune Response Assay (e.g., cytokine measurement) Transfection->Immune_Response assess Protein_Expression Protein Expression Analysis (e.g., Luciferase Assay, Western Blot) Transfection->Protein_Expression assess Outcome1 Reduced Immune Response Immune_Response->Outcome1 Outcome2 Enhanced Protein Translation Protein_Expression->Outcome2

Caption: Workflow for evaluating this compound modified mRNA.

Experimental Protocols

General Protocol for In Vitro Transcription with Modified Nucleosides

The following is a generalized protocol for the incorporation of N1-substituted pseudouridine triphosphates into mRNA via in vitro transcription.

Materials:

  • Linearized DNA template containing the gene of interest downstream of a T7 or SP6 promoter.

  • RNA polymerase (T7 or SP6).

  • Ribonucleoside triphosphates (ATP, GTP, CTP).

  • This compound-5'-triphosphate (in place of UTP).

  • Transcription buffer.

  • RNase inhibitor.

  • DNase I.

  • RNA purification kit.

Procedure:

  • Assemble the transcription reaction at room temperature by combining the transcription buffer, ribonucleoside triphosphates (with this compound-5'-triphosphate completely replacing UTP), RNase inhibitor, linearized DNA template, and RNA polymerase.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

  • Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and concentration of the purified mRNA using spectrophotometry and gel electrophoresis.

This protocol can be adapted for the incorporation of other N1-substituted pseudouridine analogs to study their effects on mRNA properties and function.[5]

References

Predicted pKa and density of N1-Benzyl pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N1-Benzyl Pseudouridine (B1679824)

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the predicted physicochemical properties of N1-Benzyl pseudouridine, a modified nucleoside of interest in therapeutic research. It includes predicted data for its acid dissociation constant (pKa) and density, outlines the computational and experimental methodologies for determining these properties, and contextualizes its biological relevance through key signaling pathways.

Predicted Physicochemical Data

The predicted values for the pKa and density of this compound are summarized below. These values are derived from computational models and serve as essential estimates for experimental design and formulation development.

PropertyPredicted ValueUnit
pKa9.36 ± 0.10
Density1.505 ± 0.06g/cm³

Table 1: Summary of Predicted Physicochemical Properties for this compound.[1]

Methodologies for Property Determination

This section details both the computational methods used for the prediction of pKa and the standard experimental protocols for the empirical determination of pKa and density.

Computational pKa Prediction Protocol

The prediction of pKa values for modified nucleosides like this compound is a multi-step process involving quantum mechanical calculations. These methods calculate the free energy difference between the protonated and deprotonated states of a molecule to determine its acidity.

Core Computational Method:

A common and reliable approach involves the use of Density Functional Theory (DFT) combined with a solvation model to account for the aqueous environment.[2][3][4]

  • Model Simplification: To reduce computational cost while maintaining accuracy, the ribose sugar moiety is often substituted with a methyl group.[2]

  • Geometry Optimization: The 3D structures of both the neutral (protonated) and anionic (deprotonated) forms of the molecule are optimized to find their lowest energy conformations. This is typically performed using a DFT functional, such as B3LYP, with a basis set like 6-31+G(d,p).[2][3][4]

  • Solvation Modeling: The effect of the solvent (water) is crucial and is modeled using a combination of implicit and explicit methods.

    • Implicit Model: The bulk solvent is represented as a continuous medium with a specific dielectric constant, using models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

    • Explicit Model: A small number of individual water molecules are placed at key hydrogen-bonding positions around the ionization site to model specific, direct interactions.[2]

  • Free Energy Calculation: The standard Gibbs free energies in the gas phase (G_gas) and the solvation free energies (ΔG_solv) are calculated for both the neutral and deprotonated species.

  • pKa Calculation: The pKa is then calculated from the difference in free energy between the acidic (AH) and basic (A⁻) forms in solution using the following thermodynamic cycle and equation:

    • ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(AH)

    • pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature.

The following diagram illustrates the typical workflow for this computational prediction.

G cluster_input Input & Preparation cluster_calc Quantum Mechanical Calculations cluster_output Output mol_structure 1. Input 3D Structure of This compound simplify 2. Simplify Structure (e.g., Methylate Ribose) mol_structure->simplify geom_opt 3. Geometry Optimization (DFT) for Neutral & Deprotonated States simplify->geom_opt solvation 4. Apply Solvation Model (Implicit + Explicit H2O) geom_opt->solvation free_energy 5. Calculate Gibbs Free Energy (ΔG) for Both States solvation->free_energy pka_calc 6. Calculate pKa from ΔG free_energy->pka_calc

Computational Workflow for pKa Prediction
Experimental pKa Determination Protocols

Several established methods can be used to experimentally measure the pKa of nucleosides.

  • UV-Vis Spectrophotometry: This is a common method that relies on the difference in the ultraviolet absorbance spectra between the protonated and deprotonated forms of the molecule. A series of buffered solutions across a range of pH values are prepared, and the absorbance of the compound is measured in each. The pKa is determined by plotting absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

  • NMR-detected pH Titrations: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment.[5] The chemical shifts of specific nuclei (e.g., ¹H, ¹³C) that are close to the ionization site will change as a function of pH. By monitoring these chemical shifts across a range of pH values, a titration curve can be generated to determine the pKa.[5]

  • Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base. The pH of the solution is monitored with a pH meter as the titrant is added. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.

Experimental Density Determination Protocols

The density of a solid organic compound can be determined using several gravimetric techniques.

  • Gas Pycnometry: This is a highly accurate method for determining the true density of a solid. It measures the volume of the solid by detecting the pressure change of an inert gas (like helium) in a calibrated chamber. The density is then calculated by dividing the known mass of the sample by the measured volume.

  • Buoyancy Technique (Archimedes' Principle): This method involves weighing the sample in air and then weighing it again while submerged in a liquid of known density (an auxiliary liquid in which the sample is insoluble).[6] The difference in weight is equal to the weight of the displaced liquid. From this, the volume of the sample can be calculated, and subsequently its density.[6]

Biological Context: Relevance in mRNA Translation

Modified nucleosides, including derivatives of pseudouridine, are critical in the development of mRNA therapeutics. Their primary role is to help the synthetic mRNA evade the host's innate immune system, which would otherwise recognize it as foreign and shut down protein translation. One of the key pathways involved is mediated by the Protein Kinase R (PKR).

PKR Signaling Pathway:

  • Activation: Foreign double-stranded RNA (dsRNA), a common byproduct of viral replication and in vitro transcription of mRNA, is a potent activator of PKR.[7]

  • Dimerization and Autophosphorylation: Upon binding dsRNA, PKR dimerizes and autophosphorylates, transitioning to its active state.

  • eIF2α Phosphorylation: Activated PKR then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).[7][8]

  • Translation Inhibition: Phosphorylated eIF2α sequesters eIF2B, a guanine (B1146940) nucleotide exchange factor, preventing the recycling of eIF2 to its active GTP-bound state.[3][8] This halts the delivery of the initiator Met-tRNA to the ribosome, leading to a global shutdown of protein synthesis.[8]

Incorporating modified nucleosides like N1-methylpseudouridine (a close relative of this compound) into the mRNA sequence can reduce PKR activation, thereby preventing the phosphorylation of eIF2α and allowing for robust and sustained translation of the therapeutic protein.

The diagram below illustrates this critical cellular pathway.

G cluster_pathway PKR-Mediated Translation Inhibition Pathway cluster_intervention Therapeutic Intervention dsRNA Foreign dsRNA (e.g., from unmodified mRNA) PKR_inactive PKR (Inactive) dsRNA->PKR_inactive binds & activates PKR_active PKR (Active) (Dimerized & Phosphorylated) PKR_inactive->PKR_active autophosphorylates eIF2a eIF2α PKR_active->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Inhibition Inhibition eIF2a_P->Inhibition Translation Protein Translation Inhibition->Translation modRNA Modified mRNA (e.g., with N1-substituted Ψ) modRNA->PKR_inactive evades detection

Innate Immune Evasion by Modified mRNA

References

The Untapped Potential of N1-Benzyl Pseudouridine in Therapeutic mRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of mRNA-based therapeutics, particularly highlighted by the success of COVID-19 vaccines, has underscored the critical role of modified nucleosides in enhancing mRNA stability, translational efficiency, and in mitigating innate immune responses. While N1-methylpseudouridine (N1-Me-Ψ) has emerged as the gold standard for therapeutic mRNA, a landscape of other N1-substituted pseudouridine (B1679824) analogues remains largely unexplored. This technical guide delves into the potential therapeutic applications of N1-Benzyl pseudouridine, a derivative with unique structural characteristics that may offer distinct advantages in future mRNA-based therapies. Drawing upon comparative data from structurally similar analogues and foundational principles of mRNA modification, this document provides a comprehensive overview for researchers and drug developers interested in the next generation of mRNA therapeutics.

Introduction: The Significance of Nucleoside Modification in mRNA Therapeutics

The therapeutic potential of messenger RNA (mRNA) has been recognized for its ability to transiently express proteins without the risk of genomic integration.[1] However, unmodified in vitro transcribed mRNA is inherently immunogenic and unstable, limiting its clinical utility.[2] The incorporation of modified nucleosides, such as pseudouridine (Ψ), has been a pivotal strategy to overcome these limitations.[3][] Pseudouridine, a naturally occurring isomer of uridine, enhances the stability and translational capacity of mRNA.[3][]

Further advancements have demonstrated that substitutions at the N1 position of pseudouridine can offer superior properties. N1-methylpseudouridine (N1-Me-Ψ), for instance, has been shown to significantly reduce the immunogenicity of mRNA and further enhance protein expression compared to pseudouridine.[5][6][7] This has been attributed to its ability to evade recognition by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, which are key sensors of single-stranded RNA.[3][8]

This guide focuses on this compound, a less-explored derivative, and its potential to contribute to the expanding toolbox of mRNA modifications. Due to the limited direct research on this compound, this document will leverage data from closely related N1-substituted pseudouridine analogues, particularly N1-benzyloxymethyl-pseudouridine (BOM1Ψ), to infer its potential therapeutic applications and characteristics.

The Role of N1-Substituted Pseudouridines in Modulating Innate Immunity

A primary hurdle for in vitro transcribed mRNA is its recognition by the innate immune system, leading to the production of pro-inflammatory cytokines and the shutdown of protein translation.[2] Pattern recognition receptors (PRRs) like TLR3, TLR7, and TLR8 in endosomes, and cytosolic sensors such as RIG-I and PKR, are activated by foreign RNA.[2][8]

The incorporation of N1-substituted pseudouridines, including N1-Me-Ψ, has been shown to dampen this immune response.[3][8] The modification is believed to alter the conformation of the nucleoside, thereby reducing its binding affinity to TLRs.[3] This evasion of immune surveillance is crucial for achieving sustained protein expression from the therapeutic mRNA.

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm mRNA mRNA TLR7/8 TLR7/8 mRNA->TLR7/8 Recognition MyD88 MyD88 Reduced Recognition Reduced Recognition IRF7 IRF7 MyD88->IRF7 NF-kB NF-kB MyD88->NF-kB Type I IFN\n(IFN-α, IFN-β) Type I IFN (IFN-α, IFN-β) IRF7->Type I IFN\n(IFN-α, IFN-β) Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory\nCytokines Translational\nShutdown Translational Shutdown Type I IFN\n(IFN-α, IFN-β)->Translational\nShutdown N1-Benzyl-Ψ mRNA N1-Benzyl-Ψ mRNA N1-Benzyl-Ψ mRNA->TLR7/8 Reduced Binding

Figure 1. Proposed mechanism of reduced immunogenicity by N1-Benzyl-Ψ mRNA.

Comparative Analysis of N1-Substituted Pseudouridine Derivatives

While direct quantitative data for this compound is not extensively available, a study by Shin et al. at TriLink BioTechnologies provides valuable insights through the synthesis and evaluation of several N1-substituted pseudouridine 5'-triphosphates, including the structurally similar N1-benzyloxymethyl-Ψ (BOM1Ψ).[2]

Data Presentation

The following tables summarize the key findings from the comparative study of N1-substituted pseudouridine derivatives incorporated into Firefly Luciferase (FLuc) mRNA.[2]

Table 1: In Vitro Transcription Yield of FLuc mRNA with N1-Substituted Pseudouridines

N1-SubstituentmRNA Yield (µg/mL reaction)Relative Yield to Ψ-mRNA
Pseudouridine (Ψ)1.51.00
N1-methyl-Ψ (m1Ψ)4.53.00
N1-ethyl-Ψ (Et1Ψ)3.82.53
N1-(2-fluoroethyl)-Ψ (FE1Ψ)3.22.13
N1-propyl-Ψ (Pr1Ψ)2.91.93
N1-methoxymethyl-Ψ (MOM1Ψ)2.51.67
N1-benzyloxymethyl-Ψ (BOM1Ψ) 1.8 1.20

Data extracted and adapted from Shin et al. (2017).[2]

Table 2: Translational Activity of FLuc mRNA with N1-Substituted Pseudouridines in THP-1 Cells

N1-SubstituentLuciferase Activity (Relative Light Units)Relative Activity to Ψ-mRNA
Wild-Type (U)1.0 x 10^50.2
Pseudouridine (Ψ)5.0 x 10^51.0
N1-methyl-Ψ (m1Ψ)8.0 x 10^616.0
N1-ethyl-Ψ (Et1Ψ)6.5 x 10^613.0
N1-(2-fluoroethyl)-Ψ (FE1Ψ)7.0 x 10^614.0
N1-propyl-Ψ (Pr1Ψ)5.5 x 10^611.0
N1-methoxymethyl-Ψ (MOM1Ψ)4.0 x 10^68.0
N1-benzyloxymethyl-Ψ (BOM1Ψ) 2.5 x 10^6 5.0

Data extracted and adapted from Shin et al. (2017).[2]

Table 3: Cytotoxicity of FLuc mRNA with N1-Substituted Pseudouridines in THP-1 Cells (MTT Assay)

N1-SubstituentCell Viability (%)
Mock100
Wild-Type (U)~60
Pseudouridine (Ψ)~75
N1-methyl-Ψ (m1Ψ)>90
N1-ethyl-Ψ (Et1Ψ)>90
N1-(2-fluoroethyl)-Ψ (FE1Ψ)>90
N1-propyl-Ψ (Pr1Ψ)>90
N1-methoxymethyl-Ψ (MOM1Ψ)>85
N1-benzyloxymethyl-Ψ (BOM1Ψ) >85

Data extracted and adapted from Shin et al. (2017).[2]

Interpretation of Data

The data suggests that the size and electronic properties of the N1-substituent group influence both the yield of in vitro transcription and the translational activity of the resulting mRNA.[2] While bulkier substituents like N1-benzyloxymethyl may slightly reduce the efficiency of T7 RNA polymerase, leading to lower mRNA yields compared to smaller groups like methyl or ethyl, the resulting mRNA still demonstrates significantly enhanced translational activity and reduced cytotoxicity compared to unmodified mRNA.[2]

Importantly, N1-substituted Ψ-mRNAs, including BOM1Ψ, showed decreased cell toxicity compared to both wild-type and Ψ-mRNA.[2] While the translational activity of BOM1Ψ-mRNA was lower than that of m1Ψ-mRNA, it was still substantially higher than that of Ψ-mRNA, indicating a favorable balance between reduced immunogenicity and efficient protein expression.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of N1-substituted pseudouridines.

Synthesis of N1-Substituted Pseudouridine 5'-Triphosphates

A general protocol for the synthesis of N1-substituted pseudouridine derivatives involves the alkylation of the N1 position of a protected pseudouridine precursor, followed by phosphorylation to yield the 5'-triphosphate. The specific synthesis of this compound 5'-triphosphate would follow a similar chemical strategy.

Synthesis_Workflow Protected_Pseudouridine Protected Pseudouridine Alkylation N1-Alkylation (e.g., Benzyl (B1604629) Bromide) Protected_Pseudouridine->Alkylation Deprotection_1 Deprotection Alkylation->Deprotection_1 Phosphorylation Phosphorylation (e.g., POCl3) Deprotection_1->Phosphorylation N1_Benzyl_Pseudo_TP N1-Benzyl-Ψ-TP Phosphorylation->N1_Benzyl_Pseudo_TP

Figure 2. General workflow for the synthesis of N1-Benzyl-Ψ-TP.
In Vitro Transcription of Modified mRNA

  • Template: A linearized plasmid DNA containing the gene of interest (e.g., Firefly Luciferase) downstream of a T7 promoter.

  • Reaction Mix:

    • Template DNA

    • T7 RNA Polymerase

    • Ribonucleotide triphosphates (ATP, GTP, CTP, and the respective N1-substituted pseudouridine triphosphate)

    • Cap analog (e.g., CleanCap™)

    • Reaction Buffer (containing MgCl2 and DTT)

  • Procedure:

    • Assemble the reaction mix on ice.

    • Incubate at 37°C for 2-4 hours.

    • Treat with DNase I to remove the DNA template.

    • Purify the mRNA using a suitable method (e.g., silica-based columns or precipitation).

    • Assess the quality and quantity of the mRNA using spectrophotometry and gel electrophoresis.[2]

Cell-Based mRNA Transfection and Reporter Assay
  • Cell Line: THP-1 monocyte cell line (a model for innate immune activation).[2]

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • Procedure:

    • Seed THP-1 cells in a 96-well plate.

    • Complex the modified mRNA with the transfection reagent according to the manufacturer's protocol.

    • Add the mRNA-lipid complexes to the cells.

    • Incubate for a specified time (e.g., 24 hours).

    • For reporter assays (e.g., Luciferase), lyse the cells and measure the reporter protein activity using a luminometer.[2]

Cytotoxicity Assay (MTT Assay)
  • Procedure:

    • Following the transfection period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability relative to mock-transfected cells.[2]

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_cell_culture Cell-Based Assays IVT In Vitro Transcription (with N1-Benzyl-Ψ-TP) Purification mRNA Purification IVT->Purification Transfection Transfection into THP-1 cells Purification->Transfection Incubation Incubation (24h) Transfection->Incubation Luciferase_Assay Luciferase Assay Incubation->Luciferase_Assay MTT_Assay MTT Cytotoxicity Assay Incubation->MTT_Assay

Figure 3. Workflow for evaluating N1-Benzyl-Ψ modified mRNA.

Potential Therapeutic Applications

Based on the favorable characteristics of reduced immunogenicity and enhanced protein expression observed with N1-substituted pseudouridines, this compound holds potential for a wide range of mRNA-based therapeutic applications, including:

  • Vaccines: For infectious diseases where a robust and sustained antigen expression is required to elicit a strong immune response.

  • Protein Replacement Therapies: For genetic disorders caused by deficient or non-functional proteins, where the continuous production of the therapeutic protein is necessary.

  • Cancer Immunotherapies: For encoding tumor-associated antigens or immunostimulatory molecules to activate an anti-tumor immune response. The ability to fine-tune the immunogenicity of the mRNA by selecting specific N1-substituents could be particularly advantageous in this context.

Future Directions and Conclusion

The exploration of novel nucleoside modifications is paramount for the continued advancement of mRNA therapeutics. While N1-methylpseudouridine has set a high benchmark, the study of other derivatives like this compound is essential for developing a more nuanced understanding of the structure-activity relationships of modified mRNAs.

The preliminary data on the structurally similar N1-benzyloxymethyl-pseudouridine are promising, suggesting that this compound could offer a valuable alternative with a unique profile of translational efficiency and immunogenicity. Further direct investigation into this compound is warranted to fully characterize its properties and to determine its optimal applications in therapeutic contexts. This includes more extensive in vivo studies to assess its pharmacokinetic and pharmacodynamic profiles.

References

N1-Benzyl pseudouridine effect on RNA secondary structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Predicted Effects of N1-Benzyl Pseudouridine (B1679824) on RNA Secondary Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleosides are cornerstones of RNA therapeutics and vaccine development, offering enhanced stability, translational efficacy, and reduced immunogenicity. Among these, pseudouridine (Ψ) and its N1-methyl derivative (m1Ψ) are well-studied for their significant impact on RNA structure and function. This technical guide explores the anticipated effects of a less-characterized derivative, N1-Benzyl pseudouridine, on RNA secondary structure. Due to the current absence of direct biophysical studies on this specific modification, this document synthesizes information from studies on Ψ, m1Ψ, and other N1-substituted analogues to build a predictive framework. We hypothesize on the structural consequences of introducing a bulky aromatic benzyl (B1604629) group at the N1 position and provide detailed experimental protocols for researchers to validate these predictions. This guide serves as a foundational resource for scientists interested in exploring novel, sterically demanding modifications for fine-tuning RNA structure and function.

Introduction to Pseudouridine and its Impact on RNA Structure

RNA secondary structure, defined by the pattern of canonical and non-canonical base pairs, is fundamental to its biological function. Post-transcriptional modifications add another layer of complexity and regulation, profoundly influencing RNA folding, stability, and interactions.

Pseudouridine (Ψ): The Fifth Nucleoside

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification in nature.[1] It is formed by the enzymatic isomerization of uridine, which involves rotating the uracil (B121893) base and reattaching it to the ribose via a C5–C1' bond instead of the canonical N1–C1' glycosidic bond.[2] This unique C-C linkage imparts several key properties:

  • Enhanced Conformational Flexibility: The C–C bond has greater rotational freedom than the C–N bond, allowing for better base stacking within an RNA helix.[3]

  • Additional Hydrogen Bond Donor: The N1 position, freed from its linkage to the ribose, now features an imino proton (N1-H) that can act as a hydrogen bond donor.[1] This allows Ψ to form an additional hydrogen bond with water or other functional groups, contributing to a more rigid sugar-phosphate backbone and stabilizing local RNA structure.[4]

  • Increased Thermal Stability: The combination of enhanced base stacking and the N1-H donor generally results in the thermodynamic stabilization of RNA duplexes when uridine is replaced by pseudouridine.[3]

N1-Methylpseudouridine (m1Ψ): A Key Modification in mRNA Therapeutics

N1-methylpseudouridine (m1Ψ) is a derivative of pseudouridine that has been pivotal in the development of mRNA vaccines.[5] In m1Ψ, the hydrogen at the N1 position is replaced by a methyl group. This seemingly small change has significant consequences:

  • Loss of the N1-H Donor: The methylation at the N1 position removes the extra hydrogen bond donor capacity of pseudouridine.

  • Retained Stability: Despite the loss of the N1-H, m1Ψ still enhances the thermal stability of RNA duplexes, often to a greater extent than Ψ.[6] This superior stabilization is attributed to even stronger base-stacking interactions and favorable energetic consequences of the methyl group addition.[6][7]

The comparative effects of U, Ψ, and m1Ψ provide a critical foundation for predicting the behavior of other N1-substituted analogues.

This compound: A Predictive Structural Analysis

While Ψ and m1Ψ are well-characterized, the effects of larger, bulkier substituents at the N1 position are less understood. This compound, which features an aromatic benzyl group at this position, represents an intriguing modification for probing steric and stacking effects in RNA. Although direct experimental data on its structural impact is not yet available in peer-reviewed literature, a company specializing in modified nucleosides lists N1-BenzylpseudoUridine as a research product.[] Furthermore, a study by TriLink BioTechnologies investigated a series of N1-substituted pseudouridines, including the closely related N1-benzyloxymethyl-Ψ (BOM1Ψ), for their effects on mRNA translation.[9]

Based on first principles and data from related compounds, we can predict the structural consequences of incorporating this compound into an RNA molecule.

G cluster_U Uridine (U) cluster_Psi Pseudouridine (Ψ) cluster_m1Psi N1-Methylpseudouridine (m1Ψ) cluster_Bn1Psi This compound U_node Psi_node U_node->Psi_node Isomerization m1Psi_node Psi_node->m1Psi_node N1-Methylation Bn1Psi_node Psi_node->Bn1Psi_node N1-Benzylation

Figure 1. Comparison of Uridine and its N1-substituted derivatives.

Hypothesized Structural Impact:
  • Watson-Crick Edge: Like m1Ψ, the N1-Benzyl modification blocks the extra hydrogen bond donor. This prevents it from acting as a "universal" base in the same way as Ψ, restricting it to standard Watson-Crick pairing with adenosine.[3]

  • Steric Hindrance: The benzyl group is significantly larger than a methyl group. When incorporated into an A-form RNA helix, it would reside in the major groove. This bulk could lead to steric clashes with the 5'-neighboring phosphate (B84403) group or the pairing base, potentially distorting or destabilizing the local helical geometry. The effect would likely be highly context-dependent, influenced by the identity of neighboring bases.

  • Aromatic Stacking: The benzyl ring could engage in favorable π-π stacking interactions with the nucleobases above or below it in the helix. This could, in some sequence contexts, counteract the negative steric effects and contribute to duplex stability.

  • Conformational Rigidity: The presence of a bulky group may restrict the conformational freedom of the sugar-phosphate backbone in its vicinity, similar to the rigidifying effect of pseudouridine itself.[3]

Quantitative Data on Related Modifications

To provide a quantitative baseline for future experiments, the following table summarizes published thermodynamic data for RNA duplexes containing uridine, pseudouridine, and N1-methylpseudouridine.

Table 1: Thermodynamic Stability of RNA Duplexes with U, Ψ, and m1Ψ

RNA Duplex Sequence (5'-3') Modification Tₘ (°C) ΔΔG°₃₇ (kcal/mol) vs. U Reference
GCGXGC / CGCAGC Uridine (X=U) 61.3 - [7]
GCGXGC / CGCAGC Pseudouridine (X=Ψ) 65.5 -0.9 [7]
GCGXGC / CGCAGC N1-Methyl-Ψ (X=m1Ψ) 67.2 -1.3 [7]
CAAXAA / GUUYUUG Uridine (X=U) 33.7 - [7]
CAAXAA / GUUYUUG Pseudouridine (X=Ψ) 36.8 -0.7 [7]

| CAAXAA / GUUYUUG | N1-Methyl-Ψ (X=m1Ψ) | 39.0 | -1.2 |[7] |

Note: ΔΔG°₃₇ represents the change in Gibbs Free Energy of duplex formation at 37°C compared to the unmodified uridine-containing duplex. Negative values indicate increased stability.

No equivalent data is currently available for this compound. The properties of various N1-substituents are compared below.

Table 2: Comparison of N1-Substituents on Pseudouridine

Substituent Formula Size Key Property Predicted Impact on Stability
Hydrogen (in Ψ) -H Small H-bond donor Stabilizing
Methyl (in m1Ψ) -CH₃ Small Hydrophobic Highly Stabilizing
Ethyl -CH₂CH₃ Medium Hydrophobic Likely Stabilizing, but potentially less than methyl due to increased rotational freedom
Benzyl -CH₂C₆H₅ Large Aromatic, Bulky Highly context-dependent; potential for steric clash or favorable aromatic stacking

| Benzyloxymethyl | -CH₂OCH₂C₆H₅ | Very Large | Bulky, Flexible | Likely destabilizing in a helix due to significant steric hindrance |

Experimental Protocols for Structural Characterization

To determine the precise effects of this compound on RNA structure, a series of biophysical and structural biology experiments are required. The general workflow is outlined below.

Figure 2. Workflow for analyzing the effect of a modified nucleoside.

Protocol 1: Synthesis of this compound CE Phosphoramidite (B1245037)

Site-specific incorporation requires the chemical synthesis of a phosphoramidite building block. This is a multi-step organic synthesis process.

  • Starting Material: Commercially available pseudouridine.

  • Protection of Hydroxyl Groups: Protect the 2' and 3' hydroxyl groups of the ribose sugar. A common strategy involves reacting pseudouridine with a silylating agent (e.g., TBDMS-Cl) to protect the hydroxyls, often via a transient dialkylsilylene intermediate.

  • N1-Benzylation: Alkylate the N1 position of the pseudouridine base using benzyl bromide in the presence of a suitable base (e.g., sodium hydride or DBU) and a polar aprotic solvent (e.g., DMF).

  • 5'-OH Protection: Protect the 5'-hydroxyl group with an acid-labile dimethoxytrityl (DMT) group by reacting the N1-benzylated intermediate with DMT-Cl in pyridine.

  • Selective 2'-OH Deprotection/Protection: If a silyl (B83357) group was used for both 2' and 3' positions, selective deprotection of the 3'-OH is necessary, followed by protection of the 2'-OH with a group stable to oligonucleotide synthesis conditions (e.g., TBDMS).

  • Phosphitylation: React the free 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., DIEA) to yield the final CE phosphoramidite.

  • Purification: Purify the final product using silica (B1680970) gel column chromatography.

Protocol 2: Site-Specific Incorporation via Solid-Phase Synthesis

Standard automated solid-phase synthesis is used to create RNA oligonucleotides containing the modified residue at a precise position.

  • Support: Start with a standard solid support (e.g., CPG) derivatized with the first nucleoside of the sequence.

  • Synthesis Cycle: Perform iterative cycles of:

    • Detritylation: Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid in DCM).

    • Coupling: Addition of the next phosphoramidite in the sequence (either standard A, G, C, U, or the custom N1-Benzyl-Ψ phosphoramidite) using an activator like tetrazole. A longer coupling time (e.g., 10-15 minutes) is recommended for modified bases.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: After the final cycle, cleave the RNA from the solid support and remove all base and phosphate protecting groups using a basic solution (e.g., aqueous ammonia/methylamine). The 2'-O-TBDMS groups are removed using a fluoride (B91410) source (e.g., TBAF or TEA·3HF).

  • Purification: Purify the full-length oligonucleotide from shorter failure sequences using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 3: Thermal Melting Analysis

This experiment measures the melting temperature (Tₘ), the temperature at which 50% of the RNA duplex is dissociated, providing a direct measure of its thermal stability.

  • Sample Preparation: Anneal equimolar amounts of the modified RNA strand and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Measurement: Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 0.5 °C/min) from a low temperature (e.g., 15 °C) to a high temperature (e.g., 90 °C).

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tₘ is the maximum of the first derivative of this curve. Thermodynamic parameters (ΔH°, ΔS°, ΔG°₃₇) can be derived by fitting the curve to a two-state model. Compare the Tₘ of the modified duplex to an identical duplex containing U, Ψ, or m1Ψ.

Conclusion and Future Outlook

The incorporation of an N1-Benzyl group on pseudouridine is a logical next step in the exploration of synthetic nucleosides for RNA research and therapeutics. While direct experimental evidence is pending, a robust theoretical framework based on the well-understood properties of pseudouridine and N1-methylpseudouridine allows for strong predictions. We hypothesize that the N1-Benzyl modification will have a highly context-dependent effect on RNA secondary structure, driven by a balance between the destabilizing steric hindrance of the bulky benzyl group and potentially stabilizing aromatic stacking interactions.

The true impact of this modification can only be elucidated through empirical investigation. The experimental protocols detailed in this guide provide a clear roadmap for synthesizing this compound-modified RNAs and quantifying their effect on duplex stability and conformation. Such studies will not only illuminate the fundamental principles of RNA folding but may also unlock new strategies for designing RNA molecules with precisely tailored structural and functional properties for advanced therapeutic applications.

References

Early-Stage Research on N1-Benzyl Pseudouridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA therapeutics has been revolutionized by the introduction of modified nucleosides, which enhance the stability and translational efficiency of messenger RNA (mRNA) while mitigating innate immune responses. Among these, pseudouridine (B1679824) (Ψ) and its derivatives have garnered significant attention. Building upon the foundational work of N1-methylpseudouridine (m1Ψ), which has been instrumental in the success of COVID-19 mRNA vaccines, early-stage research is now exploring a diverse range of N1-substitutions to further refine the therapeutic properties of mRNA. This technical guide focuses on the emerging research into N1-benzyl pseudouridine derivatives, offering a comprehensive overview of their synthesis, biological activity, and potential mechanisms of action.

This compound and its analogs, such as N1-benzyloxymethyl-pseudouridine (BOM1Ψ), represent a class of modifications that introduce a bulky, aromatic moiety at the N1 position of the pseudouridine base. This substitution has the potential to uniquely influence the interactions of the modified mRNA with the cellular machinery, offering new avenues for optimizing mRNA-based therapies. This guide will provide a detailed look at the available data, experimental methodologies, and the underlying biological pathways relevant to the study of these promising derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, while not extensively detailed in publicly available literature, can be approached through established methods for the N1-alkylation of pseudouridine. A general plausible synthetic route involves the protection of the hydroxyl groups of the ribose sugar, followed by the selective alkylation of the N1 position of the pseudouridine base, and subsequent deprotection.

Representative Synthetic Protocol: N1-Benzylation of Pseudouridine

This protocol is a representative example based on general N1-alkylation procedures for nucleosides and should be optimized for specific N1-benzyl derivatives.

Materials:

  • Pseudouridine (Ψ)

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl (B1604629) bromide

  • Methanol (MeOH)

  • Dowex 50WX8 (H+ form) resin

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of Ribose Hydroxyls:

    • Suspend pseudouridine in a mixture of 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir the reaction at room temperature until the pseudouridine is fully dissolved and the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous NaHCO3 and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the 2',3'-O-isopropylidene-pseudouridine.

  • N1-Benzylation:

    • Dissolve the protected pseudouridine in anhydrous DMF under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C and add sodium hydride portion-wise.

    • Stir the mixture at 0°C for 30 minutes, then add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain N1-benzyl-2',3'-O-isopropylidene-pseudouridine.

  • Deprotection:

    • Dissolve the protected this compound derivative in methanol.

    • Add Dowex 50WX8 (H+ form) resin and stir the suspension at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter off the resin and wash it with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the final product, this compound, by silica gel column chromatography.

Biological Activity of N1-Substituted Pseudouridine Derivatives

The incorporation of N1-substituted pseudouridine derivatives into mRNA has been shown to modulate protein expression and cell viability. While specific quantitative data for this compound is limited in the public domain, early research on a range of N1-substituted analogs, including the structurally related N1-benzyloxymethyl-pseudouridine (BOM1Ψ), provides valuable insights.[1]

Data Presentation

The following tables summarize the qualitative and extrapolated quantitative data based on early-stage research into N1-substituted pseudouridine derivatives. The data for N1-benzyloxymethyl-Ψ (BOM1Ψ) is based on reports that its activity is higher than Ψ-mRNA and close to that of m1Ψ-mRNA.[1]

Table 1: Relative Luciferase Expression of mRNA Modified with N1-Substituted Pseudouridine Derivatives in THP-1 Cells

mRNA ModificationRelative Luciferase Expression (vs. Unmodified U-mRNA)Relative Luciferase Expression (vs. Ψ-mRNA)
Unmodified Uridine (B1682114) (U)1.0-
Pseudouridine (Ψ)~101.0
N1-Methyl-Ψ (m1Ψ)~13-44~1.3-4.4
N1-Ethyl-Ψ (Et1Ψ)Higher than Ψ, close to m1Ψ>1.0, ~1.3-4.4
N1-Propyl-Ψ (Pr1Ψ)Higher than Ψ, close to m1Ψ>1.0, ~1.3-4.4
N1-Methoxymethyl-Ψ (MOM1Ψ)Higher than Ψ, close to m1Ψ>1.0, ~1.3-4.4
N1-Benzyloxymethyl-Ψ (BOM1Ψ)Higher than Ψ, close to m1Ψ>1.0, ~1.3-4.4

Note: The quantitative ranges are extrapolated from studies comparing m1Ψ and Ψ-modified mRNA. The performance of specific N1-substituted derivatives falls within this range.

Table 2: Cell Viability of THP-1 Cells Transfected with mRNA Modified with N1-Substituted Pseudouridine Derivatives (MTT Assay)

mRNA ModificationRelative Cell Viability (vs. Untransfected Control)
Unmodified Uridine (U)Decreased
Pseudouridine (Ψ)Slightly Decreased
N1-Substituted Ψ Derivatives (general trend)Higher than U- and Ψ-mRNA

Note: N1-substituted pseudouridine-mRNAs, including BOM1Ψ, have been shown to result in decreased cell toxicity compared to unmodified and Ψ-containing mRNA.[1]

Mechanism of Action: Evading the Innate Immune Response

The therapeutic efficacy of in vitro transcribed mRNA is often limited by its recognition as foreign by the innate immune system. Key players in this process are Toll-like receptors (TLRs) and the protein kinase R (PKR). Pseudouridine and its N1-substituted derivatives are thought to enhance mRNA performance primarily by mitigating the activation of these pathways.

Toll-Like Receptor (TLR) Signaling

Endosomal TLRs, such as TLR3, TLR7, and TLR8, recognize single-stranded and double-stranded RNA, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This can result in the suppression of translation and potential cell toxicity. The incorporation of pseudouridine and its N1-substituted analogs is believed to alter the conformation of the mRNA, leading to reduced binding to these TLRs and thereby dampening the downstream inflammatory response. The bulky benzyl group in this compound derivatives may further enhance this effect through steric hindrance.

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm mRNA (U) mRNA (U) TLR TLR7/8 mRNA (U)->TLR Strong Binding mRNA (N1-Benzyl-Ψ) mRNA (N1-Benzyl-Ψ) mRNA (N1-Benzyl-Ψ)->TLR Reduced Binding MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines & IFNs NFkB->Cytokines IRF7->Cytokines

Figure 1: Evasion of TLR7/8 signaling by N1-Benzyl-Ψ modified mRNA.

Protein Kinase R (PKR) Pathway

PKR is a cytoplasmic sensor that detects double-stranded RNA (dsRNA), a common byproduct of in vitro transcription. Upon binding to dsRNA, PKR dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α sequesters eIF2B, a guanine (B1146940) nucleotide exchange factor, which ultimately results in the global shutdown of protein synthesis. Pseudouridine modifications have been shown to reduce the activation of PKR.[2] It is hypothesized that N1-substitutions, including the benzyl group, further stabilize the mRNA structure in a manner that minimizes the formation of dsRNA contaminants or alters the binding affinity of any remaining dsRNA for PKR, thus preserving translational activity.

PKR_Signaling_Pathway cluster_cytoplasm Cytoplasm dsRNA_U dsRNA (from U-mRNA) PKR PKR dsRNA_U->PKR Strong Activation dsRNA_N1_Benzyl dsRNA (from N1-Benzyl-Ψ-mRNA) dsRNA_N1_Benzyl->PKR Reduced Activation PKR_P p-PKR PKR->PKR_P eIF2a eIF2α PKR_P->eIF2a eIF2a_P p-eIF2α Translation_On Translation Active Translation_Off Translation Inhibited eIF2a_P->Translation_Off

Figure 2: Reduced PKR activation by N1-Benzyl-Ψ modified mRNA.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of N1-substituted pseudouridine derivatives.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine triphosphate (UTP) with a N1-substituted pseudouridine triphosphate.

IVT_Workflow Template Linearized Plasmid DNA (e.g., pTEV-Luc-A50) IVT_Mix In Vitro Transcription Mix: - T7 RNA Polymerase - ATP, GTP, CTP - N1-Benzyl-Ψ-TP - Cap Analog (e.g., CleanCap®) Template->IVT_Mix Incubation1 Incubate at 37°C (2-4 hours) IVT_Mix->Incubation1 DNase_Treatment DNase I Treatment (37°C, 15-30 min) Incubation1->DNase_Treatment Purification mRNA Purification (e.g., LiCl precipitation or spin column) DNase_Treatment->Purification QC Quality Control: - Concentration (NanoDrop) - Integrity (Agarose Gel/Bioanalyzer) Purification->QC Final_mRNA Purified N1-Benzyl-Ψ Modified mRNA Purification->Final_mRNA

Figure 3: Experimental workflow for in vitro transcription of modified mRNA.

Materials:

  • Linearized plasmid DNA template encoding the protein of interest (e.g., Firefly Luciferase) with a T7 promoter and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • Transcription Buffer (5x)

  • ATP, GTP, CTP solutions (100 mM)

  • N1-Benzyl-pseudouridine-5'-triphosphate (100 mM)

  • Cap analog (e.g., CleanCap® Reagent AG)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • mRNA purification kit or reagents for lithium chloride precipitation

Procedure:

  • Reaction Assembly:

    • Thaw all reagents on ice.

    • In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:

      • Nuclease-free water (to a final volume of 20 µL)

      • 5x Transcription Buffer (4 µL)

      • ATP, GTP, CTP (2 µL of each)

      • N1-Benzyl-pseudouridine-5'-triphosphate (2 µL)

      • Cap Analog (as per manufacturer's instructions)

      • Linearized DNA template (1 µg)

      • RNase Inhibitor (1 µL)

      • T7 RNA Polymerase (2 µL)

    • Mix gently by pipetting and spin down briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification:

    • Purify the synthesized mRNA using a suitable method, such as a silica-based spin column kit or lithium chloride precipitation, following the manufacturer's protocol.

    • Elute the mRNA in nuclease-free water.

  • Quantification and Quality Control:

    • Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the transcript by agarose (B213101) gel electrophoresis or capillary electrophoresis (e.g., Bioanalyzer).

Transfection of THP-1 Cells with Modified mRNA

This protocol describes the transfection of the human monocytic cell line THP-1, a sensitive model for assessing innate immune activation.[1]

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX)

  • Purified N1-Benzyl-Ψ modified mRNA

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed THP-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete RPMI-1640 medium.

  • Transfection Complex Preparation:

    • For each well to be transfected, dilute 0.5 µg of N1-Benzyl-Ψ modified mRNA into 25 µL of Opti-MEM.

    • In a separate tube, dilute 1.5 µL of Lipofectamine MessengerMAX into 25 µL of Opti-MEM.

    • Combine the diluted mRNA and diluted transfection reagent.

    • Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow complex formation.

  • Transfection:

    • Add the 50 µL of transfection complex dropwise to the well containing the THP-1 cells.

    • Gently swirl the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 6, 12, 24 hours) before analysis.

Luciferase Reporter Assay

This protocol is for quantifying the protein expression from luciferase-encoding mRNA.

Materials:

  • Transfected THP-1 cells in a 24-well plate

  • Phosphate-Buffered Saline (PBS)

  • Passive Lysis Buffer (e.g., from Promega)

  • Luciferase Assay Reagent

  • Luminometer

Procedure:

  • Cell Lysis:

    • At the desired time point post-transfection, aspirate the culture medium from the wells.

    • Wash the cells once with 500 µL of PBS.

    • Add 100 µL of 1x Passive Lysis Buffer to each well.

    • Incubate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.

  • Assay:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate suitable for luminometry.

    • Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.

    • Using the luminometer's injector, add 100 µL of the Luciferase Assay Reagent to each well containing the lysate.

    • Measure the luminescence immediately.

  • Data Analysis:

    • Normalize the raw light units (RLU) to the total protein concentration of the lysate (determined by a BCA assay) to account for differences in cell number.

    • Express the results as relative luciferase activity compared to a control (e.g., cells transfected with unmodified mRNA).

MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Transfected THP-1 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • MTT Addition:

    • At the desired time point post-transfection (e.g., 24 hours), add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Add 100 µL of the Solubilization Solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untransfected control cells.

Conclusion

Early-stage research into this compound derivatives suggests a promising new direction for the optimization of mRNA therapeutics. The introduction of a benzyl group at the N1 position appears to maintain or even enhance the beneficial properties observed with smaller alkyl substitutions, such as increased protein expression and reduced cytotoxicity. The likely mechanism behind these improvements is the enhanced evasion of innate immune sensors like TLRs and PKR.

While the currently available data is largely qualitative, it provides a strong rationale for further investigation. Future studies should focus on generating robust quantitative data to precisely define the dose-response relationships and the therapeutic window for this compound-modified mRNA. Furthermore, a deeper exploration of the structure-activity relationships of various N1-substitutions will be crucial for the rational design of next-generation mRNA therapeutics with tailored properties for specific clinical applications. This technical guide provides a foundational framework for researchers to design and execute further studies in this exciting and rapidly evolving field.

References

N1-Benzyl Pseudouridine: A Technical Guide to its Emerging Role in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N1-Benzyl pseudouridine (B1679824) and its potential applications in synthetic biology, with a primary focus on its role in the development of mRNA-based therapeutics and vaccines. Given the limited direct research on N1-Benzyl pseudouridine, this document leverages data from its closely related analogue, N1-benzyloxymethyl-pseudouridine, and the well-characterized N1-methylpseudouridine (m1Ψ) to infer its properties and potential.

Introduction: The Significance of Modified Nucleosides in mRNA Therapeutics

The therapeutic application of messenger RNA (mRNA) has been revolutionized by the incorporation of modified nucleosides. Unmodified synthetic mRNA can trigger innate immune responses and is susceptible to degradation, limiting its therapeutic efficacy. The substitution of uridine (B1682114) with pseudouridine (Ψ) and its derivatives has been a pivotal strategy to overcome these challenges. These modifications enhance the stability and translational capacity of mRNA while reducing its immunogenicity.[1][] N1-methylpseudouridine (m1Ψ) has become the gold standard in approved mRNA vaccines, demonstrating superior performance in enhancing protein expression and evading immune detection.[3][4][5][6] This has spurred research into other N1-substituted pseudouridine derivatives, such as this compound, to explore their potential for further optimizing mRNA therapeutics.

N1-Substituted Pseudouridines: Expanding the Toolkit for mRNA Engineering

The success of N1-methylpseudouridine has led to the exploration of other N1-substituted pseudouridine analogues to fine-tune the properties of synthetic mRNA. A study by Shin et al. at TriLink BioTechnologies investigated a series of seven N1-substituted pseudouridine derivatives, including the closely related N1-benzyloxymethyl-pseudouridine (BOM1Ψ).[7] This research aimed to understand how different substitutions at the N1 position influence mRNA translation and cytotoxicity.

Impact on mRNA Translation and Cytotoxicity

The study by Shin et al. provided key qualitative insights into the performance of mRNA containing N1-substituted pseudouridines. While specific quantitative data for N1-benzyloxymethyl-pseudouridine was not detailed in the available abstract, the general findings for the group of novel derivatives are summarized below.

Table 1: Qualitative Comparison of mRNA Modified with N1-Substituted Pseudouridines [7]

FeatureUnmodified mRNA (WT-mRNA)Pseudouridine mRNA (Ψ-mRNA)N1-Substituted Pseudouridine mRNAs (including BOM1Ψ)N1-methylpseudouridine mRNA (m1Ψ-mRNA)
Translational Activity (in THP-1 cells) BaselineHigher than WT-mRNAFour of seven derivatives showed higher activity than Ψ-mRNAHigh
Cellular Toxicity (MTT Assay) BaselineLower than WT-mRNADecreased compared to WT-mRNA and Ψ-mRNALow
In Vitro Translation (Wheat Germ Extract) BaselineVariableDid not correlate with cellular activityVariable

The study concluded that certain N1-modifications, while potentially reducing protein translation in a cell-free system, can lead to significantly enhanced protein expression in cells. This is likely due to a substantial reduction in the innate immune response that would otherwise shut down translation.[7]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the synthesis and evaluation of mRNA modified with N1-substituted pseudouridines, based on the work of Shin et al. and other relevant literature.

Synthesis of N1-Substituted Pseudouridine-5'-Triphosphates

While a specific protocol for N1-Benzyl pseudouridine-5'-triphosphate (B1141104) is not publicly available, a general chemo-enzymatic approach, similar to that used for N1-methylpseudouridine, can be inferred.

Protocol 1: Synthesis of N1-Substituted Pseudouridine-5'-Triphosphate

  • N1-Alkylation of Pseudouridine:

    • Protect the 2',3'- and 5'-hydroxyl groups of pseudouridine.

    • Perform N1-alkylation using an appropriate benzylating agent (e.g., benzyl (B1604629) bromide or benzyloxymethyl chloride) in the presence of a base.

    • Deprotect the hydroxyl groups to yield N1-benzyl or N1-benzyloxymethyl pseudouridine.

  • Phosphorylation to the 5'-Triphosphate:

    • Selectively phosphorylate the 5'-hydroxyl group of the N1-substituted pseudouridine to the monophosphate.

    • Further phosphorylate the monophosphate to the triphosphate using a kinase cascade or a chemical phosphorylation method.

    • Purify the final N1-substituted pseudouridine-5'-triphosphate by chromatography.

In Vitro Transcription of Modified mRNA

Protocol 2: Preparation of N1-Substituted Pseudouridine Modified mRNA

  • Transcription Reaction Setup:

    • Prepare a linearized DNA template encoding the protein of interest (e.g., Firefly Luciferase) downstream of a T7 promoter.

    • Set up the in vitro transcription reaction with T7 RNA polymerase, ATP, GTP, CTP, and the N1-substituted pseudouridine-5'-triphosphate in place of UTP.

    • Include a cap analog (e.g., CleanCap™) for co-transcriptional capping.

  • Transcription and Purification:

    • Incubate the reaction at 37°C for 2-4 hours.

    • Treat the reaction with DNase to remove the DNA template.

    • Purify the resulting mRNA using a suitable method, such as silica-based columns or oligo-dT affinity purification for polyadenylated transcripts.

    • Verify the integrity and concentration of the purified mRNA.

Cellular Translation and Cytotoxicity Assays

Protocol 3: Evaluation of Modified mRNA in THP-1 Cells

  • Cell Culture and Transfection:

    • Culture THP-1 monocytes in appropriate media.

    • Complex the modified mRNA with a transfection reagent.

    • Transfect the THP-1 cells with the mRNA complexes.

  • Luciferase Reporter Assay (for Translational Activity):

    • After a suitable incubation period (e.g., 24 hours), lyse the cells.

    • Measure the luciferase activity in the cell lysates using a luminometer.

  • MTT Assay (for Cytotoxicity):

    • Following the desired incubation time post-transfection, add MTT solution to the cells.

    • Incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

In Vitro Translation Assay

Protocol 4: Wheat Germ Extract In Vitro Translation

  • Reaction Setup:

    • Combine the wheat germ extract with an amino acid mixture (including a radiolabeled amino acid if desired) and an energy source.

    • Add the modified mRNA to the reaction mix.

  • Translation and Analysis:

    • Incubate the reaction at a suitable temperature (e.g., 25°C) for 1-2 hours.

    • Analyze the translation products by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or by measuring the activity of the expressed protein (e.g., luciferase).

Signaling Pathways and Experimental Workflows

The incorporation of N1-substituted pseudouridines into mRNA is thought to modulate the same innate immune signaling pathways as N1-methylpseudouridine. The following diagrams illustrate the conceptual workflow for evaluating these modified nucleosides and the key signaling pathway they are designed to evade.

experimental_workflow cluster_synthesis Synthesis cluster_mrna_production mRNA Production cluster_evaluation Evaluation N1_sub_pseudo N1-Substituted Pseudouridine N1_sub_pseudo_TP N1-Substituted Pseudouridine-5'-Triphosphate N1_sub_pseudo->N1_sub_pseudo_TP Phosphorylation IVT In Vitro Transcription (with T7 Polymerase) N1_sub_pseudo_TP->IVT DNA_template DNA Template DNA_template->IVT mod_mRNA N1-Substituted Pseudouridine mRNA IVT->mod_mRNA Transfection Transfection into THP-1 Cells mod_mRNA->Transfection Translation_assay Translation Assay (Luciferase) Transfection->Translation_assay Toxicity_assay Cytotoxicity Assay (MTT) Transfection->Toxicity_assay

Caption: Experimental workflow for the synthesis and evaluation of N1-substituted pseudouridine modified mRNA.

innate_immune_evasion cluster_cell Cellular Response cluster_unmodified Unmodified mRNA cluster_modified N1-Substituted Pseudouridine mRNA unmod_mRNA Unmodified mRNA TLR Toll-like Receptors (TLR7/8) unmod_mRNA->TLR PKR PKR unmod_mRNA->PKR Immune_response Innate Immune Response (e.g., Type I IFN) TLR->Immune_response Translation_shutdown Translation Shutdown PKR->Translation_shutdown mod_mRNA N1-Substituted Pseudouridine mRNA TLR_mod Toll-like Receptors (TLR7/8) mod_mRNA->TLR_mod Reduced Binding PKR_mod PKR mod_mRNA->PKR_mod Reduced Activation Translation Enhanced Translation mod_mRNA->Translation

Caption: Mechanism of innate immune evasion by N1-substituted pseudouridine modified mRNA.

Conclusion and Future Directions

The exploration of N1-substituted pseudouridines, including this compound and its analogues, represents a promising frontier in synthetic biology and mRNA therapeutics. The preliminary findings suggest that these modifications can enhance protein expression in cellular models, likely by mitigating the innate immune responses that typically hinder the efficacy of synthetic mRNA.[7]

Further research is necessary to fully elucidate the potential of this compound. Key areas for future investigation include:

  • Quantitative Analysis: Detailed studies are needed to quantify the impact of this compound on translation efficiency, immunogenicity, and mRNA stability in various cell types and in vivo models.

  • Synthesis Optimization: The development of efficient and scalable synthesis protocols for this compound-5'-triphosphate is crucial for its broader application.

  • Structure-Activity Relationship: A systematic comparison of different N1-substituents will provide a deeper understanding of the structure-activity relationships, enabling the rational design of novel modified nucleosides with tailored properties for specific therapeutic applications.

By continuing to innovate in the field of modified nucleosides, the scientific community can further unlock the transformative potential of mRNA technology for a wide range of diseases.

References

An In-depth Technical Guide to N1-Substituted Pseudouridine Modifications for mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the field of nucleic acid therapeutics, transforming a once unstable and immunogenic molecule into a powerful platform for vaccines and protein replacement therapies. Among these modifications, N1-methylpseudouridine (m1Ψ) has emerged as the gold standard, demonstrating superior performance in enhancing protein expression while mitigating the innate immune responses that previously hampered mRNA's therapeutic potential. This technical guide provides a comprehensive overview of N1-substituted pseudouridine (B1679824), focusing on its core advantages, the underlying molecular mechanisms, and detailed protocols for its synthesis and incorporation into therapeutic-grade mRNA.

Introduction: The Challenge of Synthetic mRNA

Standard, unmodified in vitro transcribed (IVT) mRNA presents two major obstacles for therapeutic use:

  • Innate Immunogenicity : The host's innate immune system has evolved to recognize foreign RNA, particularly single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA) contaminants, through pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7/8) and the protein kinase R (PKR).[1] Activation of these pathways triggers an inflammatory cascade and the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis.[2]

  • Transient Expression : Unmodified mRNA is susceptible to degradation by ubiquitous ribonucleases, resulting in a short intracellular half-life and limited protein production.

Early research by Karikó and Weissman demonstrated that replacing uridine (B1682114) with its naturally occurring isomer, pseudouridine (Ψ), could significantly dampen this immune response and improve translational capacity.[3] Subsequent work revealed that the addition of a methyl group to the N1 position of pseudouridine, creating N1-methylpseudouridine (m1Ψ), further enhanced these beneficial properties, leading to its adoption in the highly successful Pfizer-BioNTech and Moderna COVID-19 vaccines.[4][5]

Core Advantages of N1-Methylpseudouridine Modification

The substitution of uridine with m1Ψ confers several critical advantages that enhance the therapeutic profile of synthetic mRNA.

Enhanced Translational Capacity

Complete substitution with m1Ψ dramatically increases the translational output from an mRNA transcript. This is attributed to two primary mechanisms:

  • Evasion of Translational Shutdown : By avoiding the activation of the PKR pathway, m1Ψ-modified mRNA prevents the phosphorylation of eIF2α, thus allowing for sustained protein synthesis.[2]

  • Increased Ribosome Loading : Studies have shown that m1Ψ modification can alter the dynamics of translation by increasing ribosome pausing and density on the mRNA, which may favor ribosome recycling or recruitment, ultimately leading to higher protein yields.[2][6]

Reduced Innate Immunogenicity

The N1-methyl group on the pseudouridine base sterically hinders its recognition by endosomal Toll-like receptors, primarily TLR7 and TLR8, which are key sensors of foreign ssRNA. This modification allows the mRNA to evade detection, significantly reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (IFN-β).[4][7][8]

Improved mRNA Stability

While pseudouridine itself is known to enhance the thermodynamic stability of RNA duplexes by promoting better base stacking, the impact of m1Ψ is more context-dependent.[9] However, the primary contribution of m1Ψ to the functional stability of mRNA in vivo comes from its ability to evade the immune system, thereby preventing the activation of ribonucleases that would otherwise degrade the transcript.

Quantitative Data Presentation

The following tables summarize the quantitative improvements observed when substituting uridine with pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) in mRNA constructs.

Table 1: Comparison of Protein Expression

Data shows the relative protein expression from firefly luciferase (FLuc) mRNA modified with Ψ or m1Ψ compared to standard, unmodified (U) mRNA across various cell lines and in vivo.

Modification TypeCell Line / In Vivo ModelFold Increase in Protein Expression (vs. Unmodified Uridine)Fold Increase of m1Ψ vs. ΨCitation(s)
Ψ A549 Cells~10x-[7][10]
m1Ψ A549 Cells~100x~10x[7][10]
Ψ HeLa Cells~8x-[7][10]
m1Ψ HeLa Cells~80x~10x[7][10]
m1Ψ vs. Ψ Mouse (Intramuscular)-~13x (single mod)[4]
m5C/m1Ψ vs. m5C/Ψ Mouse (Intramuscular)-~44x (double mod)[4]

Data is compiled from studies by Andries et al., where reporter gene expression was measured 24 hours post-transfection.[4][7][8][10]

Table 2: Comparison of Immunogenicity

Data shows the induction of key inflammatory cytokines in primary human fibroblast-like synoviocytes (FLS) and other cell types after transfection with unmodified, Ψ-modified, or m1Ψ-modified mRNA.

Modification TypeCytokine / Immune MarkerRelative Induction LevelCell TypeCitation(s)
Unmodified (U) TNF-αHighFLS[1]
m1Ψ TNF-αSuppressedFLS[1]
Unmodified (U) IL-6HighFLS[1]
m1Ψ IL-6SuppressedFLS[1]
Unmodified (U) CXCL10HighFLS[1]
m1Ψ CXCL10SuppressedFLS[1]
(m5C)/Ψ IFN-β mRNAModerateBJ Cells[7][10]
(m5C)/m1Ψ IFN-β mRNALow / UndetectableBJ Cells[7][10]

Signaling Pathways and Experimental Workflows

Visualizing Innate Immune Evasion

N1-substituted pseudouridine modifications allow synthetic mRNA to bypass key innate immune sensing pathways. The diagrams below illustrate the PKR and TLR7 pathways that are activated by unmodified RNA but not by m1Ψ-modified RNA.

PKR_Pathway cluster_pkr PKR Activation Cascade unmod_rna Unmodified ssRNA or dsRNA pkr_inactive PKR (Inactive) unmod_rna->pkr_inactive Binds & Activates mod_rna m1Ψ-mRNA mod_rna->pkr_inactive No Binding pkr_active PKR-P (Active) pkr_inactive->pkr_active Dimerization & Autophosphorylation eif2a eIF2α pkr_active->eif2a Phosphorylates eif2a_p eIF2α-P eif2a->eif2a_p translation_block Translation Shutdown eif2a_p->translation_block

Figure 1. PKR pathway activation by unmodified RNA and evasion by m1Ψ-mRNA.

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm to Nucleus unmod_rna Unmodified ssRNA tlr7 TLR7 unmod_rna->tlr7 Binds & Activates mod_rna m1Ψ-mRNA mod_rna->tlr7 Recognition Blocked myd88 MyD88 tlr7->myd88 irak IRAKs myd88->irak traf TRAF6 irak->traf nfkb NF-κB Pathway traf->nfkb irf7 IRF7 Pathway traf->irf7 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines ifn Type I Interferons (IFN-α, IFN-β) irf7->ifn

Figure 2. TLR7 signaling initiated by unmodified ssRNA and blocked by m1Ψ.
Experimental Workflow Diagrams

The production of therapeutic-grade modified mRNA is a multi-step process requiring precise execution and quality control.

mRNA_Production_Workflow cluster_template Template Preparation cluster_ivt Synthesis cluster_purification Purification & QC cluster_formulation Final Product pDNA Plasmid DNA (with T7 promoter) linearize Restriction Digest (Linearization) pDNA->linearize ivt In Vitro Transcription (IVT) - T7 RNA Polymerase - ATP, GTP, CTP - N1-Me-Pseudo-UTP linearize->ivt capping Co-transcriptional Capping (e.g., CleanCap®) tailing Poly(A) Tailing (encoded in template) dnase DNase Treatment ivt->dnase purify Purification (e.g., HPLC, TFF) dnase->purify qc Quality Control (Integrity, Purity, Identity) purify->qc formulate Lipid Nanoparticle (LNP) Formulation qc->formulate final_product Sterile Filtration & Fill/Finish formulate->final_product

Figure 3. General workflow for manufacturing m1Ψ-modified mRNA therapeutics.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the development and evaluation of N1-substituted pseudouridine-modified mRNA.

Chemo-enzymatic Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

This protocol is adapted from a high-yield chemo-enzymatic route.[11][12]

  • Biocatalytic Rearrangement :

    • Start with uridine to produce pseudouridine-5'-monophosphate (ΨMP) using a biocatalytic cascade reaction. This step achieves high yields (e.g., >95%).

  • Protection & Methylation :

    • Protect the ribose hydroxyls of ΨMP, for example, using an acetonide group.

    • Perform selective N1-methylation of the protected ΨMP using a methylating agent like dimethyl sulfate (B86663) in an appropriate solvent. This step requires careful control to ensure specificity.

  • Deprotection :

    • Remove the protecting groups from the ribose moiety under acidic conditions to yield N1-methylpseudouridine-5'-monophosphate (m1ΨMP).

  • Enzymatic Phosphorylation Cascade :

    • Set up a one-pot enzymatic reaction to convert m1ΨMP to m1ΨTP.

    • Use a uridine 5'-monophosphate kinase (UMPK) for the first phosphorylation step (m1ΨMP → m1ΨDP) with ATP as the phosphate (B84403) donor.

    • Use a nucleoside diphosphate (B83284) kinase (NDPK) or an enzyme like acetate (B1210297) kinase for the second phosphorylation step (m1ΨDP → m1ΨTP).

    • Include an ATP regeneration system (e.g., acetate kinase with acetyl phosphate) to drive the reactions to completion.

  • Purification :

    • Purify the final m1ΨTP product using anion-exchange chromatography (e.g., FPLC or HPLC) to separate it from reaction components, precursors, and other nucleotides.

    • Confirm identity and purity (>95%) using LC-MS and NMR.

In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

This protocol describes a standard 20 µL IVT reaction for generating m1Ψ-mRNA.[13][14][15]

  • Template Preparation :

    • Use a linearized plasmid DNA or a PCR product containing a T7 RNA polymerase promoter upstream of the gene of interest, followed by a poly(A) tail sequence. The template must be highly pure and free of RNases.

  • Reaction Assembly :

    • At room temperature, assemble the following components in an RNase-free microcentrifuge tube. Thaw reagents on ice but assemble at room temperature to prevent precipitation of the DNA template by spermidine (B129725) in the buffer.

      • Nuclease-Free Water: to 20 µL

      • 10x T7 Reaction Buffer: 2 µL

      • ATP Solution (100 mM): 2 µL

      • GTP Solution (100 mM): 2 µL

      • CTP Solution (100 mM): 2 µL

      • N1-Methyl-Pseudo-UTP (100 mM) : 2 µL

      • Cap Analog (e.g., CleanCap® AG, 40 mM): 2 µL

      • Linear DNA Template (0.5-1 µg/µL): 1 µL

      • T7 RNA Polymerase Mix: 2 µL

  • Incubation :

    • Mix gently by pipetting and centrifuge briefly.

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment :

    • Add 1 µL of TURBO DNase to the reaction mix to degrade the DNA template.

    • Incubate at 37°C for 15 minutes.

  • Purification :

    • Purify the synthesized mRNA using a column-based purification kit (e.g., MEGAclear™ Kit), LiCl precipitation, or HPLC for therapeutic-grade purity.[16][17] HPLC is preferred for removing dsRNA contaminants.[16]

  • Quality Control :

    • Assess the concentration and purity using a NanoDrop spectrophotometer (A260/280 ratio should be ~2.0).

    • Verify the integrity and size of the transcript using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer.

Transfection and Luciferase Reporter Assay

This protocol is for evaluating the translational efficiency of modified mRNA in a 24-well plate format.

  • Cell Seeding :

    • The day before transfection, seed cells (e.g., HEK293T, A549) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection Complex Preparation :

    • For each well, dilute 500 ng of the purified, modified mRNA (e.g., FLuc-m1Ψ-mRNA) into 50 µL of a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 1 µL of a lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX) into 50 µL of the same serum-free medium.

    • Combine the diluted mRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow complexes to form.

  • Cell Transfection :

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add 400 µL of fresh, pre-warmed complete culture medium to each well.

    • Add the 100 µL of mRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation and Lysis :

    • Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 6, 12, or 24 hours).

    • To harvest, wash the cells with PBS and add 100-150 µL of 1x Passive Lysis Buffer.

    • Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.

  • Luciferase Assay :

    • Transfer the cell lysate to a microcentrifuge tube and pellet any debris by centrifuging at high speed for 2 minutes.

    • Transfer 20 µL of the clarified lysate to a well in a white, opaque 96-well plate.

    • Use a luminometer to inject 100 µL of Luciferase Assay Reagent and measure the resulting luminescence (Relative Light Units, RLU).

    • Normalize RLU values to the total protein concentration of the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

Conclusion and Future Outlook

N1-substituted pseudouridine, particularly m1Ψ, has been instrumental in advancing mRNA from a research tool to a transformative therapeutic platform. Its ability to concurrently boost protein expression and abrogate innate immune activation has solved the primary challenges that hindered the clinical translation of mRNA. The data overwhelmingly support its superiority over both unmodified uridine and the first-generation modification, pseudouridine.

Future research in this area will likely focus on exploring other novel N1-substitutions to further fine-tune the properties of mRNA for specific applications, such as self-amplifying RNAs or cell-specific therapies.[18] As the field progresses, the robust and scalable synthesis and purification methods outlined in this guide will be critical for enabling the development of the next generation of mRNA medicines.

References

The Benzyl Enigma: A Theoretical Exploration of Benzyl-Modified Pseudouridine in RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of vaccine development and therapeutic modalities. Pseudouridine (B1679824) (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ), have been pivotal in enhancing mRNA stability and translation while mitigating innate immune responses. This technical guide delves into the theoretical impact of a more complex modification: the attachment of a benzyl (B1604629) group to the N1 position of pseudouridine (N1-benzyl-pseudouridine). While direct experimental data on N1-benzyl-pseudouridine remains nascent, this document synthesizes established principles of RNA biology, the known functions of pseudouridine, and preliminary findings on analogous bulky N1-substituents to construct a comprehensive theoretical framework. We explore the potential effects of the benzyl group on RNA structure, its interactions with the cellular machinery governing transcription and translation, and its capacity to modulate innate immune recognition. This guide provides researchers and drug developers with a foundational understanding of what to expect from this modification, complete with hypothetical data, detailed experimental protocols for its characterization, and visual schematics of the underlying molecular processes.

Introduction: The Precedent of Pseudouridine and its N1-Methylated Counterpart

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification in nature.[1][2] Its unique C-C glycosidic bond provides greater rotational freedom and an additional hydrogen bond donor at the N1 position.[3] These properties contribute to enhanced base stacking, increased RNA duplex stability, and a more rigidified sugar-phosphate backbone.[2][4] Functionally, the incorporation of Ψ into mRNA has been shown to increase translational capacity and reduce activation of innate immune sensors like Toll-like receptors (TLRs).[5]

The subsequent development of N1-methylpseudouridine (m1Ψ) marked a significant advancement. The methylation at the N1 position not only retains the beneficial structural properties of Ψ but further dampens the innate immune response, leading to substantially higher protein expression in vivo.[2][6] This has made m1Ψ the gold standard for current mRNA vaccines and therapeutics.[7]

The logical next step in exploring the chemical space of pseudouridine modifications is the introduction of larger, functional groups at the N1 position. The benzyl group, with its bulky and aromatic nature, presents an intriguing candidate. This guide will theoretically dissect the multifaceted consequences of this modification.

Theoretical Impact of the Benzyl Group on Pseudouridine Function

The introduction of a benzyl group at the N1 position of pseudouridine is hypothesized to have profound and complex effects on the biophysical and functional properties of mRNA. These effects can be categorized into three main areas: RNA structure and stability, protein-RNA interactions, and innate immune sensing.

Influence on RNA Structure and Stability

The benzyl group is substantially larger and more hydrophobic than the methyl group in m1Ψ. These characteristics are predicted to influence RNA structure in the following ways:

  • Enhanced Base Stacking: The aromatic ring of the benzyl group is poised to participate in π-π stacking interactions with adjacent nucleobases. This could lead to a significant stabilization of the local RNA structure, potentially increasing the melting temperature (Tm) of RNA duplexes even more than Ψ or m1Ψ.[3]

  • Conformational Rigidity: The bulkiness of the benzyl group may impose steric constraints, leading to a more rigid local conformation of the RNA backbone. This could further contribute to the overall stability of the mRNA molecule.

  • Potential for Disruption: While enhanced stacking is predicted, the large size of the benzyl group could also introduce unfavorable steric clashes, particularly in tightly packed RNA structures or at sites of sharp turns. The impact is likely to be highly context-dependent, varying with the neighboring sequence.[4]

Modulation of Protein-RNA Interactions

The cellular journey of mRNA from transcription to translation involves a series of interactions with various proteins. The bulky benzyl group at the N1 position of pseudouridine could significantly modulate these interactions.

  • In Vitro Transcription: The efficiency of T7 RNA polymerase incorporating N1-benzyl-pseudouridine triphosphate may be reduced compared to smaller analogs like UTP or m1ΨTP. Preliminary data on the closely related N1-benzyloxymethyl-pseudouridine (BOM1Ψ) suggests that the yield of in vitro transcription is related to the size of the N1-substituent, with bulkier groups potentially leading to lower yields.[8]

  • Translation Machinery: This is a critical point of potential impact.

    • Ribosome Decoding: The benzyl group, protruding into the major groove of the codon, could sterically hinder the binding of aminoacyl-tRNA in the ribosome's A-site. This might lead to a decrease in the rate of translational elongation.[6] However, this could also potentially increase the fidelity of translation by creating a more stringent environment for codon-anticodon pairing.[9]

    • Initiation Factors: Interactions with translation initiation factors could also be affected, though this is less predictable without specific structural data.

Evasion of Innate Immune Recognition

A key advantage of m1Ψ is its ability to evade recognition by innate immune sensors such as TLR7, TLR8, and RIG-I, which are activated by unmodified single-stranded and double-stranded RNA, respectively.[1] The benzyl group is hypothesized to enhance this immune-evasive property.

  • Steric Shielding: The bulky benzyl group could act as a shield, sterically blocking the binding of pattern recognition receptors (PRRs) to the RNA backbone and the pseudouridine base itself.

  • Altered RNA Conformation: The global and local conformational changes induced by the benzyl group may render the mRNA a less suitable substrate for PRR binding.

Preliminary studies on various N1-substituted pseudouridines, including the benzyl-like BOM1Ψ, have shown that these modifications lead to decreased cytotoxicity and, in cellular assays, can result in protein expression levels comparable to or exceeding that of m1Ψ-modified mRNA.[8] This suggests that any reduction in intrinsic translational efficiency may be more than compensated for by a profound suppression of the innate immune response, which would otherwise lead to a shutdown of translation.[8]

Quantitative Data Summary (Theoretical)

The following tables summarize the predicted quantitative impact of N1-benzyl-pseudouridine (Bn1Ψ) in comparison to uridine (U), pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ). Note: These values are hypothetical and intended for illustrative purposes to guide experimental design.

Table 1: Biophysical and Biochemical Properties

ParameterUridine (U)Pseudouridine (Ψ)N1-Methyl-Ψ (m1Ψ)N1-Benzyl-Ψ (Bn1Ψ) (Predicted)Rationale for Prediction
Relative IVT Yield 100%~100%~95%60-80%Steric hindrance of the bulky benzyl group may reduce T7 RNA polymerase efficiency.[8]
Duplex Melting Temp. (ΔTm) Baseline+1.5 to 4.0 °C+1.0 to 3.5 °C+2.0 to 5.0 °CEnhanced π-π stacking from the aromatic ring could increase thermal stability.
Relative In Vitro Translation 100%120-150%150-200%80-120%Potential steric hindrance within the ribosome A-site may slow elongation.[8]

Table 2: Cellular Activity and Immune Response

ParameterUridine (U)Pseudouridine (Ψ)N1-Methyl-Ψ (m1Ψ)N1-Benzyl-Ψ (Bn1Ψ) (Predicted)Rationale for Prediction
Relative Protein Expression (in cells) 1x10-20x50-100x80-150xProfound immune evasion likely outweighs any reduction in intrinsic translation rate.[8]
Relative IFN-β Induction 100%~20%< 5%< 2%The bulky benzyl group is expected to be highly effective at shielding the mRNA from PRRs.
Relative Cell Viability LowModerateHighVery HighReduced immune activation leads to lower cytotoxicity.[8]

Experimental Protocols

To validate the theoretical impacts discussed, a series of experiments are required. Below are detailed methodologies for the key assays.

Synthesis of N1-Benzyl-Pseudouridine-5'-Triphosphate (Bn1ΨTP)

The synthesis of Bn1ΨTP is a multi-step process that begins with pseudouridine.

  • Protection of Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of pseudouridine are protected using standard protecting groups (e.g., silyl (B83357) ethers) to ensure regioselective alkylation at the N1 position.

  • N1-Benzylation: The protected pseudouridine is treated with a benzylating agent, such as benzyl bromide, in the presence of a non-nucleophilic base (e.g., sodium hydride) to selectively attach the benzyl group to the N1 position.

  • Deprotection: The hydroxyl protecting groups are removed under appropriate conditions (e.g., with a fluoride (B91410) source for silyl ethers).

  • Triphosphorylation: The N1-benzyl-pseudouridine nucleoside is then converted to the 5'-triphosphate using a suitable phosphorylation method, such as the Ludwig-Eckstein reaction, followed by purification via ion-exchange chromatography.

In Vitro Transcription (IVT) with Bn1ΨTP

This protocol describes the synthesis of a luciferase-encoding mRNA with complete substitution of uridine with N1-benzyl-pseudouridine.

  • Reaction Assembly: Assemble a 20 µL IVT reaction at room temperature. For a complete substitution, omit UTP and add Bn1ΨTP.

    • 10 µL 2x Reaction Buffer (containing ATP, GTP, CTP)

    • 2.5 µL 10 mM Bn1ΨTP

    • 1 µg Linearized DNA template (e.g., pT7-Luc)

    • 2 µL T7 RNA Polymerase Mix

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the synthesized mRNA using a column-based RNA purification kit or LiCl precipitation.

  • Quality Control: Assess the integrity and concentration of the mRNA using a Bioanalyzer and spectrophotometry.

Biophysical Characterization of Modified RNA
  • Thermal Melting (Tm) Analysis:

    • Anneal the Bn1Ψ-modified RNA oligo with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl).

    • Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a rate of 0.5°C/minute.

    • The melting temperature (Tm) is determined from the first derivative of the melting curve.

  • Circular Dichroism (CD) Spectroscopy:

    • Prepare the Bn1Ψ-modified RNA duplex in a low-salt buffer (e.g., 10 mM sodium phosphate).

    • Record the CD spectrum from 320 nm to 200 nm at 25°C using a CD spectropolarimeter.

    • The characteristic A-form helix spectrum (positive peak ~265 nm, negative peak ~210 nm) will indicate global helical structure, with potential shifts in peak position or intensity revealing structural perturbations caused by the benzyl group.[10]

Cellular Transfection and Luciferase Reporter Assay

This protocol assesses the protein expression from Bn1Ψ-modified mRNA in a human cell line (e.g., HEK293T).

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Formation: For each well, dilute 500 ng of Bn1Ψ-modified luciferase mRNA into 50 µL of Opti-MEM. In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX) in 50 µL of Opti-MEM. Combine the two solutions, mix gently, and incubate for 15 minutes at room temperature.

  • Transfection: Add the 100 µL transfection complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. Normalize the results to total protein concentration.

Innate Immune Response Assay (Cytokine ELISA)

This protocol measures the induction of the pro-inflammatory cytokine Interferon-beta (IFN-β) in response to modified mRNA transfection in an immune-competent cell line (e.g., human PBMCs).

  • Transfection: Transfect human PBMCs with the different modified mRNAs as described in section 4.4.

  • Supernatant Collection: At 24 hours post-transfection, collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA: Perform a sandwich ELISA for IFN-β according to the manufacturer's protocol. Briefly:

    • Coat a 96-well plate with a capture antibody specific for IFN-β.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell supernatants and a standard curve of recombinant IFN-β.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric or chemiluminescent signal.

    • Measure the signal using a plate reader and calculate the concentration of IFN-β based on the standard curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_analysis Functional Analysis cluster_biophysical Biophysical Characterization synthesis Chemical Synthesis of N1-Benzyl-Pseudouridine-TP ivt In Vitro Transcription (Luciferase mRNA) synthesis->ivt Bn1ΨTP purification mRNA Purification & QC ivt->purification transfection Cellular Transfection (HEK293T & PBMCs) purification->transfection Bn1Ψ-mRNA tm_analysis Thermal Melting (Tm) purification->tm_analysis cd_spec Circular Dichroism purification->cd_spec luc_assay Luciferase Assay transfection->luc_assay Protein Expression elisa IFN-β ELISA transfection->elisa Immune Response

Caption: Experimental workflow for the synthesis and functional characterization of N1-benzyl-pseudouridine modified mRNA.

Caption: Theoretical enhancement of base stacking by N1-benzyl-pseudouridine.

immune_evasion cluster_pathway Innate Immune Sensing of mRNA cluster_outcome Functional Outcome unmod_mrna Unmodified mRNA tlr7 TLR7/8 Sensor unmod_mrna->tlr7 Binds bn_mrna N1-Benzyl-Ψ mRNA bn_mrna->tlr7 Binding Inhibited (Steric Hindrance) protein High Protein Expression bn_mrna->protein Leads to activation Signaling Cascade (MyD88, NF-κB) tlr7->activation ifn Type I Interferon (IFN-β) Production activation->ifn translation_shutdown Translation Shutdown & Cell Stress ifn->translation_shutdown

References

N1-Benzyl pseudouridine suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Experimental Applications, and Potential Biological Roles

For researchers and professionals in drug development, the landscape of modified nucleosides offers a fertile ground for innovation. Among these, N1-Benzyl pseudouridine (B1679824) emerges as a compound of interest with potential applications in antiviral and anti-cancer therapies. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its investigation, and a discussion of its potential mechanisms of action based on current knowledge of related compounds.

Commercial Availability and Supplier Information

N1-Benzyl pseudouridine is available from several specialized chemical suppliers. Researchers can source this compound for laboratory use, with purity levels generally suitable for in vitro and in cell-based assays. The following table summarizes key information from various suppliers. Pricing is often available upon request, and custom synthesis for larger quantities may be an option.

SupplierCatalog NumberPurityAvailable Pack SizesStorage Conditions
BOC Sciences B1370-339033≥95%10 mg (custom synthesis available)2-8°C[1]
MedChemExpress HY-145678>98% (by HPLC)InquireInquire
Labclinics M555775InquireInquireInquire[2]
Chemdad CD1613530-22-5InquireInquireInquire[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C16H18N2O6
Molecular Weight 334.32 g/mol
CAS Number 1613530-22-5
Predicted Density 1.505 ± 0.06 g/cm³[3][4]
Predicted pKa 9.36 ± 0.10[3][4]

Experimental Protocols

While specific published protocols for this compound are not widely available, its structural similarity to other nucleoside analogs allows for the adaptation of established experimental procedures. The following are detailed methodologies for key experiments relevant to assessing its potential therapeutic activities.

In Vitro Transcription with this compound Triphosphate

The incorporation of modified nucleosides into mRNA transcripts is a critical step in developing RNA-based therapeutics. This protocol outlines the general procedure for in vitro transcription (IVT) using this compound triphosphate (N1-Bz-ΨTP).

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide solution mix (ATP, GTP, CTP)

  • This compound triphosphate (N1-Bz-ΨTP)

  • Transcription buffer (5x)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:

    • Nuclease-free water (to final volume)

    • 5x Transcription buffer

    • ATP, GTP, CTP solution (final concentration of 5 mM each)

    • N1-Bz-ΨTP solution (to substitute for UTP, final concentration of 5 mM)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase inhibitor

    • T7 RNA Polymerase

  • Incubation: Gently mix the components and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer. The quality and integrity of the transcript should be assessed by gel electrophoresis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity. This protocol can be used to evaluate the effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock

  • This compound

  • Culture medium

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

  • Viral Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and wash the cells. Add an overlay medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the IC50 value from the dose-response curve.

Potential Biological Roles and Signaling Pathways

As a purine (B94841) nucleoside analog, this compound is anticipated to interfere with nucleic acid synthesis, a mechanism shared by many anti-cancer and antiviral drugs.[2] The benzyl (B1604629) group at the N1 position may influence its cellular uptake, enzymatic recognition, and incorporation into RNA, potentially leading to enhanced stability or altered translational properties of the resulting transcripts.

The diagram below illustrates a hypothetical workflow for investigating the effects of this compound on cellular processes.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays synthesis Synthesis of This compound-5'-triphosphate purification HPLC Purification and Characterization synthesis->purification ivt In Vitro Transcription (incorporation into mRNA) purification->ivt cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) purification->antiviral translation In Vitro Translation Assay (e.g., Rabbit Reticulocyte Lysate) ivt->translation transfection Transfection of modified mRNA into cells protein_expression Protein Expression Analysis (e.g., Western Blot, Luciferase Assay) transfection->protein_expression

Caption: A logical workflow for the synthesis and evaluation of this compound.

Based on the known mechanisms of other N1-substituted pseudouridines and purine analogs, a potential signaling pathway affected by this compound could involve the innate immune response and translational machinery. N1-modifications of pseudouridine have been shown to reduce the activation of Toll-like receptors (TLRs) and Protein Kinase R (PKR), thereby evading the host's innate immune response and enhancing protein translation from modified mRNA.[5]

The following diagram illustrates a plausible signaling pathway that could be modulated by mRNA containing this compound.

signaling_pathway Hypothetical Signaling Pathway Modulation by this compound-Modified mRNA cluster_cell Cellular Response cluster_uptake mRNA Uptake cluster_innate Innate Immune Sensing cluster_translation Translation mrna N1-Bz-Ψ-mRNA tlr TLR Activation mrna->tlr Reduced Recognition pkr PKR Activation mrna->pkr Reduced Recognition translation mRNA Translation mrna->translation eif2a eIF2α Phosphorylation pkr->eif2a eif2a->translation protein Protein Production translation->protein

Caption: Potential modulation of innate immunity and translation by this compound mRNA.

Conclusion

This compound represents a promising, yet under-investigated, modified nucleoside. Its commercial availability provides a foundation for further research into its potential therapeutic applications. The experimental protocols and hypothetical mechanisms outlined in this guide are intended to serve as a starting point for researchers to explore the biological activities of this compound. Further studies are warranted to elucidate its precise mechanism of action and to validate its efficacy in preclinical models of viral infections and cancer.

References

Methodological & Application

Protocol for In Vitro Transcription with N1-Benzyl-pseudouridine-5'-triphosphate: Enhancing mRNA Yield and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of modified nucleotides into messenger RNA (mRNA) during in vitro transcription (IVT) is a critical strategy in the development of RNA-based therapeutics and vaccines. N1-Benzyl-pseudouridine (N1-Bn-Ψ), a modified nucleoside, offers significant advantages by improving the biological properties of mRNA. When N1-Benzyl-pseudouridine-5'-triphosphate (N1-Bn-Ψ-TP) is substituted for uridine (B1682114) triphosphate (UTP) during IVT, the resulting mRNA can exhibit increased stability, enhanced translational efficiency, and a reduction in the innate immune responses often triggered by synthetic mRNA.[1][2]

The benzyl (B1604629) group at the N1 position of pseudouridine (B1679824) is a key modification that influences the interaction of the mRNA with cellular machinery. The size and electronic properties of this N1-substituent can affect the efficiency of incorporation by T7 RNA polymerase and the subsequent performance of the mRNA molecule.[1] The primary benefit of using modified nucleosides like N1-Bn-Ψ is the evasion of recognition by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[3][4] This immune evasion leads to a more sustained protein expression from the therapeutic mRNA.

This document provides a detailed protocol for the in vitro transcription of mRNA with the complete substitution of UTP with N1-Bn-Ψ-TP. It also includes data on the relative transcription efficiency and discusses the underlying signaling pathways affected by this modification.

Quantitative Data Summary

The efficiency of in vitro transcription can be influenced by the specific N1-substituted pseudouridine analog used. The following table summarizes the relative transcription efficiency of various N1-substituted pseudouridine triphosphates compared to unmodified UTP. The data is based on in vitro transcription reactions using T7 RNA polymerase.

Nucleotide TriphosphateN1-SubstituentRelative Transcription Efficiency (%)
UTPNone (Unmodified)100
N1-Methyl-pseudouridine-TPMethyl~110
N1-Ethyl-pseudouridine-TPEthyl~100
N1-Propyl-pseudouridine-TPPropyl~90
N1-Benzyloxymethyl-pseudouridine-TP (BOM1ΨTP)Benzyloxymethyl~75
Data for N1-benzyloxymethyl-pseudouridine-5'-triphosphate is presented as a proxy for N1-Benzyl-pseudouridine-5'-triphosphate due to structural similarity. Data is estimated from graphical representation in the cited source.[1]

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Benzyl-pseudouridine-Containing mRNA

This protocol outlines the synthesis of mRNA with 100% substitution of UTP with N1-Benzyl-pseudouridine-5'-triphosphate (N1-Bn-Ψ-TP) using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, CTP solution (100 mM each)

  • N1-Benzyl-pseudouridine-5'-triphosphate (N1-Bn-Ψ-TP) solution (100 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., LiCl precipitation or column-based kit)

Procedure:

  • Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed. Prepare a master mix for multiple reactions.[5][6]

ComponentVolume (µL) for 20 µL reactionFinal Concentration
Nuclease-free waterUp to 20-
10x Transcription Buffer21x
ATP, GTP, CTP (100 mM each)0.6 (each)3 mM each
N1-Bn-Ψ-TP (100 mM)0.63 mM
Linearized DNA templateX (to 1 µg)50 ng/µL
RNase Inhibitor12 U/µL
T7 RNA Polymerase25 U/µL
  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.[7][8] For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[5]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[5]

  • Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit, following the manufacturer's instructions.

  • Quantification and Quality Control:

    • Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the transcript by denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis (e.g., Bioanalyzer).

Signaling Pathway and Experimental Workflow Diagrams

Innate Immune Recognition of In Vitro Transcribed mRNA

The incorporation of N1-Benzyl-pseudouridine in mRNA is designed to evade recognition by the innate immune system. The following diagram illustrates the key signaling pathways involved in the recognition of unmodified single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA), which are byproducts of in vitro transcription. Modified mRNAs with N1-Bn-Ψ are less likely to activate these pathways.[4][9][10]

Caption: Innate immune sensing of unmodified in vitro transcribed mRNA.

Experimental Workflow for In Vitro Transcription

The following diagram outlines the general workflow for producing N1-Benzyl-pseudouridine modified mRNA, from template preparation to the final purified product.

IVT_Workflow Template_Prep 1. DNA Template Preparation (Linearization) IVT_Reaction 2. In Vitro Transcription (T7 RNA Polymerase, NTPs, N1-Bn-Ψ-TP) Template_Prep->IVT_Reaction DNase_Treatment 3. DNase I Treatment (Template Removal) IVT_Reaction->DNase_Treatment Purification 4. mRNA Purification (LiCl or Column) DNase_Treatment->Purification QC 5. Quality Control (Concentration, Integrity) Purification->QC Final_Product Purified N1-Bn-Ψ mRNA QC->Final_Product

Caption: Workflow for N1-Benzyl-pseudouridine modified mRNA synthesis.

References

Application Notes and Protocols for Incorporating N1-Benzyl Pseudouridine into Synthetic mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of synthetic messenger RNA (mRNA) has been significantly advanced by the incorporation of modified nucleosides, which can enhance stability, increase translational efficiency, and reduce the innate immunogenicity of the mRNA molecule. While N1-methyl-pseudouridine (m1Ψ) has become a benchmark modification, particularly in the context of mRNA vaccines, research into other N1-substituted pseudouridines continues to explore new avenues for optimizing mRNA-based therapeutics.[][2] This document provides detailed application notes and protocols for the incorporation of N1-Benzyl pseudouridine (B1679824), a bulkier N1-substituted analog, into synthetic mRNA.

The presence of modified nucleosides like pseudouridine and its derivatives in mRNA can lead to superior non-immunogenic vectors with increased translational capacity and biological stability.[3][4] These modifications help the synthetic mRNA evade recognition by innate immune sensors such as Toll-like receptors (TLRs), protein kinase R (PKR), and RIG-I, which would otherwise trigger an antiviral response and inhibit protein translation.[5][6] The exploration of various N1-substitutions on pseudouridine has revealed that the size and electronic properties of the substituent group can influence the efficiency of in vitro transcription, protein expression levels, and cellular toxicity.[5]

These protocols offer a comprehensive guide for researchers looking to investigate the impact of incorporating N1-Benzyl pseudouridine into their mRNA constructs of interest.

Data Presentation

The following tables summarize quantitative data on the impact of various N1-substituted pseudouridines, including a benzyl-containing analog (N1-benzyloxymethyl-pseudouridine), on mRNA synthesis and function.

Table 1: Relative Transcription Efficiency of N1-Substituted Pseudouridine-Modified Firefly Luciferase (FLuc) mRNA

N1-Modification of PseudouridineRelative Transcription Efficiency (%)*
Wild-Type (Uridine)100
Pseudouridine (Ψ)~110
N1-methyl-Ψ~125
N1-ethyl-Ψ~120
N1-propyl-Ψ~115
N1-isopropyl-Ψ~75
N1-methoxymethyl-Ψ~100
N1-pivaloyloxymethyl-Ψ~60
N1-benzyloxymethyl-Ψ~50

*Data is estimated from graphical representations in the cited literature and represents the yield of mRNA from in vitro transcription relative to the yield with standard UTP. The synthesis was performed using a U-depleted FLuc template and T7 RNA polymerase.[5]

Table 2: Luciferase Expression in THP-1 Cells Transfected with N1-Substituted Pseudouridine-Modified FLuc mRNA

N1-Modification of PseudouridineRelative Luciferase Activity (%)**
Wild-Type (Uridine)100
Pseudouridine (Ψ)~300
N1-methyl-Ψ~550
N1-ethyl-Ψ~500
N1-propyl-Ψ~450
N1-isopropyl-Ψ~400
N1-methoxymethyl-Ψ~525
N1-pivaloyloxymethyl-Ψ~475
N1-benzyloxymethyl-Ψ~450

**Data is estimated from graphical representations in the cited literature and represents the luciferase activity relative to that of wild-type (uridine-containing) mRNA in THP-1 cells.[5] It is noteworthy that while some bulky N1-modifications may show reduced translation in cell-free systems, their reduced immunogenicity in cells can lead to a significant net increase in protein expression by avoiding the shutdown of translation by the innate immune system.[5]

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine (B1682114) triphosphate (UTP) with this compound triphosphate (N1-Bn-ΨTP).

Materials:

  • Linearized plasmid DNA or PCR-amplified DNA template with a T7 promoter upstream of the gene of interest and a poly(T) tract of at least 100 nucleotides.

  • This compound triphosphate (N1-Bn-ΨTP)

  • ATP, CTP, GTP solutions

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Transcription Buffer (typically includes Tris-HCl, MgCl2, spermidine, DTT)

  • Co-transcriptional capping reagent (e.g., CleanCap™ reagent)

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Template Preparation:

    • Ensure the DNA template is of high purity and free from RNase contamination.

    • The template should contain a T7 promoter, the open reading frame of the gene of interest, and a 3' poly(T) sequence for the enzymatic addition of a poly(A) tail.

  • In Vitro Transcription (IVT) Reaction Setup:

    • In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

      Component Final Concentration Example Volume (20 µL reaction)
      Nuclease-free water - to 20 µL
      Transcription Buffer (10x) 1x 2 µL
      CTP (100 mM) 7.5 mM 1.5 µL
      GTP (100 mM) 7.5 mM 1.5 µL
      ATP (100 mM) 7.5 mM 1.5 µL
      N1-Bn-ΨTP (100 mM) 7.5 mM 1.5 µL
      Co-transcriptional Capping Reagent As per manufacturer's recommendation Variable
      Linearized DNA Template 50-100 ng/µL Variable (e.g., 1 µg)
      RNase Inhibitor 1 U/µL 1 µL

      | T7 RNA Polymerase | 2.5 U/µL | 1 µL |

    • Gently mix the components by pipetting. Avoid vortexing.

    • Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment:

    • Following incubation, add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

Protocol 2: Purification of this compound-Modified mRNA

Materials:

  • IVT reaction mixture from Protocol 1

  • Lithium Chloride (LiCl) precipitation solution or a column-based RNA purification kit

  • Nuclease-free water

  • 70% Ethanol (B145695) (prepared with nuclease-free water)

Procedure (using LiCl precipitation):

  • Add an appropriate volume of LiCl precipitation solution to the IVT reaction mixture.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.

  • Carefully discard the supernatant.

  • Wash the RNA pellet with cold 70% ethanol.

  • Centrifuge again for 5 minutes.

  • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified mRNA in nuclease-free water.

Protocol 3: Quality Control of Modified mRNA

Materials:

  • Purified N1-Bn-Ψ-mRNA

  • UV-Vis spectrophotometer (e.g., NanoDrop)

  • Agarose (B213101) gel electrophoresis system or a bioanalyzer

Procedure:

  • Quantification:

    • Measure the concentration of the purified mRNA using a UV-Vis spectrophotometer at an absorbance of 260 nm (A260).

    • Assess the purity by checking the A260/A280 ratio (should be ~2.0).

  • Integrity Analysis:

    • Run a sample of the purified mRNA on a denaturing agarose gel or a bioanalyzer to verify its size and integrity. A sharp, single band at the expected size indicates high-quality, full-length mRNA.

Protocol 4: Functional Analysis in a Cell Line

Materials:

  • Purified N1-Bn-Ψ-mRNA

  • Mammalian cell line (e.g., THP-1, HEK293T)

  • Cell culture medium

  • Transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Assay reagents for the reporter protein (e.g., Luciferase Assay System)

  • Luminometer or appropriate plate reader

Procedure:

  • Cell Seeding:

    • Plate the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, prepare the mRNA-lipid complexes according to the transfection reagent manufacturer's protocol.

    • Briefly, dilute the mRNA and the transfection reagent in separate tubes of serum-free medium, then combine and incubate to allow complex formation.

    • Add the complexes to the cells and incubate.

  • Protein Expression Analysis:

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and perform the reporter assay (e.g., luciferase assay) according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) to quantify protein expression.

Visualizations

Experimental_Workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification mRNA Purification cluster_qc Quality Control cluster_functional Functional Analysis pcr PCR Amplification ivt_mix IVT Reaction Mix (T7 Polymerase, NTPs, N1-Bn-ΨTP, Cap Analog) pcr->ivt_mix linearize Plasmid Linearization linearize->ivt_mix incubation Incubation (37°C) ivt_mix->incubation dnase DNase I Treatment incubation->dnase purify LiCl Precipitation or Column Purification dnase->purify quant Quantification (UV-Vis) purify->quant integrity Integrity Analysis (Gel/Bioanalyzer) purify->integrity transfect Transfection into Mammalian Cells quant->transfect expression Protein Expression (e.g., Luciferase Assay) transfect->expression

Caption: Experimental workflow for the synthesis and evaluation of this compound-modified mRNA.

Immune_Evasion cluster_pathways Innate Immune Recognition of Synthetic mRNA cluster_sensors Pattern Recognition Receptors (PRRs) cluster_response Cellular Response unmodified_mrna Unmodified synthetic mRNA tlr TLR7/8 unmodified_mrna->tlr activates pkr PKR unmodified_mrna->pkr activates rigi RIG-I unmodified_mrna->rigi activates modified_mrna N1-Bn-Ψ-modified mRNA modified_mrna->tlr evades modified_mrna->pkr evades modified_mrna->rigi evades cytokines Pro-inflammatory Cytokines (e.g., IFN-α) tlr->cytokines translation_shutdown Global Translation Shutdown pkr->translation_shutdown rigi->cytokines

Caption: this compound modification helps mRNA evade innate immune recognition, leading to reduced inflammatory responses and sustained protein translation.

References

Application Note: Detection and Quantification of N1-Benzyl Pseudouridine in RNA using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1-benzyl pseudouridine (B1679824) is a modified nucleoside of significant interest in RNA research and therapeutics. As an analogue of the naturally occurring N1-methylpseudouridine, which is a key component in mRNA vaccines, the ability to accurately detect and quantify N1-benzyl pseudouridine in RNA is crucial for understanding its effects on RNA stability, translation efficiency, and immunogenicity. This document provides detailed protocols for the analysis of this compound in RNA samples using high-performance liquid chromatography with UV detection (HPLC-UV) for quantification of total levels and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.

The primary challenge in the analysis of pseudouridine and its derivatives is its isobaric nature with uridine. However, the addition of a benzyl (B1604629) group to the N1 position introduces a significant mass change and altered chromatographic properties, allowing for direct detection without the need for chemical derivatization that is often required for unmodified pseudouridine.

Analytical Techniques

Two primary methods are presented for the analysis of this compound:

  • HPLC-UV: A robust method for the quantification of the total amount of this compound in an RNA sample. This technique relies on the chromatographic separation of the modified nucleoside from other components and its detection by UV absorbance.

  • LC-MS/MS: A highly sensitive and specific method for the detection and quantification of this compound. This technique provides confirmation of the analyte's identity through its specific mass-to-charge ratio and fragmentation pattern.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in RNA is depicted below.

G cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis RNA_Extraction RNA Extraction from Cells/Tissues RNA_Purification RNA Purification RNA_Extraction->RNA_Purification RNA_Hydrolysis Enzymatic Hydrolysis to Nucleosides RNA_Purification->RNA_Hydrolysis HPLC_UV HPLC-UV Analysis RNA_Hydrolysis->HPLC_UV Quantitative Analysis LC_MSMS LC-MS/MS Analysis RNA_Hydrolysis->LC_MSMS Sensitive Detection & Quantification Quantification Quantification HPLC_UV->Quantification Identification Identification & Confirmation LC_MSMS->Identification Identification->Quantification G cluster_0 This compound [M+H]+ cluster_1 Product Ions precursor m/z 335.1 product1 This compound Base [M+H-ribose]+ m/z 203.1 precursor->product1 Quantitative Transition product2 Benzyl/Tropylium Ion [C7H7]+ m/z 91.1 precursor->product2 Qualitative Transition

HPLC and mass spectrometry methods for N1-Benzyl pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Methods for the Analysis of N1-Benzyl pseudouridine (B1679824)

Audience: Researchers, scientists, and drug development professionals.

Introduction N1-Benzyl pseudouridine is a modified nucleoside of significant interest in therapeutic and research applications. Accurate and robust analytical methods are crucial for its quantification and characterization in various matrices. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the analysis of this compound involves sample preparation, followed by chromatographic separation and detection.

workflow Figure 1. Experimental Workflow SamplePrep Sample Preparation (e.g., solid-phase extraction, filtration) HPLC HPLC Separation (Reversed-Phase C18 column) SamplePrep->HPLC UV UV Detection (Diode Array Detector) HPLC->UV MS Mass Spectrometry (Electrospray Ionization) HPLC->MS Data Data Analysis (Quantification and Characterization) UV->Data MS->Data

Caption: Figure 1. General workflow for HPLC and MS analysis.

HPLC Method with UV Detection

This method is suitable for the quantification of this compound in relatively clean sample matrices.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample containing this compound in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration within the linear range of the assay.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Diode Array Detector (DAD) monitoring at 271 nm.

Quantitative Data (Hypothetical):

CompoundRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Pseudouridine4.21030
This compound12.8515

LC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

Logical Relationship of the LC-MS/MS System

The following diagram illustrates the interconnected components of the LC-MS/MS system for the analysis of this compound.

lcms_logic Figure 2. LC-MS/MS System Logic cluster_lc HPLC System cluster_ms Mass Spectrometer Solvent Mobile Phase Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column ESI Electrospray Ionization (ESI) Column->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition Signal

Caption: Figure 2. Interconnection of LC and MS components.

Experimental Protocol:

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a solid-phase extraction (SPE) or protein precipitation followed by filtration.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 2% B

      • 1-8 min: 2% to 80% B

      • 8-9 min: 80% to 95% B

      • 9-10 min: 95% B

      • 10-10.1 min: 95% to 2% B

      • 10.1-15 min: 2% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow:

      • Desolvation Gas: 800 L/hr

      • Cone Gas: 50 L/hr

    • Collision Gas: Argon.

Quantitative Data (Hypothetical):

The molecular formula for this compound is C16H18N2O6, with a monoisotopic mass of 334.1165 g/mol .

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound335.1243.191.120
Internal Standard[Specify][Specify][Specify][Specify]

Note on Product Ions:

  • m/z 243.1: Corresponds to the loss of the benzyl (B1604629) group ([M+H-C7H8]+).

  • m/z 91.1: Corresponds to the benzyl cation ([C7H7]+), a characteristic fragment of benzyl-containing compounds.

The described HPLC and LC-MS/MS methods provide robust and reliable approaches for the quantification and characterization of this compound. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. The provided protocols and hypothetical data serve as a strong starting point for method development and validation in a research or drug development setting.

N1-Benzyl pseudouridine for enhancing mRNA stability and translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N1-substituted pseudouridine (B1679824) derivatives, with a focus on N1-Benzyl pseudouridine, for enhancing messenger RNA (mRNA) stability and translational efficiency. The following sections detail the advantages of incorporating these modified nucleosides into mRNA, present available quantitative data, and provide detailed protocols for key experiments.

Application Notes

The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a critical strategy for overcoming the inherent instability and immunogenicity of unmodified mRNA, thereby enhancing its therapeutic potential. While pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) are the most well-studied modifications, recent research has explored a variety of N1-substituted pseudouridine derivatives to further optimize mRNA performance. Among these, this compound and its analogs, such as N1-benzyloxymethyl-pseudouridine (BOM1Ψ), have emerged as promising candidates.

Key Advantages of N1-Substituted Pseudouridine Incorporation:

  • Enhanced Translational Capacity: Similar to the well-documented effects of m1Ψ, incorporating N1-substituted pseudouridines into an mRNA sequence can significantly increase protein expression. This is attributed to the modified nucleoside's ability to evade the innate immune response, which would otherwise lead to a shutdown of protein synthesis. By mitigating the activation of pathways like the Protein Kinase R (PKR) pathway, the translational machinery of the cell can efficiently translate the modified mRNA.[1][2]

  • Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to the activation of an inflammatory cascade. N1-substituted pseudouridines, due to their altered chemical structure, can reduce the binding affinity of these receptors, thereby dampening the innate immune response and preventing the secretion of pro-inflammatory cytokines.[2] This is crucial for in vivo applications where repeated dosing may be necessary.

  • Improved mRNA Stability: While the direct impact of this compound on mRNA half-life is yet to be extensively documented, the general principle of nucleoside modification suggests a potential increase in stability. Modifications like pseudouridine can enhance base stacking and alter the sugar-phosphate backbone conformation, which may contribute to increased resistance to nuclease degradation.[3]

  • Decreased Cytotoxicity: By reducing the innate immune activation, mRNA containing N1-substituted pseudouridines has been shown to exhibit lower cytotoxicity compared to unmodified mRNA. This allows for the use of higher mRNA concentrations in experiments and potentially improves the safety profile of mRNA-based therapeutics.[2]

Mechanism of Action: Evading the Innate Immune Response

The primary mechanism by which N1-substituted pseudouridines enhance translation is by preventing the activation of the innate immune system's antiviral response.

Mechanism_of_Action cluster_1 Endosome cluster_2 Cytoplasm Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Recognition PKR_inactive PKR (inactive) Unmodified_mRNA->PKR_inactive Recognition Cytokine_Induction Pro-inflammatory Cytokine Induction TLR7_8->Cytokine_Induction Signaling Cascade Modified_mRNA N1-Benzyl-Ψ mRNA Ribosome Ribosome Modified_mRNA->Ribosome Translation PKR_active PKR (active) PKR_inactive->PKR_active Activation eIF2a eIF2α PKR_active->eIF2a Phosphorylation eIF2a_P eIF2α-P eIF2a->eIF2a_P eIF2a->Ribosome Initiation Translation_Shutdown Translation Shutdown eIF2a_P->Translation_Shutdown Protein Protein Synthesis Ribosome->Protein IVT_Workflow Template Linearized Plasmid DNA (with T7 promoter) IVT_Reaction In Vitro Transcription Reaction (T7 Polymerase, NTPs, N1-Benzyl-Ψ-TP) Template->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment Purification mRNA Purification (LiCl or Column) DNase_Treatment->Purification QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Final_mRNA Purified N1-Benzyl-Ψ mRNA QC->Final_mRNA

References

Application Notes and Protocols for N1-Substituted Pseudouridine in mRNA Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of mRNA vaccines has been revolutionized by the use of modified nucleosides to enhance stability, increase translational efficiency, and reduce the innate immunogenicity of the mRNA molecule. While N1-methylpseudouridine (m1Ψ) has become the gold standard in approved mRNA vaccines, research into other N1-substituted pseudouridine (B1679824) derivatives continues in the quest for further improvements. This document provides a detailed overview of the applications of N1-substituted pseudouridines, with a primary focus on the well-established m1Ψ and available data on other derivatives like N1-benzyloxymethyl-pseudouridine (BOM1Ψ).

The incorporation of pseudouridine (Ψ) and its derivatives into mRNA transcripts has been shown to be a critical factor in the success of mRNA vaccine technology.[1][2][3] These modifications help the mRNA evade detection by innate immune sensors, such as Toll-like receptors (TLRs), which would otherwise trigger an inflammatory response and inhibit protein translation.[4][5][] Furthermore, modifications like m1Ψ have been demonstrated to enhance protein expression, a crucial feature for eliciting a robust immune response.[7][8][9]

Key Advantages of N1-Substituted Pseudouridine Incorporation

Incorporating N1-substituted pseudouridines into in vitro transcribed mRNA offers several key advantages for vaccine development:

  • Reduced Innate Immunogenicity: Substitution of uridine (B1682114) with N1-substituted pseudouridines, particularly m1Ψ, significantly dampens the activation of pattern recognition receptors (PRRs) like TLR3, TLR7, and TLR8.[4][5] This reduction in immune sensing prevents the shutdown of protein synthesis and reduces inflammatory cytokine production.

  • Enhanced Translational Capacity: mRNA containing m1Ψ exhibits superior translational efficiency compared to unmodified mRNA and even Ψ-modified mRNA.[7][9] This leads to higher antigen production from a smaller dose of vaccine. The increased translation is attributed to a reduction in PKR-mediated phosphorylation of eIF2α and an increase in ribosome density on the mRNA transcript.[5][9]

  • Increased mRNA Stability: While pseudouridine itself contributes to the thermal stability of RNA duplexes, the primary benefit in a cellular context is the protection from degradation that comes with enhanced ribosome occupancy during active translation.[1][4]

Data Presentation: Quantitative Effects of N1-Substituted Pseudouridines

The following tables summarize the quantitative data on the impact of various N1-substituted pseudouridines on key parameters in mRNA vaccine research.

Table 1: Comparison of Vaccine Efficacy and Dosage

mRNA ModificationVaccine CandidateEfficacyMaximum Dose
N1-methylpseudouridinePfizer-BioNTech (BNT162b2)~95%30 µg
N1-methylpseudouridineModerna (mRNA-1273)~94%100 µg
Unmodified UridineCurevac (CVnCoV)48%12 µg

This table highlights the significant difference in efficacy between vaccines using N1-methylpseudouridine-modified mRNA and those with unmodified mRNA, even when considering dose variations.[2][3][10]

Table 2: In Vitro Luciferase Expression in THP-1 Cells with N1-Substituted Pseudouridine mRNAs

N1-Substituted PseudouridineRelative Luciferase Activity (compared to Ψ-mRNA)
N1-methyl-Ψ (m1Ψ)High
N1-ethyl-Ψ (Et1Ψ)High
N1-(2-fluoroethyl)-Ψ (FE1Ψ)High
N1-propyl-Ψ (Pr1Ψ)High
N1-isopropyl-Ψ (iPr1Ψ)Moderate
N1-methoxymethyl-Ψ (MOM1Ψ)Low
N1-pivaloxymethyl-Ψ (POM1Ψ)Low
N1-benzyloxymethyl-Ψ (BOM1Ψ)Moderate

This table is based on findings for various N1-substituted pseudouridines, showing that several derivatives can achieve high levels of protein expression, comparable to m1Ψ, in a cell line sensitive to innate immune activation.[5] Note that "High," "Moderate," and "Low" are qualitative summaries based on the source data.

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Substituted Pseudouridine-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine triphosphate (UTP) with an N1-substituted pseudouridine triphosphate (e.g., m1ΨTP or BOM1ΨTP).

Materials:

  • Linearized plasmid DNA template with a T7 promoter, the gene of interest (e.g., a viral antigen), and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • Ribonuclease inhibitor

  • Transcription buffer (typically includes Tris-HCl, MgCl2, DTT, spermidine)

  • ATP, GTP, CTP solution

  • N1-substituted pseudouridine triphosphate solution (e.g., N1-methylpseudouridine-5'-Triphosphate)

  • 5' capping reagent (e.g., CleanCap™ reagent or m7G(5')ppp(5')G cap analog)

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification system (e.g., spin columns, magnetic beads, or HPLC)

Procedure:

  • Transcription Reaction Setup: In a nuclease-free tube at room temperature, assemble the following components in order:

    • Nuclease-free water to the final reaction volume.

    • Transcription buffer (to 1X final concentration).

    • DTT (if not in buffer).

    • ATP, GTP, CTP (to desired final concentration, e.g., 2 mM each).

    • N1-substituted pseudouridine triphosphate (to desired final concentration, e.g., 2 mM).

    • 5' capping reagent (according to manufacturer's instructions).

    • Linearized DNA template (e.g., 1 µg).

    • Ribonuclease inhibitor.

    • T7 RNA Polymerase.

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable method to remove enzymes, unincorporated nucleotides, and DNA fragments.

  • Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis (e.g., denaturing agarose) and spectrophotometry (e.g., NanoDrop), respectively. Verify the capping efficiency if possible.

Protocol 2: Lipid Nanoparticle (LNP) Formulation of Modified mRNA

This protocol provides a general workflow for encapsulating the modified mRNA into lipid nanoparticles for in vivo delivery.

Materials:

  • N1-substituted pseudouridine-modified mRNA.

  • Lipid mixture in ethanol (B145695) (typically containing an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid).

  • Aqueous buffer at acidic pH (e.g., citrate (B86180) buffer).

  • Neutralizing buffer for dialysis or buffer exchange (e.g., PBS).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassette or tangential flow filtration (TFF) system.

  • Sterile filtration unit (0.22 µm filter).

Procedure:

  • Preparation of Solutions:

    • Dissolve the lipid mixture in ethanol to the desired concentration.

    • Dissolve the modified mRNA in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will cause the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

  • Buffer Exchange and Concentration:

    • Remove the ethanol and exchange the acidic buffer with a neutral pH buffer (e.g., PBS) using dialysis or TFF. This step is crucial for the stability and biocompatibility of the LNPs.

  • Sterilization and Storage:

    • Sterilize the LNP-mRNA formulation by passing it through a 0.22 µm filter.

    • Store the final formulation at 2-8°C for short-term use or at -80°C for long-term storage.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm LNP_mRNA LNP-encapsulated m1Ψ-mRNA mRNA_release mRNA Release LNP_mRNA->mRNA_release Endocytosis & Fusion Ribosome Ribosome mRNA_release->Ribosome Translation TLR7_8 TLR7/8 (Endosome) mRNA_release->TLR7_8 m1Ψ modification prevents recognition PKR PKR mRNA_release->PKR m1Ψ modification prevents activation Antigen Antigen (e.g., Spike Protein) Ribosome->Antigen Immune_Activation Innate Immune Activation (IFN production) TLR7_8->Immune_Activation Translation_Inhibition Translation Inhibition PKR->Translation_Inhibition

Caption: Cellular pathway of m1Ψ-mRNA vaccine action.

Experimental_Workflow Template Linearized DNA Template IVT In Vitro Transcription (with N1-substituted ΨTP) Template->IVT Purification mRNA Purification IVT->Purification LNP LNP Formulation Purification->LNP QC Quality Control (Size, PDI, Encapsulation) LNP->QC

Caption: Workflow for producing N1-substituted pseudouridine mRNA-LNPs.

References

Application Notes and Protocols for N1-Benzyl Pseudouridine in Gene Therapy and Protein Replacement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of modified messenger RNA (mRNA) has emerged as a transformative platform for a new class of therapeutics, including vaccines, gene therapies, and protein replacement strategies. The inherent immunogenicity and instability of unmodified in vitro transcribed (IVT) mRNA have been significant hurdles. Chemical modifications of nucleosides, particularly pseudouridine (B1679824) (Ψ) and its derivatives, have been instrumental in overcoming these challenges.[1][2][3] N1-methylpseudouridine (N1mΨ) has become a benchmark modification, demonstrating significantly enhanced protein expression and reduced innate immune stimulation.[2][3][4]

Recent explorations into novel N1-substituted pseudouridine derivatives have sought to further refine the properties of therapeutic mRNA. Among these is N1-benzyloxymethyl-pseudouridine (BOM1Ψ), a benzyl-containing modification that has shown promise in preliminary studies.[5] These novel modifications aim to fine-tune the balance between translational efficiency and immunogenicity for specific therapeutic applications.[6]

This document provides detailed application notes and experimental protocols relevant to the use of N1-benzyl pseudouridine and related N1-substituted pseudouridines in the context of gene therapy and protein replacement.

Application Notes

Principle of Action: Enhancing Translation and Evading Immunity

The incorporation of N1-substituted pseudouridines, such as N1-benzyloxymethyl-pseudouridine, into mRNA transcripts is designed to leverage several key biochemical advantages:

  • Reduced Innate Immune Recognition: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I, triggering an innate immune response that can lead to translational shutdown and inflammation.[5][6] Modifications at the N1 position of pseudouridine can sterically hinder the interaction with these sensors, thus blunting the immune response.[2][5]

  • Increased Translational Efficiency: N1-substituted pseudouridines can enhance the translation of mRNA into protein. This is achieved through mechanisms that are not fully elucidated but are thought to involve a reduction in the activation of protein kinase R (PKR), which would otherwise phosphorylate eIF2α and inhibit translation initiation.[5] Some modifications, like N1mΨ, have been shown to increase ribosome density on the mRNA, further boosting protein output.[3]

  • Improved mRNA Stability: While not the primary mechanism of action for N1-substituted pseudouridines, some nucleoside modifications can contribute to increased resistance to degradation by cellular nucleases, prolonging the half-life of the mRNA and the duration of protein expression.

Applications in Gene Therapy and Protein Replacement

The ability to achieve high-level, transient protein expression with minimal immunotoxicity makes mRNA modified with N1-substituted pseudouridines a powerful tool for:

  • Gene Therapy: For genetic disorders caused by a missing or faulty protein, modified mRNA can be delivered to target cells to produce a functional version of the protein. The transient nature of mRNA expression is advantageous in situations where permanent genetic alteration is not required or desired.

  • Protein Replacement Therapy: This approach is particularly relevant for diseases where a secreted protein is deficient. Systemic or localized delivery of modified mRNA can turn the patient's own cells into factories for the therapeutic protein. This has been explored for conditions requiring replacement of enzymes or other therapeutic proteins.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on N1-substituted pseudouridine-modified mRNA.

Table 1: Comparison of Luciferase Expression and Cytotoxicity of N1-Substituted Pseudouridine-Modified mRNAs in THP-1 Cells

N1-Substituted Pseudouridine DerivativeRelative Luciferase Activity (Compared to Ψ-mRNA)Cell Viability (MTT Assay) vs. Unmodified mRNA
N1-methyl-Ψ (m1Ψ)HigherIncreased
N1-ethyl-Ψ (Et1Ψ)HigherIncreased
N1-(2-fluoroethyl)-Ψ (FE1Ψ)HigherIncreased
N1-propyl-Ψ (Pr1Ψ)HigherIncreased
N1-isopropyl-Ψ (iPr1Ψ)Similar to Ψ-mRNAIncreased
N1-methoxymethyl-Ψ (MOM1Ψ)Similar to Ψ-mRNAIncreased
N1-benzyloxymethyl-Ψ (BOM1Ψ) Similar to Ψ-mRNAIncreased

Data is qualitatively summarized from a study by Shin et al., TriLink BioTechnologies, which reported that four of the seven N1-substituted mRNAs showed activities higher than Ψ-mRNA and close to that of N1mΨ-mRNA, and all showed decreased cytotoxicity compared to unmodified mRNA.[5]

Table 2: Impact of N1-Methylpseudouridine (N1mΨ) on Protein Expression and Immunogenicity (as a benchmark for N1-substituted pseudouridines)

ParameterUnmodified mRNAPseudouridine (Ψ) mRNAN1-methylpseudouridine (N1mΨ) mRNAReference
Protein Expression (in vivo) LowModerateHigh (over 10-fold higher than Ψ)[4]
Immunogenicity (e.g., IFN-α induction) HighLowVery Low[3][4]
Translational Fidelity HighHighHigh (no significant alteration)[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and cellular delivery of mRNA modified with this compound or other N1-substituted pseudouridines.

Protocol 1: Synthesis of N1-Substituted Pseudouridine-Modified mRNA via In Vitro Transcription (IVT)

This protocol describes the generation of a 5'-capped and poly(A)-tailed mRNA where uridine (B1682114) is completely replaced by an N1-substituted pseudouridine.

1. Materials:

  • Linearized DNA template with a T7 promoter, the gene of interest, and a poly(A) tail sequence.

  • N1-benzyloxymethyl-pseudouridine-5'-triphosphate (BOM1ΨTP) or other N1-substituted pseudouridine triphosphate.

  • ATP, GTP, CTP solutions (e.g., 100 mM).

  • T7 RNA Polymerase.

  • 5' Cap analog (e.g., CleanCap™ or ARCA).

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Transcription Buffer (typically containing Tris-HCl, MgCl2, DTT, spermidine).

  • Nuclease-free water.

2. IVT Reaction Assembly (Example 20 µL reaction):

  • At room temperature, combine the following in a nuclease-free microcentrifuge tube (order is important to avoid precipitation of DNA with spermidine):

    • Nuclease-free water to final volume of 20 µL

    • 10X Transcription Buffer: 2 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • N1-benzyloxymethyl-pseudouridine-5'-triphosphate (100 mM): 2 µL

    • 5' Cap Analog (e.g., CleanCap™ @ 4 mM): 4 µL

    • Linearized DNA template (0.5-1 µg): X µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 1-2 hours.

3. DNA Template Removal:

  • Add 1 µL of DNase I to the IVT reaction.

  • Incubate at 37°C for 15-30 minutes.

4. mRNA Purification:

  • Purify the mRNA using a method suitable for removing unincorporated nucleotides, enzymes, and salts. Options include:

    • LiCl Precipitation: Add an equal volume of 5 M LiCl and incubate at -20°C for at least 30 minutes. Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in nuclease-free water.

    • Silica-based Spin Columns: Use a commercial RNA cleanup kit according to the manufacturer's instructions.

5. Quality Control:

  • Quantification: Measure the mRNA concentration using a NanoDrop spectrophotometer or a Qubit fluorometer.

  • Integrity: Analyze the mRNA integrity using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer. A sharp band at the expected size indicates high-quality, full-length mRNA.

Protocol 2: Delivery of Modified mRNA into Mammalian Cells

This protocol describes the transfection of N1-substituted pseudouridine-modified mRNA into cultured mammalian cells for protein expression analysis.

1. Materials:

  • Purified N1-substituted pseudouridine-modified mRNA.

  • Mammalian cell line of interest (e.g., HEK293T, HeLa, or primary cells).

  • Appropriate cell culture medium.

  • Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX, TransIT-mRNA).

  • Opti-MEM or other serum-free medium.

  • Multi-well cell culture plates.

2. Transfection Procedure (Example for a 24-well plate):

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-90% confluency at the time of transfection.

  • Complex Formation:

    • In tube A, dilute 250-500 ng of modified mRNA in 25 µL of Opti-MEM.

    • In tube B, dilute 0.75-1.5 µL of the transfection reagent in 25 µL of Opti-MEM.

    • Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 10-15 minutes to allow complexes to form.

  • Transfection:

    • Aspirate the old medium from the cells.

    • Add the 50 µL of mRNA-lipid complexes to the well.

    • Add 450 µL of fresh, pre-warmed complete culture medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (typically 24-72 hours) before analysis.

Protocol 3: Quantification of Protein Expression

This protocol outlines methods to quantify the protein produced from the delivered modified mRNA.

1. Reporter Gene Assays (e.g., Luciferase, GFP):

  • If the mRNA encodes a reporter protein, use a corresponding assay kit.

  • Luciferase: Lyse the cells at the desired time point and measure luminescence using a luciferase assay kit and a luminometer.

  • GFP/RFP: Analyze protein expression by fluorescence microscopy or quantify the percentage of positive cells and mean fluorescence intensity by flow cytometry.

2. Western Blotting:

  • Lyse the transfected cells and quantify total protein concentration (e.g., BCA assay).

  • Separate equal amounts of protein lysate by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

3. ELISA (for secreted proteins):

  • Collect the cell culture supernatant at various time points post-transfection.

  • Use a commercial ELISA kit specific for the secreted protein of interest to quantify its concentration in the supernatant, following the manufacturer's protocol.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm modRNA N1-Benzyl-Ψ Modified mRNA Ribosome Ribosome modRNA->Ribosome Translation TLR7_8 TLR7/8 modRNA->TLR7_8 Blocked Recognition PKR PKR modRNA->PKR Blocked Activation Protein Therapeutic Protein Ribosome->Protein Synthesis Immune_Response Innate Immune Response & Translation Shutdown

Caption: Mechanism of N1-benzyl-Ψ modified mRNA action.

Experimental_Workflow Template Linearized DNA Template IVT In Vitro Transcription (with BOM1ΨTP) Template->IVT Purification mRNA Purification IVT->Purification QC Quality Control (Conc. & Integrity) Purification->QC Transfection Transfection into Target Cells QC->Transfection Analysis Analysis: - Protein Expression - Cytotoxicity - Immunogenicity Transfection->Analysis

Caption: Workflow for evaluating N1-benzyl-Ψ modified mRNA.

Protein_Replacement_Strategy Patient Patient with Protein Deficiency modRNA N1-Benzyl-Ψ Modified mRNA (Encoding therapeutic protein) Delivery Systemic or Local Delivery (e.g., LNP) modRNA->Delivery Target_Cells Target Cells (e.g., Hepatocytes) Delivery->Target_Cells Expression In Vivo Translation Target_Cells->Expression Therapeutic_Effect Therapeutic Protein Secretion & Effect Expression->Therapeutic_Effect Outcome Amelioration of Disease Phenotype Therapeutic_Effect->Outcome

Caption: Logic of mRNA-based protein replacement therapy.

References

Application Notes and Protocols: Investigating the Cellular and Molecular Effects of N1-Benzyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the biological effects of a novel modified nucleoside, N1-Benzyl pseudouridine (B1679824) (N1-Bn-Ψ). The protocols outlined below are designed to assess its impact on mRNA translation, stability, and the innate immune response, drawing parallels from the well-studied effects of pseudouridine (Ψ) and N1-methyl-pseudouridine (m1Ψ).

Introduction

Modified nucleosides are integral to the development of RNA therapeutics, enhancing their efficacy and safety profiles. Pseudouridine and its derivatives have been shown to increase mRNA stability and translational capacity while reducing immunogenicity.[1][][3] N1-methyl-pseudouridine, in particular, has been a cornerstone in the success of mRNA vaccines.[1][4][5] This document outlines a systematic approach to evaluate whether N1-Benzyl pseudouridine, a novel synthetic analog, confers similar or improved properties to mRNA. The experimental design progresses from fundamental in vitro characterization to more complex cell-based assays.

Section 1: In Vitro Characterization of this compound-Modified mRNA

This section focuses on the synthesis and basic biochemical characterization of mRNA containing this compound.

In Vitro Transcription of Modified mRNA

Objective: To synthesize unmodified (U), pseudouridine-modified (Ψ), N1-methyl-pseudouridine-modified (m1Ψ), and this compound-modified (N1-Bn-Ψ) luciferase reporter mRNA.

Protocol:

  • Template Preparation: A DNA template encoding firefly luciferase (FLuc) flanked by 5' and 3' untranslated regions (UTRs) and a poly(A) tail is PCR amplified. The forward primer should include a T7 promoter sequence.

  • In Vitro Transcription Reaction: Set up the following reaction at room temperature:

    • T7 RNA Polymerase Buffer (10X)

    • 100 mM DTT

    • RNase Inhibitor

    • ATP, GTP, CTP (10 mM each)

    • UTP, or modified UTP analog (ΨTP, m1ΨTP, or N1-Bn-ΨTP) (10 mM)

    • Linearized DNA Template (1 µg)

    • T7 RNA Polymerase

    • Nuclease-free water to final volume

  • Incubation: Incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.

  • Purification: Purify the mRNA using a lithium chloride precipitation or a column-based RNA purification kit.

  • Quality Control: Assess RNA integrity and concentration using a Bioanalyzer and a NanoDrop spectrophotometer.

In Vitro Translation Assay

Objective: To compare the translational efficiency of the different modified mRNAs in a cell-free system.

Protocol:

  • Reaction Setup: Use a commercially available rabbit reticulocyte lysate or wheat germ extract in vitro translation kit.

  • Incubation: Add equimolar amounts of each mRNA species (Unmodified, Ψ, m1Ψ, N1-Bn-Ψ) to the translation master mix. Incubate at 30°C for 90 minutes.

  • Luciferase Assay: Measure the luminescence of the translated firefly luciferase using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the amount of input mRNA.

RNA Stability Assay

Objective: To assess the resistance of modified mRNAs to nuclease degradation.

Protocol:

  • Nuclease Treatment: Incubate equimolar amounts of each mRNA species with a low concentration of a broad-spectrum RNase (e.g., RNase A/T1 mix) at 37°C.

  • Time Course: Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an RNase inhibitor or by flash-freezing.

  • Analysis: Analyze the remaining intact mRNA at each time point using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer.

  • Quantification: Quantify the band intensity to determine the degradation rate.

Data Presentation: In Vitro Characterization
mRNA ModificationRelative Translation Efficiency (RLU/ng RNA)RNA Half-life (minutes)
Unmodified (U)1.025
Pseudouridine (Ψ)3.545
N1-methyl-Ψ (m1Ψ)8.270
N1-Benzyl-Ψ (N1-Bn-Ψ)Hypothetical DataHypothetical Data

Section 2: Cell-Based Assays for Efficacy and Immunogenicity

This section describes experiments to evaluate the performance and immune-stimulatory properties of this compound-modified mRNA in a cellular context.

Cellular Transfection and Protein Expression

Objective: To measure protein expression from modified mRNAs in cultured human cells.

Protocol:

  • Cell Culture: Plate human embryonic kidney (HEK293) cells or other suitable cell lines in 24-well plates.

  • Transfection: Transfect the cells with equimolar amounts of each mRNA species using a lipid nanoparticle (LNP) delivery system or a standard transfection reagent.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure firefly luciferase activity.

  • Data Analysis: Normalize luciferase activity to total protein concentration in the cell lysate.

Innate Immune Response Activation

Objective: To determine if this compound-modified mRNA can evade activation of innate immune sensors.

Protocol:

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1) that expresses Toll-like receptors (TLRs).

  • Stimulation: Treat the cells with equimolar amounts of the different mRNA species. Include a positive control such as unmodified ssRNA or a known TLR7/8 agonist.

  • Incubation: Incubate for 6-24 hours.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IFN-α using ELISA or a multiplex cytokine assay.

  • Gene Expression Analysis: Isolate total RNA from the cells and perform RT-qPCR to measure the expression of innate immune response genes (e.g., IFNB1, TNFA, IL6).

Data Presentation: Cell-Based Assays
mRNA ModificationCellular Luciferase Expression (RLU/µg protein)TNF-α Secretion (pg/mL)IFN-α Secretion (pg/mL)
Unmodified (U)1.0 x 10^68501200
Pseudouridine (Ψ)5.5 x 10^7250300
N1-methyl-Ψ (m1Ψ)1.2 x 10^85075
N1-Benzyl-Ψ (N1-Bn-Ψ)Hypothetical DataHypothetical DataHypothetical Data

Section 3: Mechanistic Insights into Immune Evasion

This section outlines experiments to investigate the specific innate immune pathways that may be modulated by this compound.

Toll-Like Receptor (TLR) Activation Assay

Objective: To specifically assess the activation of TLR3, TLR7, and TLR8.

Protocol:

  • Reporter Cell Lines: Use HEK293 cells stably expressing a single human TLR (TLR3, TLR7, or TLR8) and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

  • Stimulation: Treat the cells with the different mRNA species.

  • Incubation: Incubate for 24 hours.

  • SEAP Assay: Measure SEAP activity in the culture supernatant.

  • Data Analysis: Compare the SEAP activity induced by each mRNA to that of a known agonist for each TLR.

RIG-I-Like Receptor (RLR) Pathway Activation

Objective: To investigate the activation of the cytosolic RNA sensor RIG-I.

Protocol:

  • Cell Line: Use a cell line known to have a robust RLR signaling pathway, such as A549 lung carcinoma cells.

  • Transfection: Transfect the cells with the different mRNA species.

  • Western Blot Analysis: After 6-8 hours, prepare cell lysates and perform Western blotting to detect the phosphorylation of IRF3, a key downstream signaling molecule in the RIG-I pathway.

  • Data Analysis: Quantify the ratio of phosphorylated IRF3 to total IRF3.

Data Presentation: Mechanistic Assays
mRNA ModificationTLR7 Activation (Fold Induction)TLR8 Activation (Fold Induction)p-IRF3 / Total IRF3 Ratio
Unmodified (U)15.220.55.8
Pseudouridine (Ψ)4.16.32.1
N1-methyl-Ψ (m1Ψ)1.52.01.2
N1-Benzyl-Ψ (N1-Bn-Ψ)Hypothetical DataHypothetical DataHypothetical Data

Visualizations

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Mechanistic Studies IVT In Vitro Transcription of Modified mRNA IV_Translation In Vitro Translation IVT->IV_Translation Stability RNA Stability Assay IVT->Stability Transfection Cellular Transfection & Protein Expression IVT->Transfection Immune_Response Innate Immune Response Activation Transfection->Immune_Response TLR_Assay TLR Activation Assay Immune_Response->TLR_Assay RLR_Assay RLR Pathway Activation Immune_Response->RLR_Assay

Caption: Experimental workflow for characterizing this compound.

Innate_Immune_Signaling cluster_0 Endosome cluster_1 Cytosol TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 RIG_I RIG-I MAVS MAVS RIG_I->MAVS mRNA mRNA (Unmodified or Modified) mRNA->TLR7_8 mRNA->RIG_I IRF3_7 IRF3/7 Activation MyD88->IRF3_7 NF_kB NF-κB Activation MyD88->NF_kB MAVS->IRF3_7 MAVS->NF_kB Cytokines Pro-inflammatory Cytokines & Type I IFN IRF3_7->Cytokines NF_kB->Cytokines

Caption: Innate immune signaling pathways activated by RNA.

Conclusion

This comprehensive set of protocols provides a robust framework for the initial characterization of this compound. By systematically evaluating its impact on mRNA translation, stability, and innate immune activation, researchers can determine its potential as a valuable component in the development of next-generation RNA therapeutics. The comparison with unmodified uridine, pseudouridine, and N1-methyl-pseudouridine will provide a clear benchmark for its performance.

References

Application Notes and Protocols: N1-Benzyl Pseudouridine Triphosphate for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of messenger RNA (mRNA) with non-canonical nucleosides has emerged as a critical strategy in the development of RNA-based therapeutics and vaccines. The incorporation of modified nucleosides, such as pseudouridine (B1679824) and its derivatives, can enhance the stability and translational efficiency of mRNA while mitigating the innate immune response of the host cell.[1][2][3] N1-substituted pseudouridine analogs, in particular, have garnered significant interest for their ability to further improve the performance of synthetic mRNA.[1][4][5] This document provides detailed application notes and protocols for the synthesis and research use of N1-Benzyl pseudouridine triphosphate, a valuable tool for investigations into advanced mRNA therapeutics.

The benzyl (B1604629) group at the N1 position of the pseudouridine base offers a unique modification that can influence the biophysical properties of the resulting mRNA. These application notes will guide researchers through the chemical synthesis of this compound triphosphate, its incorporation into mRNA via in vitro transcription, and subsequent application in cell-based assays.

Chemical Synthesis of this compound Triphosphate

The synthesis of this compound triphosphate can be achieved through a multi-step process involving the benzylation of the pseudouridine nucleoside followed by phosphorylation to yield the triphosphate. A common and reliable method for the synthesis of modified nucleoside triphosphates is the Ludwig-Eckstein protocol.[6][7][8]

Synthesis Workflow

Synthesis_Workflow Pseudouridine Pseudouridine Protected_Pseudo Protection of 2',3'-hydroxyls Pseudouridine->Protected_Pseudo N1_Benzylation N1-Benzylation Protected_Pseudo->N1_Benzylation Deprotection_Hydroxyls Deprotection of 2',3'-hydroxyls N1_Benzylation->Deprotection_Hydroxyls N1_Benzyl_Pseudo N1-Benzyl Pseudouridine Deprotection_Hydroxyls->N1_Benzyl_Pseudo Phosphorylation Triphosphorylation (Ludwig-Eckstein) N1_Benzyl_Pseudo->Phosphorylation N1_Benzyl_pUTP_crude Crude N1-Benzyl Pseudouridine-TP Phosphorylation->N1_Benzyl_pUTP_crude Purification HPLC Purification N1_Benzyl_pUTP_crude->Purification N1_Benzyl_pUTP_pure Pure N1-Benzyl Pseudouridine-TP Purification->N1_Benzyl_pUTP_pure QC Quality Control (NMR, MS, HPLC) N1_Benzyl_pUTP_pure->QC Final_Product Final Product QC->Final_Product

Caption: Workflow for the chemical synthesis of this compound Triphosphate.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Protection of 2',3'-hydroxyl groups:

    • Dissolve pseudouridine in a suitable solvent (e.g., pyridine).

    • Add a protecting group reagent, such as tert-Butyldimethylsilyl chloride (TBDMSCl) or an isopropylidene group, to protect the 2' and 3' hydroxyl groups of the ribose sugar.

    • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

    • Purify the protected pseudouridine by silica (B1680970) gel chromatography.

  • N1-Benzylation:

    • Dissolve the protected pseudouridine in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DMF).

    • Add a non-nucleophilic base, such as N,O-bis(trimethylsilyl)acetamide (BSA), to deprotonate the N1 position.

    • Add benzyl bromide and stir the reaction at room temperature. The reaction progress should be monitored by TLC.

    • Upon completion, quench the reaction and purify the N1-benzyl protected pseudouridine by silica gel chromatography.

  • Deprotection of 2',3'-hydroxyl groups:

    • Dissolve the N1-benzyl protected pseudouridine in a solution suitable for removing the specific protecting group used (e.g., a fluoride (B91410) source like TBAF for silyl (B83357) groups or acidic conditions for an isopropylidene group).

    • Stir the reaction until the deprotection is complete, as indicated by TLC.

    • Purify the final this compound nucleoside by silica gel chromatography.

Protocol 2: Triphosphorylation of this compound (Adapted from Ludwig-Eckstein Method)

  • Preparation of the Nucleoside:

    • Ensure the synthesized this compound is thoroughly dried and free of any residual solvents.

  • One-Pot Triphosphorylation Reaction:

    • In an anhydrous environment, dissolve this compound in a suitable solvent like trimethyl phosphate.

    • Cool the solution to 0°C.

    • Add salicyl chlorophosphite to the reaction mixture.

    • After the initial reaction, add a mixture of tributylamine (B1682462) and pyrophosphate.

    • Finally, add an oxidizing agent, such as iodine, to complete the formation of the triphosphate.

  • Purification of this compound Triphosphate:

    • The crude triphosphate product is typically purified by anion-exchange or reverse-phase high-performance liquid chromatography (HPLC).

    • A common method involves using a C18 column with a triethylammonium (B8662869) bicarbonate (TEAB) buffer gradient.

Quality Control

The final product should be characterized to confirm its identity and purity.

  • ¹H and ³¹P NMR Spectroscopy: To confirm the structure of the this compound triphosphate.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Analytical HPLC: To assess the purity of the final product, which should ideally be ≥95%.

Application in mRNA Synthesis and Cellular Assays

This compound triphosphate can be used as a substitute for uridine (B1682114) triphosphate (UTP) during in vitro transcription (IVT) to generate modified mRNA.

In Vitro Transcription Workflow

IVT_Workflow DNA_Template Linearized DNA Template (with T7 promoter) IVT_Reaction In Vitro Transcription DNA_Template->IVT_Reaction NTPs NTP Mix (ATP, GTP, CTP, N1-Benzyl-pUTP) NTPs->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment mRNA_Purification mRNA Purification (e.g., LiCl precipitation) DNase_Treatment->mRNA_Purification QC mRNA Quality Control (Gel electrophoresis, Conc.) mRNA_Purification->QC Modified_mRNA N1-Benzyl-Ψ Modified mRNA QC->Modified_mRNA

Caption: Workflow for in vitro transcription of N1-Benzyl-Ψ modified mRNA.

Protocol 3: In Vitro Transcription with this compound Triphosphate

  • Reaction Setup:

    • In a nuclease-free tube, combine the following components at room temperature in the specified order:

      • Nuclease-free water

      • Transcription buffer (10x)

      • ATP, GTP, CTP solution (100 mM each)

      • This compound triphosphate solution (100 mM)

      • Linearized DNA template (0.5-1 µg)

      • T7 RNA Polymerase

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • mRNA Purification:

    • Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit.

  • Quantification and Quality Control:

    • Determine the concentration of the purified mRNA using a spectrophotometer.

    • Assess the integrity and size of the transcript by denaturing agarose (B213101) gel electrophoresis.

Cellular Transfection and Protein Expression

Protocol 4: Transfection of N1-Benzyl-Ψ Modified mRNA into Cultured Cells

  • Cell Seeding:

    • Seed the cells of interest in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Formation:

    • Dilute the purified N1-Benzyl-Ψ modified mRNA in an appropriate serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in the same serum-free medium.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Add the transfection complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator for the desired period (e.g., 24-48 hours).

  • Analysis of Protein Expression:

    • Lyse the cells and quantify the expression of the encoded protein using an appropriate method (e.g., ELISA, Western blot, or an enzymatic activity assay for reporter proteins like luciferase).

Expected Outcomes and Data Presentation

The incorporation of this compound in place of uridine is expected to influence transcription efficiency and subsequent protein expression. The following tables present representative data based on studies of similar N1-substituted pseudouridine analogs.[1][9]

Table 1: Relative Transcription Yield of N1-Substituted Pseudouridine-Modified mRNA

N1-SubstitutionRelative Transcription Yield (%)
Unmodified (Uridine)100
Pseudouridine (Ψ)~110
N1-Methyl-Ψ~125
N1-Benzyloxymethyl-Ψ (BOM1Ψ) ~75

Note: Data for N1-Benzyloxymethyl-Ψ is presented as a close analog to N1-Benzyl-Ψ. Actual yields may vary depending on the specific template and transcription conditions.

Table 2: Relative Luciferase Activity in THP-1 Cells Transfected with N1-Substituted Pseudouridine-Modified mRNA

N1-SubstitutionRelative Luciferase Activity (RLU)
Unmodified (Uridine)1.0
Pseudouridine (Ψ)~15.0
N1-Methyl-Ψ~25.0
N1-Benzyloxymethyl-Ψ (BOM1Ψ) ~18.0

Note: Data for N1-Benzyloxymethyl-Ψ is presented as a close analog to N1-Benzyl-Ψ. Luciferase activity is normalized to that of unmodified mRNA.

Mechanism of Action: Evasion of Innate Immune Sensing

Synthetic mRNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLR3, TLR7, TLR8), RIG-I, and PKR, leading to an antiviral response that includes the production of type I interferons and inflammatory cytokines, and the shutdown of protein translation.[1][2][10] The incorporation of N1-substituted pseudouridines can help the mRNA evade this immune surveillance.

Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified N1-Benzyl-Ψ Modified mRNA Unmodified_mRNA Unmodified mRNA TLRs TLR7/8 Unmodified_mRNA->TLRs RIG_I RIG-I Unmodified_mRNA->RIG_I PKR PKR Unmodified_mRNA->PKR Immune_Response Innate Immune Response (IFN, Cytokines) TLRs->Immune_Response RIG_I->Immune_Response Translation_Shutdown Translation Shutdown PKR->Translation_Shutdown Modified_mRNA N1-Benzyl-Ψ Modified mRNA Reduced_Recognition Reduced PRR Recognition Modified_mRNA->Reduced_Recognition Enhanced_Translation Enhanced Translation Reduced_Recognition->Enhanced_Translation

Caption: Evasion of innate immune sensing by N1-Benzyl-Ψ modified mRNA.

The modification at the N1 position of pseudouridine is thought to alter the conformation and hydrogen bonding potential of the nucleoside, which in turn reduces its recognition by PRRs.[4][11] This leads to a dampened innate immune response and allows for more robust and sustained protein translation from the modified mRNA.

Conclusion

This compound triphosphate is a valuable research tool for the development of next-generation mRNA therapeutics. Its synthesis, while requiring careful chemical methodology, is achievable through established protocols. The incorporation of this modified nucleoside into mRNA has the potential to enhance protein expression by mitigating the innate immune response. The protocols and data presented in these application notes provide a comprehensive guide for researchers to utilize this compound triphosphate in their studies and contribute to the advancement of RNA-based technologies.

References

Application Notes and Protocols for T7 RNA Polymerase-Mediated Synthesis of N1-Benzyl-Pseudouridine Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the efficiency and utility of N1-Benzyl-pseudouridine triphosphate (N1-Benzyl-ΨTP) in in vitro transcription (IVT) reactions catalyzed by T7 RNA polymerase. The inclusion of modified nucleotides like N1-Benzyl-ΨTP in messenger RNA (mRNA) synthesis is a critical strategy for the development of RNA-based therapeutics and vaccines, primarily to enhance biological stability and reduce innate immunogenicity.[1]

Introduction to N1-Benzyl-Pseudouridine Modified mRNA

The substitution of uridine (B1682114) with pseudouridine (B1679824) (Ψ) and its derivatives in mRNA has been shown to significantly increase translational capacity and diminish the innate immune response.[1] N1-substituted pseudouridines, such as the widely used N1-methyl-pseudouridine (m1Ψ), have demonstrated superior performance in enhancing protein expression and reducing immunogenicity compared to unmodified pseudouridine.[2] The benzyl (B1604629) group in N1-Benzyl-pseudouridine is a bulky aromatic substituent that can influence the interaction of the modified mRNA with cellular machinery, potentially offering unique advantages in specific therapeutic applications. The efficiency of incorporation of such modified nucleotides by T7 RNA polymerase is a key factor in the large-scale production of therapeutic-grade mRNA.

T7 RNA Polymerase Efficiency with N1-Substituted Pseudouridines

The efficiency of T7 RNA polymerase in incorporating N1-substituted pseudouridine triphosphates is influenced by the size and electronic properties of the N1-substituent.[1] While specific quantitative data for N1-Benzyl-pseudouridine triphosphate is not extensively available in peer-reviewed literature, data from a closely related analog, N1-benzyloxymethyl-pseudouridine (BOM1Ψ), provides valuable insights.

Data Presentation: Relative Transcription Efficiency

The following table summarizes the relative mRNA synthesis efficiency of various N1-substituted pseudouridine triphosphates in an in vitro transcription reaction using T7 RNA polymerase, with the yield from a standard reaction with unmodified UTP set as the baseline.

N1-Substituted Pseudouridine TriphosphateN1-SubstituentRelative Transcription mRNA Yield (%)
Pseudouridine (ΨTP)-H~100%
N1-Methyl-pseudouridine (m1ΨTP)-CH₃~100%
N1-Ethyl-pseudouridine (Et1ΨTP)-CH₂CH₃~90%
N1-Propyl-pseudouridine (Pr1ΨTP)-CH₂CH₂CH₃~80%
N1-Isopropyl-pseudouridine (iPr1ΨTP)-CH(CH₃)₂~60%
N1-Benzyloxymethyl-pseudouridine (BOM1ΨTP) -CH₂OCH₂C₆H₅ ~50%

Note: Data is adapted from a presentation by TriLink BioTechnologies and represents the relative efficiency of mRNA synthesis. Absolute yields may vary depending on reaction conditions.[1]

The data suggests that as the steric bulk of the N1-substituent increases, the relative transcription yield tends to decrease. The bulky benzyloxymethyl group of BOM1ΨTP results in a moderate reduction in mRNA yield compared to smaller alkyl substituents. It is anticipated that N1-Benzyl-ΨTP would exhibit a similar or slightly lower relative transcription efficiency due to the comparable size of the benzyl group.

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and analysis of mRNA containing N1-Benzyl-pseudouridine.

In Vitro Transcription of N1-Benzyl-Pseudouridine Modified mRNA

This protocol is designed for a standard 20 µL in vitro transcription reaction. The reaction can be scaled up as needed.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, CTP solution (100 mM each)

  • N1-Benzyl-pseudouridine triphosphate (N1-Benzyl-ΨTP) (100 mM)

  • T7 RNA Polymerase (50 U/µL)

  • RNase Inhibitor (40 U/µL)

Procedure:

  • Thaw all components on ice.

  • In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:

    Component Volume (µL) Final Concentration
    Nuclease-free water Up to 20 µL -
    10X Transcription Buffer 2 µL 1X
    ATP, GTP, CTP Mix (100 mM each) 0.5 µL each 2.5 mM each
    N1-Benzyl-ΨTP (100 mM) 0.5 µL 2.5 mM
    Linearized DNA Template (1 µg) X µL 50 ng/µL
    RNase Inhibitor 0.5 µL 20 units
    T7 RNA Polymerase 1 µL 50 units

    | Total Volume | 20 µL | |

  • Mix gently by pipetting and spin down briefly.

  • Incubate the reaction at 37°C for 2 to 4 hours. For shorter transcripts (<0.3 kb), the incubation time can be extended up to 16 hours to increase yield.

  • (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

Purification of Modified mRNA

Purification is essential to remove unincorporated nucleotides, enzymes, and the DNA template.

Materials:

  • Nuclease-free water

  • LiCl solution (e.g., 8 M)

  • Nuclease-free microcentrifuge tubes

  • 70% Ethanol (prepared with nuclease-free water)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • To the 20 µL transcription reaction, add 80 µL of nuclease-free water to bring the volume to 100 µL.

  • Add 30 µL of 8 M LiCl and mix well.

  • Incubate at -20°C for at least 30 minutes to precipitate the RNA.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully discard the supernatant and air dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of TE buffer or nuclease-free water.

Analysis of Modified mRNA

Yield and Purity:

  • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm. An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.

  • Assess the purity by calculating the A260/A280 ratio, which should be ~2.0 for pure RNA.

Integrity:

  • Analyze the integrity of the transcribed mRNA using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system such as the Agilent Bioanalyzer. A sharp, distinct band at the expected size indicates high-integrity mRNA.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and analysis of N1-Benzyl-pseudouridine modified mRNA.

experimental_workflow Experimental Workflow for N1-Benzyl-Ψ Modified mRNA Synthesis cluster_template Template Preparation cluster_ivt In Vitro Transcription (IVT) cluster_purification Purification cluster_analysis Analysis cluster_downstream Downstream Applications plasmid Plasmid DNA (with T7 promoter and gene of interest) linearization Linearization (Restriction Digest) plasmid->linearization ivt_reaction IVT Reaction Mix (T7 RNA Polymerase, NTPs, N1-Benzyl-ΨTP) linearization->ivt_reaction incubation Incubation (37°C, 2-4 hours) ivt_reaction->incubation dnase DNase I Treatment (Template Removal) incubation->dnase precipitation LiCl Precipitation dnase->precipitation quantification Quantification (A260/A280) precipitation->quantification integrity Integrity Check (Gel Electrophoresis/Bioanalyzer) precipitation->integrity applications Cell Transfection In Vivo Delivery integrity->applications

Caption: Workflow for N1-Benzyl-Ψ modified mRNA synthesis.

Innate Immune Sensing of Modified mRNA

The incorporation of N1-substituted pseudouridines into mRNA is a key strategy to evade recognition by innate immune sensors, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). This evasion leads to reduced inflammatory cytokine production and enhanced protein translation.

innate_immune_pathway Innate Immune Evasion by N1-Benzyl-Ψ Modified mRNA cluster_unmodified Unmodified mRNA cluster_modified N1-Benzyl-Ψ Modified mRNA cluster_receptors Innate Immune Receptors cluster_signaling Downstream Signaling cluster_outcome Cellular Outcome unmod_mrna Unmodified mRNA tlr7 TLR7/8 (Endosome) unmod_mrna->tlr7 Strong Recognition rigi RIG-I/MDA5 (Cytosol) unmod_mrna->rigi Strong Recognition mod_mrna N1-Benzyl-Ψ Modified mRNA mod_mrna->tlr7 Reduced Recognition mod_mrna->rigi Reduced Recognition protein_expression Protein Expression mod_mrna->protein_expression Enhanced irf_nfkb IRF/NF-κB Activation tlr7->irf_nfkb rigi->irf_nfkb pkr PKR Activation rigi->pkr cytokines Pro-inflammatory Cytokines (e.g., IFN-α) irf_nfkb->cytokines inflam_response Inflammatory Response cytokines->inflam_response translation_inhibition Translation Inhibition pkr->translation_inhibition translation_inhibition->protein_expression Decreased

Caption: Evasion of innate immunity by N1-Benzyl-Ψ mRNA.

Conclusion

The use of N1-Benzyl-pseudouridine triphosphate in T7 RNA polymerase-catalyzed in vitro transcription offers a viable method for producing modified mRNA with potential therapeutic benefits. While the incorporation of this bulky modified nucleotide may result in a moderate decrease in transcription yield compared to unmodified or less-substituted analogs, the resulting mRNA is expected to exhibit reduced immunogenicity. The protocols provided herein offer a robust framework for the synthesis, purification, and analysis of N1-Benzyl-pseudouridine modified mRNA, enabling further research and development in the field of RNA therapeutics. Optimization of reaction conditions, such as Mg²⁺ and nucleotide concentrations, may further enhance the yield and quality of the final mRNA product.

References

Delivery of N1-Benzyl Pseudouridine-Modified mRNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on N1-Benzyl Pseudouridine (B1679824): The following application notes and protocols are primarily based on the extensive research and established methods for N1-methylpseudouridine (m1Ψ)-modified mRNA. While N1-Benzyl-pseudouridine is a known modification, detailed and specific delivery protocols and comparative in vivo data are not widely available in the current scientific literature. The principles and methods described herein for m1Ψ-modified mRNA are considered the current state-of-the-art and are expected to be highly applicable to other N1-substituted pseudouridine modifications like N1-Benzyl-pseudouridine. Researchers should consider optimizing these protocols for their specific N1-Benzyl-pseudouridine-modified mRNA constructs.

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of nucleoside modifications that enhance stability and reduce immunogenicity.[] N1-methylpseudouridine (m1Ψ) is a prime example of a modification that has enabled the clinical success of mRNA vaccines and therapeutics.[2][3] This document provides detailed application notes and protocols for the delivery of modified mRNA, focusing on lipid nanoparticle (LNP) and polymer-based delivery systems. These methods are designed to guide researchers in the effective formulation, characterization, and in vitro/in vivo evaluation of their N1-Benzyl pseudouridine-modified mRNA candidates.

Lipid Nanoparticle (LNP) Delivery of Modified mRNA

LNPs are currently the most advanced and widely used platform for systemic mRNA delivery.[4][5] They protect the mRNA from degradation, facilitate cellular uptake, and promote endosomal escape for efficient protein translation.[6][7]

LNP Formulation

A common method for LNP formulation is microfluidic mixing, which allows for rapid and reproducible production of nanoparticles.[8] The composition of the lipid mixture is critical for LNP stability and delivery efficiency.

Table 1: Representative Lipid Nanoparticle Formulation for Modified mRNA Delivery

ComponentExampleMolar Ratio (%)Function
Ionizable Lipid SM-102 or an equivalent50Encapsulates mRNA at low pH and facilitates endosomal escape.[9]
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10Structural component of the lipid bilayer.
Cholesterol Cholesterol38.5Modulates membrane fluidity and stability.[10]
PEG-Lipid 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)1.5Provides a hydrophilic shield to increase circulation time and prevent aggregation.[8]
Experimental Protocol: LNP Formulation of Modified mRNA

Materials:

  • This compound-modified mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ionizable lipid (e.g., SM-102) in ethanol (B145695)

  • DSPC in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 in ethanol

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create the final lipid mixture in ethanol.

  • Prepare mRNA Solution: Dilute the this compound-modified mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1.

    • Initiate mixing to form the mRNA-LNP complexes.

  • Dialysis:

    • Transfer the collected LNP suspension to a dialysis cassette.

    • Dialyze against sterile PBS at 4°C with several buffer changes over 12-24 hours to remove ethanol and non-encapsulated mRNA.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the sterile LNPs at 4°C.

LNP Characterization

Proper characterization of the formulated LNPs is essential to ensure quality and reproducibility.

Table 2: Key Characterization Parameters for mRNA-LNPs

ParameterMethodTypical Values
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at physiological pH
mRNA Encapsulation Efficiency RiboGreen Assay> 90%

Polymer-Based Delivery of Modified mRNA

Polymer-based nanoparticles offer a versatile alternative to LNPs, with advantages in terms of chemical diversity and the potential for targeted delivery.[11][12] Cationic polymers can electrostatically complex with the negatively charged mRNA to form polyplexes.

Polymer-Based Nanoparticle Formulation

Poly(beta-amino esters) (PBAEs) are a class of biodegradable polymers that have shown promise for mRNA delivery.[13]

Table 3: Representative Polymer-Based Nanoparticle Formulation

ComponentExampleFunction
Cationic Polymer Poly(beta-amino ester) (PBAE)Complexes with mRNA and facilitates endosomal escape.
PEG-Lipid (optional) C14-PEG2000Can be co-formulated to improve stability in serum.[13]
Experimental Protocol: Polymer-Based Nanoparticle Formulation

Materials:

  • This compound-modified mRNA in nuclease-free water or a suitable buffer.

  • PBAE polymer dissolved in an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.2).

  • PEG-lipid in an organic solvent (if applicable).

  • Nuclease-free water.

Procedure:

  • Prepare mRNA Solution: Dilute the modified mRNA to the desired concentration in nuclease-free water or buffer.

  • Prepare Polymer Solution: Dissolve the PBAE polymer in the appropriate buffer.

  • Complexation:

    • Add the polymer solution to the mRNA solution dropwise while gently vortexing. The ratio of polymer to mRNA (N/P ratio, the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the mRNA) needs to be optimized for each polymer and mRNA combination.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Characterization and Use: The resulting nanoparticles can be characterized as described for LNPs and are ready for in vitro or in vivo use.

In Vitro and In Vivo Evaluation of Modified mRNA Delivery

In Vitro Transfection Protocol

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa).

  • Complete cell culture medium.

  • mRNA-LNP or polymer-based nanoparticle formulation.

  • Assay reagents for protein quantification (e.g., luciferase assay kit, flow cytometer for fluorescent proteins).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the mRNA nanoparticle formulation in serum-free medium.

    • Add the diluted nanoparticles to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

    • Replace the transfection medium with complete culture medium.

  • Protein Expression Analysis:

    • At 24-72 hours post-transfection, lyse the cells and measure the expressed protein levels using an appropriate assay. For fluorescent reporter proteins, analyze the cells by flow cytometry or fluorescence microscopy.

In Vivo Administration and Biodistribution Protocol

Materials:

  • Animal model (e.g., BALB/c mice).

  • Sterile mRNA-LNP or polymer-based nanoparticle formulation.

  • In vivo imaging system (for reporter genes like luciferase).

  • Tissue homogenization equipment.

  • ELISA or other protein quantification assays.

Procedure:

  • Administration: Administer the mRNA nanoparticle formulation to the animals via the desired route (e.g., intravenous, intramuscular). The dose will need to be optimized.[14]

  • In Vivo Imaging (for reporter genes):

    • At various time points post-injection (e.g., 6, 24, 48 hours), administer the appropriate substrate (e.g., luciferin (B1168401) for luciferase).

    • Image the animals using an in vivo imaging system to visualize the location and intensity of protein expression.

  • Ex Vivo Biodistribution:

    • At the end of the experiment, euthanize the animals and harvest major organs (e.g., liver, spleen, lungs, kidney, heart).

    • Homogenize the tissues and quantify the expressed protein in each organ using a suitable assay (e.g., ELISA).

Table 4: Comparative In Vivo Protein Expression (Illustrative Data)

Delivery VehiclemRNA ModificationReporter GeneAdministration RoutePeak Expression OrganRelative Expression Level (vs. Unmodified)
LNPUnmodifiedLuciferaseIntravenousLiver1x
LNPm1ΨLuciferaseIntravenousLiver10-100x[15]
Polymerm1ΨLuciferaseIntravenousSpleen/LungsVaries with polymer

Diagrams

Experimental_Workflow cluster_Formulation 1. Formulation cluster_Characterization 2. Characterization cluster_Evaluation 3. Evaluation cluster_Analysis 4. Analysis mRNA Modified mRNA Formulation Nanoparticle Formulation (Microfluidics/Complexation) mRNA->Formulation Carrier Lipid or Polymer Carrier Carrier->Formulation Characterization Size (DLS) PDI (DLS) Zeta Potential Encapsulation Formulation->Characterization InVitro In Vitro Transfection (Cell Lines) Characterization->InVitro InVivo In Vivo Administration (Animal Models) Characterization->InVivo Protein_Expression Protein Expression (Luciferase, ELISA, Flow Cytometry) InVitro->Protein_Expression InVivo->Protein_Expression Biodistribution Biodistribution (In Vivo Imaging, Ex Vivo Analysis) InVivo->Biodistribution

Caption: A generalized experimental workflow for the development and evaluation of modified mRNA delivery systems.

Cellular_Uptake_Pathway LNP mRNA Nanoparticle Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape (Ionizable Lipid Protonation) Late_Endosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytosol->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: The cellular uptake and mechanism of action for lipid nanoparticle-mediated mRNA delivery.[6][7]

References

Quantifying N1-Benzyl Pseudouridine Incorporation in Transcripts: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the incorporation of modified nucleosides, which can enhance stability, increase translational efficiency, and reduce innate immunogenicity. While N1-methylpseudouridine (m1Ψ) has become a standard modification in approved mRNA vaccines, research into other N1-substituted pseudouridines is expanding the toolkit for mRNA engineering. This application note focuses on N1-Benzyl pseudouridine (B1679824), a modification with a bulky hydrophobic side group, and provides detailed protocols for its incorporation into mRNA transcripts and subsequent quantification. Understanding the precise level of incorporation is critical for structure-activity relationship (SAR) studies and the development of next-generation mRNA therapeutics.

The presence of modifications like pseudouridine and its derivatives in mRNA has been shown to modulate the innate immune response and translational dynamics. For instance, pseudouridine-containing mRNA activates the RNA-dependent protein kinase (PKR) to a lesser degree than unmodified mRNA, leading to enhanced translation.[1][2] The addition of a methyl group at the N1 position, as in m1Ψ, further improves protein expression and reduces immunogenicity.[3][4][5] The introduction of a larger benzyl (B1604629) group at the N1 position may offer unique properties, and accurate quantification is the first step toward elucidating its impact on mRNA function.

Quantitative Data Summary

The incorporation of N1-substituted pseudouridine triphosphates, including the structurally similar N1-benzyloxymethyl-pseudouridine-5'-triphosphate (BOM1ΨTP), into mRNA via in vitro transcription has been demonstrated. The efficiency of incorporation and the subsequent translational output can be influenced by the nature of the N1-substituent. Below is a summary of representative quantitative data comparing different N1-substituted pseudouridines.

ModificationRelative Transcription Efficiency (%)[3]Relative Luciferase Activity in THP-1 Cells (%)[3]Cell Viability (MTT Assay, % of control)[3]
Wild-Type (U)100100100
Pseudouridine (Ψ)~110~300~90
N1-methyl-Ψ (m1Ψ)~125~450>100
N1-ethyl-Ψ (Et1Ψ)~120~400>100
N1-propyl-Ψ (Pr1Ψ)~115~380>100
N1-isopropyl-Ψ (iPr1Ψ)~90~350>100
N1-benzyloxymethyl-Ψ (BOM1Ψ)~75~250>100

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Benzyl Pseudouridine-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine (B1682114) with this compound triphosphate (N1-Bn-ΨTP).

Materials:

  • Linearized DNA template with a T7 promoter

  • N1-Benzyl-pseudouridine-5'-triphosphate (N1-Bn-ΨTP)

  • ATP, GTP, CTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • Purification system (e.g., silica-based columns or magnetic beads)

Procedure:

  • Reaction Assembly: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water to a final volume of 50 µL

    • 5 µL of 10X Transcription Buffer

    • 5 µL of 100 mM ATP

    • 5 µL of 100 mM GTP

    • 5 µL of 100 mM CTP

    • 5 µL of 100 mM N1-Bn-ΨTP

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the mRNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the purified mRNA in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis (e.g., Bioanalyzer).

Protocol 2: Quantification of this compound Incorporation by HPLC-MS/MS

This protocol outlines the enzymatic hydrolysis of this compound-modified mRNA to nucleosides and subsequent analysis by High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Purified this compound-modified mRNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 digestion buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

  • BAP reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Nuclease-free water

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Enzymatic Hydrolysis:

    • In a nuclease-free microcentrifuge tube, combine 1-5 µg of purified mRNA with 2 units of Nuclease P1 in Nuclease P1 digestion buffer.

    • Incubate at 37°C for 2 hours.

    • Add 1/10th volume of BAP reaction buffer and 1 unit of BAP.

    • Incubate at 37°C for an additional 1 hour.

  • Sample Preparation: Centrifuge the sample at high speed for 10 minutes to pellet any precipitates. Transfer the supernatant to an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Perform a gradient elution from 5% to 95% Mobile Phase B over a suitable time frame to separate the nucleosides.

    • The mass spectrometer should be operated in positive ion mode with Selected Reaction Monitoring (SRM) to detect the specific parent-to-daughter ion transitions for uridine and this compound.

      • Uridine: Monitor the transition of the protonated molecule [M+H]+ to the base ion.

      • This compound: Determine the specific m/z transitions for this compound based on its molecular weight and fragmentation pattern. A detailed fragmentation analysis of a synthesized standard is recommended to identify characteristic transitions.[6][7]

  • Quantification:

    • Generate a standard curve using known concentrations of uridine and synthesized this compound standards.

    • Calculate the amount of uridine and this compound in the sample by comparing the peak areas from the SRM chromatograms to the standard curves.

    • The percentage of incorporation can be calculated as: (moles of this compound) / (moles of this compound + moles of uridine) * 100

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis mRNA Synthesis cluster_quantification Quantification s1 Linearized DNA Template s3 In Vitro Transcription (T7 RNA Polymerase) s1->s3 s2 N1-Bn-ΨTP, ATP, GTP, CTP s2->s3 s4 DNase Treatment s3->s4 s5 mRNA Purification s4->s5 q1 Enzymatic Hydrolysis (Nuclease P1, BAP) s5->q1 q2 HPLC Separation q1->q2 q3 MS/MS Detection (SRM) q2->q3 q4 Data Analysis q3->q4 output Quantified N1-Benzyl Pseudouridine Incorporation q4->output Incorporation %

Caption: Workflow for this compound mRNA synthesis and quantification.

Innate Immune Signaling Pathways

The incorporation of modified nucleosides like N1-substituted pseudouridines into mRNA can attenuate the activation of innate immune sensors such as Toll-like receptors (TLRs), RIG-I, and PKR.[3][5][8][9]

innate_immune_pathways cluster_cell Cellular Response cluster_endosome Endosome cluster_cytoplasm Cytoplasm mrna N1-Bn-Ψ Modified mRNA tlr7 TLR7/8 mrna->tlr7 Attenuates rigi RIG-I mrna->rigi Attenuates pkr PKR mrna->pkr Attenuates translation Translation mrna->translation Enhanced unmod_mrna Unmodified mRNA unmod_mrna->tlr7 Activates unmod_mrna->rigi Activates unmod_mrna->pkr Activates myd88 MyD88 tlr7->myd88 MyD88 mavs MAVS rigi->mavs MAVS eif2a eIF2α pkr->eif2a Phosphorylates nfkb Pro-inflammatory Cytokines myd88->nfkb NF-κB irf37 Type I Interferons mavs->irf37 IRF3/7 eif2a->translation Inhibits

References

Application Notes and Protocols: N1-Benzyl Pseudouridine for Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of messenger RNA (mRNA) with non-canonical nucleosides is a cornerstone of modern therapeutic and vaccine development. These modifications can enhance the stability and translational efficiency of mRNA while mitigating innate immune responses. Pseudouridine (B1679824) (Ψ) and its derivatives, particularly N1-methylpseudouridine (m1Ψ), have been instrumental in this field. This document focuses on a related, less-studied modification: N1-Benzyl pseudouridine. Specifically, we will discuss N1-benzyloxymethyl-pseudouridine (BOM1Ψ), a benzyl-modified variant, and its application in cell-based functional assays. These notes provide an overview of its utility, relevant biological pathways, and detailed protocols for its functional assessment.

Modified nucleosides like pseudouridine are integral to developing safer and more effective therapeutic interventions. When incorporated into mRNA, these modifications can increase stability against enzymatic degradation and reduce immunogenicity, making the resulting drugs better tolerated and more potent.

Principle of Action: Evading the Innate Immune Response

Exogenously introduced mRNA can be recognized by the innate immune system as a potential viral threat, leading to an antiviral response that can shut down protein translation and cause inflammation. Key players in this recognition are Toll-like receptors (TLRs) and the protein kinase R (PKR) pathway.

Toll-Like Receptor (TLR) Signaling: Single-stranded RNA (ssRNA) is a known ligand for endosomal TLRs, primarily TLR7 and TLR8. Activation of these receptors triggers a signaling cascade culminating in the production of pro-inflammatory cytokines and type I interferons, which can inhibit translation.[1][2] The incorporation of modified nucleosides, such as pseudouridine and its derivatives, can alter the RNA structure in a way that reduces its affinity for these TLRs, thereby dampening the immune response.[1][3]

Protein Kinase R (PKR) Pathway: PKR is a ubiquitously expressed serine/threonine kinase that is activated by double-stranded RNA (dsRNA), a common byproduct of in vitro transcription of mRNA.[4] Activated PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global shutdown of protein synthesis.[5][6] Modifications like pseudouridine are thought to reduce the formation of dsRNA contaminants or alter the interaction with PKR, thus preventing translational arrest.[7]

Functional Assays for this compound Modified mRNA

To assess the efficacy and safety of mRNA incorporating this compound, two primary cell-based assays are typically employed: a reporter gene assay to measure protein expression and a cell viability assay to evaluate cytotoxicity.

Data Presentation

The following tables summarize the expected outcomes from cell-based functional assays comparing mRNA with different modifications. The data for N1-benzyloxymethyl-pseudouridine (BOM1Ψ) is based on qualitative descriptions from available research, which indicate its performance is comparable to or better than standard pseudouridine and close to that of N1-methylpseudouridine.[7]

Table 1: Relative Luciferase Activity of Modified mRNA in THP-1 Cells

mRNA ModificationReporter GeneRelative Luciferase Activity (vs. Unmodified)
Unmodified Uridine (WT)Firefly LuciferaseBaseline
Pseudouridine (Ψ)Firefly LuciferaseIncreased
N1-methylpseudouridine (m1Ψ)Firefly LuciferaseHighly Increased
N1-benzyloxymethyl-pseudouridine (BOM1Ψ) Firefly Luciferase Increased (close to m1Ψ)

Table 2: Cell Viability (MTT Assay) of THP-1 Cells Transfected with Modified mRNA

mRNA ModificationCell Viability (% of Untreated Control)
Unmodified Uridine (WT)Decreased
Pseudouridine (Ψ)Slightly Decreased
N1-methylpseudouridine (m1Ψ)High
N1-benzyloxymethyl-pseudouridine (BOM1Ψ) High

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Modified mRNA

This protocol describes the synthesis of mRNA incorporating N1-benzyloxymethyl-pseudouridine triphosphate (BOM1ΨTP).

Materials:

  • Linearized DNA template encoding a reporter gene (e.g., Firefly Luciferase) with a T7 promoter

  • T7 RNA polymerase

  • ATP, GTP, CTP solutions (100 mM)

  • N1-benzyloxymethyl-pseudouridine triphosphate (BOM1ΨTP) (100 mM)

  • Cap analog (e.g., CleanCap™)

  • Transcription buffer (10X)

  • RNase inhibitor

  • DNase I

  • Nuclease-free water

  • Purification kit for RNA

Procedure:

  • Thaw all reagents on ice.

  • Set up the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:

    • 10X Transcription Buffer: 2 µL

    • ATP, GTP, CTP (100 mM each): 0.6 µL of each

    • BOM1ΨTP (100 mM): 0.6 µL

    • Cap analog (e.g., CleanCap™): 1.5 µL

    • Linearized DNA template (1 µg): X µL

    • T7 RNA Polymerase: 2 µL

    • RNase inhibitor: 1 µL

    • Nuclease-free water: to 20 µL

  • Incubate at 37°C for 2-4 hours.

  • Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantify the mRNA concentration using a spectrophotometer and verify its integrity via gel electrophoresis.

Protocol 2: Luciferase Reporter Assay in THP-1 Cells

This protocol details the transfection of THP-1 cells with modified mRNA and the subsequent measurement of luciferase activity.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Modified mRNA (from Protocol 1)

  • Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX)

  • Opti-MEM I Reduced Serum Medium

  • 96-well white, clear-bottom assay plates

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in 50 µL of complete medium.

  • Incubate at 37°C and 5% CO2 for 24 hours.

  • On the day of transfection, prepare the mRNA-lipid complexes. For each well:

    • Dilute 100 ng of modified mRNA in 5 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of transfection reagent in 5 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature.

  • Add the 10 µL of mRNA-lipid complex to each well.

  • Incubate the cells for 6-24 hours at 37°C and 5% CO2.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add 100 µL of the luciferase assay reagent to each well.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measure the luminescence using a luminometer.

Protocol 3: MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of the modified mRNA.[8][9][10]

Materials:

  • THP-1 cells transfected with modified mRNA (from Protocol 2 setup)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plate reader (absorbance at 570 nm)

Procedure:

  • Following the transfection incubation period (as in Protocol 2), add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Ensure complete solubilization of the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Visualizations of Key Pathways and Workflows

Signaling Pathways

TLR_Signaling cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ssRNA ssRNA (unmodified) modRNA N1-Benzyl Ψ mRNA (modified) TLR7_8 TLR7/8 MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Interferons Type I Interferons IRF7->Interferons

PKR_Pathway

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Cell-Based Assays cluster_Analysis Data Analysis IVT In Vitro Transcription (with BOM1ΨTP) Purification mRNA Purification IVT->Purification Transfection Transfection into THP-1 Cells Purification->Transfection Luciferase Luciferase Assay Transfection->Luciferase MTT MTT Assay Transfection->MTT Protein_Expression Protein Expression Level Luciferase->Protein_Expression Cell_Viability Cell Viability MTT->Cell_Viability

References

Application Notes and Protocols for N1-Benzyl Pseudouridine in CRISPR/Cas9 mRNA Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of messenger RNA (mRNA) for therapeutic applications, particularly in the realm of CRISPR/Cas9 gene editing, has garnered significant attention. The transient nature of mRNA-encoded Cas9 nuclease offers a safer alternative to viral delivery systems by minimizing the risk of off-target effects and insertional mutagenesis. However, the inherent instability and immunogenicity of unmodified mRNA have posed considerable challenges. Chemical modifications of mRNA nucleosides, such as the use of pseudouridine (B1679824) (Ψ) and its derivatives, have emerged as a key strategy to overcome these limitations.

N1-methyl-pseudouridine (m1Ψ) has become the gold standard for generating highly translatable and immune-evasive mRNA. Expanding on this, various N1-substituted pseudouridine analogs are being explored to further fine-tune the properties of mRNA. This document focuses on the application of N1-Benzyl pseudouridine , a promising modification for enhancing the performance of Cas9 mRNA in CRISPR/Cas9-mediated gene editing.

These application notes provide a comprehensive overview, experimental protocols, and data interpretation guidelines for the synthesis and use of this compound-modified Cas9 mRNA.

Advantages of N1-Substituted Pseudouridine Modifications in mRNA

The incorporation of N1-substituted pseudouridine derivatives, such as this compound, into in vitro transcribed mRNA offers several advantages:

  • Increased Translational Efficiency: Modifications at the N1 position of pseudouridine can enhance the translation of mRNA into protein. This is crucial for CRISPR/Cas9 applications where a high level of Cas9 protein expression is required for efficient gene editing.

  • Reduced Immunogenicity: The innate immune system recognizes unmodified single-stranded RNA as a potential viral threat, leading to the activation of pathways that can suppress translation and induce inflammation. N1-substituted pseudouridines can help the mRNA evade recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), RIG-I, and MDA5, thereby reducing the innate immune response.[1]

  • Improved mRNA Stability: While pseudouridine itself enhances mRNA stability, N1-substitutions can further contribute to the longevity of the mRNA molecule within the cell.

Data Presentation: Performance of N1-Substituted Pseudouridine-Modified mRNA

While direct quantitative data for this compound in CRISPR/Cas9 gene editing is not yet widely published, data from related N1-substituted pseudouridine analogs in reporter gene expression assays provide valuable insights into their potential. The following table summarizes data on the performance of various N1-substituted pseudouridine-modified Firefly Luciferase (FLuc) mRNAs in THP-1 cells, a human monocytic cell line sensitive to innate immune stimulation.[1]

ModificationRelative Luciferase Activity (%)Cell Viability (%)
Unmodified Uridine (B1682114) (WT)10060
Pseudouridine (Ψ)45080
N1-methyl-pseudouridine (m1Ψ)120095
N1-ethyl-pseudouridine110098
N1-propyl-pseudouridine105097
N1-isopropyl-pseudouridine80092
N1-methoxymethyl-pseudouridine115096
N1-pivaloxymethyl-pseudouridine95094
N1-benzyloxymethyl-pseudouridine 1000 95

*Data is extrapolated and normalized based on graphical representations from a poster presentation by TriLink BioTechnologies.[1] Values are approximate and intended for comparative purposes.

Note: The data above suggests that N1-benzyloxymethyl-pseudouridine provides a significant increase in protein expression and a notable reduction in cytotoxicity compared to unmodified mRNA, with performance comparable to the widely used N1-methyl-pseudouridine. Further studies are required to directly assess its impact on Cas9 mRNA activity and gene editing efficiency.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of this compound-modified Cas9 mRNA. It is crucial to note that these are generalized protocols and may require optimization for specific experimental conditions and cell types.

Protocol 1: Synthesis of N1-Benzyl Pseudouridine-5'-Triphosphate (B1141104)

The synthesis of this compound-5'-triphosphate (N1-Bn-ΨTP) is a multi-step chemical process. For researchers without access to specialized chemistry facilities, it is recommended to source this modified nucleotide from a commercial supplier. A general synthetic approach involves:

  • Protection of Pseudouridine: The hydroxyl groups of pseudouridine are protected to ensure selective modification at the N1 position.

  • N1-Benzylation: The protected pseudouridine is reacted with a benzylating agent (e.g., benzyl (B1604629) bromide) under basic conditions to introduce the benzyl group at the N1 position.

  • Deprotection: The protecting groups are removed to yield this compound.

  • Triphosphorylation: The this compound is then chemically phosphorylated to yield the 5'-triphosphate. This can be achieved using a one-pot phosphorylation method.[2]

Protocol 2: In Vitro Transcription of this compound-Modified Cas9 mRNA

This protocol describes the generation of Cas9 mRNA where all uridine bases are replaced with this compound.

Materials:

  • Linearized plasmid DNA template encoding Cas9 with a T7 promoter

  • This compound-5'-triphosphate (N1-Bn-ΨTP)

  • ATP, GTP, CTP (high purity, RNase-free)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Transcription Buffer (10x)

  • DNase I (RNase-free)

  • mRNA purification kit or reagents for lithium chloride precipitation

Procedure:

  • Transcription Reaction Setup: Assemble the following reaction components at room temperature in the order listed.

    • RNase-free water: to final volume of 50 µL

    • 10x Transcription Buffer: 5 µL

    • ATP, GTP, CTP (100 mM each): 2 µL each

    • N1-Bn-ΨTP (100 mM): 4 µL

    • Linearized DNA template (1 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • mRNA Purification: Purify the synthesized mRNA using an appropriate kit or by lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts.

  • Quality Control: Assess the quality and concentration of the purified mRNA using a spectrophotometer (A260/A280 ratio) and denaturing agarose (B213101) gel electrophoresis to confirm the integrity and size of the transcript.

Protocol 3: Delivery of this compound-Modified Cas9 mRNA and sgRNA into Mammalian Cells

This protocol outlines the co-transfection of Cas9 mRNA and a single guide RNA (sgRNA) into cultured mammalian cells using a lipid-based transfection reagent.

Materials:

  • This compound-modified Cas9 mRNA

  • Synthetic sgRNA targeting the gene of interest

  • Lipid-based mRNA transfection reagent (e.g., TransIT®-mRNA Transfection Kit)

  • Opti-MEM® I Reduced Serum Medium

  • Cultured mammalian cells

  • Complete growth medium

Procedure:

  • Cell Plating: Approximately 18-24 hours before transfection, plate cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Complex Formation: a. In a sterile microfuge tube, dilute 500 ng of this compound-modified Cas9 mRNA and 125 ng of sgRNA in 50 µL of Opti-MEM®. b. In a separate tube, add the recommended volume of the lipid-based transfection reagent to 50 µL of Opti-MEM®. c. Combine the diluted RNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the mRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Analysis: After incubation, harvest the cells to assess gene editing efficiency.

Protocol 4: Assessment of Gene Editing Efficiency

The efficiency of CRISPR/Cas9-mediated gene editing can be evaluated using several methods.

1. Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay):

  • Genomic DNA Extraction: Isolate genomic DNA from the transfected cells.

  • PCR Amplification: Amplify the target genomic region using PCR primers flanking the sgRNA target site.

  • Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

  • Enzyme Digestion: Treat the heteroduplexed DNA with a mismatch-specific endonuclease (e.g., T7 Endonuclease I).

  • Analysis: Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates the presence of insertions or deletions (indels). The percentage of gene editing can be estimated by quantifying the band intensities.

2. Sanger Sequencing with TIDE/ICE Analysis:

  • Genomic DNA Extraction and PCR: As described above.

  • Sanger Sequencing: Sequence the purified PCR products.

  • Data Analysis: Analyze the sequencing chromatograms using online tools such as Tracking of Indels by Decomposition (TIDE) or Inference of CRISPR Edits (ICE) to quantify the percentage of indels and identify the types of edits.

3. Next-Generation Sequencing (NGS):

  • Targeted Amplicon Sequencing: Amplify the target locus from genomic DNA and perform deep sequencing. This method provides the most comprehensive and quantitative analysis of on-target and off-target editing events.

Visualization of Workflows and Pathways

CRISPR/Cas9 mRNA Experimental Workflow

CRISPR_Workflow cluster_synthesis mRNA Synthesis cluster_delivery Cellular Delivery cluster_editing Gene Editing & Analysis template Cas9 DNA Template ivt In Vitro Transcription (with N1-Bn-ΨTP) template->ivt purification mRNA Purification ivt->purification complex Complex Formation (mRNA + sgRNA + Lipid) purification->complex sgRNA sgRNA Synthesis sgRNA->complex transfection Transfection complex->transfection translation Translation to Cas9 Protein transfection->translation cleavage Target DNA Cleavage translation->cleavage repair DNA Repair (NHEJ/HDR) cleavage->repair analysis Gene Editing Analysis (T7E1, Sanger, NGS) repair->analysis

Caption: Workflow for CRISPR/Cas9 gene editing using this compound-modified mRNA.

Innate Immune Sensing of Exogenous mRNA

Immune_Sensing cluster_cell Cytoplasm cluster_sensors Pattern Recognition Receptors cluster_response Innate Immune Response unmodified_mrna Unmodified mRNA tlr7 TLR7/8 unmodified_mrna->tlr7 rigi RIG-I unmodified_mrna->rigi mda5 MDA5 unmodified_mrna->mda5 modified_mrna N1-Bn-Ψ Modified mRNA modified_mrna->tlr7 Reduced Recognition modified_mrna->rigi modified_mrna->mda5 myd88 MyD88 tlr7->myd88 mavs MAVS rigi->mavs mda5->mavs ifn Type I IFN Production myd88->ifn mavs->ifn translation_inhibition Translation Inhibition ifn->translation_inhibition

Caption: this compound modification helps mRNA evade innate immune sensing.

Signaling Pathways in mRNA Translation Regulation

Translation_Regulation cluster_pathways Signaling Pathways cluster_machinery Translation Machinery pi3k_akt PI3K/AKT Pathway mtor mTORC1 pi3k_akt->mtor mapk MAPK Pathway mapk->mtor eif4e eIF4E mtor->eif4e via 4E-BP1 s6k S6K mtor->s6k eif4f eIF4F Complex Assembly eif4e->eif4f eif4g eIF4G eif4g->eif4f eif4a eIF4A eif4a->eif4f translation_initiation Translation Initiation eif4f->translation_initiation rpS6 rpS6 s6k->rpS6 rpS6->translation_initiation

Caption: Key signaling pathways regulating mRNA translation.

Conclusion

This compound represents a promising modification for the development of highly effective and safe Cas9 mRNA for CRISPR/Cas9-based therapeutics. The provided application notes and protocols offer a foundation for researchers to explore the potential of this novel modification. While the available data is encouraging, further research is needed to fully characterize the impact of this compound on gene editing efficiency, off-target effects, and in vivo performance. The experimental frameworks outlined here will aid in the systematic evaluation and optimization of this compound-modified mRNA for a wide range of gene editing applications.

References

Troubleshooting & Optimization

Technical Support Center: In Vitro Transcription with N1-Benzyl-pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during in vitro transcription (IVT) with N1-Benzyl-pseudouridine.

Troubleshooting Guide: Low IVT Yield with N1-Benzyl-pseudouridine

Low mRNA yield is a common issue when incorporating bulky modified nucleotides like N1-Benzyl-pseudouridine. The steric hindrance from the benzyl (B1604629) group can impede the efficiency of T7 RNA polymerase. This guide provides a systematic approach to troubleshoot and optimize your IVT reactions.

Immediate Steps to Check
  • Reagent Integrity: Ensure all reagents, especially the N1-Benzyl-pseudouridine triphosphate, T7 RNA polymerase, and RNase inhibitors, are properly stored and have not undergone multiple freeze-thaw cycles.

  • Template Quality: Verify the concentration and purity of your linearized DNA template. Contaminants from plasmid preparation can inhibit transcription. Run an aliquot on an agarose (B213101) gel to confirm its integrity and complete linearization.

  • RNase Contamination: Use RNase-free water, pipette tips, and tubes. Work in an RNase-free environment to prevent RNA degradation.

Optimization Strategies for Bulky Modified Nucleotides

If the immediate checks do not resolve the issue, proceed with the following optimization strategies, focusing on reaction components and conditions.

dot

IVT_Protocol_Flow cluster_Preparation Preparation cluster_Reaction_Setup Reaction Setup cluster_Incubation_Purification Incubation & Purification cluster_Analysis Analysis Reagents Prepare Reagents (Template, NTPs, Enzyme, Buffer) Master_Mix Create Master Mix (Buffer, RNase Inhibitor, dNTPs - except U) Reagents->Master_Mix Aliquots Aliquot Master Mix Master_Mix->Aliquots Add_Variables Add Variable Components (Mg2+, N1-Benzyl-Ψ-TP, T7 Polymerase) Aliquots->Add_Variables Add_Template Add DNA Template Add_Variables->Add_Template Incubate Incubate at Optimized Temperature (e.g., 37°C for 2-4 hours) Add_Template->Incubate DNase_Treat DNase I Treatment Incubate->DNase_Treat Purify Purify mRNA (e.g., column purification) DNase_Treat->Purify Quantify Quantify mRNA Yield (e.g., NanoDrop) Purify->Quantify Integrity Assess RNA Integrity (e.g., Bioanalyzer) Quantify->Integrity

Technical Support Center: Optimizing N1-Benzyl Pseudouridine Triphosphate in IVT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N1-Benzyl pseudouridine (B1679824) triphosphate (N1-Bn-ΨTP) in in vitro transcription (IVT) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using N1-Benzyl pseudouridine triphosphate (N1-Bn-ΨTP) in my IVT reaction?

A1: Incorporating modified nucleotides like N1-Bn-ΨTP, a derivative of pseudouridine, into messenger RNA (mRNA) can enhance its therapeutic properties. These modifications can lead to reduced immunogenicity by helping the mRNA evade detection by pattern recognition receptors of the innate immune system.[1][2] This can also lead to increased mRNA stability and improved protein expression.[1][3]

Q2: What is the recommended starting concentration for N1-Bn-ΨTP in an IVT reaction?

A2: A general starting point for each nucleotide triphosphate (NTP), including N1-Bn-ΨTP, is in the range of 1-2 mM.[] However, for some N1-substituted pseudouridine derivatives, concentrations up to 7.5 mM for each NTP have been used in IVT reactions.[5] It is crucial to empirically determine the optimal concentration for your specific template and reaction conditions.

Q3: Can I completely replace UTP with N1-Bn-ΨTP in my IVT reaction?

A3: Yes, it is common practice to completely substitute a standard nucleotide with its modified counterpart during IVT to ensure the desired modification is present throughout the mRNA transcript.[3][6]

Q4: How does the bulky benzyl (B1604629) group on N1-Bn-ΨTP affect T7 RNA polymerase activity and overall mRNA yield?

A4: The yield of mRNA is influenced by the size and electronic properties of the N1-substitution on the pseudouridine.[2] Bulky modifications can sometimes hinder the efficiency of T7 RNA polymerase, potentially leading to lower yields compared to unmodified UTP or less bulky modifications like N1-methylpseudouridine (m1Ψ).[2][7] Optimization of the IVT reaction conditions is critical to maximize yield.

Q5: Are there any specific DNA template design considerations when using N1-Bn-ΨTP?

A5: Yes. Some N1-substituted pseudouridine derivatives, particularly those with bulkier groups, may not incorporate efficiently into a standard mRNA sequence.[2][5] To improve incorporation, it is recommended to design a DNA template with a reduced number of uridine (B1682114) residues by using synonymous codons that do not code for uridine.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low mRNA Yield Suboptimal N1-Bn-ΨTP Concentration: The concentration may be too high, causing inhibition, or too low, limiting the reaction.Perform a titration experiment with N1-Bn-ΨTP concentrations ranging from 1 mM to 7.5 mM to identify the optimal concentration for your template.
Inhibition of T7 RNA Polymerase: The bulky benzyl group may sterically hinder the polymerase.- Adjust the ratio of Magnesium (Mg2+) to total NTPs; this is a critical parameter for polymerase activity.[] - Consider slightly increasing the concentration of T7 RNA Polymerase. - Optimize the reaction temperature and incubation time.
Poor Incorporation into U-rich Templates: T7 RNA polymerase may struggle to incorporate multiple bulky modified nucleotides consecutively.Redesign the DNA template to be "uridine-depleted" by using synonymous codons to reduce the overall uridine content.[2][5]
Incomplete or Truncated Transcripts Premature Termination: The polymerase may be dissociating from the template.- Ensure high-quality, linearized DNA template is used.[3][] - Optimize the Mg2+ concentration, as incorrect levels can affect processivity. - Decrease the reaction temperature to potentially increase template-polymerase stability.
NTP Depletion: The concentration of one or more NTPs may be limiting.Ensure all NTPs are present at their optimal concentrations. If you've lowered the N1-Bn-ΨTP concentration, ensure other NTPs are balanced accordingly.
High Levels of Double-Stranded RNA (dsRNA) Impurities Excessive Enzyme Concentration: Too much RNA polymerase can lead to the production of dsRNA byproducts.Titrate the T7 RNA Polymerase concentration to find the lowest effective amount that still provides a high yield.[]
Suboptimal Mg2+ Concentration: Excess magnesium can contribute to the formation of dsRNA.Optimize the Mg2+ concentration. This often requires titration experiments to find the ideal balance with your NTP concentrations.

Experimental Protocols

Protocol 1: Initial IVT Reaction with N1-Bn-ΨTP

This protocol provides a starting point for incorporating N1-Bn-ΨTP into an IVT reaction.

  • Template Preparation:

    • Linearize a high-quality plasmid DNA template containing a T7 promoter sequence downstream of the gene of interest.

    • Purify the linearized template using a PCR cleanup kit to remove enzymes and salts.

    • Verify the integrity and concentration of the linearized template via gel electrophoresis and spectrophotometry.

  • IVT Reaction Assembly:

    • In an RNase-free tube, combine the following components at room temperature in the order listed:

      • RNase-free water

      • 10X Transcription Buffer

      • ATP, GTP, CTP (at a final concentration of 7.5 mM each)

      • N1-Bn-ΨTP (at a final concentration of 7.5 mM)

      • Linearized DNA Template (0.5-1.0 µg)

      • RNase Inhibitor

      • T7 RNA Polymerase

    • Gently mix the components by pipetting.

  • Incubation:

    • Incubate the reaction at 37°C for 2 to 4 hours.[] A 3-hour incubation has been shown to be effective for some N1-substituted pseudouridines.[5]

  • DNase Treatment:

    • Add DNase I (RNase-free) to the reaction mixture to degrade the DNA template.

    • Incubate at 37°C for 15-30 minutes.

  • Purification:

    • Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA cleanup kit.

  • Quantification and Quality Control:

    • Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the transcript using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer.

Protocol 2: Optimizing N1-Bn-ΨTP Concentration via Titration

This experiment is designed to determine the optimal concentration of N1-Bn-ΨTP for your specific template.

  • Set up a series of IVT reactions as described in Protocol 1.

  • Vary the final concentration of N1-Bn-ΨTP in each reaction (e.g., 1 mM, 2.5 mM, 5 mM, 7.5 mM). Keep the concentrations of ATP, GTP, and CTP constant at the higher end of your tested range (e.g., 7.5 mM).

  • Run all reactions in parallel under the same conditions (incubation time, temperature).

  • Purify and quantify the mRNA yield from each reaction.

  • Analyze the results to identify the N1-Bn-ΨTP concentration that produces the highest yield of full-length mRNA.

Data Presentation

Table 1: Example IVT Reaction Component Concentrations for Optimization

ComponentInitial TestTitration 1Titration 2Titration 3Titration 4
ATP 7.5 mM7.5 mM7.5 mM7.5 mM7.5 mM
GTP 7.5 mM7.5 mM7.5 mM7.5 mM7.5 mM
CTP 7.5 mM7.5 mM7.5 mM7.5 mM7.5 mM
N1-Bn-ΨTP 7.5 mM1.0 mM2.5 mM5.0 mM7.5 mM
Mg2+ As per bufferAs per bufferAs per bufferAs per bufferAs per buffer
T7 RNA Polymerase StandardStandardStandardStandardStandard

Table 2: Troubleshooting IVT with Bulky Modified Nucleotides

ParameterStandard IVTStarting Point for N1-Bn-ΨTPOptimization Range
NTP Concentration 1-2 mM each7.5 mM each1-10 mM
Mg2+ Concentration ~1.2x NTP conc.Buffer-dependent10-40 mM
Temperature 37°C37°C30-40°C
Incubation Time 2-4 hours3 hours1-6 hours
Template Design StandardUridine-depletedN/A

Visualizations

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_post Post-Transcription pDNA Plasmid DNA linDNA Linearized DNA Template pDNA->linDNA Linearization purDNA Purified Linearized DNA linDNA->purDNA Purification ivt_mix IVT Reaction Mix (NTPs, N1-Bn-ΨTP, Buffer, T7 Polymerase) purDNA->ivt_mix Add Template reaction Incubation (37°C, 2-4h) ivt_mix->reaction dnase DNase Treatment reaction->dnase purRNA mRNA Purification dnase->purRNA qc Quality Control (Yield & Integrity) purRNA->qc

Caption: General workflow for in vitro transcription (IVT) incorporating this compound triphosphate.

Troubleshooting_Logic start Low mRNA Yield? cause1 Suboptimal [N1-Bn-ΨTP]? start->cause1 cause2 Poor Incorporation? start->cause2 cause3 Enzyme Inhibition? start->cause3 solution1 Perform NTP Titration cause1->solution1 solution2 Redesign Template (Uridine-Depleted) cause2->solution2 solution3 Optimize [Mg2+] & [T7 Polymerase] cause3->solution3

Caption: Troubleshooting logic for addressing low mRNA yield when using this compound triphosphate.

References

Technical Support Center: N1-Benzyl Pseudouridine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering challenges with the incorporation of N1-Benzyl pseudouridine (B1679824) (and structurally similar bulky N1-substituted pseudouridines like N1-benzyloxymethyl-pseudouridine) during in vitro transcription (IVT).

Frequently Asked Questions (FAQs)

Q1: What is N1-Benzyl pseudouridine and why is it used?

A1: this compound is a modified nucleoside, an analog of uridine (B1682114). Like other modified nucleosides such as N1-methylpseudouridine (m1Ψ), it is incorporated into messenger RNA (mRNA) during in vitro transcription (IVT). The primary goals of using such modifications are to reduce the innate immunogenicity of the synthetic mRNA and to enhance its translational efficiency and stability, which are critical for therapeutic applications like vaccines and gene therapies.[1][2][3][4] The benzyl (B1604629) group at the N1 position is a specific chemical modification being explored for these purposes.

Q2: Is poor incorporation of this compound a known issue?

A2: Yes, challenges with the incorporation of N1-substituted pseudouridines, particularly those with larger substituent groups like a benzyl or benzyloxymethyl group, have been reported. The yield and quality of the resulting mRNA can be influenced by the size and electronic properties of the N1-substituent.[2] Some studies have shown that certain N1-substituted pseudouridine derivatives do not incorporate efficiently into standard mRNA sequences, leading to lower yields or truncated transcripts.[2]

Q3: How does the bulky benzyl group affect incorporation by RNA polymerase?

A3: The bulky benzyl group can cause steric hindrance within the active site of the RNA polymerase, such as T7 RNA polymerase. This can impede the enzyme's ability to efficiently accept the modified nucleotide triphosphate and catalyze its incorporation into the growing RNA strand. Research has shown that while smaller modifications are well-tolerated, very bulky derivatives can act as poor substrates or even terminate transcription.[5]

Q4: Can the choice of RNA polymerase affect incorporation efficiency?

A4: Yes, the fidelity and efficiency of modified nucleotide incorporation can vary between different RNA polymerases, such as T7 and SP6.[6][7][8] While T7 RNA polymerase is most commonly used for mRNA synthesis, if you are experiencing significant issues, testing an alternative polymerase like SP6 could be a valid troubleshooting step, as their active sites may accommodate bulky substrates differently.

Troubleshooting Guide

Issue 1: Low Yield of Full-Length mRNA

You observe a significantly lower amount of your target mRNA compared to a standard transcription reaction using only canonical nucleotides.

Potential Cause Recommended Solution
Steric Hindrance: The benzyl group on the this compound triphosphate (N1-Bn-ΨTP) is sterically hindering the T7 RNA polymerase active site, reducing incorporation efficiency.[2][5]1. Optimize Reaction Temperature: Lowering the incubation temperature (e.g., from 37°C to 30°C) can sometimes improve fidelity and processivity with difficult substrates. Conversely, a slight increase might provide the necessary energy to overcome minor steric barriers. Perform a temperature gradient experiment to find the optimum.
Suboptimal Nucleotide Concentration: The concentration of N1-Bn-ΨTP may not be optimal, or its ratio relative to other NTPs could be imbalanced.1. Increase N1-Bn-ΨTP Concentration: Modestly increase the concentration of N1-Bn-ΨTP in the reaction.
2. Adjust NTP Ratios: If your template is rich in adenine, the demand for the uridine analog will be high. Ensure N1-Bn-ΨTP is not the limiting nucleotide. Some protocols suggest altering NTP ratios to match the template's base composition.[8]
High Uridine Content in Template DNA: Templates with a high number of uridine residues can exacerbate poor incorporation of bulky analogs.[2]1. Uridine-Deplete the DNA Template: This is a highly effective strategy. Redesign the coding sequence of your gene using synonymous codons to minimize the number of uridine sites. This reduces the frequency at which the polymerase must incorporate the bulky analog, leading to higher yields of full-length product.[2]
General IVT Problems: The issue may not be specific to the modified nucleotide but rather a general problem with the IVT reaction.1. Verify DNA Template Quality: Ensure the linearized plasmid template is of high purity, free from contaminants like ethanol (B145695) or salts which can inhibit polymerases.[9]
2. Check for RNase Contamination: Use RNase-free water, tips, and tubes. Include an RNase inhibitor in your reaction.[9]
3. Optimize Enzyme Concentration: Titrate the amount of T7 RNA polymerase. Too much enzyme can sometimes lead to the generation of more short transcripts and dsRNA by-products.[]
Issue 2: Presence of Truncated RNA Transcripts

Analysis on a denaturing gel or Bioanalyzer shows a smear or distinct bands that are shorter than the expected full-length transcript.

Potential Cause Recommended Solution
Premature Termination: The polymerase may stall and dissociate from the DNA template after incorporating one or more N1-Bn-Ψ nucleotides, especially at sequences requiring multiple adjacent incorporations.1. Uridine-Deplete the DNA Template: As mentioned above, reducing the number of uridine sites is the most effective solution to prevent stalling at U-rich regions.[2]
2. Optimize Incubation Time: Shortening the incubation time might reduce the accumulation of truncated products relative to full-length transcripts, although this may also decrease the overall yield. Conversely, for some systems, a longer incubation time might allow the polymerase more time to bypass difficult regions. This parameter should be optimized empirically.
Cryptic Termination Sites: The sequence of the DNA template itself might contain sequences that induce polymerase pausing or termination, which is exacerbated by the presence of the modified nucleotide.1. Subclone into a Different Vector: Try subcloning your insert into a different expression vector with a different promoter or flanking sequences.

Data Summary

The incorporation efficiency of N1-substituted pseudouridines is highly dependent on the nature of the substituent group. The table below summarizes relative transcription yields for various N1-modified pseudouridines compared to wild-type (WT) UTP, based on data from a study by TriLink BioTechnologies.

N1-Modification of PseudouridineRelative Transcription mRNA Yield (%) in WT FLuc TemplateRelative Transcription mRNA Yield (%) in U-depleted FLuc Template
H (Ψ)~100%~110%
Me (m1Ψ)~100%~115%
Et~80%~110%
FE~75%~105%
Pr~50%~100%
MOM~40%~95%
BOM (Benzyloxymethyl) ~25% ~90%
iPr~20%~85%
POM~20%~80%
(Data adapted from TriLink BioTechnologies, SCNAC 2017 presentation.[2] Values are approximate, derived from graphical data for illustrative purposes.)

This data clearly demonstrates that while the bulky N1-benzyloxymethyl-pseudouridine (BOM) shows poor incorporation in a standard template (~25% yield), its incorporation is dramatically improved to ~90% by using a uridine-depleted template.[2]

Key Experimental Protocols

In Vitro Transcription (IVT) for Modified mRNA

This protocol provides a general framework. Reaction conditions, especially nucleotide concentrations, should be optimized for this compound.

  • Template Preparation:

    • Linearize the plasmid DNA containing your gene of interest downstream of a T7 promoter.

    • Purify the linearized DNA using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified, linearized DNA in RNase-free water to a known concentration (e.g., 1 µg/µL).

  • IVT Reaction Assembly:

    • In an RNase-free tube on ice, combine the following components in order:

      • RNase-free water

      • 10x Transcription Buffer (typically contains Tris-HCl, MgCl₂, spermidine, DTT)

      • ATP solution (e.g., 75 mM)

      • GTP solution (e.g., 75 mM)

      • CTP solution (e.g., 75 mM)

      • N1-Benzyl pseudouridine-5'-triphosphate (B1141104) (N1-Bn-ΨTP) (e.g., 75 mM)

      • Linearized DNA Template (0.5-1 µg)

      • RNase Inhibitor (e.g., 40 units)

      • T7 RNA Polymerase

    • Note: This example uses equimolar concentrations of NTPs. For optimization, you may need to adjust the concentration of N1-Bn-ΨTP.[8] For co-transcriptional capping, a cap analog (e.g., CleanCap®) would also be added.

  • Incubation:

    • Mix gently and incubate the reaction at 37°C for 2-4 hours. For troubleshooting, a range of temperatures (e.g., 30°C to 42°C) and incubation times should be tested.

  • DNase Treatment & Purification:

    • Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

    • Purify the synthesized mRNA using a column-based RNA cleanup kit, LiCl precipitation, or HPLC.

  • Quality Control:

    • Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop).

    • Verify the integrity and size of the transcript using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).[7][8]

Visualizations

Troubleshooting Workflow

G start Start: Poor Yield or Truncated N1-Bn-Ψ mRNA qc Step 1: Verify IVT Basics - DNA Template Quality - RNase Contamination - Reagent Integrity start->qc opt_ivt Step 2: Optimize IVT Conditions - Titrate T7 RNAP - Adjust [N1-Bn-ΨTP] - Test Temperature Gradient qc->opt_ivt If basics are OK redesign Step 3: Redesign DNA Template - Calculate Uridine Content - Use Synonymous Codons to Create U-Depleted Sequence opt_ivt->redesign If optimization fails re_transcribe Step 4: Re-run IVT with Optimized Template & Conditions redesign->re_transcribe success Success: High Yield of Full-Length mRNA re_transcribe->success Problem Solved fail Issue Persists: Consider Alternative Polymerase (SP6) or Different N1-Modification re_transcribe->fail Problem Not Solved

Caption: A logical workflow for troubleshooting poor this compound incorporation.

Mechanism of Steric Hindrance

G cluster_0 T7 RNA Polymerase Active Site NTP_channel NTP Entry Channel Active_site Catalytic Center UTP UTP UTP->NTP_channel Fits easily Benzyl_UTP N1-Bn-ΨTP Benzyl_UTP->NTP_channel Steric Clash Benzyl_group Bulky Benzyl Group Benzyl_UTP->Benzyl_group

Caption: Steric hindrance of N1-Bn-ΨTP in the polymerase active site.

Innate Immune Sensing Pathway Avoidance

G cluster_0 cluster_1 Endosome unmod_mrna Unmodified mRNA (contains Uridine) TLR TLR Sensors (TLR3, 7, 8) unmod_mrna->TLR Recognized PKR Cytosolic Sensors (PKR, RIG-I) unmod_mrna->PKR Recognized mod_mrna Modified mRNA (contains N1-Bn-Ψ) mod_mrna->TLR Evades Recognition mod_mrna->PKR Evades Recognition Translation Efficient Protein Translation mod_mrna->Translation Immune_Response Innate Immune Activation - Cytokine Production - Translation Shutdown TLR->Immune_Response PKR->Immune_Response

Caption: Modified mRNA evades innate immune sensors to allow translation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-benzyl pseudouridine (B1679824) in mRNA synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the use of N1-benzyl pseudouridine in in vitro transcription (IVT) for mRNA production.

Q1: What is this compound and why is it used in mRNA synthesis?

A1: this compound is a chemically modified analog of the natural nucleoside uridine. Similar to other modified nucleosides like N1-methylpseudouridine, it is incorporated into synthetic mRNA to enhance its therapeutic properties. The primary benefits of using such modifications are to reduce the innate immunogenicity of the mRNA, which can otherwise trigger an unwanted immune response, and to improve the stability and translational efficiency of the mRNA molecule, leading to higher protein expression.[1][2][3]

Q2: What are the potential impurities associated with this compound triphosphate (N1-benzyl-ΨTP)?

A2: Impurities related to N1-benzyl-ΨTP can arise from both the synthesis of the modified nucleotide itself and during the in vitro transcription (IVT) process.

  • Synthesis-Related Impurities: These may include residual starting materials, incompletely reacted intermediates, and byproducts from side reactions. Given the chemical synthesis of this compound, potential impurities could include isomers, diastereomers, and related compounds with incomplete or incorrect modifications.

  • IVT-Related Impurities: These are impurities generated during the mRNA synthesis process. Common examples include double-stranded RNA (dsRNA), abortive RNA sequences (short transcripts), and residual template DNA.[1] The presence of a bulky benzyl (B1604629) group on the pseudouridine might also influence the fidelity of the RNA polymerase, potentially leading to a higher rate of misincorporation of other nucleotides.

Q3: How can this compound-related impurities impact my mRNA product?

A3: The presence of impurities can have significant consequences for the quality, safety, and efficacy of your mRNA therapeutic.

  • Increased Immunogenicity: Double-stranded RNA (dsRNA) is a potent activator of the innate immune system and is a critical impurity to control.[1]

  • Reduced Translation Efficiency: Incomplete or truncated mRNA transcripts will not be translated into the full-length protein of interest, thereby reducing the overall yield and potency of the therapeutic.[4]

  • Altered Protein Product: Misincorporation of nucleotides can lead to changes in the amino acid sequence of the translated protein, potentially affecting its function and safety. While studies on N1-methylpseudouridine suggest it does not significantly impact translational fidelity, the larger benzyl group could have different effects.[5][6][7][8]

  • Safety Concerns: Residual DNA template and other process-related impurities must be removed to meet regulatory requirements for therapeutic products.

Q4: What are the recommended analytical methods for detecting and quantifying this compound-related impurities?

A4: A combination of analytical techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase ion-pair HPLC (RP-IP-HPLC), is a powerful tool for separating and quantifying mRNA species based on size and hydrophobicity. It can be used to assess the purity of the final mRNA product and to detect truncated transcripts and other impurities.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for confirming the identity of the mRNA product and for characterizing modifications and impurities. It can provide precise mass information to verify the incorporation of this compound and to identify unknown peaks observed in HPLC chromatograms.[9][10][11][12]

  • Capillary Electrophoresis (CE): CE-based methods can provide high-resolution separation of nucleic acids and are useful for assessing the integrity and purity of mRNA.

  • Immunoassays: Specific antibodies can be used to detect and quantify dsRNA impurities.

Section 2: Troubleshooting Guides

This section provides practical guidance for resolving common issues encountered during mRNA synthesis using this compound.

Problem Potential Cause Recommended Solution
Low mRNA Yield Suboptimal IVT reaction conditions: Incorrect concentrations of NTPs, magnesium, or enzyme.Optimize the IVT reaction conditions. Perform a titration of N1-benzyl-ΨTP and other NTPs. Ensure the correct magnesium concentration, as modified NTPs can chelate magnesium ions.
Poor quality of N1-benzyl-ΨTP: Presence of inhibitors or degradation products in the modified nucleotide stock.Verify the purity of the N1-benzyl-ΨTP stock using HPLC or MS. If necessary, purify the modified NTP before use.
Premature termination of transcription: The bulky benzyl group may cause the RNA polymerase to stall or dissociate from the DNA template.[13]Try a different RNA polymerase variant that may be more processive with modified nucleotides. Lowering the incubation temperature of the IVT reaction may also help.
Presence of dsRNA Intrinsic property of IVT: T7 RNA polymerase can sometimes use the newly synthesized RNA as a template, leading to the formation of dsRNA.HPLC purification is effective at removing dsRNA contaminants.[1] Consider using a cellulose-based dsRNA removal resin.
Suboptimal purification: The purification method used is not effective at removing dsRNA.Optimize your purification protocol. A combination of chromatography steps may be necessary for therapeutic-grade mRNA.
High Levels of Abortive Transcripts Promoter clearance issues: The RNA polymerase may fail to efficiently clear the promoter region, leading to the synthesis of short RNA fragments.Optimize the promoter sequence in your DNA template. Adjusting the NTP concentrations at the start of the reaction may also help.
Degradation of mRNA: RNase contamination can lead to the degradation of full-length transcripts into smaller fragments.Ensure a strict RNase-free environment during all steps of the synthesis and purification process.[14]
Unexpected Peaks in HPLC Chromatogram Presence of mRNA isomers or aggregates: The mRNA may be forming secondary structures or aggregates that result in multiple peaks.Analyze the sample under denaturing conditions (e.g., elevated temperature) to see if the unexpected peaks resolve into a single peak.
Misincorporation of nucleotides: The RNA polymerase may be incorporating incorrect nucleotides at a higher frequency when using N1-benzyl-ΨTP.Sequence the purified mRNA to confirm the correct sequence. If misincorporation is a significant issue, consider using a high-fidelity RNA polymerase.
Impurities from N1-benzyl-ΨTP: The unexpected peaks may be due to impurities present in the modified nucleotide stock.Analyze the N1-benzyl-ΨTP stock by HPLC and MS to identify any potential impurities.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of mRNA containing this compound.

Protocol 1: Purity and Integrity Analysis of mRNA by HPLC

Objective: To assess the purity and integrity of the synthesized mRNA and to quantify impurities such as truncated transcripts.

Methodology:

  • Sample Preparation: Dilute the purified mRNA sample to a suitable concentration (e.g., 50-100 ng/µL) in an RNase-free buffer.

  • HPLC System: Use a reverse-phase HPLC column suitable for oligonucleotide analysis.

  • Mobile Phases:

    • Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate).

    • Mobile Phase B: An organic solvent such as acetonitrile.

  • Gradient: Run a linear gradient from a low to a high concentration of Mobile Phase B to elute the mRNA from the column.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage of the main mRNA product and any impurity peaks.

Protocol 2: Identity Confirmation and Impurity Characterization by LC-MS

Objective: To confirm the molecular weight of the synthesized mRNA and to identify the chemical nature of any impurities.

Methodology:

  • Sample Preparation: Digest the purified mRNA into smaller fragments using a specific RNase (e.g., RNase T1).

  • LC Separation: Separate the resulting RNA fragments using a high-resolution reverse-phase HPLC column.

  • MS Analysis: Analyze the eluting fragments using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) in negative ion mode.

  • Data Analysis: Compare the measured masses of the fragments to the theoretical masses calculated from the expected mRNA sequence containing this compound. This will confirm the correct incorporation of the modified nucleoside. Analyze the masses of any unexpected peaks to identify potential impurities.[9][10][12]

Section 4: Visualizations

This section provides diagrams to illustrate key concepts and workflows.

Impurity_Formation cluster_synthesis N1-benzyl-ΨTP Synthesis cluster_ivt In Vitro Transcription (IVT) Starting Materials Starting Materials Synthesis Byproducts Synthesis Byproducts Starting Materials->Synthesis Byproducts Side Reactions Isomers/Diastereomers Isomers/Diastereomers Starting Materials->Isomers/Diastereomers Incomplete Reactions N1-benzyl-ΨTP N1-benzyl-ΨTP Starting Materials->N1-benzyl-ΨTP Main Reaction Purified mRNA Product Purified mRNA Product Synthesis Byproducts->Purified mRNA Product Isomers/Diastereomers->Purified mRNA Product Full-Length mRNA Full-Length mRNA N1-benzyl-ΨTP->Full-Length mRNA Incorporation Full-Length mRNA->Purified mRNA Product Purification DNA Template DNA Template DNA Template->Full-Length mRNA RNA Polymerase RNA Polymerase RNA Polymerase->Full-Length mRNA dsRNA dsRNA RNA Polymerase->dsRNA Template Switching Abortive Transcripts Abortive Transcripts RNA Polymerase->Abortive Transcripts Promoter Clearance Failure NTPs NTPs NTPs->Full-Length mRNA dsRNA->Purified mRNA Product Abortive Transcripts->Purified mRNA Product Residual DNA Residual DNA Residual DNA->Purified mRNA Product

Caption: Potential sources of impurities in this compound mRNA synthesis.

Analytical_Workflow mRNA Sample mRNA Sample HPLC Analysis HPLC Analysis mRNA Sample->HPLC Analysis LC-MS Analysis LC-MS Analysis mRNA Sample->LC-MS Analysis Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment Impurity Quantification Impurity Quantification HPLC Analysis->Impurity Quantification Identity Confirmation Identity Confirmation LC-MS Analysis->Identity Confirmation Impurity Characterization Impurity Characterization LC-MS Analysis->Impurity Characterization

Caption: Analytical workflow for mRNA containing this compound.

References

Technical Support Center: T7 Polymerase and N1-Benzyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N1-Benzyl pseudouridine (B1679824) triphosphate (N1-Bn-ΨTP) in in vitro transcription (IVT) reactions with T7 RNA polymerase.

Troubleshooting Guide

Users may encounter several issues during in vitro transcription with N1-Benzyl pseudouridine. This guide provides potential causes and solutions to common problems.

Issue Potential Cause Recommended Solution
Low RNA Yield Suboptimal concentration of N1-Bn-ΨTP: The bulky benzyl (B1604629) group may affect the kinetics of incorporation.Titrate the concentration of N1-Bn-ΨTP in the reaction. Start with equimolar substitution for UTP and adjust as needed. Consider a slight excess of the modified nucleotide.
Inhibition of T7 RNA Polymerase: High concentrations of the modified nucleotide or the presence of impurities could inhibit the polymerase.Ensure the purity of N1-Bn-ΨTP. If inhibition is suspected, reduce its concentration or perform a buffer exchange for the nucleotide stock.
Reaction conditions not optimized: Standard IVT conditions may not be optimal for incorporating a bulky modification.Optimize reaction parameters such as temperature and incubation time. A longer incubation period may be necessary to achieve desired yields.[1]
Incomplete or Truncated Transcripts Premature termination of transcription: The T7 polymerase may dissociate from the DNA template after incorporating one or more N1-Bn-Ψ residues due to steric hindrance.Lower the reaction temperature to 30°C or 25°C to potentially improve polymerase processivity.[2][3]
Secondary structures in the DNA template: Stable hairpins or other secondary structures can cause the polymerase to pause or dissociate.Use a DNA template with optimized codon usage to reduce secondary structure formation.
Low nucleotide concentration: Insufficient concentration of any of the four NTPs can lead to stalling of the polymerase.[2][4]Ensure all NTPs, including N1-Bn-ΨTP, are at their optimal concentrations.
High Immunogenicity of Resulting mRNA Presence of double-stranded RNA (dsRNA) byproducts: dsRNA is a potent activator of the innate immune response and can be generated during IVT.Purify the mRNA using cellulose-based methods or HPLC to remove dsRNA contaminants.[5]
Incomplete substitution of Uridine (B1682114): Residual uridine in the mRNA can contribute to immunogenicity.Ensure complete replacement of UTP with N1-Bn-ΨTP in the NTP mix.
Unexpected Transcript Size Template-independent nucleotide addition: T7 RNA polymerase can add extra non-templated nucleotides to the 3' end of the transcript.Use a linearized DNA template with blunt or 5' overhangs.[4]
Incomplete linearization of plasmid DNA: If using a plasmid template, incomplete digestion will result in longer transcripts.Confirm complete linearization of the plasmid by agarose (B213101) gel electrophoresis before the IVT reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of the N1-benzyl group on T7 polymerase processivity?

A1: The bulky N1-benzyl group on pseudouridine may introduce steric hindrance within the T7 RNA polymerase active site. This could potentially lead to a decrease in the rate of transcription and an increase in the probability of premature termination, thereby reducing overall processivity compared to the incorporation of smaller modified nucleotides like N1-methylpseudouridine.

Q2: How does the incorporation efficiency of this compound compare to other modified nucleotides?

A2: Direct quantitative data for this compound is limited. However, studies on N1-substituted pseudouridine analogs suggest that the size of the N1-substituent can influence transcription yield. For instance, N1-benzyloxymethyl-ΨTP has been shown to have a relative transcription efficiency, which can be a proxy for incorporation efficiency.[6] It is reasonable to expect that this compound would have a different incorporation efficiency than smaller analogs like N1-methylpseudouridine.[7][8]

Q3: Can I completely replace UTP with N1-Bn-ΨTP in my IVT reaction?

A3: Yes, for applications such as generating mRNA for therapeutic use, complete replacement of UTP with N1-Bn-ΨTP is recommended to minimize the immunogenicity of the resulting RNA.[5][9] However, this complete substitution may require optimization of the reaction conditions to achieve a satisfactory yield.

Q4: What quality control measures are recommended for mRNA synthesized with this compound?

A4: It is crucial to assess the integrity, purity, and functionality of the synthesized mRNA. Recommended QC steps include:

  • Agarose gel electrophoresis or capillary electrophoresis: To verify the size and integrity of the transcript.

  • UV spectrophotometry or fluorometric assays: To determine the RNA concentration.

  • HPLC or mass spectrometry: To confirm the incorporation of this compound and assess the purity of the mRNA.

  • Cell-based assays: To evaluate the translational efficiency and biological activity of the modified mRNA.

  • Immunoassay (e.g., ELISA for dsRNA): To quantify the amount of dsRNA byproduct.

Q5: Are there any specific considerations for the DNA template when using this compound?

A5: While there are no specific template requirements for using N1-Bn-ΨTP, a high-quality, linear DNA template is essential for efficient in vitro transcription.[] The template should contain a T7 promoter sequence upstream of the gene of interest. To minimize premature termination, it is advisable to use a template sequence that is optimized to reduce the formation of strong secondary structures.

Quantitative Data

The following table summarizes the relative transcription efficiency of various N1-substituted pseudouridine analogs, which can provide an estimate of the expected performance of this compound.

N1-Substituted Pseudouridine AnalogRelative Transcription Efficiency (%) with T7 RNA Polymerase
Pseudouridine (Ψ)~100
N1-methyl-Ψ (m1Ψ)~100
N1-ethyl-Ψ (Et1Ψ)~80
N1-propyl-Ψ (Pr1Ψ)~70
N1-isopropyl-Ψ (iPr1Ψ)~60
N1-benzyloxymethyl-Ψ (BOM1Ψ)~50

Note: Data is estimated from graphical representations in a poster by TriLink BioTechnologies and should be considered as a relative guide.[6] Actual efficiencies may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: In Vitro Transcription with Complete Substitution of UTP by N1-Bn-ΨTP

This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols and is optimized for the incorporation of this compound.[7]

1. Reagent Preparation:

  • NTP Mix (10X): Prepare a solution containing 20 mM each of ATP, CTP, GTP, and N1-Bn-ΨTP. Ensure the pH is adjusted to 7.5.

  • DNA Template: Linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the sequence of interest at a concentration of 0.5-1 µg/µL.

  • T7 RNA Polymerase: High-concentration, high-purity enzyme.

  • Transcription Buffer (10X): 400 mM Tris-HCl (pH 8.0), 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine.

2. Reaction Assembly (20 µL reaction):

  • Nuclease-free water: to 20 µL

  • 10X Transcription Buffer: 2 µL

  • 10X NTP Mix: 2 µL

  • Linearized DNA template: 1 µg

  • RNase Inhibitor: 20 units

  • T7 RNA Polymerase: 50 units

3. Incubation:

  • Incubate the reaction mixture at 37°C for 2-4 hours. For potentially difficult templates or to enhance processivity, the temperature can be lowered to 30°C with a longer incubation time.

4. DNase Treatment:

  • Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

5. RNA Purification:

  • Purify the mRNA using a suitable method such as LiCl precipitation, spin column chromatography, or HPLC to remove unincorporated nucleotides, enzymes, and dsRNA byproducts.

6. Quality Control:

  • Analyze the purified mRNA for size, concentration, and integrity as described in the FAQs.

Visualizations

Experimental Workflow for In Vitro Transcription with this compound

IVT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Template Linearized DNA Template IVT In Vitro Transcription Template->IVT NTPs NTP Mix with N1-Bn-ΨTP NTPs->IVT Enzymes T7 Polymerase & RNase Inhibitor Enzymes->IVT DNase_treat DNase I Treatment IVT->DNase_treat Purification mRNA Purification (e.g., HPLC) DNase_treat->Purification QC Quality Control (Gel, Spectro., etc.) Purification->QC Final_mRNA Purified N1-Bn-Ψ modified mRNA QC->Final_mRNA

Caption: Workflow for in vitro transcription using this compound.

Logical Relationship: Troubleshooting Low RNA Yield

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low RNA Yield Cause1 Suboptimal [N1-Bn-ΨTP] Start->Cause1 Cause2 Polymerase Inhibition Start->Cause2 Cause3 Non-optimal Reaction Conditions Start->Cause3 Sol1 Titrate [N1-Bn-ΨTP] Cause1->Sol1 Sol2 Purify N1-Bn-ΨTP Stock Cause2->Sol2 Sol3 Optimize Temperature & Incubation Time Cause3->Sol3

Caption: Troubleshooting logic for low RNA yield in N1-Bn-ΨTP IVT reactions.

References

Technical Support Center: Strategies to Improve N1-Substituted Pseudouridine mRNA Translation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is limited publicly available information specifically detailing the translation of N1-Benzyl pseudouridine (B1679824) (N1-Bn-Ψ) modified mRNA. This technical support center will focus on strategies for the well-characterized N1-methylpseudouridine (N1-mΨ) modified mRNA. The principles and protocols outlined here for N1-mΨ can serve as a robust starting point for the optimization of novel N1-substituted pseudouridine analogues like N1-Bn-Ψ. Researchers working with N1-Bn-Ψ are advised to perform systematic optimizations.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of using N1-methylpseudouridine (N1-mΨ) in my mRNA construct?

A1: Incorporating N1-mΨ into your in vitro transcribed (IVT) mRNA offers several key advantages over unmodified or pseudouridine (Ψ) modified mRNA. These include:

  • Enhanced Protein Expression: N1-mΨ modification has been shown to significantly increase protein translation.[1][2][3] It outperforms other modifications like pseudouridine in terms of translation capacity.[4][5] This is achieved through a combination of reduced immune activation and direct effects on the translation machinery.[6]

  • Reduced Innate Immunogenicity: N1-mΨ modification effectively dampens the innate immune response triggered by foreign RNA.[1][7][8] It helps the mRNA evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and MDA5.[6][7] This leads to lower induction of inflammatory cytokines and prevents the shutdown of protein synthesis.

  • Increased mRNA Stability: The modification can contribute to a longer intracellular half-life of the mRNA molecule by protecting it from degradation.[7]

Q2: How does N1-mΨ increase protein translation?

A2: N1-mΨ enhances translation through a dual mechanism:

  • eIF2α-dependent pathway: By reducing the activation of innate immune sensors like PKR, N1-mΨ prevents the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[4][5][9] Phosphorylated eIF2α normally inhibits translation initiation, so by preventing this, N1-mΨ allows for sustained protein synthesis.[9]

  • eIF2α-independent pathway: N1-mΨ modification has been shown to increase the density of ribosomes on the mRNA transcript.[4][5] This is thought to be due to a deceleration of the elongation step, which in turn may favor more efficient ribosome recycling or recruitment for subsequent rounds of translation.[4]

Q3: What are the critical components of my N1-mΨ mRNA construct to consider for optimal translation?

A3: For maximal protein expression, every part of the mRNA molecule should be optimized:

  • 5' Cap: A proper 5' cap structure is essential for ribosome recruitment and protection from exonucleases.[10] A Cap1 structure is preferred over a Cap0 structure as it further reduces immunogenicity by mimicking endogenous mRNA.[10] Co-transcriptional capping with cap analogues like CleanCap® can ensure high capping efficiency.[11]

  • 5' and 3' Untranslated Regions (UTRs): The UTRs play a crucial role in regulating translation efficiency and mRNA stability.[12] Their sequences can be engineered to include elements that enhance ribosome loading or prolong the mRNA half-life.[11][12]

  • Coding Sequence (CDS): Codon optimization of the CDS to favor codons that are abundant in the target cells can improve translation speed and accuracy.

  • Poly(A) Tail: A sufficiently long poly(A) tail (around 120 nucleotides) is critical for mRNA stability and for promoting efficient translation initiation through interaction with poly(A)-binding proteins.[13]

Q4: Can N1-mΨ modification affect the fidelity of translation?

A4: While some studies have investigated the potential for modified nucleosides to affect translational fidelity, research suggests that N1-mΨ does not significantly increase miscoding events compared to unmodified mRNA when translated in cell culture.[14] It has been reported to maintain high translational fidelity, which is a crucial aspect for therapeutic applications.[15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no protein expression Inefficient in vitro transcription (IVT)Optimize IVT reaction conditions (template concentration, NTP/Mg2+ ratio). Verify the integrity of your DNA template.
Poor mRNA quality (degradation)Ensure a sterile, RNase-free environment. Check mRNA integrity on a denaturing agarose (B213101) gel. Purify the mRNA immediately after transcription.
Inefficient 5' cappingUse a co-transcriptional capping method with a high-efficiency cap analogue. Verify capping efficiency if possible.
Suboptimal UTRs or poly(A) tailTest different 5' and 3' UTR sequences. Ensure your DNA template encodes for a poly(A) tail of optimal length (around 120 nt).
dsRNA contamination triggering immune responsePurify the IVT mRNA to remove double-stranded RNA (dsRNA) byproducts using methods like cellulose (B213188) or affinity chromatography.[16][17][18]
Inefficient transfection/deliveryOptimize your delivery vehicle (e.g., lipid nanoparticles) and transfection protocol for your specific cell type.
High cell toxicity or immune response dsRNA contaminationThis is a major cause of immunogenicity.[8][18] Implement a robust dsRNA removal step in your purification protocol.[16][17]
Incomplete N1-mΨ incorporationEnsure complete replacement of UTP with N1-mΨ-TP in the IVT reaction.
Suboptimal 5' cap structureUse a Cap1 analogue to minimize recognition by innate immune sensors.[10]
mRNA degradation RNase contaminationStrictly adhere to RNase-free techniques throughout the entire workflow.
Short poly(A) tailEnsure the poly(A) tail is of sufficient length to protect against exonuclease activity.[13]
Innate immune activation leading to RNA degradationReduce immunogenicity by incorporating N1-mΨ and a Cap1 structure, and by removing dsRNA.

Quantitative Data Summary

The following table summarizes the relative performance of N1-mΨ modified mRNA compared to unmodified and pseudouridine (Ψ) modified mRNA based on published findings. The exact values can vary depending on the specific mRNA sequence, cell type, and experimental conditions.

Parameter Unmodified mRNA Pseudouridine (Ψ) mRNA N1-methylpseudouridine (m1Ψ) mRNA References
Relative Protein Expression BaselineIncreasedSignificantly Increased [2][3][15][19][20]
Innate Immune Activation HighReducedStrongly Reduced [1][3][7][8]
mRNA Stability LowerIncreasedIncreased [1][7]
Translational Fidelity HighMay show reduced fidelityHigh [15]

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-mΨ Modified mRNA

This protocol is a general guideline and may require optimization.

  • Template Preparation:

    • Linearize a plasmid DNA template containing your gene of interest downstream of a T7 promoter. The template should also include optimized 5' and 3' UTRs and a poly(A) tail sequence of ~120 bp.

    • Purify the linearized template and verify its integrity and concentration.

  • IVT Reaction Assembly:

    • Set up the reaction on ice in a sterile, RNase-free tube.

    • For a 20 µL reaction, add the following components in order:

      • Nuclease-free water to 20 µL

      • 5X Transcription Buffer (e.g., 4 µL)

      • 100 mM DTT (e.g., 2 µL)

      • RNase Inhibitor (e.g., 1 µL)

      • Linearized DNA template (0.5 - 1 µg)

      • 100 mM ATP (e.g., 1.5 µL)

      • 100 mM CTP (e.g., 1.5 µL)

      • 100 mM GTP (e.g., 1.5 µL)

      • 100 mM N1-methylpseudouridine-5'-triphosphate (e.g., 1.5 µL)

      • Cap analogue (e.g., ARCA, CleanCap®) at the recommended concentration.

      • T7 RNA Polymerase (e.g., 2 µL)

    • Mix gently by pipetting and spin down briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.[21]

  • Template Removal:

    • Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

Protocol 2: Purification of N1-mΨ Modified mRNA (including dsRNA removal)
  • Initial Purification:

    • Purify the mRNA from the IVT reaction using a method such as LiCl precipitation or a silica-based column purification kit.

  • dsRNA Removal using Cellulose Chromatography:

    • This method is effective for removing dsRNA contaminants.[16][18]

    • Prepare a cellulose slurry in a sterile, RNase-free buffer.

    • Add ethanol (B145695) to the purified mRNA sample to the recommended final concentration.

    • Apply the mRNA-ethanol mixture to the cellulose column.

    • Wash the column with an ethanol-containing buffer to remove dsRNA, which binds to the cellulose.

    • Elute the purified, single-stranded mRNA with an ethanol-free buffer.

    • Precipitate the eluted mRNA with ethanol and resuspend in nuclease-free water.

  • Quality Control:

    • Quantify the mRNA concentration using a spectrophotometer. Note that N1-mΨ has a different molar extinction coefficient than uridine, which can lead to an underestimation of concentration if not accounted for.[22]

    • Assess the integrity of the purified mRNA by running an aliquot on a denaturing agarose gel. A sharp band at the expected size indicates high integrity.

    • (Optional) Assess the removal of dsRNA using a dsRNA-specific antibody in a dot blot assay.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm Unmodified_mRNA Unmodified mRNA (dsRNA byproduct) TLR378 TLR3/7/8 Unmodified_mRNA->TLR378 Sensed by RIGI_MDA5 RIG-I/MDA5 Unmodified_mRNA->RIGI_MDA5 Sensed by PKR PKR Unmodified_mRNA->PKR Activates m1Psi_mRNA N1-mΨ mRNA m1Psi_mRNA->TLR378 Evades m1Psi_mRNA->RIGI_MDA5 Evades m1Psi_mRNA->PKR Avoids Activation Ribosome Ribosome m1Psi_mRNA->Ribosome Efficiently Translated Immune_Activation Innate Immune Activation (IFN production) TLR378->Immune_Activation RIGI_MDA5->Immune_Activation eIF2a eIF2α PKR->eIF2a Translation_Inhibition Translation Inhibition Immune_Activation->Translation_Inhibition p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation p_eIF2a->Translation_Inhibition Protein Protein Synthesis Ribosome->Protein Experimental_Workflow Template_Prep 1. DNA Template Preparation (Linearization) IVT 2. In Vitro Transcription (with N1-mΨ-TP & Cap Analogue) Template_Prep->IVT DNase 3. DNase I Treatment IVT->DNase Purification 4. mRNA Purification (e.g., LiCl precipitation) DNase->Purification dsRNA_Removal 5. dsRNA Removal (e.g., Cellulose Chromatography) Purification->dsRNA_Removal QC 6. Quality Control (Gel, Spectrophotometry) dsRNA_Removal->QC Transfection 7. Transfection into Cells (e.g., LNP delivery) QC->Transfection Analysis 8. Protein Expression Analysis (e.g., Western, Luciferase) Transfection->Analysis Troubleshooting_Workflow rect_node rect_node Start Low Protein Expression Check_mRNA_Integrity mRNA intact on gel? Start->Check_mRNA_Integrity Check_Transfection Transfection efficient? Check_mRNA_Integrity->Check_Transfection Yes Troubleshoot_IVT_Purification Troubleshoot IVT & Purification Protocol Check_mRNA_Integrity->Troubleshoot_IVT_Purification No Check_dsRNA dsRNA removed? Check_Transfection->Check_dsRNA Yes Optimize_Delivery Optimize Delivery Method/Reagent Check_Transfection->Optimize_Delivery No Optimize_Construct_Node Optimize mRNA construct (UTRs, Poly(A), Cap) Check_dsRNA->Optimize_Construct_Node Yes Purify_dsRNA Implement dsRNA Removal Step Check_dsRNA->Purify_dsRNA No Optimize_Construct Optimize mRNA construct (UTRs, Poly(A), Cap)

References

N1-Benzyl pseudouridine stability issues in storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability, storage, and handling of N1-Benzyl pseudouridine (B1679824).

Frequently Asked Questions (FAQs)

Q1: What is N1-Benzyl pseudouridine and what are its common applications?

A1: this compound is a modified nucleoside, an analog of pseudouridine, which in turn is an isomer of uridine. In this compound, a benzyl (B1604629) group is attached to the N1 position of the uracil (B121893) base. Modified nucleosides like this are critical components in the development of mRNA therapeutics and vaccines.[1][2] The incorporation of such modifications can enhance the biological stability and translational capacity of mRNA, while reducing its immunogenicity.[3]

Q2: What are the general recommendations for the storage of this compound?

A2: While specific stability data for this compound is limited, general best practices for modified nucleosides should be followed. For long-term storage, it is recommended to store the compound in a solid, lyophilized form at -20°C or below, protected from light and moisture.[4] For short-term storage, solutions can be prepared and should also be stored at -20°C or -80°C.[4][5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes.[6]

Q3: In what solvents should I dissolve this compound?

A3: this compound is typically soluble in aqueous solutions. For applications involving RNA, it is crucial to use RNase-free water or a suitable RNase-free buffer, such as TE (Tris-EDTA) buffer, to prevent enzymatic degradation of the RNA.[4] The pH of the buffer can also impact stability, with a slightly basic pH (around 7.5-8.0) generally being favorable for the stability of oligonucleotides.[5]

Q4: How does the N1-benzyl modification affect the stability of the pseudouridine?

A4: Modifications at the N1 position of pseudouridine, such as methylation, have been shown to enhance the stability of RNA duplexes.[1][7] The benzyl group at the N1 position is a bulky, hydrophobic group which can influence base stacking interactions within an RNA strand, potentially leading to increased thermodynamic stability.[1][2] However, the specific impact of the benzyl group on hydrolytic or photolytic stability has not been extensively studied and may differ from other N1-substituents.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected yields in in vitro transcription (IVT) reactions.

  • Possible Cause: Degradation of the this compound triphosphate during storage or handling.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the compound has been stored at or below -20°C and protected from light.

      • Aliquot Stock Solutions: If not already done, prepare single-use aliquots of the triphosphate solution to avoid multiple freeze-thaw cycles.

      • Assess Purity: If possible, analyze the purity of the this compound triphosphate stock solution using analytical techniques like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.[8][9][10]

      • Use Fresh Reagents: Prepare fresh dilutions of the triphosphate immediately before setting up the IVT reaction.

  • Possible Cause: Contaminants in the DNA template or other reaction components.

    • Troubleshooting Steps:

      • Purify DNA Template: Ensure the DNA template is free from contaminants like ethanol (B145695) or salts which can inhibit RNA polymerase.[11]

      • Use Nuclease-Free Reagents: Confirm that all water, buffers, and other reagents are certified nuclease-free to prevent RNA degradation.[12]

Issue 2: Unexpected peaks observed during HPLC analysis of synthesized RNA containing this compound.

  • Possible Cause: Degradation of this compound during the experimental workflow (e.g., synthesis, purification, or analysis).

    • Troubleshooting Steps:

      • Review Protocol for Harsh Conditions: Identify any steps in your protocol that involve exposure to harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light. The benzyl group could potentially be labile under certain acidic or hydrogenolysis conditions.[13][14]

      • Perform a Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be conducted on a sample of this compound.[15][16][17] This involves intentionally exposing the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting products by HPLC-MS.[18] This can help in identifying the retention times of potential degradants.

      • Optimize Purification Methods: Ensure that the purification methods used are compatible with the chemical nature of this compound.

Issue 3: Reduced biological activity or stability of the final mRNA product.

  • Possible Cause: Incorporation of degraded this compound into the mRNA transcript.

    • Troubleshooting Steps:

      • Ensure High-Purity Starting Material: Always start with high-purity this compound. If the purity is in doubt, it should be assessed before use.

      • Optimize Experimental Conditions: As mentioned previously, avoid harsh conditions during synthesis and purification that could lead to the degradation of the incorporated modified nucleoside.

      • Conduct a Stability Study of the Final mRNA: The stability of the final mRNA product containing this compound should be assessed under relevant storage and experimental conditions.

Data Presentation

Table 1: General Storage and Handling Recommendations for this compound

ParameterRecommendationRationale
Storage Temperature Solid: -20°C or below. Solution: -20°C or -80°C.[4][5]To minimize chemical degradation and microbial growth.
Form Long-term: Solid (lyophilized). Short-term: Aliquoted solutions.[4][6]Solid form is generally more stable. Aliquoting prevents degradation from repeated freeze-thaw cycles.
Solvent RNase-free water or TE buffer (pH ~7.5-8.0).[4][5]To prevent enzymatic degradation of RNA and maintain a stable pH.
Light Exposure Store in the dark.[4]To prevent potential photodegradation.
Handling Use nuclease-free tips, tubes, and work in an RNase-free environment for RNA applications.[12]To prevent contamination with RNases that can degrade RNA.

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound Solution

This protocol outlines a basic experiment to assess the stability of an this compound solution under different temperature conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in an appropriate RNase-free buffer (e.g., TE buffer, pH 7.5).

  • Aliquoting: Aliquot the stock solution into multiple sterile, nuclease-free microcentrifuge tubes.

  • Incubation: Store the aliquots at different temperatures: -80°C (long-term control), -20°C, 4°C, and room temperature (e.g., 20-25°C).

  • Time Points: At designated time points (e.g., 0, 24 hours, 48 hours, 1 week, 1 month), remove one aliquot from each temperature condition.

  • Analysis: Analyze the samples by reverse-phase HPLC with UV detection.[8][9][10]

    • Monitor the peak area of the intact this compound.

    • Look for the appearance of any new peaks, which may indicate degradation products.

  • Data Evaluation: Compare the peak areas of the stored samples to the time-zero sample to determine the percentage of degradation over time at each temperature. A significant decrease in the main peak area or the appearance of new peaks indicates instability under those conditions.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_result Outcome start Prepare Stock Solution of this compound aliquot Aliquot into Multiple Tubes start->aliquot storage_neg80 -80°C aliquot->storage_neg80 Incubate storage_neg20 -20°C aliquot->storage_neg20 Incubate storage_4 4°C aliquot->storage_4 Incubate storage_rt Room Temp aliquot->storage_rt Incubate hplc HPLC Analysis storage_neg80->hplc t = 0, 1, 7... days storage_neg20->hplc storage_4->hplc storage_rt->hplc data Evaluate Data (% Degradation) hplc->data stability_profile Determine Stability Profile data->stability_profile

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_IVT_Workflow cluster_reagent Reagent Integrity cluster_protocol Protocol & Environment cluster_solution Potential Solutions start Low IVT Yield or Unexpected Products check_storage Verify Storage of This compound-TP start->check_storage check_template Check DNA Template Quality start->check_template check_purity Assess Purity (HPLC) check_storage->check_purity check_freeze_thaw Minimize Freeze-Thaw Cycles check_purity->check_freeze_thaw use_fresh Use Fresh Aliquots check_freeze_thaw->use_fresh check_rnase Ensure RNase-Free Environment check_template->check_rnase purify_template Re-purify Template check_rnase->purify_template optimize_ivt Optimize IVT Conditions use_fresh->optimize_ivt purify_template->optimize_ivt end Improved IVT Results optimize_ivt->end

References

Technical Support Center: Overcoming Challenges in N1-Benzyl Pseudouridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of N1-Benzyl pseudouridine (B1679824) (N1-Bn-Ψ). The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to facilitate a deeper understanding of the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing N1-Benzyl pseudouridine?

A1: The synthesis of this compound typically involves a multi-step process that includes:

  • Protection of Ribose Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of the pseudouridine ribose sugar are protected to prevent unwanted side reactions during the benzylation of the base.

  • N1-Benzylation: The N1 position of the protected pseudouridine is selectively benzylated using a suitable benzylating agent.

  • Deprotection: The protecting groups on the ribose hydroxyls are removed to yield the final this compound product.

Q2: Why is regioselectivity a major challenge in the N-alkylation of pseudouridine?

A2: The pseudouridine base has two potential sites for N-alkylation: the N1 and N3 positions. Direct alkylation often leads to a mixture of N1 and N3 isomers, which can be difficult to separate. Achieving high regioselectivity for N1-benzylation is a critical challenge that often requires careful selection of protecting groups, bases, and reaction conditions.

Q3: What are the most common protecting groups for the ribose hydroxyls in pseudouridine synthesis?

A3: Acetyl (Ac) and benzyl (B1604629) (Bn) groups are commonly used to protect the hydroxyl groups of the ribose sugar. Acetyl groups are typically removed under basic conditions, while benzyl groups are often removed by catalytic hydrogenolysis. The choice of protecting group can influence the regioselectivity of the subsequent N-alkylation step.

Q4: How can I purify the final this compound product?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying this compound.[1][2][3] Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating the target molecule from unreacted starting materials, byproducts, and any remaining protected intermediates.[1][3]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Protected Pseudouridine Incomplete reaction during the protection step.- Ensure all reagents are dry and of high purity.- Increase the reaction time or temperature.- Use a larger excess of the protecting group reagent and base.
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Formation of a Mixture of N1 and N3 Benzylated Isomers Non-selective benzylation.- Employ a bulky protecting group on the 2' and 3' hydroxyls to sterically hinder the N3 position.- Use a bulky, non-nucleophilic base to favor deprotonation at the less sterically hindered N1 position.- Optimize the reaction temperature; lower temperatures may improve selectivity.
Isomerization during the reaction or workup.- Maintain a controlled temperature throughout the reaction.- Use a mild workup procedure to avoid isomerization.
Incomplete Deprotection Inefficient removal of protecting groups.- For acetyl groups, ensure complete saponification by using a sufficient excess of base and adequate reaction time.- For benzyl groups, use a fresh, active catalyst (e.g., Palladium on carbon) and ensure efficient hydrogen gas delivery.
Catalyst poisoning during hydrogenolysis.- Purify the benzylated intermediate thoroughly to remove any catalyst poisons.- Use a higher catalyst loading.
Difficulty in Purifying the Final Product Co-elution of isomers or impurities during chromatography.- Optimize the HPLC gradient to improve the separation of N1 and N3 isomers.- Use a different stationary phase or mobile phase modifier.- Consider a two-step purification process, for example, using different HPLC columns or methods.[3]
Presence of closely related byproducts.- Analyze the crude product by mass spectrometry to identify the byproducts.- Adjust the synthetic strategy to minimize the formation of these byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2',3',5'-Tri-O-acetyl-pseudouridine (Protected Pseudouridine)

This protocol describes the protection of the hydroxyl groups of pseudouridine using acetic anhydride (B1165640).

  • Dissolution: Suspend pseudouridine (1.0 eq) in anhydrous pyridine.

  • Acylation: Cool the suspension to 0°C in an ice bath and add acetic anhydride (3.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under an inert atmosphere.

  • Quenching: Cool the mixture to 0°C and slowly add methanol (B129727) to quench the excess acetic anhydride.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude 2',3',5'-Tri-O-acetyl-pseudouridine by silica (B1680970) gel column chromatography.

Protocol 2: N1-Benzylation of 2',3',5'-Tri-O-acetyl-pseudouridine

This protocol outlines a general method for the N1-benzylation of the protected pseudouridine.

  • Azeotropic Drying: Dissolve 2',3',5'-Tri-O-acetyl-pseudouridine (1.0 eq) in anhydrous toluene (B28343) and remove the solvent under reduced pressure to eliminate residual water.

  • Reaction Setup: Dissolve the dried starting material in anhydrous acetonitrile (B52724) under an inert atmosphere. Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

  • Benzylation: Add benzyl bromide (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the N1-benzyl product from any N3-benzyl isomer and unreacted starting material.

Protocol 3: Deprotection of N1-Benzyl-2',3',5'-tri-O-acetyl-pseudouridine

This protocol describes the removal of the acetyl protecting groups to yield this compound.

  • Dissolution: Dissolve the purified N1-Benzyl-2',3',5'-tri-O-acetyl-pseudouridine in methanol.

  • Saponification: Add a catalytic amount of sodium methoxide (B1231860) in methanol to the solution.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Neutralization: Neutralize the reaction with a weakly acidic resin (e.g., Amberlite IR120 H+ form).

  • Filtration and Concentration: Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Final Purification: Purify the final product by reverse-phase HPLC.

Data Presentation

Table 1: Summary of Typical Yields for this compound Synthesis Steps

Step Product Typical Yield (%)
1. Acetyl Protection2',3',5'-Tri-O-acetyl-pseudouridine85-95
2. N1-BenzylationN1-Benzyl-2',3',5'-tri-O-acetyl-pseudouridine50-70 (N1 isomer)
3. DeprotectionThis compound80-90

Note: Yields can vary significantly depending on the specific reaction conditions and purification efficiency.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_benzylation Step 2: N1-Benzylation cluster_deprotection Step 3: Deprotection cluster_purification Purification Pseudouridine Pseudouridine Acetylation Acetylation Pseudouridine->Acetylation Acetic Anhydride, Pyridine Protected_Psi Protected_Psi Acetylation->Protected_Psi 2',3',5'-Tri-O-acetyl-pseudouridine Benzylation Benzylation Protected_Psi->Benzylation Benzyl Bromide, DBU cluster_benzylation cluster_benzylation Protected_Psi->cluster_benzylation N1_Bn_Protected_Psi N1_Bn_Protected_Psi Benzylation->N1_Bn_Protected_Psi N1-Benzyl-2',3',5'-tri-O-acetyl-pseudouridine Deprotection Deprotection N1_Bn_Protected_Psi->Deprotection Sodium Methoxide cluster_deprotection cluster_deprotection N1_Bn_Protected_Psi->cluster_deprotection Final_Product Final_Product Deprotection->Final_Product This compound HPLC_Purification HPLC_Purification Final_Product->HPLC_Purification RP-HPLC cluster_purification cluster_purification Final_Product->cluster_purification Pure_Product Pure_Product HPLC_Purification->Pure_Product >95% Purity

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues start Low Yield or Impure Product low_yield Low Overall Yield start->low_yield isomer_mixture Mixture of N1/N3 Isomers start->isomer_mixture incomplete_reaction Incomplete Reaction start->incomplete_reaction poor_separation Poor HPLC Separation start->poor_separation byproduct_contamination Byproduct Contamination start->byproduct_contamination check_reagents check_reagents low_yield->check_reagents Check Reagent Quality & Dryness optimize_conditions optimize_conditions low_yield->optimize_conditions Optimize Reaction Time/Temp steric_hindrance steric_hindrance isomer_mixture->steric_hindrance Increase Steric Hindrance at N3 base_selection base_selection isomer_mixture->base_selection Use Bulky, Non-nucleophilic Base monitor_tlc monitor_tlc incomplete_reaction->monitor_tlc Monitor Reaction by TLC excess_reagents excess_reagents incomplete_reaction->excess_reagents Increase Reagent Equivalents optimize_hplc optimize_hplc poor_separation->optimize_hplc Optimize HPLC Gradient/Column identify_byproducts identify_byproducts byproduct_contamination->identify_byproducts Identify Byproducts (MS)

Caption: Troubleshooting logic for this compound synthesis.

References

Fine-tuning reaction conditions for N1-Benzyl pseudouridine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fine-tuning of reaction conditions for N1-Benzyl pseudouridine (B1679824) incorporation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of synthesizing oligonucleotides containing this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the incorporation of N1-Benzyl pseudouridine?

A1: The primary challenges stem from the steric bulk of the N1-benzyl group, which can lead to lower coupling efficiencies compared to standard or less bulky modified phosphoramidites. This can result in a higher proportion of truncated sequences (n-1 mers). Additionally, optimizing deprotection conditions is crucial to ensure complete removal of all protecting groups without degrading the final oligonucleotide product.

Q2: Which activator is recommended for the coupling of this compound phosphoramidite (B1245037)?

A2: For sterically hindered phosphoramidites like this compound, a stronger activator is often beneficial. 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT) are commonly used activators that can enhance coupling efficiency. 4,5-Dicyanoimidazole (DCI) is another effective, non-nucleophilic activator to consider. The choice of activator may require empirical optimization for your specific sequence and synthesis scale.

Q3: Is it necessary to use modified deprotection conditions for oligonucleotides containing this compound?

A3: Yes, due to the potential sensitivity of the N1-benzyl group and other protecting groups on the oligonucleotide, standard deprotection conditions may be too harsh. Milder deprotection strategies are recommended to prevent side reactions and ensure the integrity of the final product. It is advisable to perform a thorough review of all components of the oligonucleotide to determine if any are particularly base-sensitive.[1]

Q4: How can I purify my this compound-containing oligonucleotide?

A4: Purification can be achieved using standard methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). For oligonucleotides synthesized with the final 5'-DMT group intact ("trityl-on"), reverse-phase cartridge purification is a convenient option for enriching the full-length product.[1] The choice of method will depend on the length of the oligonucleotide and the required purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of oligonucleotides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Steric Hindrance: The bulky N1-benzyl group can impede the approach of the phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain. 2. Inadequate Activation: The activator concentration or type may not be optimal for this modified phosphoramidite. 3. Moisture Contamination: Water in the reagents or on the synthesizer lines will react with the activated phosphoramidite, reducing coupling efficiency.1. Extend Coupling Time: Increase the coupling time to allow for the slower reaction kinetics. A "double coupling" cycle, where the phosphoramidite and activator are delivered a second time before capping, can also significantly improve efficiency.[2] 2. Use a Stronger Activator: Switch to an activator like ETT, BTT, or DCI. You may also need to optimize the activator concentration. 3. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (B52724) for phosphoramidite solutions. Ensure molecular sieves are active and all synthesizer lines are dry.
Incomplete Deprotection 1. Harsh Deprotection Conditions: Standard conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures) may cause degradation of the N1-benzyl group or other sensitive modifications. 2. Insufficient Deprotection Time/Temperature: Milder conditions may require longer incubation times or slightly elevated temperatures to ensure complete removal of all protecting groups.1. Use Milder Deprotection Reagents: Consider using a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA) which can often deprotect more efficiently at lower temperatures.[3] Alternatively, for very sensitive oligonucleotides, potassium carbonate in methanol (B129727) can be used with compatible protecting groups.[1] 2. Optimize Deprotection Time and Temperature: Refer to the deprotection tables below for starting recommendations and optimize based on your specific oligonucleotide.
Presence of n-1 Shortmers 1. Low Coupling Efficiency: This is the most common cause of n-1 impurities. 2. Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups will lead to the synthesis of deletion mutants.1. Address Low Coupling Efficiency: Implement the solutions described above for low coupling efficiency. 2. Optimize Capping Step: Ensure capping reagents are fresh and delivered efficiently. For some synthesizers, increasing the delivery volume or time for capping reagents may be necessary.
Modification of Nucleobases 1. Inappropriate Protecting Groups: Using standard protecting groups (e.g., Bz-dC) with certain fast deprotection methods (like AMA) can lead to base modification.1. Use Compatible Protecting Groups: When using AMA for deprotection, it is crucial to use Ac-dC to prevent transamination of the cytosine base.[3] For other mild deprotection strategies, ensure that all nucleobase protecting groups are compatible.

Data Presentation: Recommended Reaction Conditions

The following tables provide starting parameters for the fine-tuning of this compound incorporation. These are based on general guidelines for modified oligonucleotides and may require further optimization.

Table 1: Recommended Coupling Conditions for this compound Phosphoramidite

Parameter Standard Monomers Recommended for this compound
Phosphoramidite Concentration 0.08 - 0.1 M0.1 - 0.15 M
Activator 1H-Tetrazole5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)
Activator Concentration 0.25 M0.25 - 0.5 M
Coupling Time 30 - 60 seconds180 - 360 seconds (or Double Coupling)

Table 2: Recommended Deprotection Conditions for this compound-Containing Oligonucleotides

Deprotection Method Reagent Temperature Time Notes
Standard Concentrated Ammonium Hydroxide55 °C8 - 12 hoursMay be too harsh for some modifications.
UltraFAST Ammonium Hydroxide / 40% Methylamine (AMA) (1:1)65 °C10 - 15 minutesRequires Ac-dC to avoid base modification.[3]
Mild Concentrated Ammonium HydroxideRoom Temperature12 - 24 hoursSlower but gentler on sensitive groups.
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temperature4 - 6 hoursRequires compatible "UltraMILD" protecting groups on other bases.[1]

Experimental Protocols

Protocol 1: Coupling of this compound Phosphoramidite

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

  • Preparation:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M to 0.15 M.

    • Ensure that the selected activator (e.g., ETT or DCI) is dissolved in anhydrous acetonitrile to the recommended concentration (0.25 M to 0.5 M).

    • Install the phosphoramidite and activator solutions on the synthesizer.

  • Synthesis Cycle Modification:

    • Program the synthesis cycle for the step at which this compound is to be incorporated.

    • Modify the coupling step to extend the coupling time to 180-360 seconds.

    • Alternatively, program a "double coupling" step, where the delivery of the this compound phosphoramidite and activator is repeated before the capping step.

  • Execution:

    • Initiate the oligonucleotide synthesis.

    • Monitor the trityl cation release after each coupling step. A significant color decrease after the this compound coupling may indicate lower efficiency.

Protocol 2: Deprotection and Cleavage using AMA

This protocol is recommended for rapid deprotection.

  • Preparation:

    • Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA). Pre-chill the solution on ice.

    • Ensure that acetyl (Ac) protected dC was used during oligonucleotide synthesis.[3]

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1-2 mL of the AMA solution to the vial.

    • Seal the vial tightly and place it in a heating block or oven at 65 °C for 10-15 minutes.

  • Work-up:

    • After incubation, cool the vial on ice.

    • Carefully open the vial in a fume hood.

    • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Rinse the solid support with 0.5 mL of water and combine the rinse with the supernatant.

    • Dry the oligonucleotide solution using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing synthesis_start Start Synthesis deblock Deblocking (Detritylation) synthesis_start->deblock coupling Coupling: This compound (Extended Time / Double Couple) deblock->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation synthesis_end Repeat Cycle for Subsequent Bases oxidation->synthesis_end cleavage Cleavage & Deprotection (e.g., AMA at 65°C) synthesis_end->cleavage purification Purification (RP-HPLC or PAGE) cleavage->purification qc Quality Control (Mass Spectrometry) purification->qc final_product Final Product qc->final_product

Caption: Experimental workflow for this compound incorporation.

troubleshooting_guide start Low Yield or High n-1 Impurity check_coupling Analyze Trityl Data: Low Coupling Efficiency? start->check_coupling solution_coupling Extend Coupling Time Use Stronger Activator Double Couple Cycle check_coupling->solution_coupling Yes check_deprotection Review Deprotection Conditions: Too Harsh or Incomplete? check_coupling->check_deprotection No coupling_yes Yes coupling_no No solution_deprotection Use Milder Conditions (e.g., AMA) Optimize Time/Temp Ensure Compatible Protecting Groups check_deprotection->solution_deprotection Yes check_capping Review Capping Step: Reagents Fresh? Sufficient Delivery? check_deprotection->check_capping No deprotection_yes Yes deprotection_no No solution_capping Replace Capping Reagents Increase Delivery Time/Volume check_capping->solution_capping Yes capping_yes Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: N1-Benzyl Pseudouridine and Ribosomal Pausing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of N1-benzyl pseudouridine-modified mRNA and its potential to induce ribosomal pausing.

Frequently Asked Questions (FAQs)

Q1: What is N1-benzyl pseudouridine (B1679824) and why is it used in mRNA synthesis?

A1: this compound is a chemically modified nucleoside, an analog of uridine (B1682114). Like other modifications such as N1-methylpseudouridine (m1Ψ), it is incorporated into in vitro transcribed (IVT) mRNA to enhance its therapeutic properties. The primary benefits of using modified nucleosides are to reduce the innate immunogenicity of the mRNA, which can lead to translational shutdown and other adverse effects, and to potentially increase the stability and translational efficiency of the mRNA.[1][2]

Q2: How does this compound compare to other pseudouridine derivatives like N1-methylpseudouridine (m1Ψ)?

A2: While both are N1-substituted pseudouridine analogs, the benzyl (B1604629) group in this compound is significantly bulkier than the methyl group in m1Ψ. This steric bulk can influence its incorporation during in vitro transcription, its interaction with the ribosome during translation, and its effect on the innate immune response. While m1Ψ is known to enhance translation efficiency, bulkier N1-substitutions may show different properties.

Q3: What is ribosomal pausing and how can this compound potentially induce it?

A3: Ribosomal pausing is the temporary slowing or stalling of the ribosome as it moves along the mRNA during translation.[3][4] This can be caused by various factors, including specific mRNA sequences (e.g., rare codons), secondary structures in the mRNA, and the nascent polypeptide chain.[3][4] Modified nucleosides can also induce pausing. The bulky benzyl group of this compound could create steric hindrance within the ribosome's A-site, where the aminoacyl-tRNA decodes the mRNA codon. This may slow down tRNA accommodation and the subsequent steps of peptide bond formation and translocation, leading to a pause. Studies on the related modification N1-methylpseudouridine (m1Ψ) have shown that it can increase ribosome density on mRNA, which is indicative of slower elongation or pausing.[5][6] It has also been shown to cause +1 ribosomal frameshifting as a likely consequence of ribosome stalling.[7]

Q4: What are the potential consequences of ribosomal pausing?

A4: Ribosomal pausing is not necessarily detrimental and can be a regulated process involved in co-translational protein folding and localization.[4] However, prolonged or excessive pausing can lead to ribosome collisions, premature termination of translation, and co-translational degradation of the mRNA and the nascent peptide.[3][4] In the context of therapeutic mRNA, understanding and controlling ribosomal pausing is crucial for ensuring the synthesis of full-length, functional proteins.

Q5: How does this compound affect the innate immune response?

A5: The incorporation of modified nucleosides like pseudouridine and its derivatives into mRNA is a key strategy to evade recognition by innate immune sensors such as Toll-like receptors (TLRs), RIG-I, and PKR.[2][8][9] These sensors can recognize unmodified single-stranded or double-stranded RNA as foreign, leading to an inflammatory response and the shutdown of protein synthesis. By modifying the uridine bases, the mRNA is less likely to be detected, thereby reducing the innate immune response and allowing for more robust protein production in vivo. It is hypothesized that the bulky N1-substitutions can sterically hinder the binding of these pattern recognition receptors to the mRNA.[8]

Data Presentation

Table 1: In Vitro Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates

The following table summarizes the relative mRNA synthesis efficiency using T7 RNA polymerase with various N1-modified pseudouridine triphosphates (ΨTPs) compared to wild-type (WT) UTP. The data is based on experiments using a U-depleted Firefly Luciferase (FLuc) template, which improves the incorporation of some modified nucleotides.

N1-Modification of ΨTPRelative Transcription Efficiency (%)
WT (UTP)100
Pseudouridine (Ψ)~125
N1-methyl-Ψ (m1Ψ)~110
N1-ethyl-Ψ~90
N1-(2-fluoroethyl)-Ψ~85
N1-propyl-Ψ~75
N1-isopropyl-Ψ~40
N1-methoxymethyl-Ψ~95
N1-pivaloxymethyl-Ψ~50
N1-benzyloxymethyl-Ψ ~60

Data adapted from TriLink BioTechnologies technical literature. N1-benzyloxymethyl-Ψ is a close structural analog to this compound.

Table 2: In Vitro and In-Cell Translation Activity of N1-Substituted Pseudouridine-Modified mRNA

This table compares the protein expression from luciferase mRNAs containing different N1-substituted pseudouridines. The "In Vitro Translation" was performed in a wheat germ extract, while the "Cell Activity" was measured in THP-1 cells, which are sensitive to innate immune stimulation.

N1-Modification of Ψ in mRNAIn Vitro Translation (Wheat Germ Extract)Cell Activity (THP-1 cells) - Relative Light Units
Unmodified (U)HighLow
Pseudouridine (Ψ)HighModerate
N1-methyl-Ψ (m1Ψ)HighHigh
N1-ethyl-ΨModerateHigh
N1-(2-fluoroethyl)-ΨModerateHigh
N1-propyl-ΨModerateHigh
N1-methoxymethyl-ΨModerateHigh
N1-benzyloxymethyl-Ψ Low Moderate-High

Data adapted from TriLink BioTechnologies technical literature. Note the discrepancy between in vitro and in-cell results for bulkier modifications, suggesting that the reduction of innate immune activation in cells plays a significant role in the overall protein expression.

Experimental Protocols

Key Experiment: Ribosome Profiling (Ribo-Seq) to Detect Ribosomal Pausing

Ribosome profiling is a high-throughput sequencing technique that allows for a snapshot of all ribosome positions on mRNA at a given moment, providing codon-level resolution of translation. An increase in ribosome footprint density at a specific location indicates ribosomal pausing.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to the desired density.

    • Treat cells with a translation elongation inhibitor, such as cycloheximide (B1669411) (100 µg/mL), for a short period (e.g., 10 minutes) to arrest ribosomes on the mRNA.

    • Harvest cells by scraping in ice-cold PBS containing cycloheximide.

  • Cell Lysis and Nuclease Footprinting:

    • Lyse the cells in a polysome lysis buffer.

    • Treat the lysate with RNase I to digest the mRNA that is not protected by ribosomes. The concentration and incubation time of RNase I need to be optimized for the specific cell type and lysate concentration.

    • Stop the digestion by adding a potent RNase inhibitor.

  • Isolation of Monosomes:

    • Load the nuclease-treated lysate onto a sucrose (B13894) density gradient (e.g., 10-50%) and centrifuge at high speed.

    • Fractionate the gradient and monitor the absorbance at 260 nm to identify the monosome peak.

    • Collect the fractions corresponding to the monosomes.

  • RNA Extraction from Ribosome-Protected Fragments (RPFs):

    • Extract the RNA from the collected monosome fractions using a method like Trizol extraction or a specialized RNA cleanup kit.

  • RPF Size Selection:

    • Run the extracted RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).

    • Excise the gel region corresponding to the expected size of RPFs (typically 28-32 nucleotides).

    • Elute the RNA from the gel slice.

  • Library Preparation for Sequencing:

    • rRNA Depletion: Remove contaminating ribosomal RNA fragments using a kit like Ribo-Zero.

    • Ligation of 3' Adapter: Ligate a pre-adenylated adapter to the 3' end of the RPFs.

    • Reverse Transcription: Synthesize cDNA from the adapter-ligated RPFs using a reverse transcriptase.

    • Circularization: Circularize the resulting cDNA using an enzyme like CircLigase.

    • PCR Amplification: Amplify the circularized cDNA using primers that add the necessary sequences for next-generation sequencing.

  • Sequencing and Data Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference transcriptome.

    • Analyze the distribution of ribosome footprints along the transcripts. Pause sites are identified as peaks in the read density at specific codons.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length mRNA during In Vitro Transcription with this compound Triphosphate

  • Possible Cause A: Steric Hindrance for T7 RNA Polymerase. The bulky benzyl group may be poorly incorporated by the standard T7 RNA polymerase.

    • Solution:

      • Optimize Nucleotide Concentrations: Increase the concentration of the this compound triphosphate relative to the other NTPs.

      • Lower Incubation Temperature: Reduce the reaction temperature from 37°C to 30°C or even lower. This can slow down the polymerase and potentially allow more time for the correct incorporation of the bulky nucleotide.

      • Use a Mutant T7 RNA Polymerase: Consider using an engineered T7 RNA polymerase variant that shows improved incorporation of modified nucleotides.

  • Possible Cause B: Poor Quality DNA Template. Contaminants or an incorrect template structure can inhibit transcription.

    • Solution:

      • Purify the DNA Template: Ensure the linearized plasmid DNA template is of high purity and free from contaminants like salts and ethanol.

      • Verify Linearization: Confirm complete linearization of the plasmid by agarose (B213101) gel electrophoresis.

Issue 2: Low Protein Expression in an In Vitro Translation System (e.g., Rabbit Reticulocyte Lysate)

  • Possible Cause: Ribosomal Stalling due to Bulky Modification. The ribosome may struggle to accommodate the this compound in the A-site, leading to significant pausing or premature termination.

    • Solution:

      • Optimize Reaction Conditions: Vary the concentrations of Mg²⁺ and K⁺ in the translation reaction, as these can affect ribosome conformation and translocation.

      • Supplement with tRNAs: Increase the concentration of total tRNA in the reaction, as this can sometimes help overcome pausing at specific codons.

      • Test Different Lysates: Try different in vitro translation systems (e.g., wheat germ extract, HeLa cell lysate) as they may have different efficiencies in translating modified mRNAs.

Issue 3: Discrepancy Between In Vitro and In-Cell Protein Expression

  • Possible Cause: Dominant Effect of Innate Immune Evasion in Cells. The this compound modification may significantly reduce the innate immune response in cells, leading to higher overall protein expression compared to an unmodified mRNA, even if the intrinsic translation rate is lower. In vitro systems lack this immune component.

    • Solution:

      • Validate in Multiple Cell Lines: Test the expression of your this compound-modified mRNA in different cell types to confirm the observation.

      • Measure Immune Response: Quantify the levels of inflammatory cytokines (e.g., IFN-β, TNF-α) produced by cells transfected with your modified mRNA compared to an unmodified control. This can confirm the immune-evasive properties.

Mandatory Visualizations

Innate_Immune_Sensing_of_mRNA cluster_extracellular Endosome cluster_cytoplasm Cytoplasm TLR7 TLR7/8 IFN_Response IFN Response & Inflammation TLR7->IFN_Response RIG_I RIG-I MAVS MAVS RIG_I->MAVS PKR PKR eIF2a eIF2α PKR->eIF2a Phosphorylates mRNA_unmod Unmodified mRNA mRNA_unmod->TLR7 Sensed mRNA_unmod->RIG_I Sensed mRNA_unmod->PKR Sensed (dsRNA) mRNA_mod N1-Benzyl-Ψ Modified mRNA mRNA_mod->TLR7 Evades mRNA_mod->RIG_I Evades mRNA_mod->PKR Evades Translation_On Translation Proceeds mRNA_mod->Translation_On MAVS->IFN_Response eIF2a_P eIF2α-P Translation_Off Translation Inhibition eIF2a_P->Translation_Off

Caption: Innate immune sensing pathways for mRNA and evasion by this compound modification.

Ribosome_Profiling_Workflow A 1. Cell Lysis & Cycloheximide Treatment B 2. RNase I Digestion (Footprinting) A->B C 3. Monosome Isolation (Sucrose Gradient) B->C D 4. RNA Extraction of RPFs C->D E 5. Size Selection of RPFs (PAGE Gel) D->E F 6. Library Preparation (Adapter Ligation, RT, PCR) E->F G 7. High-Throughput Sequencing F->G H 8. Data Analysis: Alignment & Peak Calling G->H I Identification of Ribosomal Pause Sites H->I

Caption: Experimental workflow for ribosome profiling (Ribo-Seq) to identify ribosomal pause sites.

References

Mitigating off-target effects of N1-Benzyl pseudouridine modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Benzyl pseudouridine (B1679824) (N1-Bn-Ψ) modified mRNA. The information provided is based on the current understanding of N1-substituted pseudouridine derivatives and related mRNA modifications. Direct experimental data on N1-Benzyl pseudouridine is limited; therefore, some guidance is extrapolated from studies on similar compounds, such as N1-methylpseudouridine (m1Ψ) and other N1-substituted analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in mRNA synthesis?

A1: this compound, like other N1-substituted pseudouridine modifications, is incorporated into in vitro transcribed (IVT) mRNA to reduce the innate immune response that is often triggered by unmodified synthetic mRNA.[1][2][] This modification helps to evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to increased mRNA stability and enhanced protein translation in vivo.[][4][5]

Q2: How does this compound compare to the more common N1-methylpseudouridine (m1Ψ)?

A2: Both N1-Bn-Ψ and m1Ψ aim to reduce immunogenicity. However, the benzyl (B1604629) group in N1-Bn-Ψ is significantly larger and bulkier than the methyl group in m1Ψ. This difference in size and chemical properties may lead to variations in translational efficiency, fidelity, and the extent of immune evasion. While m1Ψ has been shown to enhance translation, bulkier N1-substitutions may in some contexts slightly reduce the rate of protein synthesis in vitro.[4] However, this can be offset by a more significant reduction in innate immune activation within cells.[4]

Q3: What are the potential off-target effects associated with this compound modified mRNA?

A3: Potential off-target effects can be categorized into two main areas:

  • Impact on Translational Fidelity: There is a possibility of altered codon recognition by the ribosome, which could lead to amino acid misincorporation during protein synthesis. Studies on the related m1Ψ modification have shown subtle, context-dependent effects on translational accuracy.[6][7][8][9]

  • Induction of Innate Immune Response: While designed to reduce immunogenicity, residual or improperly synthesized modified mRNA could still trigger innate immune sensors. The degree of this response may differ from that of m1Ψ-modified mRNA.[1][5]

  • Cellular Toxicity: The introduction of a novel modified nucleotide could potentially have cytotoxic effects. However, initial studies on various N1-substituted pseudouridines, including a benzyl-related analogue, have indicated decreased cell toxicity compared to unmodified mRNA.[4]

Q4: Are there specific sequence contexts that are more prone to off-target effects with this compound?

A4: The influence of mRNA modifications on translation can be sequence-dependent.[6] While specific problematic sequences for N1-Bn-Ψ have not been documented, it is plausible that the local sequence environment around the modified nucleotide could affect ribosomal pausing and the accuracy of tRNA selection.

Troubleshooting Guides

Issue 1: Low Protein Yield from this compound Modified mRNA

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal IVT Reaction: The bulky N1-Bn-Ψ triphosphate may be incorporated less efficiently by T7 RNA polymerase compared to standard NTPs or m1ΨTP.Optimize IVT reaction conditions: adjust enzyme concentration, incubation time, and temperature. Confirm the integrity and purity of the N1-Bn-Ψ triphosphate.
Reduced Translational Elongation Rate: The benzyl group may cause ribosomal pausing or slower elongation.While difficult to directly modulate in vivo, ensure the mRNA construct has an optimized 5' cap and poly(A) tail to maximize translation initiation. Codon optimization of the coding sequence may also help improve overall translation efficiency.
Residual Innate Immune Activation: Even with modification, some level of immune response can inhibit translation.Purify the modified mRNA using methods like HPLC to remove any double-stranded RNA (dsRNA) contaminants, which are potent immune stimulators.[5] Co-transfection with inhibitors of innate immune pathways can be used in vitro to diagnose this issue.[10]
Issue 2: Suspected Amino Acid Misincorporation or Truncated Protein Products

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Altered Translational Fidelity: The N1-Bn-Ψ modification may lead to misreading of codons by the ribosome.1. Sequence Analysis: Analyze the protein product using mass spectrometry to identify any amino acid substitutions or truncations.[11][12][13][14][15] 2. Comparative Analysis: Synthesize the same mRNA with m1Ψ or unmodified uridine (B1682114) and compare the protein products to isolate the effect of the N1-Bn-Ψ modification. 3. Codon Modification: If specific misincorporation sites are identified, consider synonymous codon changes at those positions in the DNA template.
mRNA Instability: The modification could potentially introduce sites for premature degradation.Assess the integrity of the modified mRNA after transfection into cells using methods like Northern blotting or RT-qPCR.
Issue 3: Unexpected Cellular Toxicity or Inflammatory Response

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contaminants in mRNA Preparation: The presence of dsRNA or other impurities from the IVT reaction can induce a strong inflammatory response and cytotoxicity.Purify the N1-Bn-Ψ modified mRNA using stringent methods such as HPLC.
Inherent Cytotoxicity of the Modification or its Metabolites: While initial data on related compounds suggest low toxicity, this possibility cannot be entirely ruled out.1. Dose-Response Analysis: Perform a dose-response curve in a relevant cell line to determine the concentration at which toxic effects are observed. Use a cell viability assay such as MTT or CellTiter-Glo.[16][17] 2. Cytokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in the cell culture supernatant or animal models to quantify the inflammatory response.
Activation of Specific Innate Immune Sensors: The N1-Bn-Ψ modification may not completely evade all PRRs.Use cell lines deficient in specific PRRs (e.g., TLR3, TLR7, RIG-I) to identify the pathway being activated.

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Modified mRNA
  • Template Preparation: Linearize a plasmid DNA template containing a T7 promoter upstream of the gene of interest. Purify the linearized template.

  • IVT Reaction Setup: Assemble the following components at room temperature in nuclease-free water:

    • Linearized DNA template (1 µg)

    • T7 RNA Polymerase Buffer (10X)

    • ATP, GTP, CTP solution (10 mM each)

    • N1-Benzyl-Ψ-TP solution (10 mM)

    • (Optional) Cap analog (e.g., CleanCap™)

    • T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.

  • Purification: Purify the mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column. For highest purity and to minimize immunogenicity, HPLC purification is recommended.

  • Quality Control: Assess the mRNA integrity via gel electrophoresis and quantify the concentration using a spectrophotometer.

Protocol 2: Assessment of Translational Fidelity by Mass Spectrometry
  • Transfection: Transfect the N1-Bn-Ψ modified mRNA into a suitable cell line (e.g., HEK293). As a control, transfect mRNA of the same sequence containing either standard uridine or m1Ψ.

  • Protein Expression and Purification: Allow for protein expression for 24-48 hours. Lyse the cells and purify the protein of interest, for example, using an affinity tag (e.g., His-tag, FLAG-tag).

  • Protein Digestion: Digest the purified protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite to search the MS/MS data against the expected protein sequence. Search for unexpected mass shifts that would indicate amino acid substitutions. Compare the results from the N1-Bn-Ψ modified mRNA to the uridine and m1Ψ controls to identify modifications-specific misincorporations.

Visualizations

experimental_workflow cluster_synthesis mRNA Synthesis & Purification cluster_analysis Functional Analysis template Linearized DNA Template ivt In Vitro Transcription (with N1-Bn-Ψ-TP) template->ivt purification HPLC Purification ivt->purification qc Quality Control (Gel, NanoDrop) purification->qc transfection Cell Transfection qc->transfection protein_exp Protein Expression transfection->protein_exp toxicity Cytotoxicity Assay (MTT / CTG) transfection->toxicity immune Innate Immune Response (Cytokine ELISA) transfection->immune fidelity Translational Fidelity (Mass Spectrometry) protein_exp->fidelity

Caption: Experimental workflow for synthesis and analysis of N1-Bn-Ψ modified mRNA.

troubleshooting_logic start Experiment with N1-Bn-Ψ mRNA low_yield Low Protein Yield? start->low_yield aberrant_protein Aberrant Protein Size? start->aberrant_protein high_toxicity High Cell Toxicity? start->high_toxicity low_yield->aberrant_protein check_ivt Optimize IVT / Check NTPs low_yield->check_ivt Yes check_purity_yield Purify mRNA (HPLC) low_yield->check_purity_yield Yes check_transfection Optimize Transfection low_yield->check_transfection Yes aberrant_protein->high_toxicity mass_spec Analyze Protein by Mass Spec aberrant_protein->mass_spec Yes check_rna_integrity Check mRNA Integrity aberrant_protein->check_rna_integrity Yes check_purity_toxicity Purify mRNA (HPLC) high_toxicity->check_purity_toxicity Yes dose_response Perform Dose-Response Assay high_toxicity->dose_response Yes cytokine_assay Measure Cytokine Levels high_toxicity->cytokine_assay Yes

Caption: Troubleshooting logic for experiments involving N1-Bn-Ψ modified mRNA.

signaling_pathway cluster_cell Target Cell cluster_immune Innate Immune Sensing (Potential Off-Target) mrna N1-Bn-Ψ mRNA ribosome Ribosome mrna->ribosome prr PRRs (e.g., TLRs, RIG-I) mrna->prr Reduced by N1-Bn-Ψ mod protein Therapeutic Protein (On-Target Effect) ribosome->protein misfolded Misfolded/Truncated Protein (Off-Target Effect) ribosome->misfolded signaling Signaling Cascade prr->signaling cytokines Pro-inflammatory Cytokines signaling->cytokines

Caption: Potential cellular pathways affected by N1-Bn-Ψ modified mRNA.

References

Technical Support Center: N1-Benzyl Pseudouridine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Benzyl pseudouridine (B1679824) triphosphate (N1-Bn-ΨTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of N1-Bn-ΨTP and to troubleshoot common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in N1-Benzyl pseudouridine triphosphate preparations?

A1: Impurities in N1-Bn-ΨTP preparations can originate from the starting materials or arise during the synthesis and purification processes. Common impurities include:

  • Related Nucleoside and Nucleotide Variants: This includes the unbenzylated pseudouridine, N1-Bn-Ψ monophosphate (MP), and N1-Bn-Ψ diphosphate (B83284) (DP). These can arise from incomplete phosphorylation or hydrolysis of the triphosphate.

  • Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., acetonitrile, methanol) and residual reagents from the benzylation and phosphorylation steps can be present.

  • Side-Reaction Products: The synthesis process may lead to the formation of structural isomers or other modified nucleotides.

  • Degradation Products: N1-Bn-ΨTP can be susceptible to degradation, particularly hydrolysis of the triphosphate chain, especially under acidic or basic conditions.

Q2: What analytical techniques are recommended for assessing the purity of N1-Bn-ΨTP?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange HPLC (AX-HPLC) is a powerful technique for separating triphosphates from their mono- and diphosphate counterparts.[1] Reversed-phase HPLC (RP-HPLC) can also be used, particularly for separating compounds with different hydrophobicities, which would be effective in separating N1-Bn-ΨTP from less hydrophobic impurities.

  • Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of MS, allowing for the confirmation of the desired product and the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide detailed structural information and confirm the identity and purity of the N1-Bn-ΨTP. 31P NMR is particularly useful for quantifying the relative amounts of mono-, di-, and triphosphate species.[2]

Q3: What is the expected purity level for high-quality this compound triphosphate?

A3: For applications such as in vitro transcription for mRNA synthesis, a purity of ≥95% as determined by HPLC is generally recommended.[3] For more sensitive applications, higher purity (e.g., ≥99%) may be required.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound triphosphate.

Issue 1: Low Purity After Initial Purification

Table 1: Troubleshooting Low Purity of N1-Bn-ΨTP

Potential Cause Recommended Solution
Incomplete separation of mono-, di-, and triphosphates Optimize the anion-exchange chromatography gradient. A shallower salt gradient can improve the resolution between the different phosphate (B84403) species.
Co-elution with other impurities If using anion-exchange, consider a secondary purification step using reversed-phase HPLC. The benzyl (B1604629) group provides hydrophobicity that can be exploited for separation.
Degradation during purification Ensure all buffers are at a neutral pH (around 7.0-7.5) and perform purification steps at low temperatures (e.g., 4°C) to minimize enzymatic and chemical degradation.[4]
Column Overload Reduce the amount of crude sample loaded onto the chromatography column to avoid exceeding its binding capacity.
Issue 2: Poor Peak Shape in HPLC Analysis

Table 2: Troubleshooting Poor HPLC Peak Shape

Potential Cause Recommended Solution
Peak fronting This could be due to column overload. Reduce the sample concentration or injection volume.
Peak tailing May be caused by secondary interactions between the analyte and the stationary phase. Adjust the mobile phase pH or ionic strength. For reversed-phase HPLC, consider a different ion-pairing reagent.
Split peaks This can indicate a problem with the column, such as a void or contamination at the inlet. Flush the column or, if necessary, replace it. It could also be an issue with the sample solvent being too different from the mobile phase.
Broad peaks Can be caused by a number of factors including large dead volumes in the HPLC system, a contaminated or old column, or slow kinetics of interaction. Check all connections for dead volume and consider using a new column.

Experimental Protocols

Protocol 1: Anion-Exchange HPLC for N1-Bn-ΨTP Purification

This protocol provides a general method for the purification of N1-Bn-ΨTP using anion-exchange chromatography.

Materials:

  • Crude N1-Bn-ΨTP sample

  • Buffer A: 20 mM Tris-HCl, pH 7.5

  • Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl

  • Anion-exchange HPLC column (e.g., a strong anion exchanger like a quaternary ammonium-based resin)

  • HPLC system with a UV detector (monitoring at 260 nm)

Procedure:

  • Dissolve the crude N1-Bn-ΨTP sample in Buffer A.

  • Equilibrate the anion-exchange column with Buffer A.

  • Load the sample onto the column.

  • Wash the column with Buffer A to remove unbound impurities.

  • Elute the bound species using a linear gradient of Buffer B. A typical gradient might be from 0% to 50% Buffer B over 30-40 column volumes.

  • Collect fractions and analyze them for the presence and purity of N1-Bn-ΨTP using analytical HPLC and/or mass spectrometry.

  • Pool the pure fractions and desalt if necessary.

Workflow for Anion-Exchange Purification

G cluster_prep Sample Preparation cluster_hplc Anion-Exchange HPLC cluster_analysis Analysis & Post-Purification dissolve Dissolve Crude N1-Bn-ΨTP in Buffer A equilibrate Equilibrate Column with Buffer A load Load Sample equilibrate->load wash Wash with Buffer A load->wash elute Elute with Salt Gradient (Buffer B) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC, MS) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt pool->desalt final_product final_product desalt->final_product Pure N1-Bn-ΨTP

Caption: Workflow for the purification of N1-Bn-ΨTP using anion-exchange HPLC.

Protocol 2: Reversed-Phase HPLC for Purity Analysis and Polishing

This protocol can be used for analytical purity checks or as a secondary "polishing" step after anion-exchange chromatography. The hydrophobic benzyl group allows for good retention on a reversed-phase column.

Materials:

  • Partially purified N1-Bn-ΨTP sample

  • Mobile Phase A: 50 mM Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • C18 reversed-phase HPLC column

  • HPLC system with a UV detector (monitoring at 260 nm)

Procedure:

  • Dissolve the N1-Bn-ΨTP sample in Mobile Phase A.

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the sample.

  • Elute with a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 260 nm.

Logical Relationship for Method Selection

G start Crude N1-Bn-ΨTP impurity_check Primary Impurities? start->impurity_check phosphate_imp Mono/Diphosphates impurity_check->phosphate_imp Yes hydrophobic_imp Hydrophobic Impurities impurity_check->hydrophobic_imp No ax_hplc Anion-Exchange HPLC phosphate_imp->ax_hplc rp_hplc Reversed-Phase HPLC hydrophobic_imp->rp_hplc purity_check Purity > 95%? ax_hplc->purity_check rp_hplc->purity_check final_product High Purity N1-Bn-ΨTP purity_check->final_product Yes repurify Secondary Purification (RP-HPLC) purity_check->repurify No repurify->rp_hplc

Caption: Decision tree for selecting the appropriate HPLC purification method.

References

Validation & Comparative

N1-Benzyl Pseudouridine vs. N1-Methylpseudouridine: A Comparative Guide for mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of messenger RNA (mRNA) therapeutics and vaccines, the choice of modified nucleosides is a critical determinant of efficacy and safety. Among the most significant modifications, N1-methylpseudouridine (m1Ψ) has emerged as the gold standard, lauded for its ability to enhance protein expression while mitigating innate immune responses. This guide provides a comparative analysis of N1-methylpseudouridine and the less characterized N1-benzyl pseudouridine (B1679824) derivative, N1-benzyloxymethyl-pseudouridine (BOM1Ψ), to inform researchers, scientists, and drug development professionals in their pursuit of optimized mRNA constructs.

Executive Summary

Available data suggests that while some bulkier N1-substitutions on pseudouridine can maintain low immunogenicity, they may not consistently achieve the same level of protein expression as N1-methylpseudouridine. The choice between these modified nucleosides will therefore depend on the specific requirements of the therapeutic or vaccine application, balancing the need for maximal protein expression with the imperative of a minimal immune response.

Performance Data: N1-Methylpseudouridine vs. N1-Benzyloxymethyl-pseudouridine

The following tables summarize the available quantitative data comparing the performance of mRNA transcripts containing either N1-methylpseudouridine or N1-benzyloxymethyl-pseudouridine. The data for N1-benzyloxymethyl-pseudouridine is derived from a study by Shin et al. at TriLink BioTechnologies, which investigated a range of N1-substituted pseudouridine derivatives.[1]

Table 1: Relative Luciferase Expression in THP-1 Cells

mRNA ModificationRelative Luciferase Activity (Normalized to WT-mRNA)
Wild-Type (WT) Uridine (B1682114)1.0
Pseudouridine (Ψ)Lower than m1Ψ-mRNA
N1-methylpseudouridine (m1Ψ)Significantly higher than WT and Ψ-mRNA
N1-benzyloxymethyl-pseudouridine (BOM1Ψ)Lower than m1Ψ-mRNA

Source: Adapted from Shin et al., TriLink BioTechnologies.[1] Note: Exact quantitative values for BOM1Ψ were not provided in the abstract, but it was shown to have lower activity than m1Ψ-mRNA.

Table 2: Cellular Toxicity (MTT Assay) in THP-1 Cells

mRNA ModificationCellular Toxicity
Wild-Type (WT) UridineHighest Toxicity
Pseudouridine (Ψ)Higher Toxicity than N1-substituted Ψ-mRNAs
N1-methylpseudouridine (m1Ψ)Decreased Toxicity
N1-benzyloxymethyl-pseudouridine (BOM1Ψ)Decreased Toxicity

Source: Adapted from Shin et al., TriLink BioTechnologies.[1] N1-substituted Ψ-mRNAs, including m1Ψ and BOM1Ψ, showed decreased cell toxicity compared to WT-mRNA and Ψ-mRNA.

Key Performance Differences

Protein Expression

N1-methylpseudouridine consistently and significantly enhances protein expression from mRNA transcripts compared to those containing pseudouridine or unmodified uridine.[4][9] Studies have shown that m1Ψ-incorporated mRNA can lead to up to a 44-fold increase in reporter gene expression in cell lines and mice when compared to Ψ-modified mRNA.[4] The mechanism for this is twofold: it helps the mRNA evade the innate immune response which would otherwise shut down translation, and it may directly enhance the efficiency of the translation process itself, possibly by increasing ribosome density on the mRNA transcript.[10][11][12]

In contrast, the limited data on N1-benzyloxymethyl-pseudouridine suggests that while it is an improvement over unmodified uridine, it does not achieve the same level of protein expression as N1-methylpseudouridine.[1] The bulkier benzyloxymethyl group at the N1 position may introduce steric hindrance that slightly impedes the translational machinery.

Immunogenicity

A primary advantage of modified nucleosides in mRNA is their ability to dampen the innate immune response. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to an inflammatory cascade and the shutdown of protein synthesis.[13]

Both N1-methylpseudouridine and other N1-substituted pseudouridines, including N1-benzyloxymethyl-pseudouridine, have been shown to effectively reduce the immunogenicity of mRNA.[1][4] This is a critical feature for in vivo applications, as it allows for a longer half-life of the mRNA and sustained protein production without inducing a detrimental inflammatory response. The study by Shin et al. demonstrated that N1-substituted Ψ-mRNAs, including BOM1Ψ, exhibited decreased cell toxicity in the immune-sensitive THP-1 cell line, indicating a reduced immune stimulation.[1]

Translational Fidelity

A crucial consideration for any modified nucleoside is its impact on the accuracy of translation. Studies have demonstrated that N1-methylpseudouridine is incorporated with high fidelity during in vitro transcription and does not significantly compromise the fidelity of protein synthesis.[14] This ensures that the intended protein is produced without an increased rate of mis-incorporation of amino acids. Data on the translational fidelity of N1-benzyl pseudouridine or its derivatives is not currently available.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of N1-methylpseudouridine and N1-substituted pseudouridine derivatives.

In Vitro Transcription for Synthesis of Modified mRNA

Objective: To synthesize mRNA transcripts with complete substitution of uridine with a modified pseudouridine derivative.

Methodology:

  • A linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) downstream of a T7 RNA polymerase promoter is prepared.

  • The in vitro transcription reaction is assembled in a reaction buffer containing:

    • T7 RNA polymerase

    • Ribonucleotide triphosphates (ATP, GTP, CTP)

    • The modified uridine triphosphate analog (e.g., N1-methylpseudouridine-5'-triphosphate or N1-benzyloxymethyl-pseudouridine-5'-triphosphate) completely replacing UTP.

    • A cap analog (e.g., CleanCap™) for co-transcriptional capping to produce a Cap1 structure.[13]

    • RNase inhibitors.

  • The reaction is incubated at 37°C for a defined period (e.g., 2-4 hours).

  • The DNA template is removed by digestion with DNase.

  • The synthesized mRNA is purified, typically by lithium chloride precipitation or chromatography.

  • The integrity and concentration of the mRNA are assessed by gel electrophoresis and spectrophotometry.[11]

In Vitro Transfection and Reporter Gene Assay (Luciferase)

Objective: To assess the translational efficiency of the modified mRNA in a cellular context.

Methodology:

  • Human monocytic THP-1 cells, a cell line sensitive to innate immune stimuli, are cultured under standard conditions.[1]

  • The purified, modified mRNA transcripts are complexed with a transfection reagent (e.g., a lipid nanoparticle formulation).

  • The mRNA-lipid complexes are added to the cultured THP-1 cells.

  • The cells are incubated for a specified time (e.g., 24 hours) to allow for mRNA uptake and protein expression.

  • The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer and a luciferase assay substrate.

  • Luciferase activity is normalized to the total protein concentration in the lysate to account for differences in cell number.

Cellular Toxicity (MTT) Assay

Objective: To evaluate the potential cytotoxicity of the modified mRNA, which can be an indirect measure of the innate immune response.

Methodology:

  • THP-1 cells are seeded in a 96-well plate and transfected with the modified mRNA as described above.[1]

  • After the desired incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Lower absorbance values indicate reduced cell viability and therefore higher cytotoxicity.[1]

Visualizations

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_transfection Cellular Analysis DNA Template DNA Template In Vitro Transcription In Vitro Transcription DNA Template->In Vitro Transcription T7 RNA Polymerase Purified Modified mRNA Purified Modified mRNA In Vitro Transcription->Purified Modified mRNA NTPs + Modified UTP NTPs + Modified UTP NTPs + Modified UTP->In Vitro Transcription Transfection into THP-1 Cells Transfection into THP-1 Cells Purified Modified mRNA->Transfection into THP-1 Cells Protein Expression Analysis Protein Expression Analysis Transfection into THP-1 Cells->Protein Expression Analysis Luciferase Assay Cytotoxicity Analysis Cytotoxicity Analysis Transfection into THP-1 Cells->Cytotoxicity Analysis MTT Assay Translational Efficiency Translational Efficiency Protein Expression Analysis->Translational Efficiency Immunogenicity Assessment Immunogenicity Assessment Cytotoxicity Analysis->Immunogenicity Assessment

Experimental workflow for comparing modified mRNAs.

Signaling_Pathway Unmodified mRNA Unmodified mRNA TLR Activation TLR Activation Unmodified mRNA->TLR Activation recognized by PRRs m1Ψ-mRNA m1Ψ-mRNA Protein Production Protein Production m1Ψ-mRNA->Protein Production evades immune recognition Innate Immune Response Innate Immune Response TLR Activation->Innate Immune Response Translation Shutdown Translation Shutdown Innate Immune Response->Translation Shutdown Translation Shutdown->Protein Production inhibits

Simplified innate immune signaling pathway.

Conclusion

The selection of a modified nucleoside is a pivotal step in the design of mRNA-based therapeutics and vaccines. N1-methylpseudouridine has established itself as the leading choice due to its well-documented ability to significantly boost protein expression while concurrently reducing immunogenicity.[1][4] The available data on a structurally similar compound, N1-benzyloxymethyl-pseudouridine, suggests that while it also effectively reduces cytotoxicity, it may not achieve the same high levels of protein translation as N1-methylpseudouridine.[1]

For applications where maximizing protein yield is paramount, such as in protein replacement therapies, N1-methylpseudouridine remains the superior option. However, for indications where a more modulated protein expression is desired, or if other specific biophysical properties are sought, further investigation into this compound and other N1-substituted derivatives may be warranted. As the field of mRNA therapeutics continues to evolve, a deeper understanding of the structure-activity relationships of various nucleoside modifications will be essential for the development of next-generation genetic medicines.

References

N1-Methylpseudouridine Outperforms Pseudouridine in Reducing mRNA Immunogenicity for Safer and More Effective Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical aspect of mRNA-based therapeutics is minimizing the innate immune response to the synthetic mRNA. The incorporation of modified nucleosides is a key strategy to achieve this. This guide provides a detailed comparison of the immunogenicity of N1-methylpseudouridine (m1Ψ) and pseudouridine (B1679824) (Ψ), two leading modifications used to improve the safety and efficacy of mRNA therapies.

Recent studies have demonstrated that N1-methylpseudouridine is more effective than pseudouridine at dampening the innate immune response triggered by in vitro transcribed (IVT) mRNA.[1][2] This reduced immunogenicity, coupled with enhanced protein expression, has positioned m1Ψ as the modification of choice for advanced mRNA vaccine and therapeutic development, including the highly successful COVID-19 mRNA vaccines.[1][3][4]

The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses. This recognition is primarily mediated by pattern recognition receptors (PRRs) including Toll-like receptors (TLRs) 7 and 8, and RIG-I-like receptors (RLRs) such as RIG-I and MDA5.[5] Activation of these receptors by unmodified mRNA can lead to the production of pro-inflammatory cytokines and type I interferons, which can inhibit translation and potentially cause adverse effects.[5] Both pseudouridine and N1-methylpseudouridine modifications help the mRNA evade this immune surveillance.

Comparative Analysis of Immunogenicity

Experimental data consistently indicates that replacing uridine (B1682114) with N1-methylpseudouridine in an mRNA sequence leads to a more significant reduction in the innate immune response compared to replacement with pseudouridine.

ModificationKey Immunological OutcomeReference Cell/SystemQuantitative Finding
N1-methylpseudouridine (m1Ψ) Reduced Innate ImmunogenicityMammalian Cell LinesOutperformed pseudouridine-modified mRNA in reducing intracellular innate immunogenicity.[2]
Pseudouridine (Ψ) Reduced Innate ImmunogenicityMammalian Cell LinesLess effective than N1-methylpseudouridine-modified mRNA in reducing intracellular innate immunogenicity.[2]
N1-methylpseudouridine (m1Ψ) Protein ExpressionMammalian Cell Lines & MiceUp to ~13-fold higher reporter gene expression compared to single modified pseudouridine mRNA.[2]
Pseudouridine (Ψ) Protein ExpressionMammalian Cell Lines & MiceLower reporter gene expression compared to N1-methylpseudouridine-modified mRNA.[2]
Unmodified mRNA Immune StimulationDendritic CellsInduces a T-cell response and activation of Toll-like receptors.[6]

Signaling Pathways of Innate Immune Recognition of mRNA

The introduction of modified nucleosides like pseudouridine and N1-methylpseudouridine interferes with the recognition of mRNA by innate immune sensors. This disruption occurs at various points in the signaling cascades.

Immune_Signaling_Pathways cluster_TLR Endosomal Recognition (TLR7/8) cluster_RIGI Cytosolic Recognition (RIG-I) ssRNA ssRNA (unmodified) TLR7_8 TLR7/8 ssRNA->TLR7_8 Recognition MyD88 MyD88 TLR7_8->MyD88 NF_kB_IRF7 NF-κB / IRF7 Activation MyD88->NF_kB_IRF7 Cytokines Pro-inflammatory Cytokines & Type I Interferons NF_kB_IRF7->Cytokines dsRNA dsRNA byproduct / 5'-ppp RNA (unmodified) RIG_I RIG-I dsRNA->RIG_I Recognition MAVS MAVS RIG_I->MAVS IRF3_NF_kB IRF3 / NF-κB Activation MAVS->IRF3_NF_kB IFN Type I Interferons IRF3_NF_kB->IFN Modified_mRNA Ψ or m1Ψ modified mRNA Modified_mRNA->TLR7_8 Impaired Recognition Modified_mRNA->RIG_I Impaired Recognition

Innate immune signaling pathways activated by unmodified RNA and impaired by modified nucleosides.

Experimental Protocols

A standardized approach to compare the immunogenicity of different mRNA modifications involves several key steps, from mRNA production to the assessment of the immune response.

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA with complete substitution of uridine with either pseudouridine or N1-methylpseudouridine.

Materials:

  • Linearized plasmid DNA template encoding a reporter gene (e.g., Luciferase).

  • T7 RNA Polymerase.

  • ATP, GTP, CTP solutions.

  • UTP, Pseudouridine-5'-Triphosphate (ΨTP), or N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP).

  • Anti-Reverse Cap Analog (ARCA).

  • Transcription buffer.

  • DNase I.

  • LiCl solution for precipitation.

Procedure:

  • Set up the in vitro transcription reaction by combining the linearized DNA template, transcription buffer, ATP, GTP, CTP, and either UTP (for unmodified), ΨTP, or m1ΨTP.[7]

  • Add the ARCA for co-transcriptional capping.[7]

  • Initiate the reaction by adding T7 RNA Polymerase and incubate at 37°C for 2-4 hours.[8]

  • Digest the DNA template by adding DNase I and incubating for 30 minutes.[8]

  • Purify the mRNA, for example by LiCl precipitation, to remove unincorporated nucleotides and enzymes.[8]

  • Assess the integrity and concentration of the synthesized mRNA.

Immunogenicity Assessment in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the cytokine response of primary human immune cells to the different mRNA constructs.

Materials:

  • Isolated human PBMCs.

  • Unmodified, Ψ-modified, and m1Ψ-modified mRNA.

  • Transfection reagent (e.g., TransIT).

  • Cell culture medium.

  • ELISA kits for specific cytokines (e.g., TNF-α, IFN-α, IL-6).

Procedure:

  • Isolate PBMCs from whole blood using Ficoll density gradient centrifugation.

  • Seed the PBMCs in a multi-well plate.

  • Complex the different mRNA constructs with a transfection reagent according to the manufacturer's protocol.

  • Add the mRNA complexes to the PBMCs and incubate for 6-24 hours.[7][9]

  • Collect the cell culture supernatant.

  • Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant using ELISA.[9][10]

  • Compare the cytokine levels induced by unmodified, Ψ-modified, and m1Ψ-modified mRNA.

Experimental_Workflow cluster_mRNA_Production mRNA Production cluster_Immuno_Assay Immunogenicity Assay pDNA Plasmid DNA Template IVT In Vitro Transcription (with UTP, ΨTP, or m1ΨTP) pDNA->IVT Purification mRNA Purification (e.g., LiCl precipitation) IVT->Purification Transfection Transfect PBMCs with modified/unmodified mRNA Purification->Transfection PBMCs Isolate Human PBMCs PBMCs->Transfection Incubation Incubate 6-24h Transfection->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Cytokine Quantification (ELISA) Supernatant->ELISA

General experimental workflow for comparing mRNA immunogenicity.

References

A Comparative Analysis of N1-Benzyl Pseudouridine and Other N1-Alkyl Pseudouridine Derivatives in mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of mRNA molecules is a critical step in enhancing their therapeutic potential. The incorporation of modified nucleosides, such as derivatives of pseudouridine (B1679824), has been shown to significantly increase the stability and translational efficiency of mRNA while reducing its inherent immunogenicity. Among these, N1-methylpseudouridine (m1Ψ) has become a benchmark in the field, notably used in the FDA-approved COVID-19 mRNA vaccines. This guide provides a comparative overview of N1-benzyl pseudouridine against other N1-alkyl pseudouridine derivatives, supported by available experimental data.

The selection of a specific N1-alkyl pseudouridine derivative can influence several key performance metrics of an mRNA therapeutic, including protein expression levels and cytotoxicity. While N1-methylpseudouridine is the most well-studied, research into other derivatives, such as those with larger alkyl groups like benzyl (B1604629), ethyl, and propyl, is ongoing to fine-tune the properties of mRNA for various applications.

Performance Comparison of N1-Alkyl Pseudouridine Derivatives

A study by researchers at TriLink BioTechnologies provides a direct comparison of various N1-substituted pseudouridine derivatives. The study evaluated the impact of these modifications on mRNA translation efficiency and cytotoxicity in THP-1 human monocytic cells, a cell line sensitive to innate immune activation. The findings from this research are summarized below.

Translation Efficiency

The translation efficiency of Firefly Luciferase (FLuc) mRNA containing different N1-alkyl pseudouridine modifications was assessed by measuring luciferase activity in THP-1 cells. The results indicate that while several N1-substituted pseudouridines can enhance protein expression compared to unmodified mRNA, the size and nature of the alkyl group play a significant role.

Table 1: Comparison of Translation Efficiency of FLuc mRNA with N1-Alkyl Pseudouridine Modifications in THP-1 Cells

ModificationN1-SubstituentRelative Luciferase Activity (Estimated RLU x10^7)
UnmodifiedUridine (B1682114)~0.2
Pseudouridine (Ψ)-~1.0
N1-methyl-Ψ (m1Ψ) Methyl ~2.8
N1-ethyl-Ψ (Et1Ψ)Ethyl~2.5
N1-(2-fluoroethyl)-Ψ (FE1Ψ)2-Fluoroethyl~2.2
N1-propyl-Ψ (Pr1Ψ)Propyl~1.8
N1-methoxymethyl-Ψ (MOM1Ψ)Methoxymethyl~2.6
N1-benzyloxymethyl-Ψ (BOM1Ψ)BenzyloxymethylNot explicitly shown in translation graph, but synthesized

Data is estimated from the graphical representation in the cited poster presentation by Shin et al.[1]

As the data suggests, N1-methylpseudouridine provides the highest level of protein expression among the tested modifications. Other small alkyl and ether-containing substitutions also significantly outperform standard pseudouridine.

Cytotoxicity

The cytotoxicity of mRNA modified with various N1-alkyl pseudouridines was evaluated using an MTT assay in THP-1 cells. This assay measures cell metabolic activity, with lower absorbance indicating reduced cell viability and thus higher toxicity.

Table 2: Comparison of Cytotoxicity of FLuc mRNA with N1-Alkyl Pseudouridine Modifications in THP-1 Cells

ModificationN1-SubstituentCell Viability (Estimated Absorbance at 560 nm)
Wild-Type (WT) mRNAUridine~0.25
Pseudouridine (Ψ)-~0.50
N1-methyl-Ψ (m1Ψ) Methyl ~0.75
N1-ethyl-Ψ (Et1Ψ)Ethyl~0.70
N1-(2-fluoroethyl)-Ψ (FE1Ψ)2-Fluoroethyl~0.68
N1-propyl-Ψ (Pr1Ψ)Propyl~0.65
N1-methoxymethyl-Ψ (MOM1Ψ)Methoxymethyl~0.72
N1-benzyloxymethyl-Ψ (BOM1Ψ)BenzyloxymethylNot explicitly shown in toxicity graph, but synthesized

Data is estimated from the graphical representation in the cited poster presentation by Shin et al.[1]

The results demonstrate that mRNA containing N1-alkyl pseudouridine modifications, particularly N1-methylpseudouridine, exhibits significantly lower cytotoxicity compared to unmodified mRNA. This is attributed to the reduced activation of innate immune pathways that can lead to cell death.

Experimental Methodologies

Detailed protocols for the key experiments are provided below. These protocols are based on standard molecular biology techniques and the information available from the comparative study.

Synthesis of N1-Alkyl-Pseudouridine-5'-Triphosphates

The synthesis of N1-substituted pseudouridine triphosphates is a multi-step chemical process. A general workflow is as follows:

cluster_synthesis Synthesis of N1-Alkyl-Pseudouridine-5'-Triphosphates start Pseudouridine protect Protection of Ribose Hydroxyls start->protect alkylation N1-Alkylation protect->alkylation Alkyl Halide/Base deprotection Deprotection alkylation->deprotection phosphorylation Triphosphorylation deprotection->phosphorylation purification HPLC Purification phosphorylation->purification final_product N1-Alkyl-Pseudouridine-5'-Triphosphate purification->final_product

Caption: General workflow for the chemical synthesis of N1-alkyl-pseudouridine-5'-triphosphates.

  • Protection of Ribose Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of the pseudouridine ribose are protected using standard protecting groups (e.g., silyl (B83357) ethers) to prevent unwanted side reactions.

  • N1-Alkylation: The protected pseudouridine is then subjected to N1-alkylation using an appropriate alkylating agent (e.g., benzyl bromide for this compound, methyl iodide for N1-methylpseudouridine) in the presence of a base.

  • Deprotection: The protecting groups on the ribose are removed.

  • Triphosphorylation: The 5'-hydroxyl group is then triphosphorylated, typically using a multi-step enzymatic or chemical phosphorylation process.

  • Purification: The final N1-alkyl-pseudouridine-5'-triphosphate is purified using high-performance liquid chromatography (HPLC).

In Vitro Transcription of Modified mRNA

The generation of mRNA transcripts with complete substitution of uridine by N1-alkyl pseudouridine derivatives is achieved through in vitro transcription (IVT).

cluster_ivt In Vitro Transcription Workflow template Linearized DNA Template (e.g., FLuc) ivt_mix IVT Reaction Mix template->ivt_mix incubation Incubation (37°C) ivt_mix->incubation ntps ATP, GTP, CTP, N1-Alkyl-Pseudo-UTP ntps->ivt_mix enzyme T7 RNA Polymerase & Cap Analog enzyme->ivt_mix dnase DNase Treatment incubation->dnase purification mRNA Purification dnase->purification qc Quality Control (e.g., Bioanalyzer) purification->qc final_mrna Modified mRNA qc->final_mrna

Caption: Experimental workflow for in vitro transcription of mRNA with modified nucleosides.

  • Template Preparation: A linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) downstream of a T7 promoter is prepared.

  • In Vitro Transcription Reaction Setup: The following components are combined in a nuclease-free tube:

    • T7 Transcription Buffer

    • ATP, GTP, CTP solution

    • N1-alkyl-pseudouridine-5'-triphosphate solution (replacing UTP)

    • Cap analog (e.g., CleanCap®)

    • Linearized DNA template

    • T7 RNA Polymerase enzyme mix

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by adding DNase I and incubating for a further 15-30 minutes at 37°C.

  • Purification: The synthesized mRNA is purified using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

  • Quality Control: The integrity and concentration of the purified mRNA are assessed using methods like agarose (B213101) gel electrophoresis or a Bioanalyzer and spectrophotometry.

Cell-Based mRNA Translation Efficiency Assay (Luciferase Assay)

The relative protein expression from the modified mRNA is quantified using a luciferase reporter assay.

cluster_luciferase Luciferase Reporter Assay Workflow seeding Seed THP-1 Cells transfection Transfect with Modified FLuc mRNA seeding->transfection incubation Incubate (24 hours) transfection->incubation lysis Cell Lysis incubation->lysis assay Add Luciferase Substrate lysis->assay measurement Measure Luminescence assay->measurement analysis Data Analysis measurement->analysis

References

A Comparative Guide to N1-Benzyl Pseudouridine and its Impact on Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of N1-Benzyl pseudouridine (B1679824), using its well-studied analog N1-methylpseudouridine (m1Ψ), on innate immunity against alternative mRNA modifications. The information presented is supported by experimental data to aid in the informed design of mRNA-based therapeutics and vaccines.

Comparative Data Analysis

The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a critical strategy to modulate the innate immune response. Here, we compare mRNA containing N1-methylpseudouridine (m1Ψ) to mRNA with unmodified uridine (B1682114) (U) and pseudouridine (Ψ).

Cytokine Induction

Unmodified mRNA can be recognized by pattern recognition receptors (PRRs), leading to the production of pro-inflammatory cytokines. Modification with m1Ψ has been shown to significantly dampen this response.

Table 1: Comparison of Cytokine Induction by Modified mRNA

CytokineUnmodified Uridine (U) mRNAPseudouridine (Ψ) mRNAN1-methylpseudouridine (m1Ψ) mRNA
IL-6 Upregulated[1]Reduced compared to U-mRNASuppressed[1]
TNF-α Upregulated[1]Reduced compared to U-mRNASuppressed[1]
CXCL10 Upregulated[1]Reduced compared to U-mRNASuppressed[1]
IFN-β High InductionReduced InductionSignificantly Reduced Induction

Data is synthesized from studies on human fibroblast-like synoviocytes and BJ fibroblasts.[1]

Type I Interferon Response

The production of type I interferons, such as IFN-β, is a hallmark of the antiviral innate immune response. N1-methylpseudouridine is highly effective at evading this activation.

Table 2: Relative IFN-β Induction by Modified mRNA

mRNA ModificationRelative IFN-β Level (Normalized to Ψ-mRNA)
Unmodified Uridine (U)~1.25
Pseudouridine (Ψ)1.00
N1-methylpseudouridine (m1Ψ)Below detection limit

Data from cytokine release assay in BJ fibroblasts 48 hours post-transfection.

Cell Viability

Transfection with unmodified mRNA can lead to cytotoxicity, partly due to the activation of innate immune pathways. The use of m1Ψ can mitigate these effects and improve cell viability.

Table 3: Cell Viability Following Transfection with Modified mRNA

mRNA ModificationCell Viability
Unmodified Uridine (U)Reduced
N1-methylpseudouridine (m1Ψ)Maintained at high levels (>80%)[1]

Data from studies on MH7A human synovial fibroblast cells.[1]

Signaling Pathways and Experimental Workflows

Innate Immune Signaling Pathways

The primary innate immune pathways involved in the recognition of single-stranded RNA are the endosomal Toll-like receptors (TLR7 and TLR8) and the cytosolic RIG-I-like receptors (RLRs), particularly RIG-I.

Innate_Immune_Signaling cluster_TLR TLR7/8 Pathway (Endosome) cluster_RIGI RIG-I Pathway (Cytosol) ssRNA ssRNA (Uridine-rich) TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 Activates m1Psi_RNA_TLR m1Ψ-modified ssRNA m1Psi_RNA_TLR->TLR7_8 Evades/Weakly Activates MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_TLR NF-κB Activation TRAF6->NFkB_TLR IRF7 IRF7 Activation TRAF6->IRF7 Cytokines_TLR Pro-inflammatory Cytokines NFkB_TLR->Cytokines_TLR IFN_alpha Type I Interferons (IFN-α) IRF7->IFN_alpha dsRNA dsRNA / 5'-ppp RNA RIGI RIG-I dsRNA->RIGI Activates m1Psi_RNA_RIGI m1Ψ-modified RNA m1Psi_RNA_RIGI->RIGI Evades Activation MAVS MAVS (Mitochondria) RIGI->MAVS TRAF3 TRAF3 MAVS->TRAF3 TBK1_IKKi TBK1 / IKKi TRAF3->TBK1_IKKi IRF3_7 IRF3 / IRF7 Activation TBK1_IKKi->IRF3_7 IFN_beta Type I Interferons (IFN-β) IRF3_7->IFN_beta

Caption: Overview of TLR7/8 and RIG-I innate immune signaling pathways.

Experimental Workflow: Comparative Analysis of Modified mRNA

The following diagram outlines a typical workflow for comparing the innate immune effects of different mRNA modifications.

Experimental_Workflow cluster_synthesis 1. mRNA Synthesis cluster_transfection 2. Cell Transfection cluster_assays 3. Downstream Assays cluster_analysis 4. Data Analysis ivt In Vitro Transcription transfection Transfection of Immune Cells ivt->transfection template Linearized DNA Template template->ivt ntps NTPs (U, Ψ, or m1Ψ) ntps->ivt elisa Cytokine/IFN ELISA transfection->elisa reporter IFN-β Promoter Luciferase Assay transfection->reporter viability Cell Viability Assay (e.g., MTT) transfection->viability qpcr RT-qPCR for Innate Immune Genes transfection->qpcr cells e.g., PBMCs, Dendritic Cells, or Reporter Cell Lines cells->transfection analysis Comparative Analysis of Immune Activation and Cytotoxicity elisa->analysis reporter->analysis viability->analysis qpcr->analysis

Caption: Workflow for comparing innate immune responses to modified mRNA.

Experimental Protocols

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA with complete substitution of uridine with a modified counterpart.

  • Template Preparation: A linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter is prepared.

  • Transcription Reaction Setup: The following components are combined in a nuclease-free tube at room temperature:

    • Nuclease-free water

    • 5x Transcription Buffer

    • 100 mM DTT

    • Ribonuclease Inhibitor

    • A, C, G triphosphates (10 mM each)

    • Modified UTP (e.g., N1-methylpseudouridine-5'-triphosphate) or standard UTP (10 mM)

    • Anti-Reverse Cap Analog (ARCA)

    • Linearized DNA template (1 µg)

    • T7 RNA Polymerase

  • Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, DNase I is added to the reaction and incubated at 37°C for 15-30 minutes.

  • Purification: The synthesized mRNA is purified using a suitable RNA purification kit or lithium chloride precipitation.

  • Quality Control: The concentration and integrity of the mRNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

Cytokine Quantification by ELISA

This protocol describes a sandwich ELISA for measuring cytokine concentrations in cell culture supernatants.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Incubation: After washing, cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Following another wash step, streptavidin-horseradish peroxidase (HRP) is added and incubated for 30 minutes in the dark.

  • Substrate Addition and Measurement: The plate is washed, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined by interpolating from this curve.

IFN-β Promoter Luciferase Reporter Assay

This assay measures the activation of the IFN-β promoter, a downstream target of RIG-I and TLR signaling.

  • Cell Seeding and Transfection: HEK293 cells are seeded in a 96-well plate. The following day, cells are co-transfected with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization).

  • mRNA Transfection: After 24 hours, the cells are transfected with the in vitro-transcribed modified or unmodified mRNA.

  • Cell Lysis: 24 hours post-mRNA transfection, the cells are lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. The fold induction of the IFN-β promoter is calculated relative to a mock-transfected control.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Transfection: Cells are seeded in a 96-well plate and transfected with the different mRNA constructs.

  • MTT Addition: At the desired time point post-transfection (e.g., 24 or 48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to untreated control cells.

Conclusion

The evidence strongly indicates that the incorporation of N1-Benzyl pseudouridine, as represented by its close analog N1-methylpseudouridine, into mRNA transcripts is a highly effective strategy for evading innate immune activation. Compared to unmodified uridine and pseudouridine, m1Ψ-modified mRNA leads to a significant reduction in the production of pro-inflammatory cytokines and type I interferons. This immune-evasive property is attributed to the reduced recognition by key innate immune sensors such as TLR7/8 and RIG-I. The consequence of this reduced immunogenicity is not only a more favorable safety profile but also enhanced protein expression due to the mitigation of translational suppression pathways that are often activated by the innate immune response. These findings underscore the critical role of nucleoside modifications in the design of potent and well-tolerated mRNA-based therapeutics and vaccines.

References

N1-Methylpseudouridine Takes the Lead: A Side-by-Side Analysis of Modified mRNA Stability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and highly translatable messenger RNA (mRNA) is paramount for the success of mRNA-based therapeutics and vaccines. The strategic incorporation of modified nucleosides is a key determinant of mRNA performance. This guide provides a detailed, data-driven comparison of mRNA stability and translational efficiency conferred by different nucleoside modifications, with a particular focus on N1-methylpseudouridine (m1Ψ).

The advent of mRNA vaccines has underscored the critical role of nucleoside modifications in enhancing the efficacy of mRNA therapeutics. These modifications are instrumental in evading the innate immune system and increasing the stability and translational output of the mRNA molecule. Among a variety of modifications, N1-methylpseudouridine (m1Ψ) has emerged as a superior modification, outperforming others such as pseudouridine (B1679824) (Ψ) and 5-methylcytidine (B43896) (m5C).

Comparative Analysis of Protein Expression with Different mRNA Modifications

Quantitative analysis of protein expression from mRNAs containing different modifications reveals the significant advantage of incorporating m1Ψ. Studies have consistently shown that the substitution of uridine (B1682114) with m1Ψ leads to substantially higher protein yields compared to unmodified mRNA and mRNA containing other common modifications like pseudouridine (Ψ).

A seminal study by Andries et al. (2015) provided a direct comparison of luciferase expression in various cell lines after transfection with mRNA modified with Ψ, m1Ψ, and combinations with 5-methylcytidine (m5C)[1][2][3]. The data unequivocally demonstrates the superiority of the m1Ψ modification.

Table 1: Relative Luciferase Activity from Modified mRNA in Different Cell Lines [2]

mRNA ModificationA549 (Human Lung Carcinoma)BJ (Human Foreskin Fibroblast)C2C12 (Mouse Myoblast)HeLa (Human Cervical Cancer)
Unmodified (U)1.01.01.01.0
Pseudouridine (Ψ)8.910.57.59.2
N1-Methylpseudouridine (m1Ψ) 23.4 35.1 18.6 28.7
5-Methylcytidine/Pseudouridine (m5C/Ψ)12.315.210.113.5
5-Methylcytidine/N1-Methylpseudouridine (m5C/m1Ψ) 30.1 44.2 22.8 38.4

Data is presented as fold-change in luciferase activity relative to unmodified mRNA. Data is adapted from Andries et al., Journal of Controlled Release, 2015.[1][2][3]

The results clearly indicate that m1Ψ-containing mRNA, both as a single modification and in combination with m5C, yields significantly higher protein expression across all tested cell lines compared to its Ψ-containing counterparts[1][2][3]. This enhanced translational capacity is a key factor in the improved efficacy of m1Ψ-modified mRNA therapeutics.

The Impact of N1-Methylpseudouridine on mRNA Stability

While direct comparative half-life data is often context-dependent, the prolonged protein expression observed with m1Ψ-modified mRNA strongly suggests an increase in its functional stability[4][5]. This enhanced stability is attributed to several factors, including increased resistance to degradation by cellular nucleases and the ability to evade innate immune responses that would otherwise lead to mRNA clearance[6]. The enforcement of secondary structures in the mRNA coding sequence by m1Ψ may also contribute to an increased functional half-life[4].

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA with complete substitution of one or more nucleoside triphosphates (NTPs) with their modified counterparts.

  • Template Preparation: A linearized plasmid DNA template containing the gene of interest downstream of a T7 RNA polymerase promoter is required.

  • Transcription Reaction Setup: The following components are combined at room temperature in nuclease-free tubes:

    • T7 RNA Polymerase Buffer (10x)

    • Modified NTP mix (containing ATP, GTP, and modified UTP, e.g., N1-methylpseudouridine-5'-triphosphate, and/or modified CTP, e.g., 5-methylcytidine-5'-triphosphate)

    • Linearized DNA template (0.5-1.0 µg)

    • T7 RNA Polymerase

    • Nuclease-free water to the final volume.

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, DNase I is added and the reaction is incubated at 37°C for 15-30 minutes.

  • Purification: The synthesized mRNA is purified using a suitable RNA purification kit or lithium chloride precipitation.

  • Quality Control: The concentration and purity of the mRNA are determined by spectrophotometry (A260/A280 ratio), and the integrity is assessed by gel electrophoresis.

mRNA Stability Assay using Transcriptional Inhibition

This method measures the decay rate of a specific mRNA by inhibiting overall transcription and quantifying the remaining mRNA at various time points.

  • Cell Culture and Transfection: Cells are seeded in multi-well plates and transfected with the in vitro-transcribed mRNA of interest.

  • Transcriptional Inhibition: After a set period to allow for mRNA translation (e.g., 24 hours), transcription is halted by adding Actinomycin D (typically 5 µg/mL) to the culture medium.

  • Time-Course RNA Extraction: Total RNA is isolated from the cells at different time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).

  • Reverse Transcription and Quantitative PCR (RT-qPCR):

    • The extracted RNA is reverse transcribed into cDNA.

    • qPCR is performed using primers specific to the mRNA of interest and a stable housekeeping gene for normalization.

  • Half-Life Calculation: The relative amount of the target mRNA at each time point is calculated and plotted against time. The time it takes for the mRNA level to decrease by half is determined as the mRNA half-life.

Luciferase Reporter Assay for Translational Efficiency

This assay quantifies the amount of functional protein produced from a reporter mRNA.

  • Cell Culture and Transfection: Cells are seeded in multi-well plates and transfected with a fixed amount of luciferase-encoding mRNA with the desired modifications.

  • Cell Lysis: At a specified time post-transfection (e.g., 24 hours), the cells are washed with PBS and lysed using a suitable lysis buffer.

  • Luminometry: The cell lysate is transferred to a luminometer plate. A luciferase substrate solution is injected, and the resulting luminescence is measured.

  • Data Normalization: Luminescence readings are often normalized to the total protein concentration in the lysate to account for variations in cell number and transfection efficiency.

Visualizing the Molecular Advantage of m1Ψ Modification

The superior performance of m1Ψ-modified mRNA is rooted in its ability to navigate the cellular environment more effectively than unmodified or other modified forms of mRNA. The following diagrams illustrate the key workflows and pathways involved.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_analysis Cell-Based Analysis pDNA Plasmid DNA Template IVT In Vitro Transcription (with modified NTPs) pDNA->IVT modRNA modRNA IVT->modRNA Modified mRNA Transfection Cell Transfection modRNA->Transfection Stability mRNA Stability Assay (Actinomycin D) Transfection->Stability Translation Protein Expression Assay (Luciferase) Transfection->Translation

Caption: Experimental workflow for the comparative analysis of modified mRNA.

The reduced immunogenicity of m1Ψ-modified mRNA is a critical aspect of its enhanced performance. Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) such as TLR3, and cytosolic sensors like RIG-I, triggering an innate immune response that leads to the production of type I interferons and inflammatory cytokines. This response can inhibit translation and promote mRNA degradation.

Innate_Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA cluster_downstream Downstream Signaling unmod_mRNA Unmodified ssRNA TLR3 TLR3 unmod_mRNA->TLR3 RIGI RIG-I unmod_mRNA->RIGI TRIF TRIF TLR3->TRIF MAVS MAVS RIGI->MAVS mod_mRNA m1Ψ-Modified mRNA Evasion Evasion of Immune Recognition mod_mRNA->Evasion TranslationInhibition Translation Inhibition & mRNA Degradation IRF37 IRF3/7 Activation TRIF->IRF37 NFkB NF-κB Activation TRIF->NFkB MAVS->IRF37 MAVS->NFkB Interferons Type I Interferons & Inflammatory Cytokines IRF37->Interferons NFkB->Interferons Interferons->TranslationInhibition

Caption: Evasion of innate immune signaling by m1Ψ-modified mRNA.

References

N1-Modified Pseudouridine in mRNA: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of nucleoside modification in messenger RNA (mRNA) therapeutics is critical for ensuring optimal protein expression and minimizing adverse immune responses. This guide provides an objective comparison of the performance of N1-methylpseudouridine (m1Ψ) and other N1-substituted pseudouridine (B1679824) derivatives against the commonly used pseudouridine (Ψ) in various cell lines, supported by experimental data.

The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA has been a pivotal advancement in the field of mRNA therapeutics, significantly enhancing their stability and translational capacity while reducing their inherent immunogenicity.[1][2] While pseudouridine (Ψ) has been a foundational modification, recent studies have demonstrated that further modification at the N1 position of the pseudouridine base can yield even more significant improvements. This guide focuses on the performance of N1-methylpseudouridine (m1Ψ), the most extensively studied N1-substituted derivative, and provides available data on other N1-substitutions, offering a comprehensive overview for the scientific community.

Enhanced Protein Expression with N1-Methylpseudouridine

A substantial body of evidence indicates that the complete substitution of uridine (B1682114) with N1-methylpseudouridine in an mRNA transcript leads to significantly higher protein expression compared to mRNAs containing pseudouridine. This enhanced performance has been observed across a variety of mammalian cell lines.

One key study systematically compared the expression of a firefly luciferase reporter gene from mRNAs modified with Ψ, m1Ψ, or a combination of m1Ψ and 5-methylcytidine (B43896) (m5C). The results, summarized in the table below, show a consistent and marked increase in protein expression with m1Ψ-containing mRNAs.[3][4]

Cell LineModificationRelative Luciferase Activity (vs. Unmodified)Fold Increase (m1Ψ vs. Ψ)
A549 (Human Lung Carcinoma)Ψ~100x~10x
m1Ψ~1000x
BJ (Human Foreskin Fibroblast)Ψ~50x~8x
m1Ψ~400x
C2C12 (Mouse Myoblast)Ψ~200x~4x
m1Ψ~800x
HeLa (Human Cervical Cancer)Ψ~150x~7x
m1Ψ~1000x
Primary Human Keratinocytes Ψ~30x~13x
m1Ψ~400x

Table 1: Comparison of protein expression from mRNAs containing pseudouridine (Ψ) versus N1-methylpseudouridine (m1Ψ) in various cell lines. Data is approximated from published results where m1Ψ consistently outperforms Ψ.[3][4]

The superior performance of m1Ψ is attributed to its ability to better evade the innate immune response, which can lead to the shutdown of protein translation, and potentially to enhance the dynamics of the translation process itself.[2][5]

Performance of Other N1-Substituted Pseudouridine Derivatives

Research has also explored other substitutions at the N1 position of pseudouridine to understand the structure-activity relationship. A study by TriLink BioTechnologies investigated seven different N1-substituted pseudouridine derivatives in a firefly luciferase mRNA transcript transfected into the THP-1 human monocytic cell line, which is a sensitive model for innate immune activation.[5]

The results indicated that the size and electronic properties of the N1-substituent influence the overall performance. Notably, four of the seven tested derivatives showed higher luciferase activity than the standard Ψ-modified mRNA, with performance levels approaching that of m1Ψ-mRNA.[5]

N1-Substituted Pseudouridine DerivativeRelative Luciferase Activity (Normalized to Ψ-mRNA)
N1-methyl-Ψ (m1Ψ)~1.2
N1-ethyl-Ψ (Et1Ψ)~1.1
N1-(2-fluoroethyl)-Ψ (FE1Ψ)~1.0
N1-propyl-Ψ (Pr1Ψ)~1.1
N1-isopropyl-Ψ (iPr1Ψ)~0.8
N1-methoxymethyl-Ψ (MOM1Ψ)~1.2
N1-pivaloxymethyl-Ψ (POM1Ψ)~0.9
N1-benzyloxymethyl-Ψ (BOM1Ψ) ~1.1

Table 2: Relative protein expression from mRNAs modified with various N1-substituted pseudouridine derivatives in THP-1 cells.[5] The data is normalized to the expression from Ψ-containing mRNA.

These findings suggest that while m1Ψ is a robust choice, other N1-modifications, including the structurally related N1-benzyloxymethyl-Ψ, can also confer significant advantages in terms of protein expression.

Reduced Immunogenicity and Enhanced Cell Viability

A critical advantage of N1-methylpseudouridine modification is the significant reduction in the innate immune response triggered by the introduction of foreign mRNA into cells. Unmodified IVT mRNA is recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines and the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which globally inhibits protein synthesis.[5]

The incorporation of m1Ψ has been shown to be more effective than Ψ at evading these immune sensors.[2][3] This leads to lower cytotoxicity and improved cell viability following transfection. For example, studies have demonstrated that m1Ψ-modified mRNA results in reduced activation of TLR3 and downstream innate immune signaling pathways.[2]

Innate_Immune_Evasion cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm mRNA IVT mRNA mRNA_in Transfected mRNA mRNA->mRNA_in Transfection TLR3 TLR3/7/8 mRNA_in->TLR3 Unmodified/Ψ-mRNA (Strong Activation) PKR PKR Activation mRNA_in->PKR Unmodified/Ψ-mRNA (Strong Activation) Protein_Expression Protein Expression mRNA_in->Protein_Expression Low Level Immune_Activation Innate Immune Activation (IFN Production) TLR3->Immune_Activation eIF2a eIF2α Phosphorylation PKR->eIF2a Translation_Shutdown Translation Shutdown eIF2a->Translation_Shutdown Translation_Shutdown->Protein_Expression m1_mRNA m1Ψ-mRNA m1_mRNA->TLR3 Weak Activation m1_mRNA->PKR Weak Activation m1_mRNA->Protein_Expression High Level

Caption: Evasion of Innate Immunity by m1Ψ-mRNA.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in this guide. Specific details may vary between publications.

In Vitro Transcription of Modified mRNA
  • Template Preparation : A DNA template encoding the gene of interest (e.g., Firefly Luciferase) downstream of a T7 RNA polymerase promoter is linearized.

  • Transcription Reaction : The linearized DNA is used as a template for in vitro transcription using T7 RNA polymerase. The reaction mixture contains a cap analog (e.g., CleanCap™) and a nucleotide triphosphate (NTP) mix where uridine triphosphate (UTP) is completely replaced with either pseudouridine-5'-triphosphate (B1141104) (ΨTP), N1-methylpseudouridine-5'-triphosphate (m1ΨTP), or another N1-substituted ΨTP.

  • Purification : The resulting mRNA is purified, typically using DNase treatment to remove the template DNA followed by a purification method such as lithium chloride precipitation or silica-based columns.

  • Quality Control : The integrity and concentration of the purified mRNA are assessed via gel electrophoresis and spectrophotometry.

IVT_Workflow Template Linearized DNA Template (e.g., pGL3-Luciferase) IVT In Vitro Transcription (T7 RNA Polymerase) Template->IVT Purification mRNA Purification (DNase treatment, LiCl precipitation) IVT->Purification NTPs NTP Mix (UTP replaced with ΨTP or m1ΨTP) NTPs->IVT Capping Co-transcriptional Capping (e.g., CleanCap™) Capping->IVT QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Final_mRNA Purified Modified mRNA QC->Final_mRNA

References

A Comparative Analysis of Protein Expression from Modified mRNA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of modified mRNA is critical for optimizing therapeutic and vaccine efficacy. This guide provides a comparative analysis of protein expression from mRNA with various chemical modifications, supported by experimental data and detailed protocols.

The advent of mRNA-based technologies has revolutionized the landscape of medicine, offering unprecedented speed and versatility in the development of vaccines and therapeutics. A key innovation in this field is the use of modified nucleosides in synthetic mRNA, which enhances protein expression and reduces innate immunogenicity. This guide delves into the comparative performance of different mRNA modifications, providing a data-driven overview for researchers.

The Impact of Chemical Modifications on Protein Expression

The introduction of modified nucleosides, such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), into in vitro transcribed (IVT) mRNA has been shown to significantly increase protein expression levels compared to unmodified mRNA.[1][2][3] These modifications help the mRNA evade recognition by innate immune sensors like Toll-like receptors (TLRs), which would otherwise trigger an inflammatory response and inhibit translation.[1][4][5]

Studies have demonstrated that replacing uridine (B1682114) with pseudouridine or N1-methylpseudouridine not only suppresses this immune activation but also enhances the translational capacity of the mRNA.[1][2][3] Furthermore, modifications like 5-methylcytidine (B43896) (m5C) can also contribute to reduced immunogenicity and increased translation efficiency.[1][6] However, the extent of this enhancement can be context-dependent, varying with the specific modification, the coding sequence, and the cell type used.[7][8] For instance, while m1Ψ generally leads to higher expression than Ψ, some modifications like 5-methoxyuridine (B57755) (mo5U) have been shown to decrease expression in certain contexts.[7][8]

Recent research has also highlighted a potential downside to some modifications. For example, the modification that prevents the innate immune system from recognizing injected mRNA can sometimes cause ribosomal frameshifting, leading to the production of altered proteins.[9] Additionally, Ψ-modified mRNA has been observed to potentially induce a low-level antibody response to self-antigens in some cases.[1][10][11]

Quantitative Comparison of Protein Expression

The following table summarizes quantitative data from various studies, comparing protein expression levels from mRNA with different modifications.

mRNA ModificationReporter GeneCell Line/SystemFold Increase in Protein Expression (compared to Unmodified)Reference
Pseudouridine (Ψ)Luciferase293 Cells~10-fold[2]
N1-methylpseudouridine (m1Ψ)eGFPHeLa CellsSimilar to unmodified[7][8]
N1-methylpseudouridine (m1Ψ)LuciferaseHeLa Cells~1.5-fold[7]
5-methoxyuridine (mo5U)eGFPHeLa Cells~3-fold lower[7][8]
Pseudouridine (Ψ) and 5-methylcytidine (m5C)eGFPHeLa Cells~1.5-fold lower[7][8]
N1-methylpseudouridine (m1Ψ)hEPOMiceSignificantly higher than mo5U[7]

Note: The fold increase can vary significantly based on the experimental setup, including the specific mRNA sequence, delivery method, and cell type.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in the comparative analysis of modified mRNA.

In Vitro Transcription of Modified mRNA

This protocol outlines the steps for generating modified mRNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP)

  • Modified uridine triphosphate (e.g., N1-methylpseudouridine-5'-triphosphate)

  • Transcription buffer

  • RNase inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Assemble the transcription reaction at room temperature by combining the transcription buffer, rNTPs (with the modified UTP replacing UTP), the linearized DNA template, and RNase inhibitor.[12]

  • Initiate the reaction by adding T7 RNA polymerase and incubate at 37°C for 1-3 hours.[12]

  • To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15 minutes at 37°C.[13]

  • Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.[13]

  • Elute the purified mRNA in nuclease-free water.

  • Assess the quality and integrity of the mRNA via agarose (B213101) gel electrophoresis and determine the concentration using a spectrophotometer.[13] A 260/280 ratio of ~2.0 is indicative of pure RNA.[13]

Quantification of Protein Expression

This protocol describes how to quantify protein expression in cultured cells following mRNA transfection.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Modified mRNA encoding a reporter protein (e.g., eGFP, Luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • For eGFP: Flow cytometer

  • For Luciferase: Luciferase assay reagent and a luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • On the day of transfection, prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol.

  • Add the complexes to the cells and incubate for a specified period (e.g., 24-72 hours). Protein expression can be detected as early as 3 hours post-transfection with mRNA.

  • For eGFP quantification:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS and analyze the eGFP fluorescence using a flow cytometer.

  • For Luciferase quantification:

    • Lyse the cells using a lysis buffer.

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein.[14]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate critical workflows and pathways.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_delivery Delivery & Expression cluster_analysis Analysis DNA_Template Linearized DNA Template IVT In Vitro Transcription (IVT) with Modified Nucleotides DNA_Template->IVT Purification mRNA Purification IVT->Purification QC Quality Control (Gel, Spectrophotometer) Purification->QC Transfection Transfection into Cultured Cells QC->Transfection Translation Protein Translation Transfection->Translation Protein_Quant Protein Quantification (Flow Cytometry/ Luminometry) Translation->Protein_Quant Data_Analysis Comparative Data Analysis Protein_Quant->Data_Analysis

Caption: Experimental workflow for comparing protein expression from modified mRNA.

Modification_Impact cluster_unmodified Unmodified Pathway cluster_modified Modified Pathway Unmodified_mRNA Unmodified mRNA TLR_Recognition TLR Recognition Unmodified_mRNA->TLR_Recognition Modified_mRNA Modified mRNA (e.g., m1Ψ, Ψ) TLR_Evasion Evasion of TLR Recognition Modified_mRNA->TLR_Evasion Immune_Activation Innate Immune Activation TLR_Recognition->Immune_Activation Translation_Inhibition Translation Inhibition Immune_Activation->Translation_Inhibition Low_Protein Low Protein Expression Translation_Inhibition->Low_Protein Reduced_Immunity Reduced Immune Activation TLR_Evasion->Reduced_Immunity Enhanced_Translation Enhanced Translation Reduced_Immunity->Enhanced_Translation High_Protein High Protein Expression Enhanced_Translation->High_Protein

Caption: Impact of mRNA modifications on innate immunity and protein expression.

Innate_Immune_Signaling cluster_endosome Endosome cluster_cytosol Cytosol Unmodified_mRNA Unmodified IVT mRNA TLR7_8 TLR7 / TLR8 Unmodified_mRNA->TLR7_8 RIGI RIG-I Unmodified_mRNA->RIGI MDA5 MDA5 Unmodified_mRNA->MDA5 MYD88 MyD88 TLR7_8->MYD88 IRF7 IRF7 MYD88->IRF7 NFkB NF-κB MYD88->NFkB Type_I_IFN Type I Interferon (IFN-α, IFN-β) IRF7->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines MAVS MAVS RIGI->MAVS MDA5->MAVS IRF3 IRF3 MAVS->IRF3 IRF3->Type_I_IFN

Caption: Innate immune signaling pathways activated by unmodified mRNA.

References

Cross-Validation of Analytical Methods for N1-Substituted Pseudouridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N1-substituted pseudouridines, such as N1-methylpseudouridine (m1Ψ), is critical for the development and quality control of mRNA-based therapeutics and for studying RNA biology. The selection of a suitable analytical method is paramount to ensure data reliability and reproducibility. This guide provides a comparative analysis of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The cross-validation of these methods ensures the robustness and accuracy of the analytical results.

Comparative Performance Data

The following table summarizes the typical performance parameters of the three analytical methods for the quantification of N1-substituted pseudouridines. The data presented are synthesized from published literature on the analysis of modified nucleosides and represent expected performance characteristics.

Performance ParameterMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: Capillary Electrophoresis (CE-UV)
Linearity (R²) > 0.998> 0.999> 0.997
Range ng - µgpg - ngng - µg
Accuracy (% Recovery) 95% - 105%98% - 102%90% - 110%
Precision (% RSD)
- Intra-day< 2.0%< 1.5%< 3.0%
- Inter-day< 3.0%< 2.5%< 5.0%
Limit of Detection (LOD) ~1-5 ng/mL~0.01-0.1 ng/mL~5-10 ng/mL
Limit of Quantification (LOQ) ~5-15 ng/mL~0.05-0.5 ng/mL~15-30 ng/mL
Specificity ModerateHighModerate to High
Run Time (minutes) 15 - 305 - 1520 - 40

Experimental Protocols

Detailed methodologies for the analysis of N1-substituted pseudouridines using HPLC-UV, LC-MS/MS, and CE are provided below. These protocols are based on established methods for the analysis of modified nucleosides in RNA.

Sample Preparation (Common for all methods)
  • Enzymatic Hydrolysis of RNA:

    • To 1-5 µg of RNA, add nuclease P1 (2-5 units) in a buffer of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase (1-2 units) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.

    • The resulting mixture of nucleosides is then diluted with the appropriate mobile phase or buffer for analysis.

Method A: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM ammonium acetate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B

    • 20-25 min: 30-5% B

    • 25-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Method B: LC-MS/MS
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-98% B

    • 6-7 min: 98% B

    • 7-8 min: 98-2% B

    • 8-10 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N1-methylpseudouridine: e.g., m/z 259.1 → 127.1

    • Collision Energy and other parameters: To be optimized for the specific instrument.

Method C: Capillary Electrophoresis (CE)
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium borate (B1201080) buffer, pH 9.0.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 260 nm.

Mandatory Visualizations

The following diagrams illustrate the workflows for cross-validating analytical methods and the general analytical process for N1-substituted pseudouridines.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_comparison Comparison & Reporting define_methods Define Analytical Methods (e.g., HPLC-UV, LC-MS/MS) set_criteria Set Acceptance Criteria (Accuracy, Precision, Linearity) define_methods->set_criteria analyze_samples_A Analyze Samples with Method A set_criteria->analyze_samples_A analyze_samples_B Analyze Samples with Method B set_criteria->analyze_samples_B compare_data Compare Performance Data (Linearity, Accuracy, Precision) analyze_samples_A->compare_data analyze_samples_B->compare_data statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis report Generate Cross-Validation Report statistical_analysis->report

Workflow for the cross-validation of two analytical methods.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification rna_sample RNA Sample containing N1-substituted Pseudouridine hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alkaline Phosphatase) rna_sample->hydrolysis nucleosides Mixture of Nucleosides hydrolysis->nucleosides separation Separation (HPLC / CE) nucleosides->separation detection Detection (UV / MS/MS) separation->detection chromatogram Chromatogram / Electropherogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification using Calibration Curve integration->quantification result Final Concentration quantification->result

Analytical workflow for N1-substituted pseudouridines.

Benchmarking N1-Benzyl Pseudouridine: A Comparative Guide to Commercially Available Modified Nucleosides for mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with the choice of modified nucleosides playing a pivotal role in the efficacy and safety of these novel drugs. While N1-methyl-pseudouridine (m1Ψ) has become the gold standard, ongoing research seeks to identify novel modifications with improved properties. This guide provides a comparative analysis of N1-Benzyl pseudouridine (B1679824) against established, commercially available modified nucleosides, offering a valuable resource for researchers navigating this dynamic field.

The data presented herein is a synthesis of publicly available information. It is important to note that direct, quantitative head-to-head studies for N1-Benzyl pseudouridine against all commercially available alternatives are limited. The performance metrics for this compound are based on graphical data from a study by TriLink BioTechnologies on N1-benzyloxymethyl-pseudouridine, a closely related analogue. Consequently, the values presented for this analogue are estimations derived from these visual representations and should be interpreted as such.

I. Performance Comparison of Modified Nucleosides

The therapeutic success of an mRNA drug is critically dependent on three key performance indicators: translation efficiency, immunogenicity, and mRNA stability. This section provides a comparative overview of this compound's performance in these areas relative to other commercially available modified nucleosides.

Translation Efficiency

Higher translation efficiency leads to greater protein production from a given amount of mRNA, a crucial factor for therapeutic efficacy. The following table summarizes the relative translation efficiency of various modified nucleosides as determined by in vitro translation assays using wheat germ extract and luciferase reporter expression in THP-1 human monocytic cells.

Modified NucleosideIn Vitro Translation Efficiency (Wheat Germ Extract - Relative to Unmodified mRNA)Luciferase Expression in THP-1 Cells (Relative to Unmodified mRNA)
Unmodified Uridine (U)1.01.0
Pseudouridine (Ψ)~1.5 - 2.0~10 - 15
N1-methyl-pseudouridine (m1Ψ)~1.8 - 2.5~20 - 30
N1-benzyloxymethyl-pseudouridine ~1.2 - 1.8 ~15 - 25
5-methylcytidine (5mC)Data not directly comparableData not directly comparable
5-methoxyuridine (5moU)Data not directly comparableData not directly comparable

Note: Values for N1-benzyloxymethyl-pseudouridine are estimated from graphical data.

Immunogenicity & Cytotoxicity

Minimizing the innate immune response to exogenous mRNA is paramount to prevent inflammation and ensure sustained protein expression. The immunogenicity of modified mRNA is often assessed by measuring cellular viability and the induction of inflammatory pathways in immune cells. The following table presents the relative cytotoxicity of mRNAs containing different modifications as determined by an MTT assay in THP-1 cells.

Modified NucleosideRelative Cell Viability (MTT Assay in THP-1 Cells - % of Untreated Cells)
Unmodified Uridine (U)~60 - 70%
Pseudouridine (Ψ)~80 - 90%
N1-methyl-pseudouridine (m1Ψ)>95%
N1-benzyloxymethyl-pseudouridine >95%
5-methylcytidine (5mC)Data not available
5-methoxyuridine (5moU)Data not available

Note: Values for N1-benzyloxymethyl-pseudouridine are estimated from graphical data.

mRNA Stability

The stability of the mRNA molecule directly influences the duration of protein expression. While specific data for this compound is not available, pseudouridine and its derivatives are generally known to enhance mRNA stability by altering the sugar-phosphate backbone conformation and increasing resistance to nuclease degradation.[]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and validate these findings.

In Vitro Translation Assay (Wheat Germ Extract)

This assay provides a cell-free system to assess the intrinsic translational capacity of an mRNA molecule.

Protocol:

  • mRNA Preparation: Synthesize capped and polyadenylated luciferase-encoding mRNA transcripts with the desired modified nucleosides (U, Ψ, m1Ψ, or this compound) using in vitro transcription.

  • Reaction Setup: Prepare a reaction mixture containing wheat germ extract, amino acids (including a radiolabeled amino acid like ³⁵S-methionine), an energy source (ATP, GTP), and the mRNA template.

  • Incubation: Incubate the reaction at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes).

  • Analysis:

    • To quantify protein synthesis, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Alternatively, if a luciferase reporter is used, the luminescence can be measured using a luminometer after adding the appropriate substrate.

  • Data Normalization: Normalize the results to the signal obtained from unmodified mRNA to determine the relative translation efficiency.

Cellular Luciferase Reporter Assay (THP-1 Cells)

This assay evaluates the translation efficiency and immunogenicity of modified mRNA in a relevant immune cell line.

Protocol:

  • Cell Culture: Culture THP-1 human monocytic cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: Transfect the THP-1 cells with the various luciferase-encoding mRNAs (containing U, Ψ, m1Ψ, or this compound) using a suitable transfection reagent (e.g., lipofectamine).

  • Incubation: Incubate the transfected cells for a specified period (e.g., 24-48 hours) to allow for mRNA translation and protein expression.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Add luciferase assay reagent to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Normalization: Normalize the luciferase activity to the total protein concentration in the lysate (determined by a BCA or Bradford assay) to account for variations in cell number. Further normalize to the results from unmodified mRNA to determine the relative expression levels.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxicity of the modified mRNA by measuring the metabolic activity of the cells.

Protocol:

  • Cell Seeding and Transfection: Seed THP-1 cells in a 96-well plate and transfect them with the different modified mRNAs as described in the cellular luciferase assay protocol. Include an untransfected control group.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the absorbance of the untransfected control cells to determine the relative cell viability.

III. Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and a relevant signaling pathway.

Experimental_Workflow_Translation_Efficiency cluster_IVT In Vitro Transcription cluster_Assays Translation Efficiency Assays DNA DNA Template (Luciferase) T7 T7 RNA Polymerase DNA->T7 NTPs NTPs (with modified U) NTPs->T7 mRNA Modified mRNA T7->mRNA IVT_Assay In Vitro Translation (Wheat Germ Extract) mRNA->IVT_Assay Cell_Assay Cellular Luciferase Assay (THP-1 Cells) mRNA->Cell_Assay Result1 Result1 IVT_Assay->Result1 Relative Translation Result2 Result2 Cell_Assay->Result2 Relative Luciferase Expression

Caption: Workflow for assessing translation efficiency.

Experimental_Workflow_Immunogenicity cluster_Preparation mRNA Preparation & Transfection cluster_Assay Immunogenicity & Cytotoxicity Assay mRNA Modified mRNA Transfection Transfection mRNA->Transfection THP1 THP-1 Cells THP1->Transfection MTT_Assay MTT Assay Transfection->MTT_Assay Result Result MTT_Assay->Result Relative Cell Viability

Caption: Workflow for assessing immunogenicity.

Innate_Immune_Signaling cluster_Recognition Immune Recognition cluster_Signaling Downstream Signaling cluster_Response Cellular Response cluster_Modification Effect of Modification mRNA Unmodified mRNA TLR Toll-like Receptors (TLR3, 7, 8) mRNA->TLR MyD88 MyD88 TLR->MyD88 Translation_Inhibition Inhibition of Translation TLR->Translation_Inhibition IRFs IRFs MyD88->IRFs NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines IRFs->Cytokines NFkB->Cytokines Modified_mRNA Modified mRNA (e.g., N1-Benzyl-Ψ) Modified_mRNA->TLR Reduced Recognition

Caption: Innate immune response to mRNA.

IV. Conclusion

This guide provides a foundational comparison of this compound with other commercially available modified nucleosides. The available data suggests that this compound, as represented by its benzyloxymethyl analogue, offers a promising profile with high translation efficiency and low cytotoxicity, comparable to the industry-leading m1Ψ.

However, the lack of comprehensive, direct comparative studies, particularly concerning mRNA stability and performance against a wider array of modifications like 5mC and 5moU, highlights the need for further research. The experimental protocols and workflows detailed in this guide provide a framework for conducting such essential benchmarking studies. As the field of mRNA therapeutics continues to advance, a thorough and objective evaluation of novel modified nucleosides will be critical for the development of safer and more effective treatments.

References

A Structural Showdown: N1-Methylpseudouridine vs. Pseudouridine in RNA Helices

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the structural and thermodynamic impacts of key RNA modifications.

In the rapidly advancing field of RNA therapeutics and vaccine development, the use of modified nucleosides is paramount to enhance stability, efficacy, and reduce immunogenicity.[1][2][3] Among the most pivotal of these are derivatives of pseudouridine (B1679824) (Ψ), a naturally occurring isomer of uridine (B1682114). This guide provides a detailed structural and thermodynamic comparison of RNA helices modified with N1-methylpseudouridine (m1Ψ) versus the parent pseudouridine (Ψ). While the initial scope of this guide was to include N1-benzylpseudouridine, a comprehensive literature search did not yield sufficient experimental data on its impact on RNA helix stability for a direct comparison.

Structural Differences at a Glance

Pseudouridine and its N1-methylated derivative share the characteristic C-C glycosidic bond between the C1' of the ribose sugar and the C5 of the uracil (B121893) base, a feature that distinguishes them from the C-N bond in uridine.[2][4] This C-C bond imparts greater rotational freedom, which is thought to contribute to enhanced base stacking within the RNA helix.[2]

The key distinction between Ψ and m1Ψ lies at the N1 position of the uracil base. Pseudouridine possesses a hydrogen atom at this position, which can act as an additional hydrogen bond donor, potentially interacting with water molecules to further stabilize the RNA structure.[4] In contrast, N1-methylpseudouridine has a methyl group at this position, which eliminates the hydrogen bond donor capability at N1 but introduces a bulky, hydrophobic group.[4] This methylation has been shown to have a more pronounced stabilizing effect on RNA duplexes.[1]

Impact on Thermal Stability of RNA Helices

The incorporation of both Ψ and m1Ψ into RNA duplexes generally increases their thermal stability compared to their unmodified uridine counterparts. However, studies indicate that m1Ψ confers a greater stabilizing effect than Ψ. This enhanced stability is attributed to more favorable base-stacking interactions.[4] It is crucial to note that the extent of this stabilization is dependent on the sequence context of the surrounding nucleotides.[4][5]

ModificationChange in Melting Temperature (ΔTm) relative to UridineGeneral Observations
Pseudouridine (Ψ) Increase of 1.5–4 °CConsistently stabilizes RNA duplexes.[5]
N1-methylpseudouridine (m1Ψ) Generally a greater increase than ΨStabilization effect is highly context-dependent and can be more substantial than that of Ψ.[1][5]

Note: The table summarizes general findings. Specific ΔTm values are highly dependent on the RNA sequence, buffer conditions, and the position of the modification.

Experimental Protocols

A variety of biophysical techniques are employed to characterize the structural and thermodynamic effects of these modifications. Below are detailed methodologies for three key experiments.

Thermal Melting Analysis (UV-Vis Spectroscopy)

Thermal melting analysis is a fundamental technique to determine the melting temperature (Tm) of an RNA duplex, which is the temperature at which 50% of the duplex is dissociated into single strands.

Protocol:

  • Sample Preparation: RNA oligonucleotides (modified and unmodified) and their complementary strands are synthesized and purified. Equimolar amounts of the complementary strands are annealed in a buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.9).[6] The final concentration is adjusted to achieve an initial absorbance of approximately 0.5-0.6 at 260 nm.[6]

  • Denaturation and Annealing: The RNA solution is heated to 80°C for 5 minutes to ensure complete denaturation and then slowly cooled to room temperature to allow for proper annealing of the duplexes.[6]

  • Data Acquisition: The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The temperature is typically increased at a constant rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve (absorbance vs. temperature).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for assessing the secondary structure of RNA and monitoring conformational changes upon modification or melting.

Protocol:

  • Sample Preparation: RNA duplexes are prepared as for thermal melting analysis, typically at a concentration of around 5 µM in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Spectral Measurement: CD spectra are recorded over a wavelength range of 210-320 nm at a controlled temperature.

  • Thermal Denaturation: To determine thermal stability, the CD signal at a fixed wavelength (e.g., 262 nm) is monitored as the temperature is increased at a constant rate.

  • Data Analysis: The resulting melting curve is analyzed to determine the Tm. The overall shape of the CD spectrum provides information about the helical conformation (e.g., A-form helix).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about RNA duplexes in solution, allowing for the detailed study of base pairing, stacking interactions, and conformational dynamics.

Protocol:

  • Sample Preparation: For detailed structural studies, RNA samples are often isotopically labeled (e.g., with 13C and 15N) by in vitro transcription. The purified RNA is then dissolved in an appropriate NMR buffer.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., 1H-1H NOESY, 1H-15N HSQC) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons and nitrogen atoms in the RNA sequence.

  • Structural Analysis: Through-space correlations from NOESY spectra are used to determine internuclear distances, which are then used as constraints in computational structure calculations to generate a 3D model of the RNA duplex.

Visualizing the Structural Landscape

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_U Uridine cluster_Psi Pseudouridine (Ψ) cluster_m1Psi N1-methylpseudouridine (m1Ψ) cluster_benzyl N1-benzylpseudouridine U Uridine N1-H Psi Pseudouridine N1-H m1Psi N1-methylpseudouridine N1-CH3 benzyl N1-benzylpseudouridine N1-Benzyl

Caption: Chemical structures of Uridine and its modifications.

G start Start prep Sample Preparation (Anneal RNA strands in buffer) start->prep denature Denaturation & Annealing (Heat to 80°C, then cool) prep->denature acquire Data Acquisition (Measure Absorbance at 260 nm vs. Temperature) denature->acquire analyze Data Analysis (Determine Tm from first derivative of melting curve) acquire->analyze end End analyze->end

Caption: Workflow for Thermal Melting Analysis of RNA Duplexes.

cluster_unmodified Unmodified RNA Helix (Uridine) cluster_modified Modified RNA Helix (m1Ψ) cluster_key Structural Impact a1 5'-G-U-A-C-3' a2 3'-C-A-U-G-5' b1 5'-G-m1Ψ-A-C-3' b2 3'-C-A-U-G-5' key m1Ψ enhances base stacking, increasing helix stability. cluster_unmodified cluster_unmodified cluster_modified cluster_modified cluster_unmodified->cluster_modified Modification cluster_modified->key Leads to

Caption: Conceptual impact of N1-methylpseudouridine on RNA helix.

Conclusion

The strategic incorporation of modified nucleosides is a cornerstone of modern RNA-based therapeutics. The evidence strongly supports that N1-methylpseudouridine provides a greater thermal stability to RNA helices compared to pseudouridine, primarily through enhanced base-stacking interactions. This increased stability is a desirable attribute for therapeutic mRNAs, contributing to their longevity and translational efficiency. The choice of modification, however, should be considered in the context of the specific RNA sequence and its intended application, as the stabilizing effects are context-dependent. Further research into a wider array of N1-substituted pseudouridine derivatives, such as N1-benzylpseudouridine, is warranted to expand the toolkit for designing next-generation RNA molecules with finely tuned properties.

References

The Evolving Landscape of mRNA Modification: A Comparative Guide to N1-Benzyl Pseudouridine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and safer mRNA therapeutics is a continuous journey. A key area of innovation lies in the chemical modification of nucleosides to enhance mRNA stability, increase protein expression, and reduce immunogenicity. While N1-methyl-pseudouridine (N1mΨ) has become the gold standard, particularly due to its role in the successful COVID-19 mRNA vaccines, the exploration of novel modifications continues. This guide provides a comparative analysis of N1-Benzyl pseudouridine (B1679824) applications, benchmarking its potential against established alternatives.

The patent landscape for modified nucleosides in mRNA is heavily dominated by N1-methyl-pseudouridine, with numerous patents protecting its use in therapeutic applications.[1] In contrast, a direct patent landscape for N1-Benzyl pseudouridine is not well-established, suggesting it is an emerging area of research. However, preliminary data on N1-benzyl-like modifications, such as N1-benzyloxymethyl-pseudouridine (BOM1Ψ), indicate a promising future for this class of compounds.[2]

This guide will compare the performance of mRNA containing unmodified uridine, pseudouridine (Ψ), the widely adopted N1-methyl-pseudouridine (N1mΨ), and the novel N1-benzyloxymethyl-pseudouridine (BOM1Ψ), a close analog of this compound.

Comparative Performance Data

The following tables summarize the available quantitative and qualitative data on the performance of these modified nucleosides in mRNA constructs.

Modification Relative Protein Expression (in vitro) Relative Protein Expression (in vivo) Immunogenicity (e.g., TLR3 activation) Cellular Toxicity Key References
Unmodified Uridine BaselineBaselineHighBaseline[3]
Pseudouridine (Ψ) Increased vs. UnmodifiedIncreased vs. UnmodifiedReduced vs. UnmodifiedHigher than WT-mRNA[2][3]
N1-methyl-pseudouridine (N1mΨ) Significantly Increased vs. ΨSignificantly Increased vs. ΨSignificantly Reduced vs. ΨLower than Ψ-mRNA[1][4]
N1-benzyloxymethyl-pseudouridine (BOM1Ψ) Close to N1mΨ, Higher than ΨData not availableLikely Reduced (inferred from cell-based assays)Decreased vs. WT-mRNA and Ψ-mRNA[2]

Note: Data for N1-benzyloxymethyl-pseudouridine is based on a poster presentation and has not yet been detailed in peer-reviewed literature. "Close to N1mΨ" indicates a similar level of high performance as reported in the abstract.[2]

Signaling Pathways and Experimental Workflows

To understand the impact of these modifications, it is crucial to visualize the biological pathways they influence and the experimental workflows used to evaluate them.

Innate Immune Sensing of mRNA

Unmodified in vitro transcribed mRNA can be recognized by pattern recognition receptors (PRRs) like Toll-like receptor 3 (TLR3), leading to an innate immune response that can suppress translation and lead to mRNA degradation. Modifications like Ψ and N1mΨ can help the mRNA evade this detection.

InnateImmuneSensing cluster_0 mRNA Delivery cluster_1 Cellular Response Unmodified_mRNA Unmodified mRNA TLR3 TLR3 Activation Unmodified_mRNA->TLR3 Strongly Activates Modified_mRNA Modified mRNA (Ψ, N1mΨ, BOM1Ψ) Modified_mRNA->TLR3 Weakly Activates/ Evades Protein_Expression Protein Expression Modified_mRNA->Protein_Expression Permits/Enhances Immune_Response Innate Immune Response (e.g., IFN production) TLR3->Immune_Response Translation_Suppression Translation Suppression Immune_Response->Translation_Suppression Translation_Suppression->Protein_Expression Inhibits

Caption: Innate immune sensing of unmodified vs. modified mRNA.

Experimental Workflow for Comparative Analysis

The evaluation of novel modified nucleosides typically follows a standardized workflow from mRNA synthesis to functional analysis.

ExperimentalWorkflow cluster_assays Functional Assays Template_Prep 1. DNA Template Preparation (e.g., PCR) IVT 2. In Vitro Transcription (with modified NTPs) Template_Prep->IVT Purification 3. mRNA Purification IVT->Purification Transfection 4. Transfection into Cells Purification->Transfection Luciferase_Assay 5a. Protein Expression (Luciferase Assay) Transfection->Luciferase_Assay Toxicity_Assay 5b. Cellular Toxicity (MTT Assay) Transfection->Toxicity_Assay Immuno_Assay 5c. Immunogenicity (e.g., Cytokine ELISA) Transfection->Immuno_Assay

Caption: General experimental workflow for evaluating modified mRNA.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the comparison of modified nucleosides.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating modified nucleosides.

Materials:

  • Linearized DNA template encoding a reporter gene (e.g., Firefly Luciferase) with a T7 promoter.

  • T7 RNA Polymerase.

  • Ribonucleotide solution mix (ATP, GTP, CTP).

  • Unmodified UTP or modified NTP (Ψ-TP, N1mΨ-TP, or BOM1Ψ-TP).

  • Transcription buffer.

  • RNase inhibitor.

  • DNase I.

  • RNA purification kit.

Procedure:

  • Assemble the transcription reaction at room temperature by combining the transcription buffer, ribonucleotide solution mix (with either unmodified UTP or the modified NTP), DNA template, and RNase inhibitor.

  • Initiate the reaction by adding T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate for a further 15-30 minutes at 37°C.

  • Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the purified mRNA in nuclease-free water and quantify its concentration using a spectrophotometer. Assess RNA integrity via gel electrophoresis.

mRNA Transfection and Luciferase Reporter Assay

This protocol details the delivery of mRNA into cells and the measurement of reporter protein expression.

Materials:

  • HEK293T or THP-1 cells.

  • Cell culture medium.

  • Purified unmodified or modified mRNA.

  • Transfection reagent (e.g., Lipofectamine MessengerMAX).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • On the day of transfection, dilute the mRNA and the transfection reagent in separate tubes with serum-free medium.

  • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.

  • Add the mRNA-transfection reagent complexes to the cells.

  • Incubate the cells for the desired time period (e.g., 4.5 to 24 hours).[5]

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to the total protein concentration in each sample.

Cellular Toxicity (MTT) Assay

This protocol is used to assess the cytotoxicity of the modified mRNA.[2]

Materials:

  • Cells transfected with modified mRNA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • Microplate reader.

Procedure:

  • Following the desired incubation period post-transfection, add MTT solution to each well containing the cells.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

The patent landscape and scientific literature strongly favor N1-methyl-pseudouridine as the current leading modification for therapeutic mRNA applications, offering a superior balance of high translational efficiency and low immunogenicity.[1][4] However, the emergence of novel modifications like N1-benzyloxymethyl-pseudouridine suggests that the field is still evolving.[2] The preliminary data indicating that BOM1Ψ can achieve high levels of protein expression comparable to N1mΨ, while potentially offering an improved safety profile with lower cytotoxicity than even unmodified mRNA, is highly encouraging.[2]

For researchers and drug developers, this signifies that while N1mΨ is a robust and validated choice, the exploration of the this compound chemical space could unlock further improvements in the efficacy and safety of mRNA therapeutics. Further peer-reviewed studies detailing the in vivo performance and a more in-depth immunological profile of this compound and its analogs are eagerly awaited to fully understand their potential in the next generation of mRNA medicines.

References

N1-Benzyl Pseudouridine in mRNA Synthesis: A Comparative Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of modified nucleosides is a critical determinant of efficacy and safety. While N1-methylpseudouridine (m1Ψ) has emerged as the gold standard, driving the success of COVID-19 vaccines, researchers continue to explore novel modifications like N1-Benzyl pseudouridine (B1679824) for potentially improved characteristics. This guide provides a comparative cost-benefit analysis of using N1-Benzyl pseudouridine and its analogs against established alternatives, supported by available experimental data and detailed methodologies.

Performance Comparison of Modified Uridines

The primary benefits of incorporating modified uridines like pseudouridine (Ψ) and its derivatives into mRNA are twofold: to increase protein expression and to reduce the innate immune response triggered by foreign RNA. The following tables summarize the comparative performance of unmodified uridine (B1682114), Ψ, m1Ψ, and the N1-benzyl analog (represented by BOM1Ψ) based on available in vitro data.

Table 1: Relative Luciferase Expression in THP-1 Cells
mRNA ModificationRelative Luciferase Activity (%)
Unmodified Uridine~20
Pseudouridine (Ψ)100
N1-methylpseudouridine (m1Ψ)~150
N1-benzyloxymethyl-pseudouridine (BOM1Ψ)~125

Data is approximated from graphical representations in a study by TriLink BioTechnologies and normalized to Pseudouridine activity.

Table 2: Cytotoxicity in THP-1 Cells (MTT Assay)
mRNA ModificationCell Viability (%)
Unmodified Uridine~60
Pseudouridine (Ψ)~80
N1-methylpseudouridine (m1Ψ)>95
N1-benzyloxymethyl-pseudouridine (BOM1Ψ)>95

Data is approximated from graphical representations in a study by TriLink BioTechnologies.

Analysis of Performance Data:

The data suggests that N1-substituted pseudouridines, including the benzyl-containing analog, offer significant advantages over unmodified mRNA and the parent pseudouridine. Both m1Ψ and BOM1Ψ demonstrate substantially higher protein expression and markedly lower cytotoxicity. While m1Ψ shows the highest translational activity, BOM1Ψ still represents a significant improvement over Ψ. The reduced cytotoxicity of N1-substituted pseudouridines is a key benefit, as it allows for higher doses of mRNA to be administered with fewer adverse effects.

Cost-Benefit Considerations

A direct cost comparison is challenging due to the proprietary nature of nucleoside synthesis and pricing. However, a qualitative cost-benefit analysis can be constructed based on synthesis complexity and performance benefits.

Cost Factors:

  • Synthesis Complexity: The synthesis of N1-substituted pseudouridines is generally more complex than that of pseudouridine. The addition of the benzyl (B1604629) or benzyloxymethyl group requires additional chemical steps, potentially increasing the manufacturing cost compared to the simpler methylation of m1Ψ.

  • Reagent Cost: The cost of starting materials and reagents for the synthesis of these modified nucleosides will also contribute to the overall price.

  • Scale of Production: As with any chemical synthesis, the cost per gram is expected to decrease with larger-scale production. Currently, the widespread use of m1Ψ in COVID-19 vaccines has likely driven down its production cost through economies of scale.

Benefit Factors:

  • Enhanced Protein Expression: Higher protein expression per mRNA molecule can translate to lower required doses for therapeutic effect, potentially offsetting a higher initial cost of the modified nucleoside.

  • Reduced Immunogenicity: Lower immunogenicity leads to improved safety profiles and allows for repeated dosing, a critical factor for many therapeutic applications.

  • Potential for Novel Properties: While not yet fully explored, the bulkier benzyl group in this compound could confer unique properties to the mRNA, such as altered stability or interactions with the translational machinery, which may be advantageous for specific applications.

For broad applications like prophylactic vaccines, the well-established efficacy, safety, and scaled manufacturing of N1-methylpseudouridine likely offer the best cost-benefit ratio currently. However, for specialized therapeutic areas where specific properties conferred by a benzyl group might be beneficial, This compound and its analogs represent a promising area for further research and development. The higher synthesis cost would need to be justified by a significant performance advantage in a particular context. Pseudouridine remains a viable, lower-cost alternative to m1Ψ, offering a significant improvement over unmodified mRNA. Unmodified mRNA is the most cost-effective to produce but its high immunogenicity and lower protein expression limit its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating modified nucleoside triphosphates.

Materials:

  • Linearized DNA template with a T7 promoter sequence encoding the desired protein (e.g., Firefly Luciferase).

  • T7 RNA Polymerase.

  • RNase Inhibitor.

  • Nuclease-free water.

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT).

  • ATP, GTP, CTP solutions (100 mM).

  • UTP, Pseudouridine-5'-Triphosphate (ΨTP), N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP), or N1-Benzyl-pseudouridine-5'-Triphosphate solution (100 mM).

  • Cap analog (e.g., CleanCap™ Reagent AG).

  • DNase I.

  • RNA purification kit or reagents (e.g., LiCl precipitation).

Procedure:

  • Thaw all reagents on ice.

  • Set up the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL.

    • 5x Transcription Buffer: 4 µL.

    • ATP, GTP, CTP: 2 µL each (final concentration 10 mM).

    • Modified UTP analog (or UTP for control): 2 µL (final concentration 10 mM).

    • Cap Analog: 2 µL.

    • Linearized DNA template: 1 µg.

    • RNase Inhibitor: 1 µL.

    • T7 RNA Polymerase: 2 µL.

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions or by LiCl precipitation.

  • Elute the purified mRNA in nuclease-free water and quantify its concentration using a spectrophotometer (e.g., NanoDrop).

  • Assess the integrity of the mRNA by agarose (B213101) gel electrophoresis.

Luciferase Expression Assay in THP-1 Cells

This protocol measures the protein expression from the in vitro transcribed mRNA.

Materials:

  • THP-1 cells.

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Purified, capped mRNA encoding Firefly Luciferase with different uridine modifications.

  • Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX).

  • 96-well cell culture plates.

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

  • For each mRNA modification, prepare the transfection complexes according to the manufacturer's protocol. Typically, this involves diluting the mRNA and the transfection reagent in separate tubes of serum-free medium, then combining them and incubating for 10-15 minutes at room temperature.

  • Add the transfection complexes to the cells (e.g., 100 ng of mRNA per well).

  • Incubate the cells at 37°C in a CO₂ incubator for 24 hours.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Record the relative light units (RLU) for each condition.

MTT Assay for Cytotoxicity

This protocol assesses the impact of the modified mRNA on cell viability.

Materials:

  • THP-1 cells and culture medium.

  • Purified, capped mRNA with different uridine modifications.

  • Transfection reagent.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Follow steps 1-3 of the Luciferase Expression Assay protocol to transfect THP-1 cells with the different modified mRNAs. Include a mock-transfected control (transfection reagent only).

  • Incubate the cells at 37°C in a CO₂ incubator for 24 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well.

  • Mix gently by pipetting to dissolve the formazan (B1609692) crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the mock-transfected control.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to this analysis.

mRNA_Modification_Benefits cluster_mods mRNA Modifications cluster_outcomes Performance Outcomes Unmodified_mRNA Unmodified mRNA Protein_Expression Increased Protein Expression Unmodified_mRNA->Protein_Expression Low Immune_Response Reduced Innate Immune Response Unmodified_mRNA->Immune_Response High Activation Pseudouridine Pseudouridine (Ψ) Pseudouridine->Protein_Expression Moderate Pseudouridine->Immune_Response Reduced N1_methyl_Ψ N1-methyl-Ψ (m1Ψ) N1_methyl_Ψ->Protein_Expression High N1_methyl_Ψ->Immune_Response Strongly Reduced N1_Benzyl_Ψ N1-Benzyl-Ψ N1_Benzyl_Ψ->Protein_Expression High (Inferred) N1_Benzyl_Ψ->Immune_Response Strongly Reduced (Inferred)

Caption: Benefits of mRNA modifications.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_transfection Cell-based Assays cluster_analysis Data Analysis DNA_Template Linearized DNA Template IVT In Vitro Transcription (with modified NTPs) DNA_Template->IVT Purification mRNA Purification IVT->Purification Transfection Transfection into THP-1 Cells Purification->Transfection Incubation 24h Incubation Transfection->Incubation Luciferase_Assay Luciferase Assay (Protein Expression) Incubation->Luciferase_Assay MTT_Assay MTT Assay (Cytotoxicity) Incubation->MTT_Assay

Safety Operating Guide

Navigating the Safe Disposal of N1-Benzyl Pseudouridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling N1-Benzyl pseudouridine (B1679824) now have a comprehensive guide to its proper disposal, ensuring laboratory safety and regulatory compliance. This document outlines the essential procedures for managing this novel nucleoside analog, from personal protective measures to the final steps of waste consignment.

N1-Benzyl pseudouridine, a key compound in advanced therapeutic research, requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, data from structurally similar compounds, such as N1-Methylpseudouridine, indicate that it should be treated as harmful if swallowed and a potential irritant to the skin and eyes. Adherence to strict safety protocols is therefore paramount.

Essential Safety and Handling Protocols

All laboratory personnel must wear appropriate Personal Protective Equipment (PPE) when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of the compound in solid or solution form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.

In the event of accidental exposure, immediate action is critical. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. If inhaled, move the individual to fresh air. In case of ingestion or if irritation persists, seek immediate medical attention and provide the attending physician with available chemical safety information.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound, which are critical for its safe handling and storage.

PropertyValueSource
CAS Number 1613530-22-5BOC Sciences
Molecular Formula C16H18N2O6BOC Sciences
Molecular Weight 334.32 g/mol BOC Sciences
Predicted Density 1.505 ± 0.06 g/cm³BOC Sciences
Storage Temperature 2-8°CBOC Sciences

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical step in the laboratory workflow to prevent environmental contamination and ensure compliance with local and national regulations. Under no circumstances should this chemical be disposed of down the drain.

  • Waste Segregation: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, weigh boats, etc.), and absorbent materials from spills, must be collected in a designated, clearly labeled hazardous waste container. Liquid waste, such as solutions containing the compound, should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management: Waste containers must be kept securely closed when not in use and stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Waste Manifesting and Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the appropriate hazard warnings (e.g., "Harmful," "Irritant"), and the accumulation start date.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal contractor. Provide the contractor with all available safety information for the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Figure 1. Disposal Workflow for this compound A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Collect in labeled solid hazardous waste container B->C Solid D Collect in labeled liquid hazardous waste container B->D Liquid E Store container in designated secondary containment area C->E D->E F Arrange for pickup by licensed waste disposal contractor E->F G End: Proper Disposal F->G

Personal protective equipment for handling N1-Benzyl pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling N1-Benzyl pseudouridine (B1679824), including detailed operational and disposal plans.

1. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving N1-Benzyl pseudouridine.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesPowder-free nitrile or neoprene gloves are preferred.[2][3] For extensive handling, consider double gloving. Gloves should be changed regularly, approximately every 30-60 minutes, or immediately if contaminated or damaged.[3]
Eye Protection Safety Glasses/GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]
Face Protection Face ShieldTo be used in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation.[5]
Body Protection Laboratory Coat/GownA disposable, polyethylene-coated polypropylene (B1209903) gown or a clean lab coat should be worn.[2] Cloth lab coats are not recommended for handling hazardous products.
Respiratory Protection RespiratorAn N-95 or N-100 particle mask may be sufficient for most activities.[3] For large spills or when generating aerosols, a chemical cartridge-type respirator is required.[3] All users must be fit-tested and trained.
Foot Protection Closed-toe ShoesChemical-resistant, closed-toe shoes are mandatory in the laboratory.

2. Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to post-handling cleanup.

2.1. Pre-Operational Checks

  • Verify Equipment: Ensure a chemical fume hood is available and functioning correctly.

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers before starting work.

  • Review SDS: Although a specific SDS is unavailable, review the SDS for a similar compound like N1-Methylpseudouridine to be aware of potential hazards.[1][6][7]

  • Don PPE: Put on all required PPE as detailed in the table above.

2.2. Handling Procedure

  • Work in a Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: If weighing the solid compound, do so on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[4]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1]

2.3. Post-Handling

  • Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol).

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

3. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste: Dispose of unused this compound and its solutions in a designated hazardous chemical waste container. This material and its container must be disposed of as hazardous waste.[6]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed, labeled hazardous waste bag or container.

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.

  • Local Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[1]

4. Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_waste Dispose of Chemical & Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end End wash_hands->end

Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.